molecular formula C19H23N7O6 B8772586 (6S)-Tetrahydrofolic acid

(6S)-Tetrahydrofolic acid

Cat. No.: B8772586
M. Wt: 445.4 g/mol
InChI Key: MSTNYGQPCMXVAQ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-Tetrahydrofolic acid (THFA) is the biologically active and reduced form of folate that serves as an essential coenzyme in one-carbon transfer reactions, fundamental processes also known as one-carbon metabolism . This cofactor is a flexible carrier of activated single-carbon units at various oxidation states, including methyl, methylene, methenyl, and formyl groups . These one-carbon units are critical for the de novo synthesis of purine nucleotides and thymidylate (dTMP), making this compound indispensable for DNA synthesis and cellular proliferation studies . Research utilizing this compound is therefore vital in fields such as cancer biology, where rapidly dividing cells are targeted, and in developmental biology, where folate deficiency is a known risk factor for neural tube defects . The mechanism of action for this compound involves its regeneration cycle. During the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), catalyzed by thymidylate synthase, the one-carbon group from N5, N10-methylene-THF is transferred and THF is oxidized to dihydrofolic acid (DHF) . The enzyme dihydrofolate reductase (DHFR) is then required to reduce DHF back to the active tetrahydrofolate form, thus completing the cycle and allowing for continuous one-carbon metabolism . This pathway is a key target for chemotherapeutic agents like methotrexate and antibacterial drugs like trimethoprim, which function as potent DHFR inhibitors, effectively halting DNA synthesis . Furthermore, this compound is a key substrate in the methionine cycle, where it donates a methyl group via its derivative, N5-methyl-THF, for the regeneration of methionine from homocysteine, a process also linked to vitamin B12 metabolism . This product is presented as a high-purity chemical reagent specifically designed for laboratory research applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Proper handling and storage conditions are required to maintain the stability of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23N7O6

Molecular Weight

445.4 g/mol

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11-,12-/m0/s1

InChI Key

MSTNYGQPCMXVAQ-RYUDHWBXSA-N

SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1[C@@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Central Role of (6S)-Tetrahydrofolic Acid in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(6S)-Tetrahydrofolic acid (THF), the biologically active form of folate (Vitamin B9), is a pivotal coenzyme in one-carbon metabolism. This intricate network of biochemical reactions is fundamental to life, underpinning the synthesis of nucleotides (the building blocks of DNA and RNA), the metabolism of several amino acids, and the regulation of methylation reactions critical for gene expression and cellular function.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of THF in one-carbon metabolism, detailing the key enzymatic reactions, metabolic pathways, and regulatory mechanisms. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and One-Carbon Metabolism

Folate is an essential water-soluble B vitamin that must be obtained from the diet.[3] In its reduced and active form, this compound, it functions as a carrier of one-carbon units at various oxidation states.[4] These one-carbon units, such as methyl (-CH3), methylene (-CH2-), methenyl (-CH=), formyl (-CHO), and formimino (-CH=NH) groups, are shuttled between different substrates in a series of interconnected metabolic pathways collectively known as one-carbon metabolism.[4]

This metabolic network is compartmentalized within the cell, with key reactions occurring in the cytoplasm, mitochondria, and nucleus.[5] The primary functions of THF-mediated one-carbon metabolism include:

  • Nucleotide Biosynthesis: Providing one-carbon units for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[6]

  • Amino Acid Metabolism: Facilitating the interconversion of amino acids, most notably the conversion of serine to glycine and the remethylation of homocysteine to methionine.[7]

  • Methylation Cycle: Supplying methyl groups for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[8]

Disruptions in one-carbon metabolism due to folate deficiency or genetic variations in key enzymes are associated with a range of pathologies, including neural tube defects, megaloblastic anemia, cardiovascular disease, and cancer.[1]

The Folate Cycle: Activation and Interconversion of One-Carbon Units

The journey of dietary folate begins with its conversion to the active THF form. This process involves two successive reduction steps catalyzed by the enzyme dihydrofolate reductase (DHFR), which utilizes NADPH as a reducing agent.[9]

Once formed, THF can accept a one-carbon unit from various donors, with the amino acid serine being the major contributor.[3] The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the transfer of a hydroxymethyl group from serine to THF, yielding 5,10-methylenetetrahydrofolate and glycine.[1] This reaction is a critical entry point for one-carbon units into the folate pool.

The various one-carbon-carrying forms of THF are interconvertible, allowing the cell to adapt to different metabolic demands. These key derivatives and their roles are:

  • 5,10-Methylenetetrahydrofolate (5,10-CH2-THF): A central intermediate that can be used for thymidylate synthesis, reduced to 5-methyl-THF, or oxidized to 10-formyl-THF.[3]

  • 5-Methyltetrahydrofolate (5-CH3-THF): The most reduced and predominant form of folate in circulation. Its primary role is to donate its methyl group for the remethylation of homocysteine to methionine. This reaction is catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.[9]

  • 10-Formyltetrahydrofolate (10-CHO-THF): The most oxidized form, essential for two steps in the de novo purine biosynthesis pathway.[6]

  • 5,10-Methenyltetrahydrofolate (5,10-CH=THF): An intermediate in the interconversion between 5,10-CH2-THF and 10-CHO-THF.[7]

The following diagram illustrates the core reactions of the folate cycle.

Folate_Cycle Folate Folate DHFR1 DHFR Folate->DHFR1 NADPH -> NADP+ DHF Dihydrofolate (DHF) DHFR2 DHFR DHF->DHFR2 NADPH -> NADP+ THF (6S)-Tetrahydrofolate (THF) SHMT SHMT THF->SHMT Serine Serine Serine->SHMT Glycine Glycine CH2_THF 5,10-Methylene-THF MTHFD1 MTHFD1 CH2_THF->MTHFD1 MTHFR MTHFR CH2_THF->MTHFR NADPH -> NADP+ TS Thymidylate Synthase CH2_THF->TS CH_THF 5,10-Methenyl-THF CH_THF->MTHFD1 CHO_THF 10-Formyl-THF Purine_Enzymes GAR/AICAR Transformylase CHO_THF->Purine_Enzymes CH3_THF 5-Methyl-THF MS MS (B12) CH3_THF->MS Homocysteine Homocysteine Homocysteine->MS Methionine Methionine dUMP dUMP dUMP->TS dTMP dTMP Purines Purine Synthesis DHFR1->DHF DHFR2->THF SHMT->Glycine SHMT->CH2_THF MTHFD1->CH_THF MTHFD1->CHO_THF MTHFR->CH3_THF MS->THF MS->Methionine TS->DHF TS->dTMP Purine_Enzymes->Purines Methionine_Cycle Methionine Methionine MAT MAT Methionine->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) Methyltransferases Methyltransferases SAM->Methyltransferases Acceptor Acceptor (DNA, RNA, protein, etc.) Acceptor->Methyltransferases Methylated_Acceptor Methylated Acceptor SAH S-Adenosylhomocysteine (SAH) SAHH SAHH SAH->SAHH Homocysteine Homocysteine MS MS (B12) Homocysteine->MS CH3_THF 5-Methyl-THF CH3_THF->MS THF (6S)-Tetrahydrofolate (THF) MAT->SAM Methyltransferases->Methylated_Acceptor Methyltransferases->SAH SAHH->Homocysteine MS->Methionine MS->THF DHFR_Assay_Workflow Start Start SamplePrep Sample Preparation (Homogenization, Centrifugation) Start->SamplePrep ReactionSetup Reaction Setup in 96-well Plate (Buffer, Sample, NADPH) SamplePrep->ReactionSetup ReactionStart Initiate Reaction (Add DHF) ReactionSetup->ReactionStart KineticRead Kinetic Measurement (Absorbance at 340 nm) ReactionStart->KineticRead DataAnalysis Data Analysis (Calculate Rate of NADPH Oxidation) KineticRead->DataAnalysis End End DataAnalysis->End LCMS_Workflow Start Start SampleCollection Sample Collection (Plasma, Tissue, Cells) Start->SampleCollection Extraction Extraction with Antioxidants and Internal Standards SampleCollection->Extraction ProteinPrecipitation Protein Precipitation and Centrifugation Extraction->ProteinPrecipitation LC_Separation LC Separation (C18 Reverse-Phase Column) ProteinPrecipitation->LC_Separation MS_Detection MS/MS Detection (Multiple Reaction Monitoring) LC_Separation->MS_Detection Quantification Quantification (Standard Curve and Internal Standards) MS_Detection->Quantification End End Quantification->End

References

(6S)-Tetrahydrofolic Acid Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the (6S)-Tetrahydrofolic acid (THF) biosynthesis pathway in mammalian cells. THF and its derivatives, collectively known as folates, are essential cofactors in a variety of metabolic processes, including the synthesis of nucleotides and the remethylation of homocysteine to methionine. Dysregulation of this pathway has been implicated in numerous diseases, including cancer and neurological disorders, making it a critical area of study for drug development.

The Core Pathway of Tetrahydrofolate Biosynthesis

Mammalian cells are incapable of synthesizing folate de novo and therefore rely on the uptake of dietary folates, primarily in the form of (6S)-5-methyltetrahydrofolate. Once inside the cell, a series of enzymatic reactions convert various folate forms into the biologically active this compound and its one-carbon derivatives.

The central pathway begins with the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR) .[1][2][3] This is a critical step and a major target for antifolate drugs like methotrexate.[1][2] THF can then be polyglutamylated by folylpolyglutamate synthetase (FPGS) , a process that traps folates within the cell and increases their affinity for folate-dependent enzymes.[4][5][6][7][8][9]

THF serves as a carrier of one-carbon units at different oxidation states. The primary source of these one-carbon units is the amino acid serine. Serine hydroxymethyltransferase (SHMT) , which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[10][11][12][13][14] 5,10-CH2-THF is a key intermediate that can be utilized for the synthesis of thymidylate, a crucial component of DNA.

Alternatively, 5,10-CH2-THF can be reversibly oxidized to 5,10-methenyl-THF and then to 10-formyl-THF, which are required for de novo purine synthesis.[13][15] 5,10-CH2-THF can also be irreversibly reduced by methylenetetrahydrofolate reductase (MTHFR) to 5-methyltetrahydrofolate (5-methyl-THF).[16][17][18][19][20] 5-methyl-THF is the predominant form of folate in circulation and is utilized by methionine synthase (MTR) to remethylate homocysteine to methionine, a reaction that requires vitamin B12 as a cofactor.[21][22][23][24][25] This reaction regenerates THF, which can then re-enter the folate pool.[21][23]

Tetrahydrofolic_Acid_Biosynthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF (6S)-Tetrahydrofolate (THF) SHMT SHMT1/2 THF->SHMT FPGS FPGS THF->FPGS Serine Serine Serine->SHMT Glycine Glycine CH2_THF 5,10-Methylenetetrahydrofolate dTMP dTMP Synthesis CH2_THF->dTMP Purine Purine Synthesis CH2_THF->Purine Oxidation MTHFR MTHFR CH2_THF->MTHFR Methyl_THF 5-Methyltetrahydrofolate MTR MTR Methyl_THF->MTR Homocysteine Homocysteine Homocysteine->MTR Methionine Methionine THF_poly THF Polyglutamates DHFR->THF NADPH SHMT->Glycine SHMT->CH2_THF MTHFR->Methyl_THF NADPH MTR->THF MTR->Methionine FPGS->THF_poly

Diagram 1: Core this compound biosynthesis pathway in mammalian cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes of the THF biosynthesis pathway. This data is essential for understanding the kinetics and regulation of the pathway.

Table 1: Michaelis-Menten Constants (Km) for Folylpolyglutamate Synthetase (FPGS) Substrates

SubstrateOrganism/TissueKm (µM)
TetrahydrofolateRat Liver1.5
5-FormyltetrahydrofolateRat Liver2.5
MethotrexateRat Liver25
AminopterinRat Liver10

Data compiled from various studies and may vary based on experimental conditions.[4]

Table 2: Impact of MTHFR C677T Polymorphism on Enzyme Activity

GenotypeEnzyme Activity (% of Wild-Type)
CC (Wild-Type)100%
CT (Heterozygous)~65%
TT (Homozygous)~30%

Reduced MTHFR activity in individuals with the C677T polymorphism can lead to elevated homocysteine levels.[19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1][26][27][28][29]

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5

  • Dihydrofolate (DHF) solution (10 mM in 0.1 M NaOH with 25 mM 2-mercaptoethanol)

  • NADPH solution (10 mM in 10 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADPH (final concentration 100 µM), and the cell/tissue lysate.

  • Incubate the mixture for 5 minutes at 25°C to allow for the reduction of any endogenous dihydrofolate.

  • Initiate the reaction by adding DHF (final concentration 100 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Analysis of One-Carbon Metabolism using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of folate species and other metabolites in the one-carbon metabolism pathway.[30][31][32]

Materials:

  • Cultured mammalian cells

  • Methanol/Acetonitrile/Water extraction solvent (50:30:20, v/v/v) chilled to -80°C

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

  • Stable isotope-labeled internal standards for each folate species

Procedure:

  • Cell Lysis and Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the culture medium and adding the chilled extraction solvent.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Inject the metabolite extract onto a reverse-phase or HILIC column for chromatographic separation.

    • Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each folate species and internal standard.

  • Data Analysis:

    • Quantify the concentration of each folate species by comparing the peak area of the endogenous metabolite to that of its corresponding stable isotope-labeled internal standard.

Stable Isotope Tracing of One-Carbon Metabolism

Stable isotope tracing allows for the elucidation of metabolic fluxes through the THF biosynthesis pathway.[30][33][34] By providing cells with a labeled substrate (e.g., ¹³C-serine), the incorporation of the label into downstream metabolites can be tracked.

Materials:

  • Cultured mammalian cells

  • Culture medium containing a stable isotope-labeled substrate (e.g., [U-¹³C₅]-serine)

  • LC-MS instrumentation as described in section 3.2.

Procedure:

  • Culture cells in the presence of the stable isotope-labeled substrate for a defined period.

  • Perform metabolite extraction and LC-MS analysis as described in section 3.2.

  • Analyze the mass isotopologue distribution (MID) for each metabolite of interest. The MID reveals the proportion of molecules that contain zero, one, two, or more labeled atoms.

  • Use metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through the different branches of the pathway based on the measured MIDs.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships within the folate cycle and a typical experimental workflow for studying this pathway.

Folate_Cycle_Logic THF THF CH2_THF 5,10-CH2-THF THF->CH2_THF Methyl_THF 5-Methyl-THF CH2_THF->Methyl_THF Reduction (Irreversible) dTMP dTMP Synthesis CH2_THF->dTMP Purine Purine Synthesis CH2_THF->Purine Oxidation Methionine Methionine Synthesis Methyl_THF->Methionine Methionine->THF Regeneration One_Carbon One-Carbon Unit (from Serine) One_Carbon->THF

Diagram 2: Logical flow of one-carbon units in the folate cycle.

Experimental_Workflow Hypothesis Hypothesis Formulation Cell_Culture Cell Culture & Perturbation (e.g., drug treatment, gene knockout) Hypothesis->Cell_Culture Enzyme_Assay Enzyme Activity Assays (e.g., DHFR assay) Cell_Culture->Enzyme_Assay Metabolite_Analysis Metabolite Profiling (LC-MS) Cell_Culture->Metabolite_Analysis Flux_Analysis Stable Isotope Tracing & Flux Analysis Cell_Culture->Flux_Analysis Data_Integration Data Integration & Interpretation Enzyme_Assay->Data_Integration Metabolite_Analysis->Data_Integration Flux_Analysis->Data_Integration Conclusion Conclusion & Further Hypotheses Data_Integration->Conclusion

Diagram 3: General experimental workflow for studying folate metabolism.

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway with significant implications for cellular proliferation and homeostasis. A thorough understanding of the enzymes, their kinetics, and the overall regulation of this pathway is crucial for the development of novel therapeutic strategies targeting diseases associated with aberrant folate metabolism. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate the intricacies of this vital metabolic network.

References

The Linchpin of One-Carbon Metabolism: A Technical Guide to Dihydrofolate Reductase in (6S)-Tetrahydrofolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6S)-Tetrahydrofolic acid (THF) is an indispensable coenzyme in one-carbon metabolism, facilitating the biosynthesis of purines, thymidylate, and several essential amino acids. The cellular pool of THF is maintained through the catalytic action of dihydrofolate reductase (DHFR), an enzyme that performs the stereospecific reduction of 7,8-dihydrofolate (DHF) to the biologically active (6S)-THF isomer. This technical guide provides an in-depth examination of the function of DHFR, detailing its role within the folate metabolic pathway, its catalytic mechanism, and key kinetic parameters. Furthermore, it presents a standardized experimental protocol for assessing DHFR activity and illustrates critical workflows and pathways using detailed diagrams, offering a comprehensive resource for professionals in biomedical research and drug development.

Introduction: The Central Role of DHFR in Folate Metabolism

Folate (Vitamin B9) and its derivatives are critical for cellular proliferation and maintenance.[1] In their reduced form, as tetrahydrofolates, they act as carriers of one-carbon units in a variety of biosynthetic reactions essential for DNA synthesis and repair, and amino acid interconversion.[2][3] The enzyme dihydrofolate reductase (DHFR, EC 1.5.1.3) is the linchpin in this metabolic cycle. It catalyzes the NADPH-dependent reduction of DHF to THF, which is the precursor for all cellular folate cofactors.[1][2]

The significance of DHFR is underscored by its status as a major therapeutic target. Inhibition of DHFR disrupts the synthesis of DNA precursors, leading to cell death, a principle that has been successfully exploited in cancer chemotherapy (e.g., methotrexate) and antimicrobial treatments (e.g., trimethoprim).[2][3][4] This guide delves into the core biochemical and functional aspects of DHFR's role in producing the vital (6S)-THF coenzyme.

The DHFR-Catalyzed Reaction and its Biochemical Context

DHFR catalyzes the reduction of the 5,6-imine bond in DHF, utilizing a hydride ion from NADPH as the reducing agent and a proton from the surrounding aqueous environment.[5][6] A crucial feature of this enzymatic reaction is its stereospecificity; it exclusively produces the (6S) diastereomer of tetrahydrofolic acid, which is the only biologically active form.[7]

The reaction can be summarized as: 7,8-Dihydrofolate + NADPH + H⁺ → (6S)-5,6,7,8-Tetrahydrofolate + NADP⁺

This reaction is the final and committing step in the de novo synthesis of THF and, more critically, it is the sole cellular pathway for regenerating THF from the DHF produced during the thymidylate synthesis cycle.[6][8] As depicted in the pathway diagram below, DHFR functionally links the synthesis of dTMP (a DNA precursor) back to the one-carbon folate pool.

Folate_Cycle cluster_main dUMP dUMP TS_node Thymidylate Synthase dUMP->TS_node dTMP dTMP CH2THF 5,10-Methylene-THF CH2THF->TS_node DHF 7,8-Dihydrofolate (DHF) DHFR_node DHFR DHF->DHFR_node THF (6S)-Tetrahydrofolate (THF) SHMT_node SHMT THF->SHMT_node Serine Serine Serine->SHMT_node Glycine Glycine DHFR_node->THF:w  Reduction NADP NADP+ DHFR_node->NADP TS_node->dTMP TS_node->DHF  Oxidation SHMT_node->CH2THF SHMT_node->Glycine NADPH NADPH NADPH->DHFR_node

Figure 1. The role of DHFR in the Thymidylate Synthesis Cycle.

Enzyme Mechanism and Catalytic Cycle

The catalytic mechanism of DHFR is a well-studied, stepwise process involving significant conformational changes.[5] The cycle proceeds through a steady-state random mechanism, where either NADPH or DHF can bind first, although there is often a preferred pathway.[4] The key steps are:

  • Substrate Binding: NADPH and DHF bind to the active site of the enzyme, forming a ternary Michaelis complex (E:NADPH:DHF).[5]

  • Conformational Change: A flexible loop near the active site, known as the Met20 loop in E. coli DHFR, transitions from an "open" to a "closed" conformation. This change sequesters the substrates from the solvent and positions the nicotinamide ring of NADPH optimally for hydride transfer.[5][6]

  • Catalysis: The reaction involves a protonation event followed by the stereospecific transfer of a hydride from the C4 of NADPH to the C6 of the pteridine ring of DHF.[5]

  • Product Release: Following catalysis, the Met20 loop adopts an "occluded" conformation, which facilitates the release of the product, (6S)-THF. The release of THF is often the rate-limiting step in the overall catalytic cycle.[5] NADP⁺ is subsequently released, regenerating the free enzyme.

Catalytic_Cycle E DHFR (E) E_NADPH E:NADPH E->E_NADPH +NADPH E_DHF E:DHF E->E_DHF E_NADPH_DHF E:NADPH:DHF (Michaelis Complex) E_NADPH->E_NADPH_DHF +DHF E_NADP_THF E:NADP+:THF (Product Complex) E_NADPH_DHF->E_NADP_THF Hydride Transfer (Rate-limiting step can be here) E_THF E:THF E_NADP_THF->E_THF -NADP+ E_THF->E -THF (Often Rate-limiting) E_DHF->E_NADPH_DHF +NADPH

Figure 2. Simplified catalytic cycle of Dihydrofolate Reductase (DHFR).

Quantitative Data: Enzyme Kinetics

The kinetic parameters of DHFR vary between species, a property that is exploited in the design of species-selective inhibitors. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the turnover number (k꜀ₐₜ) represents the number of substrate molecules converted to product per enzyme molecule per second.

Enzyme Source Substrate Kₘ (μM) k꜀ₐₜ (s⁻¹) Specificity (k꜀ₐₜ/Kₘ) (μM⁻¹s⁻¹)
Escherichia coliDHF0.712.017.1
NADPH4.812.02.5
Streptococcus pneumoniaeDHF4.4 ± 0.9531.5 ± 2.57.2
NADPH15.7 ± 4.631.5 ± 2.52.0
Mycobacterium tuberculosisDHF1.6 ± 0.4~1.6 - 2.3~1.0 - 1.4
NADPH< 1.0~1.6 - 2.3>1.6
HumanDHF~1N/AN/A
Rat (Liver)DHF~0.5N/AN/A

Data compiled from multiple sources.[3] Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Standard Spectrophotometric Assay for DHFR Activity

This protocol describes a continuous spectrophotometric assay to determine DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[3][5]

Materials:

  • Temperature-controlled UV/Vis spectrophotometer with cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Assay Buffer: 50 mM buffer (e.g., HEPES, Potassium Phosphate), pH 7.5, containing 100 mM NaCl and 1 mM DTT.[3]

  • Substrate 1: 7,8-Dihydrofolic acid (DHF) stock solution (e.g., 10 mM in Assay Buffer, pH adjusted). Prepare fresh.

  • Substrate 2: β-NADPH stock solution (e.g., 10 mM in Assay Buffer). Prepare fresh and keep on ice.

  • Purified DHFR enzyme or cell/tissue lysate.

  • Ultrapure water.

Procedure:

  • Instrument Setup: Set the spectrophotometer to kinetic mode to read absorbance at 340 nm. Set the temperature to the desired value (e.g., 25°C or 37°C).

  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture. A typical setup includes:

    • 880 µL Assay Buffer

    • 10 µL of 10 mM NADPH stock solution (final concentration: 100 µM)

    • Appropriate volume of DHFR enzyme solution (e.g., 10-50 µL, yielding a linear rate).

  • Pre-incubation: Mix the contents of the cuvette by gentle inversion and pre-incubate for 3-5 minutes at the assay temperature to allow the enzyme to equilibrate.

  • Blank Measurement: Measure the baseline rate of NADPH oxidation in the absence of DHF for 1-2 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of 10 mM DHF stock solution (final concentration: 100 µM).

  • Data Acquisition: Immediately mix by inversion and start the kinetic measurement. Record the decrease in absorbance at 340 nm every 15-30 seconds for 3-5 minutes. Ensure the obtained rate is linear.

  • Calculation of Activity:

    • Determine the rate of absorbance change per minute (ΔOD/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔOD/min) / (ε × path length) Where:

      • ε (Molar extinction coefficient) for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹. The combined extinction coefficient for NADPH oxidation and DHF reduction is often cited as ~11,800-12,300 M⁻¹cm⁻¹.[3][6]

      • Path length is typically 1 cm.

    • To obtain specific activity, divide the calculated activity by the protein concentration of the enzyme sample in mg/mL.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, DHF Stocks) start->prep_reagents setup_spectro Setup Spectrophotometer (340 nm, Kinetic Mode, 25°C) prep_reagents->setup_spectro prep_rxn Prepare Reaction Mixture in Cuvette (Buffer + NADPH + Enzyme) setup_spectro->prep_rxn pre_incubate Pre-incubate Mixture (3-5 min) prep_rxn->pre_incubate initiate_rxn Initiate Reaction by Adding DHF pre_incubate->initiate_rxn measure_abs Measure Absorbance Decrease at 340 nm initiate_rxn->measure_abs analyze_data Analyze Data (Calculate ΔOD/min from linear slope) measure_abs->analyze_data calc_activity Calculate Enzyme Activity (Using Beer-Lambert Law) analyze_data->calc_activity end End calc_activity->end

Figure 3. Experimental workflow for a DHFR spectrophotometric assay.

Conclusion

Dihydrofolate reductase is a fundamental enzyme that ensures the continuous supply of the biologically essential this compound. Its stereospecific reduction of dihydrofolate is a critical node in the metabolic network that supports nucleotide biosynthesis and amino acid metabolism. A thorough understanding of its structure, intricate catalytic mechanism, and kinetics is paramount for basic research and is central to the development of targeted therapeutics for cancer and infectious diseases. The methodologies and data presented in this guide offer a foundational resource for professionals dedicated to advancing these fields.

References

A Deep Dive into the Stereoisomers of Tetrahydrofolic Acid: Unraveling the Biological Supremacy of the (6S) Isomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrofolic acid (THF), the biologically active form of folate (Vitamin B9), is a pivotal coenzyme in one-carbon metabolism, a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for cellular methylation reactions. THF exists as two diastereomers, the (6S) and (6R) isomers, due to the chiral center at the C6 position of the pteridine ring. This technical guide provides a comprehensive analysis of the profound differences in the biological activity of these two isomers. It consolidates quantitative data, details experimental methodologies, and visualizes key metabolic pathways to elucidate why the (6S)-isomer is the sole biologically functional form, while the (6R)-isomer is largely inert. This understanding is critical for researchers in nutrition, metabolic diseases, and for professionals in drug development targeting folate-dependent pathways.

Introduction: The Central Role of Tetrahydrofolic Acid in One-Carbon Metabolism

One-carbon metabolism is fundamental to cellular proliferation and maintenance. It involves the transfer of one-carbon units (e.g., methyl, methylene, formyl) to various acceptor molecules. Tetrahydrofolic acid acts as the central carrier of these one-carbon units, which are crucial for the de novo synthesis of purines and thymidylate, essential building blocks of DNA and RNA.[1][2] Furthermore, THF-mediated pathways are integral to the methionine cycle, which produces S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3]

The conversion of dietary folic acid, a synthetic and oxidized form of folate, to the biologically active THF is catalyzed by the enzyme dihydrofolate reductase (DHFR).[4] The reduction of the pteridine ring of folic acid creates a chiral center at the C6 position, leading to the formation of two diastereomers: (6S)-tetrahydrofolic acid and (6R)-tetrahydrofolic acid. While structurally very similar, their biological activities are vastly different.

Comparative Biological Activity: The Dominance of the (6S)-Isomer

The enzymes of one-carbon metabolism exhibit a high degree of stereospecificity, almost exclusively recognizing and utilizing the (6S)-isomer of tetrahydrofolic acid. The (6R)-isomer, in contrast, is a poor substrate and, in some cases, a weak inhibitor of these enzymes.

Enzymatic Recognition and Utilization

Evidence from various biological systems demonstrates the stark difference in activity between the two isomers. For instance, in a study assessing the growth of the folate-requiring bacterium Pediococcus cerevisiae, the (6R)-isomer of 5-formyltetrahydrofolate was found to be 600 times less active than the naturally occurring (6S)-isomer.[5] This indicates a profound inability of the bacterial metabolic machinery to utilize the unnatural isomer.

Similarly, the enzyme thymidylate synthase, which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) – a critical step in DNA synthesis – shows a strong preference for the (6S)-isomer of its cofactor, 5,10-methylenetetrahydrofolate. Purified preparations of (6R)-H4PteGlu were found to be over 1000-fold less effective than the (6S) form in promoting the binding of the inhibitor fluorodeoxyuridylate to Lactobacillus casei thymidylate synthase.[5]

Cellular Transport and Retention

The cellular uptake and retention of folates are also stereospecific. While some studies suggest that the reduced folate carrier system may have some affinity for the unnatural (6R) stereoisomer of 5-methyltetrahydrofolate, the subsequent metabolic steps, such as polyglutamylation, are highly specific for the (6S)-isomer.[6]

Folylpoly-γ-glutamate synthetase (FPGS) is the enzyme responsible for attaching a chain of glutamate residues to intracellular folates.[7] This polyglutamylation is crucial for retaining folates within the cell and for increasing their affinity as substrates for various folate-dependent enzymes.[8] FPGS exhibits a strong preference for the (6S)-isomer of THF and its derivatives.[7] This means that even if the (6R)-isomer enters the cell, it is not efficiently polyglutamylated and is therefore readily effluxed, preventing its accumulation to any significant level.

Quantitative Data on Isomer Activity

While direct comparative kinetic data for all enzymes of one-carbon metabolism with both isomers are not extensively available in the literature, the existing data and qualitative observations overwhelmingly support the biological inactivity of the (6R)-isomer. The following table summarizes the key findings regarding the differential activity of the (6S) and (6R) isomers.

Biological Process/Enzyme(6S)-Isomer Activity(6R)-Isomer ActivityReference(s)
Bacterial Growth Support High (serves as an essential nutrient for folate-requiring bacteria)Extremely low (600 times less active than the (6S)-isomer for Pediococcus cerevisiae)[5]
Thymidylate Synthase Cofactor Activity High (efficiently promotes the binding of inhibitors like fluorodeoxyuridylate)Extremely low (>1000-fold less effective than the (6S)-isomer for L. casei thymidylate synthase)[5]
Folylpoly-γ-glutamate Synthetase (FPGS) Substrate Efficiently polyglutamylated, leading to cellular retention and enhanced cofactor activity.Poor substrate, leading to inefficient polyglutamylation and rapid cellular efflux.[7]
Cellular Transport Actively transported into cells via folate receptors and reduced folate carriers.May have some affinity for the reduced folate carrier, but subsequent metabolism is blocked.[6]

Experimental Protocols

To aid researchers in the further investigation of the stereospecificity of folate-dependent enzymes, this section outlines the general principles of key experimental protocols.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the activity of DHFR by monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Principle: The oxidation of NADPH to NADP+ is accompanied by a decrease in absorbance at 340 nm.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHF, and NADPH in a quartz cuvette.

  • Initiate the reaction by adding a known amount of DHFR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of DHF while keeping the NADPH concentration saturating.

Note: While this assay does not directly compare the (6S) and (6R) isomers of THF as substrates (since THF is the product), it is a fundamental assay in folate metabolism research.

Thymidylate Synthase (TS) Activity Assay

This assay measures the activity of TS by quantifying the conversion of dUMP to dTMP.

Principle: The activity of TS can be measured by monitoring the release of tritium from [5-³H]dUMP into the aqueous solvent or by quantifying the formation of dTMP using HPLC. A more recent method utilizes liquid chromatography-mass spectrometry (LC-MS) to directly measure dTMP.[9][10]

Materials:

  • Purified thymidylate synthase enzyme

  • dUMP solution

  • (6S)-5,10-methylenetetrahydrofolate (as the active cofactor)

  • (6R)-5,10-methylenetetrahydrofolate (for comparative studies)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing magnesium chloride and a reducing agent like dithiothreitol)

  • Detection system (scintillation counter for radiolabeled assay, or HPLC/LC-MS system)

Procedure (LC-MS based):

  • Prepare reaction mixtures containing assay buffer, dUMP, and either the (6S) or (6R) isomer of 5,10-methylenetetrahydrofolate.

  • Initiate the reaction by adding the TS enzyme.

  • Incubate the reaction for a defined period at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Analyze the reaction mixture by LC-MS to quantify the amount of dTMP produced.

  • Compare the dTMP production in the presence of the (6S) versus the (6R) isomer to determine the stereospecificity of the enzyme.

Analytical Methods for Isomer Separation and Quantification

The accurate analysis of the (6S) and (6R) isomers of THF and its derivatives is crucial for both in vitro and in vivo studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is the method of choice for separating and quantifying these diastereomers.

Principle: Chiral stationary phases or derivatization with chiral reagents can be used to resolve the (6S) and (6R) isomers. Stable isotope-labeled internal standards are often employed for accurate quantification by LC-MS/MS.[11][12]

General Procedure:

  • Sample Preparation: Biological samples (e.g., plasma, cell extracts) are treated with antioxidants (e.g., ascorbic acid) to prevent folate degradation. Proteins are precipitated, and the supernatant is collected. For polyglutamated folates, an enzymatic digestion step with γ-glutamyl hydrolase (conjugase) is performed to convert them to their monoglutamate forms.

  • Chromatographic Separation: The extracted folates are injected onto an HPLC column with a mobile phase designed to separate the different folate forms and their diastereomers.

  • Detection and Quantification: The eluting compounds are detected by a mass spectrometer or a fluorescence detector. The concentration of each isomer is determined by comparing its peak area to that of a known amount of an internal standard.

Signaling Pathways and Metabolic Interconnections

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of this compound in one-carbon metabolism and its relationship with other key metabolic pathways.

One_Carbon_Metabolism Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF_6S (6S)-Tetrahydrofolate (Active Coenzyme) DHF->THF_6S DHFR THF_6R (6R)-Tetrahydrofolate (Inactive) DHF->THF_6R DHFR (minor, inactive product) Methylene_THF 5,10-Methylene-THF THF_6S->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD dTMP dTMP (DNA Synthesis) Methylene_THF->dTMP TS Methyl_THF->THF_6S MS Purines Purines (DNA/RNA Synthesis) Formyl_THF->Purines Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS dUMP dUMP dUMP->dTMP Folate_Activation_and_Polyglutamylation cluster_0 Intracellular Folic_Acid Folic Acid DHF Dihydrofolate Folic_Acid->DHF DHFR THF_racemic (6R,S)-Tetrahydrofolate DHF->THF_racemic DHFR THF_6S (6S)-Tetrahydrofolate THF_racemic->THF_6S THF_6R (6R)-Tetrahydrofolate THF_racemic->THF_6R THF_6S_poly (6S)-THF-(Glu)n (Cellular Retention and High Cofactor Activity) THF_6S->THF_6S_poly FPGS Efflux Cellular Efflux THF_6R->Efflux Poor substrate for FPGS Cell_Membrane Cell Membrane

References

(6S)-Tetrahydrofolic Acid: A Critical Cofactor for Thymidylate Synthase in De Novo dTMP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(6S)-Tetrahydrofolic acid (THF), in its active form as 5,10-methylenetetrahydrofolate (CH₂H₄folate), is an indispensable cofactor for thymidylate synthase (TS). This enzyme catalyzes the sole de novo pathway for the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication and repair. The intricate interplay between THF and thymidylate synthase presents a pivotal control point in cell proliferation and a validated target for various chemotherapeutic agents. This technical guide provides a comprehensive overview of the role of (6S)-THF as a cofactor for thymidylate synthase, detailing the enzymatic mechanism, quantitative kinetic and binding data, experimental protocols for studying this interaction, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Central Role of Thymidylate Synthase and Tetrahydrofolate

Thymidylate synthase (TS; EC 2.1.1.45) is a crucial enzyme that facilitates the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP).[1][2] This reaction is unique in folate metabolism as 5,10-methylenetetrahydrofolate (CH₂H₄folate) acts as both a one-carbon donor and a reductant, being oxidized to dihydrofolate (DHF) in the process.[2] The regeneration of the tetrahydrofolate pool from DHF is catalyzed by dihydrofolate reductase (DHFR), another key enzyme in this pathway. Because dTMP is an essential building block for DNA synthesis, the inhibition of thymidylate synthase leads to "thymineless death" of cells, making it a prime target for cancer chemotherapy.[2]

Two distinct classes of thymidylate synthases have been identified: the classical ThyA enzymes found in most organisms, including humans, and the flavin-dependent ThyX enzymes present in several pathogens.[3] This guide will primarily focus on the ThyA class of enzymes and their interaction with the (6S) diastereomer of tetrahydrofolic acid, the biologically active form.

The Enzymatic Mechanism: A Tale of a Ternary Complex

The catalytic mechanism of thymidylate synthase is a complex, multi-step process that involves the formation of a covalent ternary complex between the enzyme, dUMP, and CH₂H₄folate.[4] The reaction proceeds through an ordered sequential mechanism where dUMP binds first, followed by CH₂H₄folate.

The key steps of the catalytic cycle are as follows:

  • Nucleophilic Attack: A conserved cysteine residue in the active site of thymidylate synthase attacks the C6 position of the pyrimidine ring of dUMP, forming a covalent bond.[5]

  • Methylene Transfer: The N5 of the bound CH₂H₄folate attacks the C5 of dUMP, and the methylene bridge is transferred to form a covalent link between the cofactor and the substrate.

  • Hydride Transfer: A hydride ion is transferred from the C6 of the tetrahydrofolate ring to the methylene group now attached to dUMP. This is the reductive step of the reaction.

  • Product Release: The C-S bond between the enzyme and the newly formed dTMP is cleaved, and the products, dTMP and dihydrofolate (DHF), are released from the active site.

This intricate mechanism underscores the critical role of this compound not only as a carrier of the one-carbon unit but also as the reducing agent.

Quantitative Data: Binding Affinity and Kinetic Parameters

The efficiency of the thymidylate synthase reaction is governed by the binding affinities of its substrates and the catalytic turnover rate. The following tables summarize key quantitative data for the interaction of CH₂H₄folate with thymidylate synthase from various sources.

ParameterOrganismValueMethodReference
K_m_ for (6R,S)-CH₂H₄folate Escherichia coli16 µMSpectrophotometric Assay
Lactobacillus casei5.8 µMSpectrophotometric Assay
Human1-15 µMVarious
k_cat_ Escherichia coli5.6 s⁻¹Pre-steady-state kinetics
Lactobacillus casei7.7 s⁻¹Steady-state kinetics
K_d_ for THF Human~1 µMIsothermal Titration Calorimetry

Note: The biologically active form is the (6S) isomer of THF. However, many studies use a racemic mixture of (6R,S)-CH₂H₄folate due to its commercial availability. The K_m_ values for the pure (6S) isomer are expected to be lower.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound and thymidylate synthase.

Spectrophotometric Assay for Thymidylate Synthase Activity

This assay continuously monitors the activity of thymidylate synthase by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from CH₂H₄folate.[1][6]

Materials:

  • Recombinant or purified thymidylate synthase

  • dUMP solution (10 mM)

  • (6R,S)-5,10-methylenetetrahydrofolate (CH₂H₄folate) solution (1 mM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM MgCl₂, 65 mM 2-mercaptoethanol, and 1 mM EDTA.

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the following components in order:

    • Assay Buffer

    • dUMP solution to a final concentration of 100 µM.

    • Thymidylate synthase to a final concentration of 10-50 nM.

  • Incubate the mixture at the desired temperature (e.g., 25 °C or 37 °C) for 5 minutes to allow for temperature equilibration and any initial interactions.

  • Initiate the reaction by adding CH₂H₄folate to a final concentration of 50-100 µM.

  • Immediately start monitoring the change in absorbance at 340 nm over a period of 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of DHF at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).

  • To determine kinetic parameters (K_m_ and k_cat_), vary the concentration of one substrate while keeping the other saturated and fit the data to the Michaelis-Menten equation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (K_d_), enthalpy (ΔH), and stoichiometry (n) of the interaction between tetrahydrofolate and thymidylate synthase.[7][8]

Materials:

  • Purified thymidylate synthase (typically 10-50 µM in the sample cell)

  • This compound solution (typically 10-20 fold higher concentration in the syringe)

  • Dialysis buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Thoroughly dialyze both the thymidylate synthase and the (6S)-THF solution against the same buffer to ensure a perfect match and minimize heats of dilution.

  • Degas both solutions to prevent air bubbles in the calorimeter.

  • Load the thymidylate synthase solution into the sample cell of the ITC instrument.

  • Load the (6S)-THF solution into the injection syringe.

  • Perform a series of small, sequential injections of the THF solution into the sample cell while monitoring the heat change.

  • As a control, perform an identical titration of THF into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm by fitting it to an appropriate binding model (e.g., a one-site binding model) to determine the K_d_, ΔH, and n.[9][10]

Visualizations: Pathways and Workflows

Visual representations are crucial for understanding the complex relationships in biochemical pathways and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Thymidylate_Synthesis_Pathway cluster_folate_cycle Folate Cycle cluster_thymidylate_synthesis Thymidylate Synthesis THF (6S)-Tetrahydrofolate (THF) CH2H4folate 5,10-Methylenetetrahydrofolate (CH2H4folate) THF->CH2H4folate SHMT Serine -> Glycine TS Thymidylate Synthase (TS) CH2H4folate->TS DHF Dihydrofolate (DHF) DHF->THF DHFR NADPH -> NADP+ dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis -> dTDP -> dUTP TS->DHF TS->dTMP

Caption: The de novo thymidylate synthesis pathway.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitor Equilibrate Equilibrate Spectrophotometer to desired temperature Prepare_Reagents->Equilibrate Mix_Components Mix Enzyme, dUMP, and Inhibitor in cuvette Equilibrate->Mix_Components Pre_incubate Pre-incubate for 5 minutes Mix_Components->Pre_incubate Initiate_Reaction Initiate reaction by adding CH2H4folate Pre_incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity Plot_Data Plot Velocity vs. Inhibitor Concentration Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Experimental workflow for a thymidylate synthase inhibition assay.

Conclusion

The role of this compound as a cofactor for thymidylate synthase is a cornerstone of cellular metabolism and a critical area of study for drug development. A thorough understanding of the enzymatic mechanism, the kinetics of the interaction, and the methodologies to study them is essential for researchers in academia and industry. This guide has provided a detailed overview of these aspects, offering a valuable resource for professionals working on an anticancer drug discovery and related fields. The continued exploration of the intricacies of the thymidylate synthase-tetrahydrofolate interaction will undoubtedly pave the way for the development of novel and more effective therapeutic strategies.

References

The Central Role of (6S)-Tetrahydrofolic Acid in DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical mechanism of action of (6S)-tetrahydrofolic acid (THF) in the de novo synthesis of DNA precursors. As the biologically active form of folate, (6S)-THF functions as a pivotal one-carbon donor in the biosynthesis of both purines and thymidylate, the essential building blocks of DNA. Understanding the intricate enzymatic processes orchestrated by THF is fundamental for research in cancer biology, antimicrobial drug development, and nutritional science. This guide provides a detailed overview of the key enzymes, their kinetics, experimental protocols for their study, and a visual representation of the involved metabolic pathways.

The One-Carbon Metabolic Network: An Overview

This compound is the central carrier of one-carbon units in various oxidation states.[1] These one-carbon moieties are crucial for the synthesis of a range of biomolecules, most notably the purine ring and the methyl group of thymidine.[2] The folate cycle is a series of interconnected enzymatic reactions that facilitate the transfer of these one-carbon units. The key enzymes in this pathway that directly contribute to DNA synthesis are Dihydrofolate Reductase (DHFR), Serine Hydroxymethyltransferase (SHMT), and Thymidylate Synthase (TS).

Pathway Visualization:

Folate_Cycle_for_DNA_Synthesis cluster_reduction Folate Reduction cluster_activation One-Carbon Unit Activation cluster_synthesis Nucleotide Synthesis Dietary Folate Dietary Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Dietary Folate->Dihydrofolate (DHF) Reduction Folic Acid Folic Acid Folic Acid->Dihydrofolate (DHF) DHFR (6S)-Tetrahydrofolate (THF) (6S)-Tetrahydrofolate (THF) Dihydrofolate (DHF)->(6S)-Tetrahydrofolate (THF) DHFR NADPH -> NADP+ N5,N10-Methylene-THF N5,N10-Methylene-THF (6S)-Tetrahydrofolate (THF)->N5,N10-Methylene-THF SHMT L-Serine L-Serine Glycine Glycine L-Serine:s->Glycine:n N5,N10-Methylene-THF->Dihydrofolate (DHF) dTMP dTMP N5,N10-Methylene-THF->dTMP Thymidylate Synthase 10-Formyl-THF 10-Formyl-THF N5,N10-Methylene-THF->10-Formyl-THF MTHFD dUMP dUMP dUMP:s->dTMP:n DNA Synthesis DNA Synthesis dTMP->DNA Synthesis NADPH NADPH NADP+ NADP+ Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis

Caption: Folate Metabolism Pathway for DNA Synthesis.

Key Enzymes and Their Mechanisms of Action

Dihydrofolate Reductase (DHFR)

Function: DHFR is a crucial enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to the biologically active (6S)-tetrahydrofolate (THF), using NADPH as a cofactor.[3] This reaction is essential for regenerating the THF pool required for the synthesis of purines and thymidylate.[4] Inhibition of DHFR disrupts DNA replication, leading to cell death, which makes it a prime target for cancer chemotherapy.[4]

Catalytic Mechanism: The reaction proceeds via a hydride transfer from NADPH to DHF, accompanied by protonation.[3] The flexibility of loops near the active site, particularly the Met20 loop, is important for promoting the release of the product, THF.[3]

Serine Hydroxymethyltransferase (SHMT)

Function: SHMT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and (6S)-THF to glycine and N5,N10-methylene-THF.[5][6] This reaction is the primary source of one-carbon units for the folate pool.[6]

Catalytic Mechanism: The reaction is thought to proceed via a retro-aldol mechanism.[6] The serine substrate forms an external aldimine with the PLP cofactor. An active site glutamate abstracts the C3-OH proton, leading to the release of formaldehyde, which then reacts with THF to form N5,N10-methylene-THF.[6]

Thymidylate Synthase (TS)

Function: Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using N5,N10-methylene-THF as the one-carbon donor.[7] This reaction is the sole de novo pathway for dTMP synthesis and is therefore essential for DNA replication.[7]

Catalytic Mechanism: The proposed mechanism involves the formation of a covalent bond between a cysteine nucleophile in the enzyme's active site and the dUMP substrate.[7] N5,N10-methylene-THF then donates a methyl group to the C5 position of the uracil ring, and subsequently, a hydride is transferred from the tetrahydrofolate ring to the new methyl group, forming dTMP and dihydrofolate (DHF).[7]

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the key human enzymes involved in the (6S)-tetrahydrofolate pathway for DNA synthesis.

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Source(s)
Dihydrofolate Reductase (Human) Dihydrofolate (DHF)1.6 ± 0.41.6 ± 0.11.0 x 106[8]
NADPH< 1--[8]
Thymidylate Synthase (Human) dUMPSee noteSee note-[9]
(6S)-N5,N10-Methylene-THFSee noteSee note-[9]
Serine Hydroxymethyltransferase 1 (Human, Cytosolic) L-Serine1,100 ± 10025 ± 12.3 x 104[10]
(6S)-Tetrahydrofolate33 ± 425 ± 17.6 x 105[10]
Serine Hydroxymethyltransferase 2 (Human, Mitochondrial) L-Serine700 ± 10020 ± 12.9 x 104[10]
(6S)-Tetrahydrofolate18 ± 320 ± 11.1 x 106[10]

Note: The kinetic mechanism of human thymidylate synthase is a sequential, ordered Bi-Bi reaction where dUMP binds first, followed by N5,N10-methylene-THF. Due to the complexity of this mechanism, simple Michaelis-Menten kinetics are not fully descriptive, and detailed kinetic parameters are often reported in the context of the full kinetic model.[9]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is based on the continuous spectrophotometric monitoring of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Workflow Diagram:

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, DHF) start->prep_reagents prep_sample Prepare Enzyme Sample (Cell lysate or purified protein) start->prep_sample mix_components Mix Assay Components (Buffer, NADPH, Enzyme) prep_reagents->mix_components prep_sample->mix_components initiate_reaction Initiate Reaction (Add DHF) mix_components->initiate_reaction monitor_absorbance Monitor A340 nm (Kinetic read) initiate_reaction->monitor_absorbance calculate_activity Calculate Activity (Using Beer-Lambert Law) monitor_absorbance->calculate_activity end End calculate_activity->end

Caption: DHFR Spectrophotometric Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA.

    • NADPH Solution: Prepare a fresh 10 mM stock solution in the assay buffer.

    • Dihydrofolate (DHF) Solution: Prepare a fresh 10 mM stock solution in the assay buffer.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, NADPH to a final concentration of 100 µM, and the enzyme sample (e.g., cell lysate or purified DHFR).

    • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding DHF to a final concentration of 100 µM.

    • Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with kinetic measurement capabilities.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic trace.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of reaction. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M-1cm-1.

Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled Spectrophotometric)

This assay indirectly measures SHMT activity by coupling the production of N5,N10-methylene-THF to its oxidation by a dehydrogenase, which results in the reduction of NADP+ to NADPH, monitored at 340 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM potassium phosphate, pH 7.2.

    • Substrate Solution: Prepare a solution containing L-serine (e.g., 10 mM) and (6S)-THF (e.g., 80 µM) in the assay buffer.

    • Coupling Enzyme: A solution of N5,N10-methylenetetrahydrofolate dehydrogenase.

    • NADP+ Solution: Prepare a stock solution of NADP+ in the assay buffer.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, substrate solution, NADP+, and the coupling enzyme.

    • Add the SHMT enzyme sample to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm due to the formation of NADPH.

Quantification of Intracellular Folates by LC-MS/MS

This method allows for the sensitive and specific measurement of various folate species within a cell extract.

Workflow Diagram:

LCMS_Folate_Workflow start Start cell_harvest Cell Harvesting start->cell_harvest extraction Folate Extraction (e.g., with methanol/ascorbate) cell_harvest->extraction stabilization Stabilization/ Derivatization extraction->stabilization lc_separation LC Separation (HILIC or C18) stabilization->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection quantification Quantification (Using stable isotope-labeled standards) ms_detection->quantification end End quantification->end

Caption: LC-MS/MS Workflow for Cellular Folate Analysis.

Methodology:

  • Sample Preparation:

    • Harvest cells and immediately quench metabolic activity.

    • Extract folates using a cold extraction buffer, typically containing an organic solvent like methanol and antioxidants such as ascorbic acid to prevent folate degradation.

  • Derivatization (Optional but Recommended):

    • To stabilize labile folate species, a derivatization step, such as reductive methylation, can be employed. This converts different folate forms into more stable derivatives that can be more accurately quantified.[9]

  • LC-MS/MS Analysis:

    • Separate the folate derivatives using liquid chromatography, often with a Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 reversed-phase column.

    • Detect and quantify the different folate species using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

    • Use stable isotope-labeled internal standards for each folate species to ensure accurate quantification.[9]

Conclusion

This compound is indispensable for the de novo synthesis of DNA precursors. The coordinated action of DHFR, SHMT, and TS ensures a steady supply of thymidylate and purines for DNA replication and repair. The central role of this pathway in cell proliferation has made its constituent enzymes major targets for antimicrobial and anticancer therapies. A thorough understanding of the mechanisms and kinetics of these enzymes, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel therapeutics that target folate metabolism.

References

(6S)-Tetrahydrofolic Acid: A Technical Guide to its Natural Sources, Dietary Equivalents, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S)-Tetrahydrofolic acid (L-THF), the biologically active form of folate (Vitamin B9), is a critical coenzyme in a myriad of metabolic processes, most notably one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA, RNA, proteins, and lipids, and the metabolism of several amino acids.[1][2][3] An adequate intake of folate is paramount for cellular proliferation, differentiation, and repair. Deficiencies have been linked to serious health implications, including neural tube defects in newborns, megaloblastic anemia, and an increased risk of cardiovascular disease and certain cancers.

This technical guide provides an in-depth overview of the natural dietary sources of this compound, the concept and calculation of Dietary Folate Equivalents (DFE), and detailed methodologies for its quantification in food matrices. The information presented is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Natural Sources of this compound

This compound and its derivatives are collectively known as food folates. These naturally occurring forms are predominantly polyglutamated, meaning they have a chain of two to seven glutamate residues attached.[4] In contrast, folic acid, the synthetic, oxidized form used in supplements and food fortification, is a monoglutamate and is more stable.[4]

The primary dietary sources of folates are varied and include:

  • Dark Green Leafy Vegetables: Spinach, kale, collard greens, and romaine lettuce are exceptionally rich in folates.[5][6]

  • Legumes: Lentils, chickpeas, kidney beans, and black-eyed peas are excellent sources of this vitamin.[4][5]

  • Vegetables: Asparagus, broccoli, Brussels sprouts, and beets also contain significant amounts of folates.[5]

  • Fruits: Citrus fruits, avocados, and papayas are good fruit sources of folate.[5]

  • Liver: Beef and chicken liver are among the most concentrated animal sources of folate.[7]

  • Eggs: The yolk of eggs contains a notable amount of folate.[5]

  • Dairy Products: Milk and some cheeses contribute to folate intake, with 5-methyl-tetrahydrofolate being the major vitamer.[8][9]

It is important to note that food composition databases often report "total folate" content, which encompasses all biologically active forms, including (6S)-THF and its derivatives like 5-methyl-THF and 5-formyl-THF. The specific concentration of (6S)-THF can vary depending on the food item and its preparation.

Quantitative Data on Folate Content in Foods

The following table summarizes the total folate content in a selection of foods. It is important to recognize that these values represent the sum of all folate vitamers, with this compound being a significant, but not sole, component. The data is presented in micrograms (µg) per 100 grams (g) of the edible portion.

Food CategoryFood ItemTotal Folate (µ g/100g )Predominant Folate Vitamers
Vegetables Spinach, raw1945-methyl-THF, 10-formyl-THF
Asparagus, cooked1495-methyl-THF
Broccoli, raw635-methyl-THF
Lentils, cooked1815-methyl-THF, THF
Chickpeas, cooked1725-methyl-THF
Fruits Avocado, raw815-methyl-THF
Orange, raw305-methyl-THF
Papaya, raw375-methyl-THF
Animal Products Beef Liver, cooked253THF, 5-methyl-THF
Chicken Liver, cooked578THF, 5-methyl-THF
Egg, whole, cooked445-methyl-THF
Dairy Milk, whole5-95-methyl-THF
Soft Cheese44-625-formyl-THF, 5-methyl-THF, THF

Note: The specific distribution of folate vitamers can vary based on the food's origin, processing, and analytical method used.

Dietary Folate Equivalents (DFE)

To account for the differences in bioavailability between naturally occurring food folates and synthetic folic acid, the concept of Dietary Folate Equivalents (DFE) was established. Folic acid from fortified foods and supplements is more readily absorbed than folate from natural food sources.

The calculation for DFE is as follows:

1 µg DFE = 1 µg of food folate 1 µg DFE = 0.6 µg of folic acid from fortified foods or supplements consumed with food 1 µg DFE = 0.5 µg of folic acid from supplements taken on an empty stomach

Therefore, the total DFE can be calculated using the formula:

Total DFE (µg) = µg of food folate + (1.7 x µg of folic acid)

This conversion factor of 1.7 reflects the approximately 70% higher bioavailability of folic acid compared to food folate.

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound and other folate vitamers in food is challenging due to their low concentrations, instability, and the complexity of the food matrix. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the current gold standard for the specific and sensitive determination of different folate forms.

A typical experimental workflow involves the following key steps:

Sample Preparation and Extraction
  • Homogenization: A representative sample of the food is homogenized to ensure uniformity.

  • Extraction: Folates are extracted from the food matrix using a buffer solution, typically at a pH of around 7.8. This buffer often contains antioxidants such as ascorbic acid and 2-mercaptoethanol to protect the labile folates from oxidation.[10][11]

  • Enzymatic Treatment (Tri-enzyme Digestion): To liberate folates from the food matrix and to deconjugate polyglutamated folates to their monoglutamate forms for accurate analysis, a tri-enzyme treatment is commonly employed. This involves the sequential use of:

    • α-amylase: To break down starch.

    • Protease: To digest proteins.

    • Conjugase (γ-glutamyl hydrolase): To cleave the polyglutamate tail. Rat serum or chicken pancreas are common sources of conjugase.[10]

  • Purification: The extract is then purified to remove interfering compounds. Solid-phase extraction (SPE) is a widely used technique for this purpose.[10][12]

Analytical Quantification by HPLC-MS/MS
  • Chromatographic Separation: The purified extract is injected into an HPLC system. A C18 reversed-phase column is commonly used to separate the different folate vitamers based on their polarity.[13]

  • Mass Spectrometric Detection: The separated vitamers are then introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of each specific folate vitamer.[13]

  • Quantification: Quantification is typically achieved using a stable isotope dilution assay (SIDA). This involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled (6S)-THF) to the sample at the beginning of the extraction process. The ratio of the analyte to the internal standard is then used to calculate the concentration of the native folate in the sample, which corrects for any losses during sample preparation and analysis.[13]

Visualization of Key Pathways and Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of this compound (THF) in the one-carbon metabolism pathway. THF acts as a carrier of one-carbon units (e.g., methyl, methylene, formyl groups) which are essential for various biosynthetic reactions.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle THF (6S)-Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Homocysteine Homocysteine Purines Purine Synthesis Formyl_THF->Purines Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Protein Methylation SAM->Methylation SAH->Homocysteine Homocysteine->Methionine MS (Vit B12) Thymidylate->DHF Serine Serine Serine->Methylene_THF Donates 1-C unit Glycine Glycine Serine->Glycine SHMT Glycine->Serine SHMT Folate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Food Sample Homogenization Homogenization Start->Homogenization Extraction Extraction with Antioxidant Buffer Homogenization->Extraction Enzyme_Tx Tri-Enzyme Digestion (Amylase, Protease, Conjugase) Extraction->Enzyme_Tx Purification Solid-Phase Extraction (SPE) Enzyme_Tx->Purification HPLC HPLC Separation (C18 Column) Purification->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Quantification Quantification using Stable Isotope Dilution MSMS->Quantification Result Folate Vitamer Concentrations Quantification->Result

References

(6S)-Tetrahydrofolic Acid: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(6S)-Tetrahydrofolic acid ((6S)-THF), the biologically active form of folate (Vitamin B9), is a pivotal coenzyme in a multitude of metabolic processes essential for cellular function, including nucleotide synthesis and amino acid metabolism.[1][2][3] A thorough understanding of its chemical structure and stereochemistry is paramount for researchers in drug development and various scientific disciplines. This technical guide provides an in-depth analysis of (6S)-THF, encompassing its structural features, stereoisomerism, and relevant experimental methodologies.

Chemical Structure

This compound is a complex molecule composed of three distinct moieties: a pteridine ring, a para-aminobenzoic acid (pABA) unit, and a polyglutamate tail.[1] The core structure is derived from the reduction of the pteridine ring of folic acid.[4]

  • Pteridine Ring: This bicyclic heterocyclic system is the site of the crucial one-carbon unit transfers. In tetrahydrofolic acid, the pyrazine ring of the pteridine nucleus is fully reduced at positions 5, 6, 7, and 8.[4]

  • Para-aminobenzoic Acid (pABA): This aromatic amine serves as a linker, connecting the pteridine ring via a methylene bridge at the C6 position to the glutamate residue.[1]

  • Glutamate Tail: Attached to the pABA moiety via a peptide bond, the L-glutamic acid residue enhances the binding of the coenzyme to enzymes.[1] In biological systems, additional glutamate residues can be added to form polyglutamated derivatives, which are the predominant intracellular forms of folates.

The systematic IUPAC name for this compound is (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid.[4]

Caption: Chemical structure of this compound.

Stereochemistry

The reduction of the pteridine ring in folic acid introduces a chiral center at the C6 position, leading to the formation of two diastereomers: (6S)-THF and (6R)-THF.[5] The naturally occurring and biologically active form is the (6S) isomer.[5][6] The L-glutamic acid moiety also possesses a chiral center with an S-configuration.

The stereochemistry at the C6 position is critical for biological activity. The (6S) isomer is significantly more active than the (6R) form. For instance, this compound is 1000-fold more active than the (6R) form in promoting the binding of fluorodeoxyuridylate to thymidylate synthase and 600-fold more active as a growth factor for Pediococcus cerevisiae.[2][6] The unnatural (6R) isomer can even exhibit inhibitory effects on certain enzymatic processes.[5]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC19H23N7O6[4]
Molecular Weight445.4 g/mol [4]
IUPAC Name(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid[4]
CAS Number135-16-0[4]
Absorption Maximum (λmax)290 nm[7]
Molar Extinction Coefficient at 290 nm24250 ± 1170 M⁻¹cm⁻¹[7]

Experimental Protocols

Several methods exist for the preparation of this compound, including chemical synthesis, chromatographic separation of diastereomers, and enzymatic synthesis.[5][8] The chemoenzymatic approach offers high stereoselectivity and is suitable for large-scale production.[5][9]

Chemoenzymatic Synthesis of this compound

This protocol outlines a general chemoenzymatic process for the production of (6S)-THF.[5][9][10]

Step 1: Reduction of Folic Acid to Dihydrofolic Acid (DHFA)

  • Suspend folic acid (FA) in water.

  • Add a concentrated base (e.g., ammonium hydroxide) to dissolve the solid and adjust the pH to approximately 8.[5]

  • Add a reducing agent (e.g., sodium dithionite) to chemically reduce FA to DHFA.

  • The reaction is typically performed under an inert atmosphere (e.g., nitrogen) and at an elevated temperature (e.g., 60°C).[5]

Step 2: Stereoselective Enzymatic Reduction of DHFA to (6S)-THFA

  • Prepare an aqueous solution containing the synthesized DHFA.

  • Add the enzyme dihydrofolate reductase (DHFR).[5][9]

  • Incorporate an NADPH regenerating system, such as glucose and glucose dehydrogenase (GluDH), to continuously supply the NADPH required by DHFR.[5][9]

  • The enzymatic reaction proceeds stereoselectively to yield (6S)-THFA.[5]

Step 3: Isolation and Purification

  • The resulting (6S)-THFA can be isolated through selective crystallization by adjusting the pH of the solution to 4.8-5.3.[11]

  • The precipitated solid, (6S)-5,6,7,8-tetrahydrofolic acid, is then separated and dried.[11]

experimental_workflow cluster_synthesis Chemoenzymatic Synthesis of (6S)-THF cluster_reagents Key Reagents Folic_Acid Folic Acid (FA) DHFA Dihydrofolic Acid (DHFA) Folic_Acid->DHFA Chemical Reduction (e.g., Sodium Dithionite) THF This compound ((6S)-THF) DHFA->THF Enzymatic Reduction (DHFR, NADPH) Purified_THF Purified (6S)-THF THF->Purified_THF Selective Crystallization (pH 4.8-5.3) DHFR DHFR Enzyme NADPH NADPH (cofactor) NADPH->DHFR utilized by Regen_System NADPH Regenerating System (Glucose, GluDH) Regen_System->NADPH regenerates

Caption: Chemoenzymatic synthesis of this compound.

Role in One-Carbon Metabolism

This compound is the central molecule in one-carbon metabolism, acting as a carrier for various one-carbon units (e.g., methyl, formyl, methylene).[1] These one-carbon units are essential for the de novo synthesis of purines and thymidylate, and for the remethylation of homocysteine to methionine. The metabolic activation of dietary folic acid to (6S)-THF is a critical pathway for cellular proliferation and maintenance.

one_carbon_metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_synthesis_pathways Biosynthetic Pathways Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Purine_Synthesis Purine Synthesis THF->Purine_Synthesis derivatives donate C1 units Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis donates C1 unit Methyl_THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine CH3 group

Caption: Role of (6S)-THF in one-carbon metabolism.

References

An In-depth Technical Guide to the Enzymatic Conversion of Folic Acid to (6S)-Tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Folic acid, a synthetic form of vitamin B9, is a critical micronutrient for numerous biological processes, including DNA synthesis, repair, and methylation.[1][2] However, folic acid itself is not biologically active.[3] Its conversion to the active form, (6S)-Tetrahydrofolic acid ((6S)-THF), is a vital enzymatic process that underpins cellular function. This guide provides a detailed technical overview of this conversion, including the core enzymatic pathway, quantitative data, experimental protocols, and the significance of this process in research and drug development.

The Core Enzymatic Pathway: A Two-Step Reduction

The transformation of folic acid into its biologically active form, (6S)-tetrahydrofolate (THF), is a two-step reduction process exclusively catalyzed by the enzyme Dihydrofolate Reductase (DHFR).[2][4][5] This process is essential as all biological functions of folate are carried out by THF and its derivatives.[5]

  • Step 1: Folic Acid to Dihydrofolate (DHF) The first step involves the reduction of the pteridine ring of folic acid to form 7,8-dihydrofolate (DHF). This reaction is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which acts as an electron donor.[5][6]

  • Step 2: Dihydrofolate to Tetrahydrofolate (THF) The same DHFR enzyme then catalyzes the second reduction, converting DHF to 5,6,7,8-tetrahydrofolate (THF).[2][5][7] This step also consumes a molecule of NADPH.[5] The enzymatic reduction is stereoselective, exclusively producing the biologically active (6S) diastereomer of THF.[8]

Following its synthesis, (6S)-THF serves as a precursor for various one-carbon metabolism pathways. It is converted to 5,10-methylenetetrahydrofolate by the enzyme serine hydroxymethyltransferase (SHMT).[5][9] Subsequently, 5,10-methylenetetrahydrofolate can be reduced to 5-methyltetrahydrofolate (5-MTHF), the primary form of folate in blood plasma, by methylenetetrahydrofolate reductase (MTHFR).[2][9][10][11]

Folic_Acid_Conversion cluster_pathway Enzymatic Conversion of Folic Acid Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR THF (6S)-Tetrahydrofolate ((6S)-THF) DHF->THF DHFR NADPH2 NADPH MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR NADPH1 NADPH NADP1 NADP+ NADPH1->NADP1 NADP2 NADP+ NADPH2->NADP2

Fig 1: Enzymatic pathway from Folic Acid to 5-Methyl-THF.

Quantitative Data on Folate Conversion

The efficiency of folic acid conversion can be influenced by various factors, including enzyme kinetics and genetic variations. The following tables summarize key quantitative data from relevant studies.

Table 1: Folate Concentrations in Human Samples Following Supplementation

ParameterBaselineAfter 4-6 Weeks (1mg FA/day)After 16-20 Weeks (400µg FA/day)Reference
Serum 5-Formyl-THF (nmol/L)42.8 (mean)222.7 (mean)82.9 (mean)[12]
Red Blood Cell Folate (nmol/L)<340 (in 48% of subjects)Continuously IncreasedContinuously Increased[12]

FA: Folic Acid

Table 2: Comparative Increases in Blood Folate Indices After 24 Weeks of Supplementation

Supplement GroupDoseMean Increase in Plasma Folate (nmol/L)Mean Increase in Red Cell Folate (nmol/L)Reference
[6S]-5-MTHF113 µ g/day 6.9251[13]
Folic Acid100 µ g/day 9.2275[13]
PlaceboN/A--[13]

Note: The differences in the slopes of increase between the [6S]-5-MTHF and folic acid groups were not statistically significant.[13]

Experimental Protocols

A. Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This protocol is adapted from commercially available assay kits and is designed to measure DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.[14][15]

Materials:

  • DHFR Assay Buffer

  • DHFR Substrate (Dihydrofolic acid)

  • NADPH

  • Purified DHFR enzyme or sample (cell lysate, tissue homogenate)

  • 96-well clear flat-bottom plate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Warm DHFR Assay Buffer to room temperature.

    • Reconstitute NADPH with DHFR Assay Buffer to create a stock solution (e.g., 20 mM).[14]

    • Prepare a working solution of DHFR substrate in the assay buffer. Protect from light.[16]

  • Sample and Control Preparation:

    • For unknown samples, it is recommended to test several dilutions.[14]

    • Prepare wells for:

      • Sample (S): 5-50 µL of sample + DHFR Assay Buffer to a final volume of 100 µL.

      • Sample Background Control: Same as sample, but a final addition will be buffer instead of substrate.

      • Positive Control (PC): Diluted purified DHFR enzyme.

      • Enzyme Control (EC): Buffer only, to measure non-enzymatic NADPH oxidation.

  • Reaction Setup:

    • Add 40 µL of the diluted NADPH working solution to each well (Sample, Controls).

    • Add 60 µL of the DHFR substrate working solution to the Sample and Positive Control wells.

    • Add 60 µL of DHFR Assay Buffer to the Sample Background Control and Enzyme Control wells.

    • The total volume in each well should be 200 µL.[14]

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode at room temperature.[14][15]

    • Record readings every 15-30 seconds for 10-20 minutes.[14][15]

  • Data Analysis:

    • Calculate the change in absorbance (ΔOD) over time (Δt) within the linear range of the reaction for each well.

    • Subtract the rate of the background control from the rate of the sample to determine the DHFR-specific activity.

    • DHFR activity is proportional to the rate of NADPH oxidation.

DHFR_Assay_Workflow cluster_workflow DHFR Activity Assay Workflow prep 1. Reagent Preparation (Buffer, NADPH, Substrate) plate 2. Plate Setup (Samples, Controls) prep->plate add_nadph 3. Add NADPH Working Solution plate->add_nadph add_substrate 4. Add DHFR Substrate (or Buffer for controls) add_nadph->add_substrate measure 5. Kinetic Measurement (Absorbance at 340 nm) add_substrate->measure analyze 6. Data Analysis (Calculate ΔOD/Δt) measure->analyze

Fig 2: General workflow for a colorimetric DHFR activity assay.

B. Chemoenzymatic Synthesis of this compound

This protocol outlines a large-scale production method involving an initial chemical reduction followed by a stereoselective enzymatic reduction.[8]

Objective: To produce the pure (6S)-THFA isomer efficiently.

Workflow:

  • Step 1: Chemical Reduction of Folic Acid (FA) to Dihydrofolic Acid (DHFA)

    • Suspend Folic Acid in water.

    • Add a reducing agent (e.g., sodium dithionite) to convert FA to DHFA.

    • Monitor the conversion using an appropriate analytical method (e.g., HPLC).

  • Step 2: Enzymatic Reduction of DHFA to (6S)-THFA

    • In a reaction vessel, combine the DHFA solution with:

      • Dihydrofolate Reductase (DHFR)

      • Glucose Dehydrogenase (GluDH)

      • Cofactors: NADP+/NADPH

      • Glucose

    • The GluDH and glucose serve as an NADPH-regenerating system, making the process cost-effective.[8]

    • Maintain the reaction at a controlled temperature (e.g., 40°C) and pH until the conversion of DHFA to (6S)-THFA is complete.[8]

  • Step 3: Isolation and Purification

    • Filter the reaction mixture to remove enzymes (especially if immobilized enzymes are used).[8]

    • Isolate the (6S)-THFA from the filtrate using standard purification techniques.

Chemoenzymatic_Synthesis cluster_synthesis Chemoenzymatic Synthesis of (6S)-THF cluster_enzymes NADPH Regeneration System FA Folic Acid (FA) Chem_Reduce Chemical Reduction (e.g., Sodium Dithionite) FA->Chem_Reduce DHFA Dihydrofolic Acid (DHFA) Chem_Reduce->DHFA Enz_Reduce Enzymatic Reduction DHFA->Enz_Reduce THFA This compound ((6S)-THF) Enz_Reduce->THFA DHFR DHFR Isolate Isolation & Purification THFA->Isolate Final_Product Pure (6S)-THF Isolate->Final_Product GluDH Glucose Dehydrogenase NADPH NADPH Glucose Glucose

Fig 3: Logical workflow for the chemoenzymatic synthesis of (6S)-THF.

Significance in Research and Drug Development

  • Cellular Metabolism: The conversion to (6S)-THF is the gateway to one-carbon metabolism, which is fundamental for the synthesis of purines and thymidylate, essential for DNA replication and repair.[2][6] It is also crucial for the methylation of homocysteine to methionine, a key step in cellular methylation reactions.[9]

  • Drug Development Target: DHFR is a well-established target for antifolate drugs.[15] Inhibitors like methotrexate bind tightly to DHFR, blocking THF synthesis and thereby inhibiting DNA synthesis in rapidly dividing cells, which is the basis of its use in cancer chemotherapy.[2][15] The differences between prokaryotic and eukaryotic DHFR enzymes also allow for the development of selective antibacterial agents like trimethoprim.[15]

  • Genetic Polymorphisms: Variations in genes encoding for folate-metabolizing enzymes, particularly MTHFR and DHFR, can impact the efficiency of folic acid conversion.[1][10] For instance, the MTHFR C677T polymorphism reduces the enzyme's efficiency, potentially affecting the availability of 5-MTHF.[10][12] This has led to research into supplementing directly with 5-MTHF to bypass these metabolic steps.[3][9][11]

References

The Crossroads of Biosynthesis: (6S)-Tetrahydrofolic Acid's Pivotal Role in Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(6S)-Tetrahydrofolic acid (THF), the biologically active form of folate (Vitamin B9), stands as a central cofactor in the intricate network of one-carbon metabolism. This vital pathway is inextricably linked to amino acid metabolism, facilitating the transfer of single-carbon units for the synthesis and interconversion of several key amino acids. This technical guide provides a comprehensive overview of the core functions of (6S)-THF in amino acid metabolism, with a particular focus on the enzymatic reactions involving serine, glycine, methionine, and histidine. We present a consolidation of quantitative data on enzyme kinetics, detailed experimental protocols for the assessment of key enzymatic activities and metabolite quantification, and visual representations of the associated metabolic and regulatory pathways to serve as a critical resource for researchers in academia and the pharmaceutical industry.

Introduction

One-carbon metabolism comprises a series of interconnected biochemical reactions that are fundamental to cellular proliferation, maintenance, and function.[1] At the heart of this network lies this compound, a versatile coenzyme that acts as an acceptor and donor of one-carbon units at various oxidation states.[2] These single-carbon moieties are indispensable for the biosynthesis of purines, thymidylate, and several amino acids.[3] Consequently, the enzymes that mediate the transfer of these units to and from THF are of significant interest, not only for understanding fundamental cellular physiology but also as potential targets for therapeutic intervention, particularly in oncology and developmental biology.[1][4]

This guide will delve into the specific roles of (6S)-THF in the metabolism of four key amino acids:

  • Serine and Glycine: The interconversion of these two amino acids represents a major source of one-carbon units for the folate pool.[2]

  • Methionine: The regeneration of methionine from homocysteine is a critical step in the methionine cycle and is dependent on a THF derivative.[5]

  • Histidine: The catabolism of histidine involves the transfer of a formimino group to THF.[2]

By providing a detailed examination of these processes, along with quantitative data and experimental methodologies, this document aims to equip researchers with the foundational knowledge and practical tools necessary to investigate this vital area of cellular metabolism.

Core Metabolic Pathways

The involvement of (6S)-THF in amino acid metabolism is primarily centered around the acceptance and donation of one-carbon units. These reactions are catalyzed by specific enzymes that link the folate and amino acid metabolic cycles.

Serine and Glycine Interconversion: The Primary Source of One-Carbon Units

The reversible conversion of serine and glycine is a cornerstone of one-carbon metabolism, serving as the principal entry point for single-carbon units into the folate pool.[2] This reaction is catalyzed by Serine Hydroxymethyltransferase (SHMT) , a pyridoxal phosphate (PLP)-dependent enzyme.[4]

Reaction:

L-serine + (6S)-Tetrahydrofolate ⇌ Glycine + 5,10-Methylenetetrahydrofolate + H₂O

SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, which play distinct roles in cellular metabolism.[6] The 5,10-methylenetetrahydrofolate generated in this reaction can be utilized for the synthesis of thymidylate or can be further reduced to 5-methyltetrahydrofolate for use in the methionine cycle.[4]

Methionine Regeneration: The Link Between the Folate and Methionine Cycles

The regeneration of methionine from homocysteine is a critical intersection of the folate and methionine cycles. This reaction is catalyzed by Methionine Synthase (MTR) , a cobalamin (Vitamin B12)-dependent enzyme.[5]

Reaction:

5-Methyltetrahydrofolate + L-homocysteine → (6S)-Tetrahydrofolate + L-methionine

This reaction is one of only two known cobalamin-dependent reactions in mammals and is essential for maintaining the pool of methionine, a crucial amino acid for protein synthesis and the precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[1] A deficiency in either folate or vitamin B12 can lead to an accumulation of homocysteine, a condition associated with various pathologies.[1]

Histidine Catabolism: The Formimino Transfer

The degradation of histidine involves a multi-step pathway that ultimately donates a one-carbon unit to the folate pool. The final steps are catalyzed by the bifunctional enzyme Formiminotransferase Cyclodeaminase (FTCD) .[7]

Reactions:

  • Formiminotransferase Activity: N-Formiminoglutamate + (6S)-Tetrahydrofolate → 5-Formiminotetrahydrofolate + L-glutamate

  • Cyclodeaminase Activity: 5-Formiminotetrahydrofolate → 5,10-Methenyltetrahydrofolate + NH₃

The 5,10-methenyltetrahydrofolate produced can then be converted to other THF derivatives for use in various biosynthetic pathways.[2]

Quantitative Data

The following tables summarize key kinetic parameters for the primary enzymes involved in THF-mediated amino acid metabolism. These values are essential for computational modeling of metabolic flux and for the design of enzyme inhibition studies.

Table 1: Kinetic Parameters of Serine Hydroxymethyltransferase (SHMT)

IsoformSubstrateK_m_ (μM)k_cat_ (s⁻¹)Source(s)
Human SHMT1 (Cytosolic)L-Serine180 ± 801.09 ± 0.05[8]
(6S)-THF350 ± 601.09 ± 0.05[8]
Human SHMT2 (Mitochondrial)L-SerineN/AN/A[6]
(6S)-THFN/AN/A[6]

Note: A full kinetic characterization of SHMT1 and SHMT2 has been performed, highlighting differences in substrate inhibition at varying pH levels.[6] Further details can be found in the cited literature.

Table 2: Kinetic Parameters of Methionine Synthase (MTR)

OrganismSubstrateK_m_ (μM)k_cat_ (s⁻¹)Source(s)
E. coli MetH(6S)-5-CH₃-THF-Glu₃6.40.2[9]
Aspergillus sojae MetE(6S)-5-CH₃-THF-Glu₃6.80.055[9]
Rhizopus delemar MetE(6S)-5-CH₃-THF-Glu₃0.80.02[9]

Note: MetH is the cobalamin-dependent form, while MetE is the cobalamin-independent form. Kinetic parameters can vary significantly between species and with the polyglutamation state of the folate substrate.

Table 3: Kinetic Parameters of Formiminotransferase-Cyclodeaminase (FTCD)

ActivitySubstrateK_m_ (μM)V_max_ (units/mg)Source(s)
FormiminotransferaseTetrahydropteroyl(glutamate)nVaries with nVaries with n[10]
CyclodeaminaseFormimino intermediateVaries with nVaries with n[10]

Note: The kinetic specificity (Vm/Km) of FTCD increases with the number of glutamate residues on the tetrahydrofolate substrate.[10] The enzyme exhibits a preference for the hexaglutamate form based on Kd and Km values.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of (6S)-THF in amino acid metabolism.

Protocol for Assaying Serine Hydroxymethyltransferase (SHMT) Activity

This protocol describes a spectrophotometric assay that couples the SHMT reaction to the 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) reaction.[11]

Materials:

  • Purified SHMT enzyme

  • Purified MTHFD enzyme (5 μM)

  • L-serine (2 mM)

  • (6S)-Tetrahydrofolate (THF) (0.4 mM)

  • NADP⁺ (0.25 mM)

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.5)

  • Spectrophotometer capable of reading at 375 nm

Procedure:

  • Prepare a reaction mixture containing MTHFD, L-serine, THF, and NADP⁺ in the assay buffer.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the SHMT enzyme to the reaction mixture.

  • Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of NADPH.

  • The initial rate of the reaction is proportional to the SHMT activity.

Controls:

  • A reaction mixture without SHMT to control for any background reactions.

  • A reaction mixture without L-serine or THF to confirm substrate dependency.

Protocol for Assaying Cobalamin-Dependent Methionine Synthase (MTR) Activity

This protocol is a non-radioactive spectrophotometric assay based on the conversion of the product THF to 5,10-methenyltetrahydrofolate (CH⁺=THF), which can be measured at 350 nm.[12][13]

Materials:

  • Purified MTR enzyme

  • (6R,S)-5-Methyltetrahydrofolate (CH₃-THF) (e.g., 4.2 mM)

  • L-homocysteine

  • S-adenosylmethionine (AdoMet) (as an activator)

  • Dithiothreitol (DTT) (as a reducing agent)

  • Hydroxocobalamin (OH₂Cbl)

  • Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.2)

  • Stop Solution (5N HCl in 60% formic acid)

  • Spectrophotometer capable of reading at 350 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DTT, AdoMet, L-homocysteine, and MTR enzyme.

  • Prepare a "no enzyme" blank containing all components except the MTR enzyme.

  • Pre-incubate the reaction mixtures at 37°C.

  • Initiate the reactions by adding CH₃-THF.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reactions by adding the Stop Solution.

  • Incubate the stopped reactions at 80°C for 10 minutes to convert THF to CH⁺=THF.

  • Cool the samples to room temperature.

  • Centrifuge the samples to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.

  • Calculate the enzyme activity based on the extinction coefficient of CH⁺=THF (26.5 mM⁻¹cm⁻¹).

Protocol for Quantification of Intracellular Tetrahydrofolate Derivatives by LC-MS

This protocol outlines a general workflow for the extraction and quantification of various THF species from mammalian cells using liquid chromatography-mass spectrometry (LC-MS).[14][15]

Materials:

  • Cultured mammalian cells

  • Extraction Buffer (e.g., 80% methanol containing an antioxidant like ascorbic acid)

  • Internal standards (stable isotope-labeled folate derivatives)

  • Rat serum (for deconjugation of polyglutamates)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS system (e.g., reversed-phase ion-pairing LC coupled to a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Cell Lysis and Extraction:

    • Rapidly quench cellular metabolism by washing cells with ice-cold saline.

    • Lyse the cells in ice-cold Extraction Buffer containing internal standards.

    • Incubate on ice to allow for protein precipitation.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Deconjugation (Optional but Recommended):

    • Treat the supernatant with rat serum to cleave the polyglutamate tails of the folate derivatives, converting them to their monoglutamate forms. This simplifies the analysis and improves signal intensity.

  • Solid-Phase Extraction (SPE):

    • Use SPE to purify and concentrate the folate derivatives from the cell extract.

  • LC-MS Analysis:

    • Inject the purified sample onto the LC-MS system.

    • Separate the different folate species using a suitable chromatographic method.

    • Detect and quantify the folate species using mass spectrometry, typically in multiple reaction monitoring (MRM) mode for targeted analysis.

  • Data Analysis:

    • Calculate the concentration of each folate species by comparing its peak area to that of the corresponding internal standard.

Protocol for Stable Isotope Tracing of Amino Acid and Folate Metabolism

Stable isotope tracing is a powerful technique to elucidate metabolic fluxes. This protocol provides a general framework for using isotopically labeled amino acids to trace their contribution to the one-carbon pool.[16][17]

Materials:

  • Cultured cells

  • Culture medium specifically lacking the amino acid of interest

  • Stable isotope-labeled amino acid (e.g., [U-¹³C]-Serine, [²H₃]-Serine)

  • LC-MS or GC-MS system for metabolite analysis

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in the custom medium lacking the unlabeled amino acid.

    • Introduce the stable isotope-labeled amino acid into the medium.

    • Incubate the cells for a time course to allow for the incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • Harvest the cells at different time points.

    • Extract intracellular metabolites using a suitable method (e.g., methanol/water/chloroform extraction).

  • Metabolite Analysis:

    • Analyze the extracts by LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites in the folate and amino acid pathways (e.g., serine, glycine, THF derivatives, methionine).

  • Metabolic Flux Analysis (MFA):

    • Use the mass isotopologue distribution data to calculate the relative or absolute fluxes through the metabolic pathways of interest using specialized software (e.g., INCA, Metran).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

metabolic_pathway Serine Serine Glycine Glycine Serine->Glycine SHMT Glycine->Serine SHMT THF (6S)-Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT FormiminoTHF 5-Formimino-THF MethyleneTHF->THF SHMT MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Purines_Thymidylate Purine & Thymidylate Synthesis MethyleneTHF->Purines_Thymidylate MethylTHF->THF MTR Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MTR Histidine Histidine FIGLU N-Formiminoglutamate (FIGLU) Histidine->FIGLU Histidase Urocanase ... FIGLU->FormiminoTHF FT MethenylTHF 5,10-Methenyl-THF FormiminoTHF->MethenylTHF CD MethenylTHF->Purines_Thymidylate

Caption: Core metabolic pathways involving (6S)-THF in amino acid metabolism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture with Stable Isotope Labeling Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Derivatization Derivatization (Optional) Metabolite_Extraction->Derivatization LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Mapping Pathway Mapping Data_Processing->Pathway_Mapping

Caption: General experimental workflow for stable isotope tracing studies.

signaling_pathway Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrient_Availability Nutrient Availability (e.g., Serine, Methionine) Nutrient_Availability->mTORC1 SREBP1 SREBP1 mTORC1->SREBP1 cMyc c-Myc mTORC1->cMyc One_Carbon_Metabolism One-Carbon Metabolism (SHMT, MTHFR, etc.) SREBP1->One_Carbon_Metabolism cMyc->One_Carbon_Metabolism Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Metabolism->Nucleotide_Synthesis Methylation_Reactions Methylation Reactions One_Carbon_Metabolism->Methylation_Reactions Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Methylation_Reactions->Cell_Proliferation

Caption: Simplified overview of signaling pathways regulating one-carbon metabolism.

Conclusion

This compound plays an indispensable role in the metabolism of serine, glycine, methionine, and histidine, acting as a critical link between these amino acids and essential biosynthetic pathways. The enzymes that mediate these reactions—SHMT, MTR, and FTCD—are central to maintaining cellular homeostasis and are compelling targets for further investigation, particularly in the context of diseases characterized by metabolic dysregulation. The quantitative data and experimental protocols provided in this guide offer a robust foundation for researchers to explore the complexities of THF-mediated amino acid metabolism. Future work in this area, particularly employing advanced techniques such as metabolic flux analysis and high-resolution mass spectrometry, will undoubtedly continue to unravel the intricate regulatory mechanisms that govern these vital pathways and their implications for human health and disease.

References

Cellular Uptake and Transport Mechanisms for (6S)-Tetrahydrofolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S)-Tetrahydrofolic acid (6S-THF), the biologically active form of folate, is a crucial cofactor in one-carbon metabolism, essential for the synthesis of nucleotides and methionine. Its cellular uptake and intracellular homeostasis are tightly regulated by a sophisticated network of membrane transport proteins. Understanding the intricacies of these transport mechanisms is paramount for research in areas ranging from nutrient metabolism and developmental biology to cancer therapeutics and drug delivery. This technical guide provides a comprehensive overview of the primary systems responsible for the cellular uptake of (6S)-THF: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptors (FRs).

Core Transport Systems

The cellular acquisition of (6S)-THF is primarily mediated by three distinct transport systems, each with unique characteristics regarding substrate affinity, pH dependence, and tissue distribution.

Reduced Folate Carrier (RFC/SLC19A1)

The Reduced Folate Carrier is a ubiquitously expressed anion exchanger and is considered the major transport system for folates in most mammalian cells and tissues at physiological pH.[1][2] It operates as a bidirectional transporter, exchanging extracellular folates for intracellular organic phosphates.[2][3]

  • Mechanism: RFC functions as an antiporter, mediating the electroneutral exchange of folates for intracellular organic phosphates.[3]

  • pH Optimum: RFC operates optimally at a neutral pH of 7.4.[2][4]

  • Substrate Specificity: RFC exhibits a high affinity for reduced folates such as 5-methyltetrahydrofolate (5-MTHF) and 5-formyltetrahydrofolate (leucovorin).[5] It is stereospecific for the natural (6S) isomer of 5-formyltetrahydrofolate.[4][5] Folic acid, the oxidized form, is a poor substrate for RFC.[6]

Proton-Coupled Folate Transporter (PCFT/SLC46A1)

The Proton-Coupled Folate Transporter is a high-affinity folate transporter that functions optimally in acidic environments.[4][7] It plays a critical role in the intestinal absorption of dietary folates and their transport across the choroid plexus into the cerebrospinal fluid.[7][8]

  • Mechanism: PCFT is a symporter that couples the influx of folates to the downhill movement of protons, allowing for folate accumulation against a concentration gradient.[4][7]

  • pH Optimum: PCFT activity is optimal at an acidic pH of 5.5.[7][9]

  • Substrate Specificity: PCFT transports a broad range of folates, including folic acid and reduced folates like 5-MTHF and (6S)-5-formyltetrahydrofolate.[4][10] It exhibits stereospecificity for the (6S) isomer of 5-formyltetrahydrofolate.[4]

Folate Receptors (FRα/FOLR1 and FRβ/FOLR2)

Folate Receptors are high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane proteins that mediate the cellular uptake of folates via receptor-mediated endocytosis.[11][12] FRα is frequently overexpressed in various cancers, making it a target for anti-cancer therapies.[10][13]

  • Mechanism: Folates bind to FRs on the cell surface, which then cluster in lipid rafts and are internalized through endocytosis.[12][14] The acidic environment of the endosome facilitates the dissociation of the folate from the receptor.[10]

  • pH Optimum: Binding of folate to FRs occurs at physiological pH, while release within the endosome is triggered by acidic pH.[10]

  • Substrate Specificity: FRs have a high affinity for both folic acid and reduced folates.[4]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the transport of this compound and related folate compounds by the three major transport systems. It is important to note that Vmax values are highly dependent on the experimental system and expression levels of the transporter, and thus are not always consistently reported in the literature as absolute values.

TransporterSubstrateK_m_ / K_d_ (μM)V_max_ (pmol/mg protein/min)Optimal pHCell/Tissue TypeReference(s)
RFC (6S)-5-Methyl-THF2-7Not consistently reported7.4Various mammalian cells[4][14]
(6S)-5-Formyl-THF~1-5Not consistently reported7.4L1210 murine leukemia cells[6]
PCFT Folic Acid0.5 - 3Decreases with increasing pH5.5Various[9]
(6S)-5-Formyl-THFSpecificNot consistently reported5.5HeLa cells[4]
Pemetrexed~15 (at pH 7.4)Decreases by 50% from pH 5.5 to 7.45.5-[8]
FRα 5-Methyl-THF (K_d_)0.001 - 0.01N/A (Endocytosis)7.4 (Binding)Osteosarcoma cells
Folic Acid (K_d)< 0.001N/A (Endocytosis)7.4 (Binding)Osteosarcoma cells[15]

Experimental Protocols

[³H]-(6S)-Tetrahydrofolic Acid Uptake Assay in Cultured Cells

This protocol describes a method for measuring the uptake of radiolabeled (6S)-THF into adherent mammalian cells in culture.

Materials:

  • Adherent mammalian cells expressing the folate transporter of interest (e.g., HeLa, KB, or engineered cell lines)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), pH 7.4

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH adjusted as required for the specific transporter)

  • [³H]-(6S)-Tetrahydrofolic acid (specific activity ~20-60 Ci/mmol)

  • Unlabeled this compound

  • Ice-cold Stop Solution (e.g., PBS with 10 mM unlabeled folic acid)

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed Uptake Buffer at the desired pH (e.g., pH 7.4 for RFC, pH 5.5 for PCFT).

  • Initiation of Uptake: Add 250 µL of pre-warmed Uptake Buffer containing a known concentration of [³H]-(6S)-THF to each well. For competition experiments, co-incubate with a range of concentrations of unlabeled (6S)-THF. To determine non-specific uptake, include wells with a high concentration (e.g., 1000-fold excess) of unlabeled (6S)-THF.

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 2, 5, 10, and 15 minutes). The linear range of uptake should be determined in preliminary experiments.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold Stop Solution.

  • Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In parallel wells, determine the protein concentration using a standard method (e.g., BCA or Bradford assay) to normalize the uptake data.

  • Data Analysis: Calculate the rate of uptake in pmol/mg protein/min. For kinetic analysis, plot the initial rates of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.[9]

Determination of Folate Transporter Expression by Western Blotting

This protocol outlines the detection and relative quantification of folate transporter proteins in cell lysates.

Materials:

  • Cultured cells or tissue samples

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the folate transporter of interest (e.g., anti-RFC, anti-PCFT, anti-FRα)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Extraction: Lyse cells or homogenize tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Regulation

The expression and activity of folate transporters are regulated by a complex network of signaling pathways, ensuring that cellular folate homeostasis is maintained.

Regulation of Reduced Folate Carrier (RFC)
  • Transcriptional Regulation: The transcription of the RFC gene is controlled by multiple promoters, with key roles for transcription factors such as Sp1, USF1, and GATA1.[16] A cAMP-response element is also involved in its regulation.[16]

  • Post-translational Regulation: The activity of RFC can be modulated by various signaling pathways. For instance, the Vitamin D receptor has been shown to upregulate RFC expression at the blood-brain barrier.[14]

Regulation of Proton-Coupled Folate Transporter (PCFT)
  • Transcriptional Regulation: The expression of PCFT is regulated by transcription factors including KLF15 and NRF-1.[6] Sp1 also plays a role, and its binding can be influenced by phosphorylation through Protein Kinase A (PKA).[6]

  • Substrate-dependent Regulation: PCFT mRNA levels have been shown to increase in mice fed a folate-deficient diet, suggesting a feedback mechanism to enhance folate uptake when levels are low.[9]

Regulation of Folate Receptor α (FRα)
  • Endocytic Trafficking: The internalization of FRα is a highly regulated process. While traditionally associated with clathrin-independent endocytosis (potocytosis), evidence also suggests involvement of clathrin-mediated pathways.[14]

  • Signaling Cascades: Upon folate binding, FRα can initiate intracellular signaling cascades. It has been shown to associate with GP130 to activate the JAK/STAT3 pathway and can form complexes with LYN tyrosine kinase to promote ERK and STAT3 activation.[10][14] The Epidermal Growth Factor Receptor (EGFR) signaling pathway can also influence FRα internalization.[13][17]

  • Ubiquitination: Like many cell surface receptors, the trafficking and degradation of FRα are likely regulated by post-translational modifications such as ubiquitination, although specific details are still under investigation.

Mandatory Visualizations

Cellular Uptake Mechanisms for this compound

Cellular_Uptake_Mechanisms Cellular Uptake of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 6S_THF_ext This compound RFC RFC (SLC19A1) 6S_THF_ext->RFC Anion Exchange PCFT PCFT (SLC46A1) 6S_THF_ext->PCFT H+ Symport (Acidic pH) FRa FRα (FOLR1) 6S_THF_ext->FRa Receptor Binding 6S_THF_int This compound RFC->6S_THF_int PCFT->6S_THF_int Endosome Endosome FRa->Endosome Endocytosis Endosome->6S_THF_int Release (Acidic pH)

Caption: Overview of the three major transport systems for (6S)-THF uptake.

Experimental Workflow for [³H]-(6S)-THF Uptake Assay

Uptake_Assay_Workflow Workflow for Radiolabeled (6S)-THF Uptake Assay A Seed Cells in Multi-well Plate B Wash with Uptake Buffer A->B C Add [³H]-(6S)-THF +/- Competitors B->C D Incubate at 37°C C->D E Stop Uptake with Ice-cold Buffer D->E F Lyse Cells E->F G Scintillation Counting F->G H Protein Quantification F->H I Data Analysis (pmol/mg/min) G->I H->I

Caption: Step-by-step workflow for a typical radiolabeled uptake experiment.

Signaling Pathways Regulating Folate Transporters

Signaling_Pathways Regulation of Folate Transporter Activity cluster_RFC RFC Regulation cluster_PCFT PCFT Regulation cluster_FRa FRα Regulation PKA PKA RFC_gene RFC Gene PKA->RFC_gene Activates Transcription VDR Vitamin D Receptor VDR->RFC_gene Upregulates Expression PKA_PCFT PKA Sp1 Sp1 PKA_PCFT->Sp1 Phosphorylates PCFT_gene PCFT Gene Sp1->PCFT_gene Regulates Transcription EGFR EGFR FRa_protein FRα Protein EGFR->FRa_protein Influences Internalization JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates FRa_protein->JAK Activates

Caption: Key signaling molecules involved in regulating folate transporter expression and function.

References

The Stereochemical Imperative: Unraveling the Significance of the C6 Isomer in Tetrahydrofolic Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tetrahydrofolic acid (THF), the biologically active form of folate (Vitamin B9), is a pivotal one-carbon carrier in a multitude of essential metabolic processes, including the synthesis of nucleotides and the regulation of methylation reactions. The reduction of dihydrofolate to tetrahydrofolate by dihydrofolate reductase (DHFR) introduces a chiral center at the C6 position of the pteridine ring, resulting in two stereoisomers: (6R)-THF and (6S)-THF. This technical guide delves into the critical importance of the C6 stereoisomer in the bioactivity of tetrahydrofolic acid, providing a comprehensive overview of the enzymatic selectivity, metabolic implications, and experimental methodologies used to assess the distinct roles of these isomers. It is unequivocally established that the (6S)-diastereomer is the naturally occurring, biologically active form, while the (6R)-diastereomer is largely inactive and can even exhibit inhibitory effects on certain folate-dependent enzymes. Understanding this stereochemical specificity is paramount for researchers in nutrition, metabolic diseases, and for professionals in drug development targeting the folate pathway.

Introduction: The Central Role of Tetrahydrofolic Acid in One-Carbon Metabolism

Tetrahydrofolic acid and its derivatives are indispensable coenzymes that facilitate the transfer of one-carbon units in various oxidation states. These reactions are fundamental to cellular proliferation and maintenance, underpinning the synthesis of purines (adenine and guanine) and pyrimidines (thymine), the interconversion of amino acids (e.g., serine to glycine), and the regeneration of methionine from homocysteine. The methionine cycle is crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a critical role in epigenetic regulation and cellular signaling.

The conversion of dietary folate or synthetic folic acid into the biologically active THF is a multi-step process culminating in the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate, a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR). This enzymatic reduction is stereospecific, exclusively producing the (6S)-isomer of THF.[1] The subsequent sections of this guide will explore the profound impact of this stereochemistry on the interaction of THF with key enzymes and its overall function in metabolic pathways.

The C6 Stereoisomers: (6R)-THF vs. (6S)-THF

The introduction of a chiral center at the C6 position of the pteridine ring during the reduction of DHF gives rise to two diastereomers: (6S)-tetrahydrofolic acid and (6R)-tetrahydrofolic acid. The spatial arrangement of the hydrogen atom and the rest of the molecule at this position dictates the three-dimensional shape of the coenzyme, which in turn governs its ability to bind to the active sites of folate-dependent enzymes.

The vast majority of enzymes in the folate pathway have evolved to specifically recognize and utilize the (6S)-isomer of THF and its derivatives. The (6R)-isomer, being the unnatural form, generally does not serve as a substrate and can, in some instances, act as a competitive or non-competitive inhibitor of these enzymes.

Data Presentation: Comparative Activity of THF Stereoisomers

The differential activity of the (6R)- and (6S)-stereoisomers of tetrahydrofolic acid and its derivatives is most evident in their interactions with key enzymes of the one-carbon metabolism pathway. The following tables summarize the available quantitative data comparing the kinetic parameters of these isomers. It is important to note that direct comparative kinetic data for both isomers with all relevant enzymes is not always available in the literature, reflecting the general understanding that the (6R) isomer is largely inactive.

EnzymeOrganismSubstrate/InhibitorKm (μM)Vmax (relative activity)kcat (s-1)Ki (μM)Reference(s)
Dihydrofolate Reductase (DHFR) Escherichia coli(6S)-THF----[2]
(6R)-THF----
Drosophila melanogasterDihydrofolate0.3---[3]
NADPH5.2---[3]
Serine Hydroxymethyltransferase (SHMT) Human (cytosolic, SHMT1)(6S)-THF~50 (pH dependent)---[4]
Human (mitochondrial, SHMT2)(6S)-THF~50 (pH dependent)---[4]
Thymidylate Synthase (TS) Lactobacillus casei(6R)-5,10-methylene-THF-4-fold less potent than (6S)--
(6S)-5,10-methylene-THF-Potent cofactor--

Note: Comprehensive kinetic data for the (6R)-THF isomer as a substrate is scarce due to its low to negligible activity. It is more often characterized by its inhibitory potential (Ki).

Signaling Pathways and Metabolic Workflows

The stereospecificity of THF is critical for the proper functioning of interconnected metabolic pathways. The following diagrams, generated using the Graphviz DOT language, illustrate these pathways and workflows.

The Folate Cycle and its Connection to One-Carbon Metabolism

Folate_Cycle cluster_one_carbon One-Carbon Pool Folate Folate (Diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR (NADPH) THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR (NADPH) THF->DHF TYMS Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->THF TYMS Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Synthesis Methylene_THF->dTMP Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD Purines Purine Synthesis Formyl_THF->Purines Methionine Methionine Methyl_THF->Methionine Homocysteine Homocysteine Homocysteine->Methionine MS

Caption: The Folate Cycle and One-Carbon Metabolism.

This diagram illustrates how dietary folate is converted to the active (6S)-THF, which then serves as a carrier for one-carbon units at different oxidation states for various biosynthetic pathways. The stereospecific reduction of DHF to (6S)-THF by DHFR is a critical entry point into this cycle.

The Methionine Cycle

Methionine_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Methionine Synthase (MS) Vitamin B12 Methyl_THF 5-Methyl-THF ((6S)-isomer) THF (6S)-Tetrahydrofolate (THF) Methyl_THF->THF MS

Caption: The Methionine Cycle.

This pathway highlights the regeneration of methionine from homocysteine, a reaction dependent on the (6S)-isomer of 5-methyl-THF. This cycle is essential for maintaining the supply of SAM for cellular methylation reactions.

Experimental Workflow for Assessing Stereoisomer Activity

Experimental_Workflow Start Start: Obtain (6R)-THF and (6S)-THF QC Quality Control: Chiral HPLC Separation Start->QC Enzyme_Assay Enzyme Kinetic Assays (DHFR, SHMT, etc.) QC->Enzyme_Assay Cell_Culture Cell-Based Assays QC->Cell_Culture Data_Analysis Data Analysis and Comparison Enzyme_Assay->Data_Analysis Metabolomics Metabolic Profiling (LC-MS/MS) Cell_Culture->Metabolomics Metabolomics->Data_Analysis Conclusion Conclusion on Stereoisomer Activity Data_Analysis->Conclusion

Caption: Experimental workflow for stereoisomer analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of THF stereoisomers. The following are representative protocols that can be adapted for this purpose.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate.

Materials:

  • Purified recombinant DHFR

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • (6R)-THF and (6S)-THF solutions (for inhibition studies)

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT.

  • UV-Vis spectrophotometer with temperature control.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and NADPH to a final concentration of 100 µM.

  • Add the DHFR enzyme to the cuvette and incubate for 5 minutes at 25°C to allow for temperature equilibration.

  • To determine the Km for DHF, vary its concentration (e.g., 0.5 µM to 20 µM) and initiate the reaction by adding DHF to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm for 1-3 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • To assess the inhibitory potential of the THF stereoisomers, perform the assay with a fixed, subsaturating concentration of DHF (e.g., near the Km value) in the presence of varying concentrations of (6R)-THF or (6S)-THF.

  • Plot the reaction velocities against substrate or inhibitor concentrations and use non-linear regression analysis to determine kinetic parameters (Km, Vmax, Ki).

Chiral HPLC Separation of THF Stereoisomers

This method is essential for verifying the purity of the (6R)- and (6S)-THF standards and for analyzing their relative proportions in biological samples.

Materials:

  • (6R)-THF and (6S)-THF standards

  • HPLC system with a UV or electrochemical detector

  • Chiral stationary phase column (e.g., a protein-based chiral column)

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The exact composition will depend on the column used and should be optimized.

  • Degasser and column oven.

Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate and temperature.

  • Prepare standard solutions of (6R)-THF and (6S)-THF, as well as a mixture of the two, in an appropriate solvent containing an antioxidant like ascorbic acid to prevent degradation.

  • Inject the standards individually to determine their retention times.

  • Inject the mixture to confirm baseline separation of the two stereoisomers.

  • For sample analysis, ensure proper extraction and stabilization of THF.

  • Quantify the amount of each isomer by integrating the peak areas and comparing them to a standard curve.

Cell-Based Assay for Folate Metabolic Activity

This assay evaluates the ability of THF stereoisomers to support the growth of folate-dependent cell lines or to rescue cells from the effects of antifolate drugs.

Materials:

  • Folate-dependent cell line (e.g., a specific strain of Lactobacillus casei or a mammalian cell line requiring exogenous folate).

  • Folate-free cell culture medium.

  • (6R)-THF and (6S)-THF solutions.

  • Cell proliferation assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP levels).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO₂ for mammalian cells).

Procedure:

  • Seed the folate-dependent cells in a 96-well plate in folate-free medium.

  • Add varying concentrations of (6S)-THF to a set of wells to generate a standard growth curve.

  • To another set of wells, add the same concentrations of (6R)-THF.

  • To test for inhibitory effects, add a fixed, growth-supporting concentration of (6S)-THF to all wells and then add increasing concentrations of (6R)-THF.

  • Incubate the plates for a period sufficient to observe differences in cell proliferation (e.g., 48-72 hours for mammalian cells).

  • Add the cell proliferation reagent and measure the signal according to the manufacturer's instructions.

  • Compare the dose-response curves for (6S)-THF and (6R)-THF to determine their relative abilities to support cell growth.

Conclusion

The stereochemistry at the C6 position of tetrahydrofolic acid is not a trivial structural detail but a fundamental determinant of its biological function. The enzymatic machinery of one-carbon metabolism is exquisitely tuned to the (6S)-isomer of THF, rendering the (6R)-isomer largely as a biologically inert or even inhibitory molecule. This stereospecificity has profound implications for nutritional science, the understanding of metabolic disorders related to folate deficiency, and the design of therapeutic agents that target the folate pathway. For researchers and drug development professionals, a thorough appreciation of the importance of the C6 stereoisomer is essential for the accurate interpretation of experimental data and for the development of effective and specific interventions. Future research should continue to elucidate the subtle, yet potentially significant, interactions of the "inactive" (6R)-isomer within the complex network of cellular metabolism.

References

The Central Role of (6S)-Tetrahydrofolic Acid in Nucleotide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(6S)-Tetrahydrofolic acid (THF) , the biologically active form of folate (Vitamin B9), stands as a cornerstone of cellular metabolism, critically enabling the de novo synthesis of purine and pyrimidine nucleotides. As a versatile one-carbon carrier, THF and its derivatives are indispensable for the formation of the purine ring and the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the intricate roles of (6S)-THF in these fundamental biosynthetic pathways, offering insights for researchers, scientists, and drug development professionals.

The Folate Cycle: Activating and Transferring One-Carbon Units

The journey of folate in nucleotide synthesis begins with its conversion to the active coenzyme, this compound. This process is catalyzed by dihydrofolate reductase (DHFR) , an enzyme that sequentially reduces folic acid to dihydrofolate (DHF) and then to THF, utilizing NADPH as a reducing agent.[1][4][7][8][9] Once formed, THF enters the folate cycle, where it acquires one-carbon units from various sources, primarily serine, to form a pool of one-carbon-donating derivatives.[1][4] These derivatives, including 5,10-methylenetetrahydrofolate, 5,10-methenyltetrahydrofolate, and 10-formyltetrahydrofolate, are the direct donors of one-carbon units in subsequent biosynthetic reactions.[4][10][11]

The interconversion of these THF derivatives is a highly regulated process, ensuring a balanced supply of one-carbon units for various metabolic demands. The central hub of this cycle is 5,10-methylenetetrahydrofolate , which can be either oxidized to 5,10-methenyltetrahydrofolate and then to 10-formyltetrahydrofolate for purine synthesis, or reduced to 5-methyltetrahydrofolate for the methionine cycle.[4][12] For pyrimidine synthesis, 5,10-methylenetetrahydrofolate serves as the direct methyl group donor.[4][13]

This compound in Purine Synthesis

The de novo synthesis of the purine ring is a multi-step pathway that utilizes two THF derivatives to incorporate two carbon atoms into the growing imidazole ring of the purine structure.[14]

  • 10-Formyltetrahydrofolate is the donor of the formyl group for two critical steps in the purine biosynthesis pathway:

    • The formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), catalyzed by GAR transformylase .

    • The formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR), catalyzed by AICAR transformylase .[8][14]

These reactions are essential for the closure of the purine ring and the ultimate formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[14]

purine_synthesis cluster_folate Folate Cycle cluster_purine Purine Synthesis THF (6S)-Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF Serine CHTHF 5,10-Methenyl-THF CH2THF->CHTHF CHOTHF 10-Formyl-THF CHTHF->CHOTHF GAR GAR CHOTHF->GAR C8 AICAR AICAR CHOTHF->AICAR C2 R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP->GAR Multiple Steps FGAR FGAR GAR->FGAR GAR Transformylase FGAR->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR AICAR Transformylase IMP IMP FAICAR->IMP

Folate-dependent steps in de novo purine synthesis.

This compound in Pyrimidine Synthesis

While the pyrimidine ring itself is assembled without the direct involvement of THF derivatives, the synthesis of thymidylate, a pyrimidine nucleotide unique to DNA, is critically dependent on a THF coenzyme.

  • 5,10-Methylenetetrahydrofolate serves as the one-carbon donor for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[4][13][15] This reaction is catalyzed by the enzyme thymidylate synthase (TS) .[13][16]

During this reaction, the methylene group from 5,10-methylenetetrahydrofolate is transferred to dUMP, and the tetrahydrofolate moiety is oxidized to dihydrofolate (DHF).[1] This makes the regeneration of THF by DHFR a crucial step to maintain the folate pool for continued dTMP synthesis.[1][7]

pyrimidine_synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_folate Folate Cycle Regeneration dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF CH2THF 5,10-Methylene-THF CH2THF->TS DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF (6S)-Tetrahydrofolate (THF) THF->CH2THF Serine DHFR->THF NADPH dhfr_assay_workflow start Start sample_prep Sample Preparation (Lysate) start->sample_prep plate_setup Plate Setup (Sample + Buffer) sample_prep->plate_setup nadph_add Add NADPH plate_setup->nadph_add reaction_start Initiate with DHFR Substrate nadph_add->reaction_start measurement Kinetic Measurement (A340nm) reaction_start->measurement data_analysis Data Analysis (Calculate Activity) measurement->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to the Regulation of Intracellular (6S)-Tetrahydrofolic Acid Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(6S)-Tetrahydrofolic acid (THF) and its derivatives, collectively known as folates, are essential water-soluble B vitamins that play a pivotal role in one-carbon metabolism. This intricate network of biochemical reactions is fundamental for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine), as well as for DNA methylation and repair.[1][2][3][4] Consequently, the precise regulation of intracellular THF levels is critical for cellular proliferation, differentiation, and survival. Dysregulation of folate homeostasis is implicated in a range of pathologies, including cancer, neural tube defects, and cardiovascular diseases, making the folate pathway a key target for therapeutic intervention.[4][5][6] This technical guide provides a comprehensive overview of the core mechanisms governing intracellular (6S)-THF concentrations, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways.

Core Pathways of Tetrahydrofolate Metabolism

The maintenance of intracellular THF levels is a dynamic process involving dietary uptake, cellular transport, enzymatic synthesis and interconversion, and polyglutamylation for cellular retention.

Cellular Uptake of Folates

Mammalian cells cannot synthesize folate de novo and therefore rely on transport mechanisms to acquire it from the extracellular environment. Three primary systems mediate the uptake of monoglutamated folates:

  • Reduced Folate Carrier (RFC/SLC19A1): This is the major transport system for folates in most mammalian cells and tissues at neutral pH.[7] It functions as a bidirectional anion exchanger.[8]

  • Proton-Coupled Folate Transporter (PCFT/SLC46A1): PCFT is the principal mechanism for intestinal absorption of dietary folates and is also important for folate transport into the central nervous system.[7] It operates optimally at an acidic pH.[7]

  • Folate Receptors (FRα, FRβ, and FRγ): These are high-affinity receptors that mediate folate uptake via endocytosis.[9]

The Intracellular Folate Cycle

Once inside the cell, dietary folates are converted to THF, the biologically active form. The central enzyme in this conversion is dihydrofolate reductase (DHFR) , which catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to THF.[2][10] THF then enters the folate cycle, where it acts as a carrier of one-carbon units at various oxidation states. Key enzymes in the folate cycle include:

  • Serine Hydroxymethyltransferase (SHMT): This enzyme exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms and catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[11][12]

  • Methylenetetrahydrofolate Dehydrogenase (MTHFD): This enzyme catalyzes the interconversion of 5,10-CH2-THF, 5,10-methenyl-THF, and 10-formyl-THF.

  • Methylenetetrahydrofolate Reductase (MTHFR): MTHFR is the rate-limiting enzyme in the methyl cycle and catalyzes the irreversible reduction of 5,10-CH2-THF to 5-methyltetrahydrofolate (5-CH3-THF).[13] 5-CH3-THF is the primary circulating form of folate and is crucial for the remethylation of homocysteine to methionine.[13]

Polyglutamylation

To ensure intracellular retention and to increase their affinity as substrates for folate-dependent enzymes, THF and its derivatives undergo polyglutamylation, a process catalyzed by folylpolyglutamate synthetase (FPGS) .[14][15] This involves the addition of multiple glutamate residues to the folate molecule. The reverse reaction, the removal of glutamate residues, is catalyzed by gamma-glutamyl hydrolase (GGH) .[14]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and transporters involved in THF metabolism, as well as intracellular folate concentrations.

Table 1: Kinetic Parameters of Key Enzymes in Folate Metabolism

EnzymeOrganism/IsoformSubstrateK_m (μM)V_max (nmol/min/mg)InhibitorK_i (nM)Reference(s)
Dihydrofolate Reductase (DHFR)Drosophila melanogasterDihydrofolate0.3-Methotrexate0.9[16]
Drosophila melanogasterNADPH5.2---[16]
HumanDihydrofolate--Methotrexate-[4]
Human---Fenbufen (NSAID)-[17]
Serine Hydroxymethyltransferase (SHMT)Plasmodium vivaxL-serine180 ± 80---[18]
Plasmodium vivaxTetrahydrofolate350 ± 60---[18]
Methylenetetrahydrofolate Reductase (MTHFR)Thermus thermophilus HB8CH3-H4folate17-CH3-H4folate15[12]
HumanNADPH--AdoMet-[7]

Table 2: Intracellular Folate Concentrations

Cell LineFolate DerivativeConcentration (pmol/mg protein or ng/mg protein)ConditionReference(s)
MCF-7 (Human Breast Cancer)10-formyl-THF103 ± 1024h exposure to 5-formyl-THF[18]
THF120 ± 1824h exposure to 5-formyl-THF[18]
5-methyl-THF71 ± 1824h exposure to 5-formyl-THF[18]
5,10-methylene-THF2 ± 1.324h exposure to 5-formyl-THF[18]
HCT 116 (Human Colon Cancer)5-methyl-THF--[19]
Lymphoblastoid Cell Lines5-methyl-THF0.028 ± 0.010 ng/mg proteinFolate-depleted[16]
5-methyl-THF0.054 ± 0.040 ng/mg protein50 nM Folic Acid for 72h[16]
5-methyl-THF0.196 ± 0.137 ng/mg protein50 nM 5-Me-THF for 72h[16]

Regulatory Mechanisms

The intricate network of folate metabolism is tightly regulated at multiple levels to ensure cellular homeostasis.

Transcriptional and Translational Regulation

The expression of genes encoding folate pathway enzymes and transporters is subject to complex transcriptional regulation. For example, the expression of the human RFC gene (SLC19A1) is controlled by multiple promoters and non-coding exons.[7]

Post-Translational Modifications

Post-translational modifications of key enzymes play a crucial role in regulating their activity. For instance, human MTHFR is regulated by phosphorylation, which affects its activity and sensitivity to allosteric inhibitors like S-adenosylmethionine (SAM).[7] Additionally, enzymes of the thymidylate synthesis cycle, including DHFR and thymidylate synthase, undergo SUMOylation, which influences their nuclear localization.[20]

Allosteric Regulation

The activity of several folate pathway enzymes is allosterically regulated by metabolites, allowing for rapid adaptation to cellular needs. A key example is the inhibition of MTHFR by SAM, the product of the methionine cycle.[21] When SAM levels are high, MTHFR is inhibited, thus reducing the production of 5-methyl-THF and channeling one-carbon units towards purine and thymidylate synthesis.[21]

mTOR Signaling: A Central Folate Sensor

Recent evidence has established the mechanistic target of rapamycin (mTOR) signaling pathway as a crucial sensor of intracellular folate availability.[2][3][22] Both mTOR complex 1 (mTORC1) and mTORC2 are responsive to folate levels.[11] Folate deficiency leads to the inhibition of mTOR signaling, which in turn downregulates the expression of placental amino acid transporters and can lead to fetal growth restriction.[22] This folate sensing by mTOR is dependent on the proton-coupled folate transporter (PCFT).[2][3] Furthermore, mTORC1 and mTORC2 regulate the cell surface expression of folate receptor-α and the reduced folate carrier, creating a feedback loop to control folate uptake.[1]

Experimental Protocols

Quantification of Intracellular Folates by LC-MS/MS

This method allows for the simultaneous quantification of various folate species within the cell.

1. Sample Preparation:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
  • Extract folates using an extraction buffer (e.g., 80% methanol containing 30 mM sodium ascorbate and an internal standard like aminopterin).[23]
  • Vortex the cell suspension and pellet the debris by centrifugation.
  • To remove polyglutamate tails, treat the supernatant with rat serum (as a source of γ-glutamyl hydrolase) at 37°C for 2 hours.[24]
  • Clean up the samples using solid-phase extraction (SPE) columns.[24]

2. LC-MS/MS Analysis:

  • Perform chromatographic separation using a C18 HPLC column.[23]
  • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 25 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., methanol).
  • Detect and quantify the folate species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[25][26]

Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This assay is based on the DHFR-catalyzed oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[10][27][28]

1. Reagent Preparation:

  • DHFR Assay Buffer: Prepare a suitable buffer (e.g., containing Tris-HCl, pH 7.5).
  • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.
  • DHFR Substrate (Dihydrofolic acid): Prepare a stock solution of dihydrofolic acid in the assay buffer.
  • Sample Preparation: Homogenize tissue or lyse cells in ice-cold DHFR assay buffer and clarify the lysate by centrifugation.

2. Assay Procedure:

  • Set up a kinetic program on a spectrophotometer to read absorbance at 340 nm at regular intervals.
  • In a microplate well or cuvette, add the DHFR assay buffer, the sample (cell or tissue lysate), and the NADPH solution.
  • Initiate the reaction by adding the DHFR substrate.
  • Immediately start monitoring the decrease in absorbance at 340 nm.
  • Calculate the DHFR activity from the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).

Serine Hydroxymethyltransferase (SHMT) Activity Assay

This assay measures the conversion of L-serine and THF to glycine and 5,10-CH2-THF.

1. Coupled Enzyme Assay:

  • The SHMT reaction can be coupled to the reaction of 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which oxidizes 5,10-CH2-THF to 5,10-methenyl-THF with the concomitant reduction of NADP+ to NADPH.[14][29] The increase in absorbance at 340 nm due to NADPH formation is monitored.

2. Assay Procedure:

  • Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 7.2), L-serine, THF, NADP+, and the coupling enzyme (MTHFD).[14]
  • Add the cell or tissue extract containing SHMT to initiate the reaction.
  • Monitor the increase in absorbance at 340 nm over time.
  • The rate of NADPH formation is proportional to the SHMT activity.

Drug Development Targeting the Folate Pathway

The critical role of THF in cell proliferation has made the folate pathway a prime target for the development of antimicrobial and anticancer drugs.

Dihydrofolate Reductase Inhibitors

DHFR is a well-established target for a variety of drugs.

  • Methotrexate (MTX): A potent competitive inhibitor of DHFR, methotrexate is widely used in cancer chemotherapy and for the treatment of autoimmune diseases.[1][2][4] It has a much higher affinity for DHFR than the natural substrate, DHF.[2]

  • Trimethoprim: This is a selective inhibitor of bacterial DHFR and is used as an antibiotic, often in combination with sulfamethoxazole.[30]

  • Pyrimethamine: An inhibitor of protozoal DHFR, used in the treatment of malaria and toxoplasmosis.[6]

Multi-Targeted Antifolates
  • Pemetrexed and Raltitrexed: These are newer generation antifolates that inhibit multiple enzymes in the folate pathway, including thymidylate synthase (TS), DHFR, and glycinamide ribonucleotide formyltransferase (GARFT).[4][24] Their polyglutamated forms are potent inhibitors and are retained within the cell for longer periods, enhancing their cytotoxic effects.[4]

Visualizations of Key Pathways and Workflows

dot

Folate_Metabolism_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular cluster_transport Transport Dietary Folates Dietary Folates Folate (Monoglutamate) Folate (Monoglutamate) Dietary Folates->Folate (Monoglutamate) Uptake RFC (SLC19A1) RFC (SLC19A1) PCFT (SLC46A1) PCFT (SLC46A1) FR FR DHF DHF Folate (Monoglutamate)->DHF THF THF DHF->THF NADPH -> NADP+ 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF Serine -> Glycine DHFR DHFR THF->DHFR 5-CH3-THF 5-CH3-THF 5,10-CH2-THF->5-CH3-THF NADPH -> NADP+ 10-Formyl-THF 10-Formyl-THF 5,10-CH2-THF->10-Formyl-THF dTMP dTMP 5,10-CH2-THF->dTMP dUMP -> SHMT SHMT 5,10-CH2-THF->SHMT Methionine Methionine 5-CH3-THF->Methionine Homocysteine -> MTHFR MTHFR 5-CH3-THF->MTHFR Purines Purines 10-Formyl-THF->Purines GARFT/AICARFT GARFT/ AICARFT Purines->GARFT/AICARFT TS TS dTMP->TS MS MS Methionine->MS Homocysteine Homocysteine Serine Serine Glycine Glycine DHFR->DHF SHMT->THF TS->5,10-CH2-THF MTHFR->5,10-CH2-THF MS->5-CH3-THF GARFT/AICARFT->10-Formyl-THF

Caption: Overview of the intracellular folate metabolic pathway.

dot

mTOR_Regulation_of_Folate_Uptake cluster_sensing Folate Sensing cluster_response Cellular Response cluster_transport Folate Uptake Intracellular Folate Intracellular Folate PCFT PCFT (SLC46A1) Intracellular Folate->PCFT senses mTORC1/2 mTORC1/2 PCFT->mTORC1/2 activates Protein Synthesis Protein Synthesis mTORC1/2->Protein Synthesis Cell Growth Cell Growth mTORC1/2->Cell Growth Transporter Expression Transporter Expression mTORC1/2->Transporter Expression regulates RFC RFC (SLC19A1) Transporter Expression->RFC FRα FRα Transporter Expression->FRα RFC->Intracellular Folate transports FRα->Intracellular Folate transports Extracellular Folate Extracellular Folate Extracellular Folate->RFC Extracellular Folate->FRα

Caption: mTOR-mediated regulation of folate uptake.

dot

Experimental_Workflow_LCMS Cell Culture Cell Culture Cell Lysis & Folate Extraction Cell Lysis & Folate Extraction Cell Culture->Cell Lysis & Folate Extraction 1. Harvest & Lyse Enzymatic Deglutamylation Enzymatic Deglutamylation Cell Lysis & Folate Extraction->Enzymatic Deglutamylation 2. Remove Polyglutamates Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Enzymatic Deglutamylation->Solid Phase Extraction (SPE) 3. Sample Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction (SPE)->LC-MS/MS Analysis 4. Separation & Detection Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification 5. Quantify Folates

References

Methodological & Application

Application Notes and Protocols for (6S)-Tetrahydrofolic Acid Dependent Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic assays of three key enzymes dependent on (6S)-Tetrahydrofolic acid ((6S)-THF): 10-formyl-THF synthetase, Serine Hydroxymethyltransferase (SHMT), and Dihydrofolate Reductase (DHFR). These enzymes are central to one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids, making them important targets for drug development.

Overview of One-Carbon Metabolism

This compound and its derivatives, collectively known as folates, are essential coenzymes that mediate the transfer of one-carbon units in a variety of metabolic reactions.[1][2] This network of reactions, known as one-carbon metabolism, is fundamental for the synthesis of purines and thymidylate, the methylation of DNA, RNA, and proteins, and the metabolism of several amino acids.[3][4] The key enzymes discussed in these protocols play distinct and crucial roles within this pathway.

One_Carbon_Metabolism cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT THF (6S)-THF CH2_THF 5,10-CH2-THF THF->CH2_THF SHMT fTHF 10-CHO-THF THF->fTHF 10-Formyl-THF Synthetase DHF DHF CH2_THF->DHF Thymidylate Synthase DHF->THF DHFR (NADPH -> NADP+) Formate Formate Formate->fTHF 10-Formyl-THF Synthetase (ATP -> ADP+Pi) Purines Purines fTHF->Purines dTMP dTMP dUMP dUMP dUMP->dTMP Thymidylate Synthase

Fig 1. Simplified overview of cytoplasmic one-carbon metabolism highlighting the roles of SHMT, DHFR, and 10-Formyl-THF Synthetase.

Preparation and Handling of this compound Solutions

This compound is highly susceptible to oxidation. Therefore, proper handling and storage are crucial for obtaining reliable and reproducible results in enzyme assays.

Protocol for (6S)-THF Solution Preparation:

  • Anaerobic Conditions: All buffers and solutions should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to use.

  • Antioxidants: It is highly recommended to include an antioxidant, such as 2-mercaptoethanol (typically at a final concentration of 20-50 mM) or dithiothreitol (DTT), in the buffer used to dissolve (6S)-THF to prevent oxidation.

  • Dissolving (6S)-THF: Weigh the required amount of (6S)-THF in an anaerobic environment (e.g., a glove box). Dissolve the powder in the deoxygenated buffer containing the antioxidant.

  • pH Adjustment: The pH of the (6S)-THF solution should be adjusted as required for the specific enzyme assay, typically between 6.5 and 8.0. Use deoxygenated acid or base for pH adjustment.

  • Concentration Determination: The concentration of the (6S)-THF solution should be determined spectrophotometrically immediately before use. The molar extinction coefficient for (6S)-THF at 298 nm in 0.1 M Tris-HCl, pH 7.0, containing 50 mM 2-mercaptoethanol is approximately 28,000 M⁻¹cm⁻¹.

  • Storage: (6S)-THF solutions should be prepared fresh for each experiment. If short-term storage is necessary, store the solution on ice, protected from light, and under an inert gas atmosphere. For longer-term storage, aliquots can be flash-frozen in liquid nitrogen and stored at -80°C, though fresh preparations are always preferable. The stability of (6S)-5-methyltetrahydrofolate, a derivative, has been shown to be improved in its crystalline calcium salt form.[5]

10-Formyl-THF Synthetase (FTHFS) Assay

Introduction: 10-Formyl-THF synthetase (EC 6.3.4.3), also known as formate-tetrahydrofolate ligase, catalyzes the ATP-dependent ligation of formate to (6S)-THF to form 10-formyl-THF.[6][7] This reaction is a key entry point for one-carbon units into the folate pool. The assay described here is a spectrophotometric method that measures the formation of a stable derivative of 10-formyl-THF.

Experimental Protocol:

FTHFS_Workflow A Prepare Assay Cocktail (Tris-SO4, KCl, MgSO4, NH4-formate, ATP) B Add Cocktail and (6S)-THF to reaction tubes A->B C Pre-incubate at 37°C B->C D Initiate reaction with Enzyme C->D E Incubate at 37°C D->E F Stop reaction with HCl E->F G Incubate at Room Temperature F->G H Measure Absorbance at 350 nm G->H

Fig 2. Experimental workflow for the 10-Formyl-THF Synthetase assay.

Reagents:

  • 1 M Tris-SO₄, pH 7.5

  • 1 M KCl

  • 1 M NH₄-formate, pH 7.5

  • 0.1 M MgSO₄

  • 50 mM ATP, pH 7.5

  • 10 mM (6S)-THF (prepared fresh as described above)

  • Enzyme solution (purified or cell lysate)

  • 0.36 N HCl

Procedure: [6][8]

  • Prepare the assay cocktail: For 100 assays (350 µL per tube), mix the following:

    • 1.25 mL 1 M Tris-SO₄

    • 5.0 mL 0.1 M MgSO₄

    • 5.0 mL 1 M KCl

    • 5.0 mL 1 M NH₄-formate

    • 5.0 mL 50 mM ATP

    • 13.75 mL H₂O

  • Reaction Setup: To each reaction tube, add 350 µL of the assay cocktail and 100 µL of 10 mM (6S)-THF.

  • Pre-incubation: Pre-incubate the tubes at 37°C for 1 minute.

  • Initiation: Start the reaction by adding 50 µL of the enzyme solution. The total reaction volume is 0.5 mL.

  • Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

  • Termination: Stop the reaction by adding 1 mL of 0.36 N HCl. The acidic conditions convert the 10-formyl-THF product to the more stable 5,10-methenyl-THF, which has a strong absorbance at 350 nm.

  • Incubation: Vortex the tubes and let them stand at room temperature for 5 minutes to allow for complete conversion.

  • Measurement: Measure the absorbance at 350 nm against a "no enzyme" blank. The molar extinction coefficient for 5,10-methenyl-THF at 350 nm is 24,900 M⁻¹cm⁻¹.[9]

Data Presentation:

ParameterValueSource OrganismReference
Km for (6S)-THF ~50 µMClostridium thermoaceticum[10]
Km for Formate ~2.3 mMClostridium thermoaceticum[10]
Km for ATP ~0.1 mMClostridium thermoaceticum[10]
Optimal pH 7.5 - 8.0Various[6][9]
Specific Activity ~3.3 µmol/min/mgLeishmania major (recombinant)[9]

Serine Hydroxymethyltransferase (SHMT) Assay

Introduction: Serine hydroxymethyltransferase (SHMT; EC 2.1.2.1) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and (6S)-THF to glycine and 5,10-methylene-THF.[11] This reaction is a major source of one-carbon units for various biosynthetic pathways. Two isoforms exist in mammals: the cytosolic SHMT1 and the mitochondrial SHMT2.[1][12] The following protocols describe a spectrophotometric and a radioactive assay for SHMT activity.

Spectrophotometric Assay

This is a coupled enzyme assay where the product, 5,10-methylene-THF, is oxidized by a dehydrogenase, and the resulting NADPH production is monitored at 340 nm.

Experimental Protocol:

SHMT_Spectro_Workflow A Prepare Reaction Mixture (Buffer, L-Serine, (6S)-THF, PLP, NADP+, Dehydrogenase) B Add SHMT Enzyme A->B C Monitor increase in Absorbance at 340 nm B->C

Fig 3. Workflow for the spectrophotometric SHMT assay.

Reagents:

  • 100 mM Potassium Phosphate buffer, pH 7.5

  • 100 mM L-Serine

  • 10 mM (6S)-THF (prepared fresh)

  • 1 mM Pyridoxal 5'-phosphate (PLP)

  • 10 mM NADP⁺

  • 5,10-methylenetetrahydrofolate dehydrogenase (purified)

  • SHMT enzyme solution

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Potassium Phosphate buffer (to a final concentration of 50 mM)

    • L-Serine (to a final concentration of 10 mM)

    • (6S)-THF (to a final concentration of 1 mM)

    • PLP (to a final concentration of 50 µM)

    • NADP⁺ (to a final concentration of 1 mM)

    • 5,10-methylenetetrahydrofolate dehydrogenase (a non-limiting amount)

  • Initiation: Start the reaction by adding the SHMT enzyme solution.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm due to the formation of NADPH. The rate of reaction is proportional to the SHMT activity. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.

Radioactive Assay

This assay measures the formation of [¹⁴C]-labeled 5,10-methylene-THF from [3-¹⁴C]-serine.[13][14]

Experimental Protocol:

SHMT_Radio_Workflow A Prepare Reaction Mixture (Buffer, (6S)-THF, PLP, L-Serine, [3-14C]Serine) B Add SHMT Enzyme A->B C Incubate at 37°C B->C D Stop reaction and precipitate unreacted serine C->D E Spot aliquot on DEAE-cellulose paper D->E F Wash and dry the paper E->F G Measure radioactivity by scintillation counting F->G

Fig 4. Workflow for the radioactive SHMT assay.

Reagents:

  • 100 mM Potassium Phosphate buffer, pH 7.5

  • 10 mM (6S)-THF (prepared fresh)

  • 1 mM PLP

  • 20 mM L-Serine

  • L-[3-¹⁴C]serine

  • SHMT enzyme solution

  • 1 M Sodium Acetate

  • 0.1 M Formaldehyde

  • 0.4 M Dimedone in 50% ethanol

  • DEAE-cellulose paper

Procedure: [13][14]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Potassium Phosphate buffer (final concentration 50 mM)

    • (6S)-THF (final concentration 1 mM)

    • PLP (final concentration 50 µM)

    • L-Serine (final concentration 2 mM)

    • L-[3-¹⁴C]serine (to a suitable final radioactivity)

  • Initiation: Start the reaction by adding the SHMT enzyme solution.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding sodium acetate, followed by formaldehyde and dimedone to derivatize the unreacted serine.

  • Spotting: Spot an aliquot of the reaction mixture onto a DEAE-cellulose paper square.

  • Washing: Wash the paper with water to remove the unreacted, derivatized serine. The product, [¹⁴C]-5,10-methylene-THF, will remain bound to the paper.

  • Measurement: Dry the paper and measure the bound radioactivity using a scintillation counter.

Data Presentation:

ParameterSHMT1 (Cytosolic)SHMT2 (Mitochondrial)pHReference
Km for L-Serine 1.1 ± 0.1 mM0.8 ± 0.1 mM7.5[1][12]
Km for (6S)-THF 33 ± 4 µM10 ± 1 µM7.5[1][12]
kcat (s⁻¹) 18 ± 125 ± 17.5[1][12]
Km for Glycine 0.23 ± 0.02 mM0.40 ± 0.04 mM7.5[1][12]
Km for 5,10-CH₂-THF 15 ± 2 µM20 ± 2 µM7.5[1][12]

Dihydrofolate Reductase (DHFR) Assay

Introduction: Dihydrofolate reductase (DHFR; EC 1.5.1.3) is a crucial enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to the biologically active (6S)-THF.[13] This reaction is essential for replenishing the THF pool for one-carbon metabolism. DHFR is a well-established target for various anticancer and antimicrobial drugs.[15] The assay described here is a continuous spectrophotometric method that monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.[16][17]

Experimental Protocol:

DHFR_Workflow A Prepare Reaction Buffer B Add DHF and NADPH to a cuvette A->B C Pre-incubate at 25°C B->C D Initiate reaction with DHFR enzyme C->D E Monitor decrease in Absorbance at 340 nm D->E

Fig 5. Experimental workflow for the DHFR assay.

Reagents:

  • 50 mM MTEN buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl), pH 7.0

  • 10 mM Dihydrofolate (DHF) stock solution

  • 10 mM NADPH stock solution

  • DHFR enzyme solution

Procedure: [18][19]

  • Reaction Setup: In a 1 mL cuvette, prepare the reaction mixture containing:

    • MTEN buffer, pH 7.0

    • DHF (to a final concentration of 100 µM)

    • NADPH (to a final concentration of 100 µM)

  • Pre-incubation: Pre-incubate the mixture at 25°C for 3 minutes.

  • Initiation: Start the reaction by adding a small volume of the DHFR enzyme solution.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 1-3 minutes. The rate of NADPH oxidation is proportional to the DHFR activity. The change in molar extinction coefficient (Δε) at 340 nm for the conversion of NADPH and DHF to NADP⁺ and THF is 12,300 M⁻¹cm⁻¹.

Data Presentation:

ParameterHuman DHFRE. coli DHFRReference
Km for DHF 1.1 ± 0.2 µM0.45 µM[20]
Km for NADPH 4.2 ± 0.6 µM1.1 µM[20]
kcat (s⁻¹) 12 ± 116[20]
Optimal pH ~7.0~7.0[18][19]

Inhibitors:

A number of potent inhibitors of DHFR are used as therapeutic agents. Methotrexate is a classical competitive inhibitor of human DHFR and is widely used in cancer chemotherapy.[15] Trimethoprim is a selective inhibitor of bacterial DHFR and is used as an antibiotic.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers studying this compound dependent enzymes. The detailed methodologies, comparative data, and pathway diagrams are intended to facilitate experimental design and data interpretation in both basic research and drug discovery settings. Careful attention to the handling of (6S)-THF and the specific reaction conditions outlined is essential for obtaining accurate and reproducible results.

References

Application Note: Quantification of (6S)-Tetrahydrofolic Acid Using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S)-Tetrahydrofolic acid ((6S)-THF) is the biologically active form of folic acid, a crucial B-vitamin. It functions as a coenzyme in a variety of one-carbon transfer reactions essential for the synthesis of nucleotides (purines and thymidylate) and the metabolism of amino acids.[1][2][3][4][5] Accurate quantification of (6S)-THF is critical in pharmaceutical formulations, nutritional supplements, and various research applications to ensure product quality, stability, and to understand its physiological roles.

This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Due to the inherent instability of THF, this protocol emphasizes stringent sample preparation with the use of antioxidants to prevent oxidative degradation. The method described is adapted from validated procedures for closely related folate derivatives, such as 5-methyltetrahydrofolate (5-MTHF), and is suitable for routine analysis in a quality control or research laboratory.[6][7]

Principle

This method utilizes reverse-phase HPLC with UV detection for the separation and quantification of this compound. The separation of the (6S) diastereomer from the (6R) form can be achieved using a chiral stationary phase or a reverse-phase column with a chiral mobile phase additive.[8] Given the complexity of chiral columns, this protocol focuses on a robust C18 column which is commonly available. For accurate quantification of the (6S) isomer, it is presumed that the starting material is diastereomerically pure or that the method is used for assaying the total THF content. The mobile phase consists of a phosphate buffer and an organic modifier (methanol or acetonitrile) to achieve optimal separation. UV detection is performed at a wavelength where THF exhibits maximum absorbance, typically around 290 nm.

Materials and Reagents

  • This compound reference standard

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Phosphoric acid (H₃PO₄)

  • L-Ascorbic acid

  • 2-Mercaptoethanol

  • HPLC grade water

  • 0.45 µm syringe filters

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringes

Experimental Protocols

Preparation of Mobile Phase (0.05 M Phosphate Buffer, pH 6.8)
  • Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC grade water.

  • Adjust the pH to 6.8 with a solution of K₂HPO₄.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Preparation of Diluent (Antioxidant Solution)

Due to the high susceptibility of THF to oxidation, all solutions containing THF must be prepared in a diluent containing antioxidants.

  • Prepare a solution of 0.1 M phosphate buffer at a pH close to neutral.

  • Add 1% (w/v) L-Ascorbic acid and 0.1% (v/v) 2-Mercaptoethanol to the buffer.

  • Prepare this solution fresh daily and protect it from light.

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the antioxidant diluent. This should be done under subdued light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the antioxidant diluent to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.

Sample Preparation
  • For Pharmaceutical Formulations (Tablets/Capsules):

    • Weigh and finely powder a representative number of tablets or the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to a known amount of (6S)-THF and transfer it to a volumetric flask.

    • Add a sufficient volume of the antioxidant diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Liquid Samples:

    • Dilute the liquid sample with the antioxidant diluent to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

HPLC Conditions
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.05 M Phosphate Buffer (pH 6.8) : Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV at 290 nm
Run Time Approximately 15 minutes

Data Presentation

Calibration Curve

Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear relationship should be observed in the specified concentration range.

Method Validation Summary

The following table summarizes the typical validation parameters for an HPLC method for a closely related folate, 5-methyltetrahydrofolate, which can be considered representative for the expected performance of the described method for (6S)-THF.[6][9][10]

Validation ParameterTypical Result
Linearity (R²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from excipients or degradation products

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis mobile_phase Prepare Mobile Phase (Phosphate Buffer:Methanol) hplc_injection Inject into HPLC mobile_phase->hplc_injection Mobile Phase antioxidant_diluent Prepare Antioxidant Diluent (Buffer + Ascorbic Acid + 2-Mercaptoethanol) stock_std Prepare Stock Standard (100 µg/mL in Diluent) antioxidant_diluent->stock_std sample_dissolve Dissolve/Dilute in Antioxidant Diluent antioxidant_diluent->sample_dissolve working_std Prepare Working Standards (1-50 µg/mL in Diluent) stock_std->working_std working_std->hplc_injection Standards sample_weigh Weigh/Dilute Sample sample_weigh->sample_dissolve sample_filter Filter (0.45 µm) sample_dissolve->sample_filter sample_filter->hplc_injection Sample data_acquisition Data Acquisition (UV at 290 nm) hplc_injection->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify (6S)-THF data_acquisition->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

One-Carbon Metabolism Pathway

one_carbon_metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_biosynthesis Biosynthesis DHF Dihydrofolate (DHF) THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT (Serine -> Glycine) Purines Purine Synthesis THF->Purines Formyl-THF derivatives Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate TS Methyl_THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine from 5-Methyl-THF SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine

Caption: Role of this compound in the one-carbon metabolism pathway.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various samples. Strict adherence to the sample preparation protocol, particularly the use of antioxidants, is paramount to ensure the accuracy and reproducibility of the results. The method is suitable for implementation in quality control laboratories for the analysis of pharmaceutical products and dietary supplements, as well as in research settings for the study of folate metabolism.

References

Application Notes and Protocols for LC-MS/MS Analysis of (6S)-Tetrahydrofolic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S)-Tetrahydrofolic acid (THF) and its derivatives are a class of essential B-vitamins, collectively known as folates, that play a critical role as coenzymes in one-carbon metabolism.[1][2][3] These reactions are fundamental for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids (serine and methionine), making them indispensable for cell division and growth.[2][3][4] Consequently, the accurate quantification of individual folate vitamers in biological matrices is of significant interest in clinical research, nutritional science, and drug development, particularly in areas such as oncology and developmental biology.[3][5]

This document provides detailed application notes and protocols for the sensitive and specific quantification of (6S)-THF and its principal derivatives, including 5-methyl-THF, 5,10-methylene-THF, 5,10-methenyl-THF, and 5-formyl-THF, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inherent instability of these compounds necessitates meticulous sample handling and optimized analytical methods to ensure data accuracy and reproducibility.[6][7][8]

Metabolic Pathway of Tetrahydrofolic Acid

Tetrahydrofolate and its derivatives are central to the transfer of one-carbon units in various metabolic pathways. The following diagram illustrates the key interconversions within the folate cycle.

Folate Metabolism Folate Folate (F) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT MethyleneTHF->THF MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MTHFD MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP dTMP Synthesis MethyleneTHF->dTMP MethenylTHF->MethyleneTHF FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF FormylTHF->MethenylTHF Purine Purine Synthesis FormylTHF->Purine MethylTHF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase

Caption: One-Carbon Metabolism Pathway of Tetrahydrofolate.

Experimental Protocols

Sample Preparation (Human Plasma)

Due to the lability of folates, immediate processing and the use of stabilizing agents are crucial.[7]

Materials:

  • Human plasma collected in K2-EDTA tubes

  • Methanol (LC-MS grade)

  • Ammonium hydroxide solution

  • 2-Mercaptoethanol

  • Ascorbic acid

  • Internal Standards (e.g., ¹³C₅-5-methyl-THF, ¹³C₅-Folic Acid)

  • Centrifuge capable of 16,000 x g

  • Low-binding microcentrifuge tubes

Procedure:

  • All sample handling should be performed under dim or gold-fluorescent light to prevent photodegradation.[9]

  • Prepare a stock solution of internal standards in a suitable solvent.

  • Prepare a protein precipitation solution of methanol containing 1% ascorbic acid and 0.025% (v/v) ammonium hydroxide.[7] The addition of a reducing agent like 2-mercaptoethanol can also enhance stability.[7]

  • To 100 µL of human plasma in a low-binding microcentrifuge tube, add 10 µL of the internal standard mix.

  • Add 300 µL of the cold protein precipitation solution.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Chromatographic Conditions:

  • Column: Accucore C18, 100 x 2.1 mm, 2.6 µm or equivalent.[10]

  • Mobile Phase A: 0.5% Acetic Acid in Water.[10]

  • Mobile Phase B: 80:20 (v/v) Methanol:Acetonitrile.[10]

  • Flow Rate: 0.35 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 10 µL.[10]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
4.05050
4.1595
4.5595
4.69010
6.09010

This gradient is an example and may require optimization based on the specific column and system used.[10]

Tandem Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Source Parameters (example):

    • Ion Spray Voltage: 5500 V[6]

    • Temperature: 700 °C[6]

    • Ion Source Gas 1: 40 psi[6]

    • Ion Source Gas 2: 50 psi[6]

    • Curtain Gas: 20 psi[6]

    • Collision Gas: Medium[6]

SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound446.2299.1
5-Methyl-THF460.2313.1
5-Formyl-THF474.2327.1
5,10-Methenyl-THF456.2412.2
Folic Acid442.1295.1
¹³C₅-5-Methyl-THF (IS)465.2318.1
¹³C₅-Folic Acid (IS)447.1300.1

Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. It is essential to optimize these transitions on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of folates.

Table 1: Linearity and Sensitivity [7][10]

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Folic Acid0.25 - 1000.25>0.99
5-Methyl-THF0.5 - 1000.5>0.99
This compound1 - 1001>0.98
5-Formyl-THF1 - 1001>0.98

Table 2: Accuracy and Precision [10]

AnalyteConcentration (ng/mL)Accuracy (%)Precision (%CV)
Folic Acid2.595 - 105< 10
2592 - 108< 8
7594 - 106< 7
5-Methyl-THF593 - 107< 12
5091 - 109< 9
8095 - 105< 6

Experimental Workflow

The diagram below outlines the major steps involved in the LC-MS/MS analysis of this compound and its derivatives.

LC-MS/MS Workflow SampleCollection 1. Sample Collection (Plasma in K2-EDTA) Stabilization 2. Stabilization & Internal Standard Spiking SampleCollection->Stabilization ProteinPrecipitation 3. Protein Precipitation (Methanol + Ascorbic Acid) Stabilization->ProteinPrecipitation Centrifugation 4. Centrifugation (16,000 x g, 4°C) ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis 6. LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing 7. Data Processing & Quantification LCMS_Analysis->DataProcessing

Caption: Experimental Workflow for Folate Analysis.

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust and sensitive platform for the simultaneous quantification of this compound and its key derivatives in biological matrices. Adherence to the described protocols, particularly concerning sample stabilization, is paramount for obtaining accurate and reliable data. These analytical procedures are well-suited for applications in clinical research, nutritional assessment, and pharmacokinetic studies in drug development.

References

Synthesis and Purification of (6S)-Tetrahydrofolic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the preparation of the biologically active (6S) isomer of tetrahydrofolic acid.

This application note provides detailed protocols for the synthesis and purification of (6S)-Tetrahydrofolic acid ((6S)-THFA), a crucial coenzyme in various metabolic pathways. The methodologies described herein are tailored for research and development settings, emphasizing the production of the physiologically active (6S) diastereomer, which is essential for accurate and reproducible experimental outcomes in biological, chemical, and pharmaceutical research.

Introduction

Tetrahydrofolic acid (THFA) is the reduced, active form of folic acid and plays a central role as a carrier of one-carbon units in the biosynthesis of nucleotides and certain amino acids.[1] Chemical synthesis of THFA from folic acid results in a racemic mixture of the (6R) and (6S) diastereomers at the C6 position. However, only the (6S)-isomer is biologically active.[2][3][4] Therefore, methods that yield the pure (6S)-enantiomer are of paramount importance for research applications. This document outlines a reliable chemoenzymatic approach for the synthesis of (6S)-THFA and subsequent purification protocols.

Chemoenzymatic Synthesis of this compound

The chemoenzymatic synthesis of (6S)-THFA is a two-step process that begins with the chemical reduction of folic acid (FA) to dihydrofolic acid (DHFA), followed by the stereoselective enzymatic reduction of DHFA to (6S)-THFA using dihydrofolate reductase (DHFR).[2][5]

Logical Workflow for (6S)-THFA Synthesis

FA Folic Acid (FA) DHFA Dihydrofolic Acid (DHFA) FA->DHFA Chemical Reduction (e.g., Sodium Dithionite) THFA This compound ((6S)-THFA) DHFA->THFA Enzymatic Reduction (DHFR, NADPH)

Caption: Chemoenzymatic synthesis of (6S)-THFA from folic acid.

Experimental Protocol: Synthesis

Step 1: Chemical Reduction of Folic Acid to Dihydrofolic Acid

  • Under a nitrogen atmosphere, suspend 10 g of folic acid in 100 mL of a 0.2 M boric acid-borax buffer solution (pH 8).[6]

  • Adjust the pH to 7 by dropwise addition of a 20% NaOH solution until the folic acid is completely dissolved.[6]

  • In a separate vessel, prepare a solution of sodium dithionite.

  • Add the sodium dithionite solution to the folic acid solution while stirring under a continuous nitrogen stream at ambient temperature. Stirring is continued until the conversion of FA to DHFA is complete, as monitored by a suitable analytical method (e.g., HPLC).[2]

Step 2: Enzymatic Reduction of Dihydrofolic Acid to this compound

  • To the DHFA solution from Step 1, add the following components:

    • Glucose (e.g., 4.5 kg for a large-scale reaction, adjust proportionally for lab scale)[2][5]

    • Glucose dehydrogenase (GluDH) (e.g., 1,500,000 U)[2][5]

    • Dihydrofolate reductase (DHFR) (e.g., 750,000 U)[2][5]

    • NADP+ (e.g., 86.7 g)[2][5]

  • Stir the reaction mixture at 40°C for approximately two hours, or until the conversion of DHFA to (6S)-THFA is complete.[2][5] The reaction progress can be monitored by HPLC.

  • Once the reaction is complete, filter the mixture to remove any precipitates.[2]

Purification of this compound

Purification of the synthesized (6S)-THFA is crucial to remove unreacted starting materials, byproducts, and enzymes. A combination of precipitation and chromatographic methods is often employed.

Experimental Protocol: Purification

Method 1: Acid Precipitation

  • Cool the filtrate from the synthesis step.

  • Adjust the pH of the solution to 3 by the addition of concentrated hydrochloric acid.[2] This will cause the crude (6S)-THFA to precipitate.

  • Add methanol to the mixture to further enhance precipitation.[2]

  • Allow the mixture to stir for 15 minutes, then collect the solid precipitate by vacuum filtration.[2]

  • Wash the solid with cold, deoxygenated water.

  • Dry the purified (6S)-THFA solid in vacuo at 40°C overnight.[2]

Method 2: Affinity Chromatography

For higher purity, affinity chromatography can be employed, particularly for the purification of the DHFR enzyme if it is produced in-house, or for the purification of THFA itself.[7][8][9]

  • Prepare an affinity column by coupling a folate antagonist, such as methotrexate, to a sepharose matrix.

  • Equilibrate the column with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7).

  • Load the crude (6S)-THFA solution onto the column.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound (6S)-THFA using a gradient of a competing ligand or by changing the pH.

  • Collect the fractions containing the purified (6S)-THFA and confirm purity using HPLC.

Experimental Workflow for Purification

Crude Crude (6S)-THFA Solution Precipitation Acid Precipitation (pH 3) Crude->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Water Filtration->Washing Drying Vacuum Drying Washing->Drying Pure Purified (6S)-THFA Drying->Pure

Caption: Purification workflow for (6S)-THFA via acid precipitation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of (6S)-THFA. Note that yields and purity can vary depending on the specific reaction conditions and scale.

ParameterChemical Reduction (FA to DHFA)Enzymatic Reduction (DHFA to (6S)-THFA)Purification (Precipitation)
Starting Material Folic AcidDihydrofolic AcidCrude (6S)-THFA
Key Reagents Sodium DithioniteDHFR, NADPH, GluDHHCl, Methanol
Typical Yield >95%>90%~75% (overall)[6]
Purity (HPLC) -->98%[10]
Stereochemical Purity ((6S)-isomer) N/A>99%>99%[10]

Conclusion

The chemoenzymatic method detailed in this application note provides a robust and reliable means of producing high-purity this compound for research purposes. The stereoselective nature of the enzymatic reduction step ensures the formation of the biologically relevant isomer, which is critical for obtaining meaningful data in studies of folate metabolism and related drug development. The described purification protocols are effective in yielding a final product of high purity suitable for a wide range of scientific applications.

References

Application Note: Preparation of Stable (6S)-Tetrahydrofolic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (6S)-Tetrahydrofolic acid ((6S)-THF) is the biologically active form of folate (Vitamin B9) and a crucial coenzyme in a variety of metabolic pathways, including the synthesis of nucleotides and the metabolism of amino acids. Due to the reduced nature of its pterin ring, (6S)-THF is highly susceptible to oxidative degradation, making the preparation of stable aqueous solutions a significant challenge for researchers. This document provides detailed protocols and guidelines for preparing stable solutions of (6S)-THF for research and development applications, focusing on the critical factors that influence its stability.

Factors Influencing this compound Stability

The stability of (6S)-THF in solution is primarily compromised by the following factors:

  • Oxidation: The most significant cause of degradation is oxidation. The pterin ring of THF is readily oxidized by atmospheric oxygen, leading to the formation of less active or inactive compounds like 7,8-dihydrofolate (DHF) and subsequent cleavage products.[1][2] This process is rapid and represents the primary challenge in handling THF solutions.

  • pH: The pH of the solution has a profound effect on THF stability. Acidic conditions (low pH) promote the degradation of THF.[3][4] Optimal stability is generally observed in neutral to slightly alkaline conditions.[5]

  • Temperature: Elevated temperatures accelerate the rate of oxidative degradation.[5][6] Therefore, solutions should be prepared at low temperatures and stored frozen.

  • Light: Like many sensitive biological molecules, exposure to light, particularly UV light, can contribute to the degradation of folates.

Stabilization Strategies

To counteract the factors mentioned above, a multi-faceted approach is required to prepare and maintain stable (6S)-THF solutions.

  • Use of Antioxidants: The inclusion of antioxidants or reducing agents is the most critical step. These agents preferentially react with oxygen, protecting THF from oxidation. Ascorbic acid is a widely used and effective antioxidant for this purpose.[6][7][8] Other agents like 2-mercaptoethanol can also be used.[9]

  • pH Control: Preparing solutions in a buffered system at a neutral or slightly alkaline pH (e.g., pH 7.0-7.5) is crucial for minimizing acid-catalyzed degradation.[5][10]

  • Inert Atmosphere: To minimize contact with atmospheric oxygen, all steps should be performed under an inert gas atmosphere, such as nitrogen or argon. Solvents must be thoroughly degassed before use.

  • Low Temperature & Light Protection: Solutions should be prepared on ice or at reduced temperatures and stored in light-protecting containers (e.g., amber vials) at -80°C for long-term stability.

Quantitative Data Summary

The following tables summarize the key parameters influencing the stability of (6S)-THF and related compounds in solution.

Table 1: Influence of pH on the Stability of Tetrahydrofolate

pH RangeRelative StabilityRemarksCitations
< 4Very LowTHF shows significant instability and degradation at low pH.[3]
4 - 6Low to ModerateStability improves as pH increases, but degradation is still a concern.[1]
7 - 8HighOptimal stability is observed in the neutral to slightly alkaline range.[5][10]
> 8HighTHF remains relatively stable in alkaline conditions.[5]

Table 2: Common Antioxidants for THF Stabilization

AntioxidantTypical ConcentrationEfficacy & RemarksCitations
Ascorbic Acid0.1% - 1.0% (w/v)Highly effective at preventing oxidation. Can retard the formation of degradation products.[6][7][8]
2-Mercaptoethanol10 - 20 mMA strong reducing agent commonly used in folate sample preparation to prevent oxidative loss.[9]
2,3-Dimercapto-1-propanol0.1% (v/v)Used in combination with ascorbic acid for robust protection during sample extraction.[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized (6S)-THF Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (6S)-THF, which can be further diluted for experimental use.

Materials:

  • This compound (solid)

  • 2-(N-morpholino)ethanesulfonic acid (MES) or Phosphate buffer components

  • Ascorbic acid

  • Sodium hydroxide (NaOH) solution (1 M)

  • High-purity, deionized water

  • Nitrogen or Argon gas supply

  • Ice bucket

  • Light-protecting storage vials (e.g., amber cryovials)

Procedure:

  • Prepare the Buffer: Prepare a 100 mM MES or phosphate buffer. Adjust the pH to 7.2 using 1 M NaOH.

  • Degas the Buffer: Place the buffer in a flask and sparge with nitrogen or argon gas for at least 30 minutes on ice to remove dissolved oxygen.

  • Add Antioxidant: To the degassed buffer, add solid ascorbic acid to a final concentration of 0.2% (w/v). Swirl gently to dissolve while continuously maintaining the inert atmosphere. This is your final preparation buffer.

  • Weigh (6S)-THF: In a separate, tared container, quickly weigh the required amount of solid (6S)-THF. Perform this step swiftly to minimize exposure to air.

  • Dissolution: Place the container with the solid THF on ice. Add the cold, degassed preparation buffer containing ascorbic acid to achieve the target concentration (10 mM). Immediately cap the container and flush the headspace with inert gas.

  • Mixing: Gently vortex or swirl the container until the (6S)-THF is completely dissolved. Keep the solution on ice throughout this process.

  • Aliquoting and Storage: Immediately aliquot the stock solution into pre-chilled, light-protecting vials. Flush the headspace of each vial with inert gas before sealing.

  • Store: Store the aliquots at -80°C. For use, thaw an aliquot quickly on ice and use it immediately. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment of (6S)-THF Solution by HPLC

This protocol provides a general framework for assessing the stability of the prepared THF solution over time.

Methodology:

  • Sample Preparation: At designated time points (e.g., 0, 2, 4, 8, 24 hours) after preparation, take an aliquot of the stored THF solution. Thaw it on ice and immediately dilute it to a suitable concentration (e.g., 100 µM) using the degassed preparation buffer.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase consists of a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent like methanol or acetonitrile.

  • Detection: Monitor the eluent using a UV detector, typically at a wavelength around 280-290 nm, where THF has a strong absorbance.

  • Quantification: Inject the diluted sample onto the HPLC system. The concentration of (6S)-THF is determined by integrating the area of its corresponding peak.

  • Analysis: Plot the concentration of (6S)-THF against time. The rate of decrease in concentration indicates the stability of the solution under the tested storage conditions. The appearance of new peaks may correspond to degradation products like DHF. Analytical methods like LC-MS/MS can be used for more definitive identification of these products.[11][12]

Visualizations

Diagrams created using Graphviz to illustrate key pathways and workflows.

Oxidative Degradation Pathway of Tetrahydrofolate THF (6S)-Tetrahydrofolate (Active Coenzyme) DHF 7,8-Dihydrofolate THF->DHF  Initial Oxidation   (loss of activity) Cleavage Oxidative Cleavage DHF->Cleavage  Further Oxidation   PABA p-Aminobenzoylglutamate (PABA-Glu) Cleavage->PABA Products Pterin Pterin Compound Cleavage->Pterin Products Workflow for Preparing Stable (6S)-THF Solution cluster_prep Buffer Preparation cluster_dissolution THF Dissolution (Inert Atmosphere) cluster_storage Storage prep_buffer 1. Prepare Buffer (e.g., 100 mM MES, pH 7.2) degas_buffer 2. Degas Buffer with N2/Ar prep_buffer->degas_buffer add_antioxidant 3. Add Ascorbic Acid (0.2%) degas_buffer->add_antioxidant weigh_thf 4. Weigh Solid (6S)-THF dissolve_thf 5. Dissolve in Cold, Degassed Buffer weigh_thf->dissolve_thf aliquot 6. Aliquot into Vials dissolve_thf->aliquot store 7. Store at -80°C aliquot->store

References

Application Notes and Protocols: Utilizing (6S)-Tetrahydrofolic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S)-Tetrahydrofolic acid ((6S)-THF), the biologically active form of folic acid (Vitamin B9), is a critical coenzyme in one-carbon metabolism.[1][2] Its central role in the synthesis of nucleotides (purines and thymidine) and amino acids (methionine and serine) makes it an essential supplement in cell culture, particularly for cell lines with high proliferative rates or specific metabolic requirements.[1][3] Unlike folic acid, which requires reduction by dihydrofolate reductase (DHFR), (6S)-THF can be directly utilized by cells, bypassing this enzymatic step. This is particularly advantageous for DHFR-deficient cell lines, such as CHO DG44, or when studying metabolic pathways sensitive to DHFR activity.[2] These application notes provide detailed protocols for the effective use of (6S)-THF in cell culture media to enhance cell growth, viability, and for the study of cellular metabolism.

Key Applications

  • Enhanced Cell Growth and Viability: Supplementation with (6S)-THF can significantly improve the growth and maximum viable cell density of various mammalian cell lines, especially those with DHFR deficiencies or in serum-free media.

  • Metabolic Studies: As a key player in one-carbon metabolism, (6S)-THF is crucial for investigating metabolic pathways, including nucleotide and amino acid synthesis, and their roles in health and disease.[4][5]

  • Drug Development: In the context of cancer research, understanding the cellular response to (6S)-THF can provide insights into the efficacy of antifolate drugs and other chemotherapeutic agents that target one-carbon metabolism.[6]

Data Presentation

Table 1: Effects of this compound Supplementation on Mammalian Cell Lines

Cell LineConcentration RangeObserved EffectsReference
CHO DG44 (DHFR-deficient)0.2 - 359 µMIncreased maximum viable cell density by up to 2.9-fold. Facilitated rapid adaptation to suspension culture.[7]
Human Lymphoid Leukemia Cell Lines (BALM 3, CCRF-SB, CEM, Daudi, MOLT 4, P3HR1)1 mMDose-dependent inhibition of cell growth.[6]
Non-transformed (MCF10A) and Cancerous (MCF7, Hs578T) Breast Cell Lines100 nM (as Folic Acid)Induced cell type-specific changes in gene expression related to proliferation and apoptosis.[7]
Mouse and Human Endothelial CellsNot specified5-MTHF (a stable derivative of THF) elevated BH4 levels, reduced superoxide, and increased NO synthase activity.[8]

Signaling Pathway

The primary role of this compound is as a carrier of one-carbon units in a series of interconnected metabolic pathways crucial for cellular biosynthesis.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_biosynthesis Biosynthesis THF (6S)-Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT DHF Dihydrofolate (DHF) Methylene_THF->DHF Thymidylate Synthase Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD dUMP dUMP DHF->THF DHFR Homocysteine Homocysteine Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD Purine_synthesis Purine Synthesis Formyl_THF->Purine_synthesis dTMP dTMP dUMP->dTMP Thymidylate Synthase Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine

One-Carbon Metabolism Pathway

Experimental Workflow

A general workflow for evaluating the effect of (6S)-THF on cell culture is outlined below.

Experimental_Workflow cluster_prep 1. Preparation cluster_culture 2. Cell Culture cluster_analysis 3. Analysis cluster_metabolic_analysis Metabolic Analysis Details A Prepare (6S)-THF Stock Solution B Prepare Cell Culture Media (with and without (6S)-THF) A->B C Seed Cells in Multi-well Plates D Incubate Cells with (6S)-THF Supplemented Media C->D E Cell Viability/Proliferation Assays (e.g., MTT, Cell Counting) D->E F Metabolic Analysis D->F G Data Analysis and Interpretation E->G F->G F1 Intracellular Nucleotide Analysis (LC-MS) F->F1 F2 Amino Acid Analysis of Supernatant (HPLC) F->F2

Experimental Workflow Diagram

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is unstable and susceptible to oxidation. All preparation steps should be performed quickly and on ice, and the final stock solution should be protected from light and stored at -80°C.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Due to its instability, it is recommended to prepare a concentrated stock solution in an appropriate solvent like DMSO.[9] For example, to prepare a 10 mM stock solution, dissolve 4.45 mg of (6S)-THF in 1 mL of DMSO.

  • Vortex briefly at low speed to dissolve the powder completely.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage. For short-term use, a -20°C freezer can be used for up to one month.[10]

Protocol 2: Supplementation of Cell Culture Media and Assessment of Cell Viability and Proliferation

This protocol describes the supplementation of CHO cells with (6S)-THF and subsequent analysis of cell viability using the MTT assay and cell proliferation by direct cell counting.

Materials:

  • CHO cells (or other mammalian cell line of interest)

  • Complete cell culture medium (e.g., DMEM/F-12)

  • (6S)-THF stock solution (from Protocol 1)

  • 96-well and 24-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Plate reader

Procedure:

A. Cell Seeding and (6S)-THF Supplementation:

  • Culture CHO cells to ~80% confluency in a T-75 flask.

  • Trypsinize and resuspend the cells in fresh, pre-warmed complete medium.

  • Determine the viable cell density using a hemocytometer and trypan blue exclusion.

  • For the MTT assay, seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. For cell counting, seed cells in a 24-well plate at a density of 5 x 10⁴ cells per well in 500 µL of medium.

  • Prepare serial dilutions of the (6S)-THF stock solution in complete medium to achieve final concentrations ranging from 0.2 µM to 360 µM.[7] Include a vehicle control (medium with the same concentration of DMSO as the highest (6S)-THF concentration) and a negative control (medium only).

  • Add the prepared media with different (6S)-THF concentrations to the respective wells.

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours).

B. MTT Assay for Cell Viability:

  • At each time point, add 10 µL of MTT solution (5 mg/mL) to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

C. Cell Counting for Proliferation:

  • At each time point, trypsinize the cells from the 24-well plate.

  • Resuspend the cells in a known volume of fresh medium.

  • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

  • Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.

  • Calculate the total number of viable cells per well.

Protocol 3: Metabolic Analysis - Intracellular Nucleotides and Extracellular Amino Acids

This protocol outlines the procedures for extracting intracellular metabolites for nucleotide analysis by LC-MS and for analyzing amino acid concentrations in the cell culture supernatant by HPLC.

Materials:

  • Cells cultured with and without (6S)-THF as described in Protocol 2.

  • Ice-cold 80% methanol[13]

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • High-performance liquid chromatography (HPLC) system with a fluorescence or UV detector

  • Amino acid standards

  • Derivatization reagents (e.g., o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC))[14]

Procedure:

A. Intracellular Nucleotide Extraction for LC-MS Analysis: [13][15]

  • At the desired time point, rapidly aspirate the culture medium from the wells.

  • Immediately wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate, adjust volume accordingly).

  • Incubate the plates on dry ice for 10 minutes to quench metabolism.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried pellet in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Analyze the samples using an established LC-MS method for nucleotide quantification.

B. Extracellular Amino Acid Analysis by HPLC: [12][16]

  • At each time point, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any detached cells.

  • Store the supernatant at -80°C until analysis.

  • Thaw the samples and deproteinize them if necessary (e.g., by methanol precipitation).

  • Perform pre-column derivatization of the amino acids in the supernatant using reagents like OPA and FMOC according to the manufacturer's protocol.[14]

  • Analyze the derivatized amino acids using an HPLC system with a C18 column and a fluorescence or UV detector.

  • Quantify the concentration of individual amino acids by comparing the peak areas to those of known amino acid standards.

Conclusion

The supplementation of cell culture media with this compound offers a significant advantage for robust cell growth and the study of one-carbon metabolism. The protocols outlined in these application notes provide a framework for researchers to effectively utilize (6S)-THF in their experiments. By carefully considering the inherent instability of the compound and following standardized procedures for assessing cell viability, proliferation, and metabolic profiles, researchers can obtain reliable and reproducible data to advance their scientific inquiries in various fields, including biotechnology and drug development.

References

Applikations- und Protokollhandbuch zur Derivatisierung von (6S)-Tetrahydrofolsäure für die quantitative Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt detaillierte Applikationshinweise und Protokolle für die Derivatisierung von (6S)-Tetrahydrofolsäure (THF) und ihren Derivaten zur quantitativen Analyse. Die vorgestellten Methoden zielen darauf ab, die Stabilität dieser labilen Moleküle zu erhöhen und eine präzise Quantifizierung mittels Flüssigchromatographie-Massenspektrometrie (LC-MS) zu ermöglichen.

Einleitung

(6S)-Tetrahydrofolsäure ist die biologisch aktive Form der Folsäure und ein entscheidender Kofaktor im Ein-Kohlenstoff-Metabolismus. Sie ist an der Biosynthese von Nukleotiden (Purine und Thymidin) und Aminosäuren (Methionin aus Homocystein) beteiligt.[1][2] Aufgrund ihrer chemischen Instabilität, insbesondere ihrer Anfälligkeit für Oxidation und Interkonversion zwischen ihren verschiedenen Ein-Kohlenstoff-Formen, stellt die genaue Quantifizierung von THF in biologischen Proben eine erhebliche analytische Herausforderung dar.[3][4]

Derivatisierungstechniken bieten eine effektive Lösung, um diese labilen Folsäure-Spezies zu stabilisieren und ihre analytische Erfassung zu verbessern.[5][3] Die hier beschriebenen Protokolle konzentrieren sich auf die Derivatisierung mittels reduktiver Methylierung für die anschließende LC-MS-Analyse.

Derivatisierungstechniken für die LC-MS-Analyse

Die am häufigsten angewandte und validierte Methode zur Stabilisierung von THF und seinen Derivaten ist die reduktive Methylierung. Diese blockiert die reaktiven Stickstoffatome im Molekül (N5 und N10) und verhindert so die Interkonversion und Oxidation.[5]

Methode 1: Reduktive Methylierung mit Formaldehyd und Natriumcyanoborhydrid

Diese Methode nutzt Formaldehyd zur Einführung einer Methylengruppe, die anschließend durch Natriumcyanoborhydrid (oder dessen deuteriertes Analogon zur Einführung eines stabilen Isotopenlabels) zu einer stabilen Methylgruppe reduziert wird.[5][3]

Experimentelles Protokoll

  • Probenvorbereitung und Extraktion:

    • Zellen oder Gewebe werden in eiskaltem 80%igem Methanol, das 30 mM NaCNBD₃, 0,2% Formaldehyd-¹³C, d₂ und 0,1% Essigsäure enthält, extrahiert.[5]

    • Alternativ können die Proben in einer 50:50 (v/v) Mischung aus Acetonitril und Wasser mit 25 mM Natriumascorbat, 25 mM HEPES (pH 7) und 25 mM NaBD₃CN extrahiert werden.[6]

    • Die Proben werden für 60 Minuten auf Eis inkubiert, um eine vollständige Derivatisierung zu gewährleisten.[5]

    • Anschließend werden die Proben erhitzt (z. B. 5 Minuten bei 60 °C), um Proteine zu denaturieren, und zentrifugiert, um den Überstand zu gewinnen.[6]

  • Optionale De-Konjugierung:

    • Um die Polyglutamatketten zu spalten und alle Folsäure-Derivate in ihre Monoglutamat-Formen zu überführen, kann der getrocknete Extrakt in einem Puffer (z. B. 50 mM Kaliumphosphatpuffer mit 30 mM Ascorbinsäure und 0,5% 2-Mercaptoethanol, pH 7) rekonstituiert werden.[6]

    • Zugabe von Rattenserum (das das Enzym γ-Glutamylhydrolase enthält) und Inkubation bei 37 °C für 2 Stunden oder über Nacht.[6][7]

    • Die Reaktion wird durch Hitzeinaktivierung (z. B. 5 Minuten in kochendem Wasser) gestoppt.[7]

  • Festphasenextraktion (SPE) zur Probenaufreinigung:

    • Die Proben werden auf einen pH-Wert von 4 eingestellt.[6]

    • Die SPE-Säulen (z. B. Bond Elut-PH) werden mit Methanol und einem Waschpuffer (z. B. 30 mM Ascorbinsäure in 25 mM NH₄OAc, pH 4) konditioniert.[6]

    • Nach dem Laden der Probe wird mit dem Waschpuffer gewaschen.

    • Die Elution der derivatisierten Folsäuren erfolgt mit einem Elutionspuffer (z. B. 50:50 H₂O:MeOH mit 0,5% 2-Mercaptoethanol und 25 mM NH₄OAc, pH 7).[6]

  • LC-MS/MS-Analyse:

    • Die getrockneten Eluate werden in einem geeigneten Lösungsmittel (z. B. HPLC-Wasser) rekonstituiert.

    • Die Trennung erfolgt mittels Umkehrphasen-Chromatographie (z. B. C18-Säule).[8]

    • Die Detektion erfolgt mittels Tandem-Massenspektrometrie im Negativ-Ionen-Modus.[6]

Methode 2: Derivatisierung mit Acetaldehyd und 2-Methylpyridin-Borankomplex

Diese neuere Methode bietet eine weitere Möglichkeit zur Stabilisierung von Folsäuren.[7]

Experimentelles Protokoll

  • Derivatisierungsreaktion:

    • Zu 0,6 ml einer Lösung, die 0,1 M Zitronensäure und 1% Ascorbinsäure enthält, werden 0,03 ml der Folsäure-Standard- oder Probenlösung gegeben.[7]

    • Anschließend werden 0,1 ml 20-fach verdünnter Acetaldehyd und 0,04 ml frisch zubereiteter 3 M 2-Methylpyridin-Borankomplex in Methanol hinzugefügt.[7]

    • Die Reaktion wird für 1 Stunde bei Raumtemperatur durchgeführt.[7]

    • Die Reaktion wird durch Zugabe von 0,14 ml 1 M NaOH zur Einstellung des pH-Wertes auf 6-7 beendet.[7]

  • Probenaufreinigung und LC-MS/MS-Analyse:

    • Die derivatisierten Proben werden mittels SPE (z. B. C18-Kartusche) aufgereinigt.[7]

    • Die Analyse erfolgt mittels LC-MS/MS.[7]

Quantitative Daten

Die folgenden Tabellen fassen quantitative Leistungsdaten der beschriebenen Derivatisierungsmethoden zusammen.

Tabelle 1: Wiederfindungsraten der Derivatisierungsmethode mit Acetaldehyd und 2-Methylpyridin-Borankomplex in autolysiertem Hefeextrakt.[7]

AnalytKonzentration (ng/mL)Wiederfindung (%)
5-Methyltetrahydrofolat4098
100101
50099
5-Formyltetrahydrofolat40104
10099
50097
Folsäure4095
10098
50096
10-Formylfolsäure40102
100103
500101

Tabelle 2: Leistungsdaten der LC-MS-Methode für Folsäure-Standards nach Derivatisierung.[6]

AnalytNachweisgrenze (LOD)Quantifizierungsgrenze (LOQ)Linearer Bereich (R²)Präzision (RSD, %)
Tetrahydrofolat (THF)0.05 pmol0.2 pmol>0.9910
5-Methyl-THF0.05 pmol0.2 pmol>0.995
5-Formyl-THF0.05 pmol0.2 pmol>0.995
Methenyl-THF0.05 pmol0.2 pmol>0.9910
Methylen-THF0.2 pmol1 pmol>0.9915

Hinweis zur GC-MS-Analyse

Die Analyse von (6S)-Tetrahydrofolsäure mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund der hohen Polarität und thermischen Instabilität des Moleküls unüblich. Eine Derivatisierung ist zwingend erforderlich, um die Flüchtigkeit zu erhöhen und den thermischen Abbau im GC-Injektor zu verhindern.[9] Gängige Derivatisierungsreaktionen für polare funktionelle Gruppen wie Alkohole, Amine und Carbonsäuren umfassen Silylierung (z.B. mit BSTFA), Acylierung oder Alkylierung.[10] Es gibt jedoch in der wissenschaftlichen Literatur kaum spezifische, validierte Protokolle für die Derivatisierung von THF für die GC-MS-Analyse. Die LC-MS-Methode ist für diese Analyten die Methode der Wahl.

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und den metabolischen Kontext von (6S)-Tetrahydrofolsäure.

experimental_workflow cluster_sample_prep Probenvorbereitung cluster_purification Aufreinigung cluster_analysis Analyse sample Biologische Probe (Zellen, Gewebe) extraction Extraktion & Derivatisierung (z.B. reduktive Methylierung) sample->extraction deconjugation Optionale De-Konjugierung (Spaltung der Polyglutamatkette) extraction->deconjugation spe Festphasenextraktion (SPE) extraction->spe Direkt deconjugation->spe lcms LC-MS/MS Analyse spe->lcms data Quantitative Daten lcms->data folate_metabolism cluster_synthesis Synthesewege cluster_methionine Methionin-Zyklus DHF Dihydrofolat (DHF) THF (6S)-Tetrahydrofolat (THF) DHF->THF DHFR Serine Serin THF->Serine MethyleneTHF 5,10-Methylen-THF THF->MethyleneTHF SHMT Glycine Glycin Serine->Glycine MethyleneTHF->THF Interkonversion MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MTHFD MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP Thymidylat (dTMP) Synthese MethyleneTHF->dTMP TYMS FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF Purines Purin-Synthese FormylTHF->Purines MethylTHF->THF MS Homocysteine Homocystein Methionine Methionin MethylTHF->Methionine Homocysteine->Methionine

References

Microbiological Assay for Determining (6S)-Tetrahydrofolic Acid Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S)-Tetrahydrofolic acid (THF), the biologically active form of folate, is a crucial coenzyme in one-carbon metabolism. It plays a vital role in the synthesis of nucleotides (purines and thymidylate) and certain amino acids, making it essential for cell division and growth. Accurate quantification of (6S)-THF activity is critical in various research fields, including nutrition, clinical diagnostics, and drug development, particularly for antifolate cancer therapies.

Microbiological assays remain a gold standard for determining the biological activity of folates. These assays utilize folate-dependent microorganisms, such as Lactobacillus rhamnosus and Enterococcus hirae, whose growth is proportional to the amount of available folate in a sample. This application note provides detailed protocols for the microbiological determination of (6S)-THF activity.

Due to the inherent instability of reduced folates like (6S)-THF, which are susceptible to oxidation, all procedures must be performed with care to minimize degradation. The use of antioxidants, such as ascorbic acid, and protection from light are critical for accurate and reproducible results.

Data Presentation

The following tables summarize representative quantitative data for a microbiological assay of this compound using Lactobacillus rhamnosus. The data is presented for both a standard tube assay and a 96-well microplate format. Absorbance is measured at 600 nm and is indicative of microbial growth.

Table 1: Representative Standard Curve Data for (6S)-THF Microbiological Assay (Tube Method)

(6S)-THF Concentration (ng/mL)Average Absorbance (600 nm)Standard Deviation
0.000.0520.005
0.100.1580.012
0.200.2890.015
0.400.5150.021
0.600.7240.025
0.800.8910.030
1.000.9850.032

Table 2: Representative Standard Curve Data for (6S)-THF Microbiological Assay (96-Well Microplate Method)

(6S)-THF Concentration (ng/mL)Average Absorbance (600 nm)Standard Deviation
0.000.0480.004
0.100.1450.010
0.200.2750.013
0.400.4980.018
0.600.6990.022
0.800.8530.026
1.000.9420.028

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of this compound (THF) in the one-carbon metabolism pathway, highlighting its function in the transfer of one-carbon units for the synthesis of essential biomolecules.

One_Carbon_Metabolism Folate Folate (Folic Acid) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT Homocysteine Homocysteine THF->Homocysteine MS Serine Serine Glycine Glycine Serine->Glycine Serine->CH2THF CH2THF->THF MTHFR CHTHF 5,10-Methenyl-THF CH2THF->CHTHF dTMP dTMP (Thymidine Synthesis) CH2THF->dTMP TS CHOTHF 10-Formyl-THF CHTHF->CHOTHF Purines Purine Synthesis CHOTHF->Purines dUMP dUMP dUMP->dTMP Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation B12 Vitamin B12 B12->Homocysteine

Role of (6S)-THF in One-Carbon Metabolism.
Experimental Workflow for Microbiological Assay of (6S)-THF

This diagram outlines the key steps involved in the microbiological assay for determining (6S)-THF activity, from sample and standard preparation to data analysis.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction/Dilution in Ascorbate Buffer) Assay_Setup Assay Setup (Tubes or 96-Well Plate) Sample_Prep->Assay_Setup Standard_Prep (6S)-THF Standard Preparation in Ascorbate Buffer Standard_Prep->Assay_Setup Media_Prep Assay Medium Preparation Media_Prep->Assay_Setup Inoculum_Prep Inoculum Preparation (L. rhamnosus or E. hirae) Inoculum_Prep->Assay_Setup Incubation Incubation (37°C, 18-24h) Assay_Setup->Incubation Measurement Turbidity Measurement (OD at 600 nm) Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate (6S)-THF Concentration in Sample Standard_Curve->Calculation

Workflow for (6S)-THF Microbiological Assay.

Experimental Protocols

Important Note: this compound is highly susceptible to oxidation. All solutions containing (6S)-THF must be prepared fresh in an antioxidant buffer (e.g., ascorbic acid solution) and protected from light. Use low-actinic glassware or wrap glassware in aluminum foil.

Protocol 1: Preparation of this compound Standard Solutions

Materials:

  • This compound (high purity)

  • L-Ascorbic acid

  • Sodium hydroxide (NaOH), 0.1 M

  • Deionized water, sterile

  • Low-actinic volumetric flasks and pipettes

Procedure:

  • Preparation of Ascorbate Buffer (1% w/v): Dissolve 1 g of L-ascorbic acid in 100 mL of sterile deionized water. Prepare this solution fresh on the day of the assay.

  • Preparation of Stock (6S)-THF Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound and place it in a 100 mL low-actinic volumetric flask.

    • Add a small volume of 0.1 M NaOH to dissolve the (6S)-THF.

    • Immediately add the 1% ascorbate buffer to near the final volume.

    • Adjust the pH to 6.8-7.0 with dilute acid or base if necessary.

    • Bring the final volume to 100 mL with the 1% ascorbate buffer. This is the stock solution.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution using the 1% ascorbate buffer to prepare a series of working standards with concentrations ranging from, for example, 0.1 ng/mL to 1.0 ng/mL.

    • These working standards will be used to generate the standard curve.

Protocol 2: Microbiological Assay using Lactobacillus rhamnosus (ATCC 7469) - 96-Well Microplate Method

Materials:

  • Lactobacillus rhamnosus (ATCC 7469) culture

  • Folic Acid Casei Medium

  • Sterile 0.9% saline solution

  • (6S)-THF standard solutions (from Protocol 1)

  • Sample extracts (prepared in 1% ascorbate buffer)

  • Sterile 96-well microplates

  • Microplate reader (600 nm)

Procedure:

  • Inoculum Preparation:

    • Subculture L. rhamnosus in Folic Acid Casei Medium supplemented with a low level of folic acid (e.g., 1 ng/mL) and incubate at 37°C for 18-24 hours.

    • Centrifuge the culture, wash the cell pellet twice with sterile 0.9% saline, and resuspend the cells in sterile saline.

    • Adjust the cell suspension to a specific optical density (e.g., OD600 of 0.2) to standardize the inoculum.

  • Assay Setup:

    • In the wells of a 96-well microplate, add in triplicate:

      • 50 µL of Folic Acid Casei Medium (2x concentrate).

      • 50 µL of either (6S)-THF standard solution, sample extract, or 1% ascorbate buffer (for the blank).

    • Add 10 µL of the prepared L. rhamnosus inoculum to each well.

    • The final volume in each well should be 110 µL.

  • Incubation:

    • Cover the microplate and incubate at 37°C for 18-24 hours in the dark.

  • Measurement:

    • Measure the optical density (turbidity) of each well at 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Plot the average corrected absorbance of the (6S)-THF standards against their concentrations to generate a standard curve.

    • Determine the (6S)-THF concentration in the sample extracts by interpolating their corrected absorbance values on the standard curve. Account for any dilution factors used during sample preparation.

Protocol 3: Microbiological Assay using Enterococcus hirae (ATCC 8043) - Tube Method

Materials:

  • Enterococcus hirae (ATCC 8043) culture

  • Folic Acid Assay Medium

  • Sterile 0.9% saline solution

  • (6S)-THF standard solutions (from Protocol 1)

  • Sample extracts (prepared in 1% ascorbate buffer)

  • Sterile test tubes (e.g., 13x100 mm)

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation:

    • Follow a similar procedure as for L. rhamnosus, using the appropriate growth medium for E. hirae.

  • Assay Setup:

    • To a series of sterile test tubes, add in triplicate:

      • 5 mL of Folic Acid Assay Medium.

      • An appropriate volume (e.g., 100 µL) of either (6S)-THF standard solution, sample extract, or 1% ascorbate buffer (for the blank).

    • Autoclave the tubes, cool to room temperature, and then inoculate each tube with one drop of the prepared E. hirae inoculum.

  • Incubation:

    • Incubate the tubes at 37°C for 18-24 hours in the dark.

  • Measurement:

    • Vortex the tubes to ensure a uniform suspension of bacteria.

    • Measure the absorbance (turbidity) of each tube at 600 nm using a spectrophotometer, using the blank to zero the instrument.

  • Data Analysis:

    • Follow the same data analysis procedure as described for the microplate method to determine the (6S)-THF concentration in the samples.

Application Notes and Protocols for the Spectrophotometric Determination of (6S)-Tetrahydrofolic Acid Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(6S)-Tetrahydrofolic acid (THF), the biologically active form of folic acid, is a crucial coenzyme in a variety of one-carbon transfer reactions essential for the synthesis of nucleotides and certain amino acids. Accurate quantification of THF is vital for researchers in biochemistry, nutrition, and drug development. These application notes provide a detailed protocol for the reliable determination of (6S)-THF concentration using UV-Vis spectrophotometry, a widely accessible and rapid analytical technique. The method is based on the strong ultraviolet absorbance of THF at a specific wavelength.

Principle

The concentration of this compound in a solution can be determined by measuring its absorbance of ultraviolet (UV) light at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹), a constant specific to the substance at a given wavelength.

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (in M)

By measuring the absorbance of a THF solution at its wavelength of maximum absorbance (λmax) and using the known molar extinction coefficient, the concentration can be accurately calculated. Due to the high susceptibility of THF to oxidation, all procedures must be performed under conditions that minimize its degradation, primarily through the use of an antioxidant in the buffer.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of (6S)-THF.

ParameterValueBuffer ConditionsReference
Wavelength of Maximum Absorbance (λmax)297 nm0.1 M Potassium Phosphate, pH 7.0Blakley, 1960
Molar Extinction Coefficient (ε) at 297 nm28,000 M⁻¹cm⁻¹0.1 M Potassium Phosphate, pH 7.0, containing 0.2 M 2-MercaptoethanolBlakley, 1960
Molecular Weight of this compound445.43 g/mol -[1]

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of (6S)-THF concentration.

Required Materials and Reagents
  • This compound (stored at -80°C, protected from light)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • 2-Mercaptoethanol (or other suitable antioxidant like dithiothreitol - DTT)

  • Deionized water (Milli-Q or equivalent)

  • Argon or Nitrogen gas (optional, for creating an inert atmosphere)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes and tips

  • pH meter

  • Analytical balance

  • Volumetric flasks and other standard laboratory glassware

Preparation of Reagents

4.2.1. 0.1 M Potassium Phosphate Buffer (pH 7.0) with 0.2 M 2-Mercaptoethanol

  • To prepare 100 mL of 0.1 M Potassium Phosphate Buffer (pH 7.0), dissolve 0.39 g of KH₂PO₄ and 1.05 g of K₂HPO₄ in approximately 90 mL of deionized water.

  • Adjust the pH to 7.0 using a pH meter by adding small volumes of 1 M KOH or 1 M H₃PO₄ if necessary.

  • Bring the final volume to 100 mL with deionized water.

  • Immediately before use, add 1.4 mL of 2-Mercaptoethanol to 98.6 mL of the prepared 0.1 M Potassium Phosphate Buffer to achieve a final 2-Mercaptoethanol concentration of 0.2 M.

  • Safety Note: 2-Mercaptoethanol is toxic and has a strong odor. Handle it in a fume hood.

  • This buffer should be prepared fresh daily due to the potential for oxidation of the 2-Mercaptoethanol.

Preparation of this compound Standard Solutions

Due to the instability of THF, it is crucial to prepare standard solutions immediately before the spectrophotometric measurement.

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a small amount of (6S)-THF (e.g., 1-2 mg) using an analytical balance.

  • Dissolve the weighed THF in a known volume of the freshly prepared 0.1 M Potassium Phosphate Buffer (pH 7.0) containing 0.2 M 2-Mercaptoethanol to create a stock solution. For example, dissolving 1 mg of THF in 10 mL of buffer yields a stock solution of approximately 0.224 mM.

  • Perform serial dilutions of the stock solution using the same buffer to prepare a series of standards with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

Spectrophotometric Measurement
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength to 297 nm.

  • Use the 0.1 M Potassium Phosphate Buffer (pH 7.0) with 0.2 M 2-Mercaptoethanol as the blank solution to zero the spectrophotometer.

  • Measure the absorbance of each of the prepared (6S)-THF standard solutions and the unknown sample(s) in a 1 cm path length quartz cuvette.

  • Ensure that the absorbance readings are stable and record the values.

Calculation of this compound Concentration

The concentration of the unknown (6S)-THF sample can be calculated using the Beer-Lambert law:

Concentration (M) = Absorbance / (ε × b)

Where:

  • Absorbance is the measured absorbance of the unknown sample at 297 nm.

  • ε = 28,000 M⁻¹cm⁻¹

  • b = 1 cm

To express the concentration in other units:

Concentration (mg/mL) = Concentration (M) × Molecular Weight ( g/mol ) / 1000

Concentration (µg/mL) = Concentration (M) × Molecular Weight ( g/mol )

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of (6S)-THF concentration.

experimental_workflow prep_buffer Prepare 0.1 M Phosphate Buffer (pH 7.0) with 0.2 M 2-Mercaptoethanol prep_standards Prepare (6S)-THF Standard Solutions prep_buffer->prep_standards prep_sample Prepare Unknown Sample Solution prep_buffer->prep_sample measure_abs Measure Absorbance of Standards and Sample prep_standards->measure_abs prep_sample->measure_abs spectro_setup Set Spectrophotometer to 297 nm blanking Blank with Buffer spectro_setup->blanking blanking->measure_abs calculation Calculate Concentration using Beer-Lambert Law measure_abs->calculation result Final (6S)-THF Concentration calculation->result

Caption: Workflow for the spectrophotometric determination of (6S)-THF.

Signaling Pathway (Illustrative)

While there is no direct signaling pathway for spectrophotometric determination, the following diagram illustrates the central role of (6S)-THF in one-carbon metabolism, the biological context for its importance.

one_carbon_metabolism THF (6S)-Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF from Serine Serine Serine Glycine Glycine Serine->Glycine SHMT MethyleneTHF->THF dTMP dTMP (Thymidylate) MethyleneTHF->dTMP Thymidylate Synthase Methionine Methionine Synthesis MethyleneTHF->Methionine MTHFR (reduction) FormylTHF 10-Formyltetrahydrofolate MethyleneTHF->FormylTHF dUMP dUMP dUMP->dTMP Purines Purine Synthesis FormylTHF->Purines

Caption: Role of (6S)-THF in one-carbon metabolism.

Troubleshooting and Considerations

  • THF Instability: this compound is highly susceptible to oxidative degradation. It is imperative to use freshly prepared buffers containing an antioxidant and to minimize the exposure of THF solutions to air and light. Performing manipulations under an inert gas atmosphere (argon or nitrogen) can further enhance stability.

  • Inaccurate Molar Extinction Coefficient: The molar extinction coefficient is pH-dependent. Ensure that the pH of the buffer is accurately adjusted to 7.0.

  • Interfering Substances: The sample matrix should be considered for any substances that absorb at 297 nm. If significant interference is suspected, a sample blank (containing all matrix components except THF) should be used, or an alternative analytical method such as HPLC may be more appropriate.

  • Precipitation: If the THF concentration is too high, it may precipitate in the buffer. Ensure that the THF is fully dissolved before making measurements.

By following these detailed protocols and considering the critical factors affecting the stability of this compound, researchers can obtain accurate and reproducible concentration measurements using UV-Vis spectrophotometry.

References

Application Notes and Protocol for Measuring Dihydrofolate Reductase (DHFR) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3][4] The biologically active form of THF is the (6S)-stereoisomer, which serves as a one-carbon carrier in the synthesis of purines, thymidylate, and certain amino acids.[2][5] This makes DHFR essential for cell proliferation and growth.[5] Consequently, DHFR has become a significant therapeutic target for various diseases, including cancer and bacterial infections, with inhibitors like methotrexate being widely used.[5][6]

This document provides a detailed protocol for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[3][7][8][9][10] This method is suitable for screening potential DHFR inhibitors and characterizing the kinetic properties of the enzyme.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of DHFR in the folate metabolism pathway and the general workflow for the enzyme activity assay.

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF (6S)-Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (Purine & Thymidylate Synthesis) THF->One_Carbon_Metabolism NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP

Caption: Role of DHFR in the folate metabolic pathway.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagent_Prep Prepare Assay Buffer, NADPH Solution, and DHFR Substrate (DHF) Mix_Reagents Mix Assay Buffer, NADPH, and Enzyme/Sample in a 96-well plate Reagent_Prep->Mix_Reagents Sample_Prep Prepare Enzyme Sample (Cell lysate, purified enzyme) Sample_Prep->Mix_Reagents Controls_Prep Prepare Controls (Positive, Negative, Background) Controls_Prep->Mix_Reagents Initiate_Reaction Initiate Reaction by adding DHF Substrate Mix_Reagents->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm in kinetic mode Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate DHFR Activity from the rate of NADPH oxidation Measure_Absorbance->Calculate_Activity

References

Application Notes and Protocols: Handling and Storage of (6S)-Tetrahydrofolic Acid Powder

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(6S)-Tetrahydrofolic acid (THF) is the biologically active form of folate (Vitamin B9) and a critical coenzyme in one-carbon metabolism. It plays a pivotal role in the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, and in the metabolism of several amino acids. Due to its reduced pteridine ring, this compound is an inherently unstable molecule, highly susceptible to degradation by oxidation, light, and heat.[1] Therefore, strict adherence to proper handling and storage protocols is essential to maintain its integrity and ensure reliable experimental outcomes. These application notes provide detailed guidelines for researchers, scientists, and drug development professionals on the safe handling, storage, and preparation of solutions of this compound powder.

Product Information and Physical Properties

This compound is typically supplied as a solid powder. Its key properties are summarized below.

PropertyValueReference
CAS Number 71963-69-4[2]
Molecular Formula C₁₉H₂₃N₇O₆[3]
Molecular Weight 445.43 g/mol [3]
Appearance Solid[2]
Water Solubility (Free Acid) Very low (e.g., 0.0022% at RT for one crystalline form)[4]

Safety, Handling, and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify the pure substance as not hazardous under the Globally Harmonized System (GHS)[2][3], it is prudent to handle it as a potentially hazardous chemical. It can be an irritant, and inhalation of dust should be avoided.[5][6]

2.1. General Handling Precautions

  • Handle in a well-ventilated area, preferably within a chemical fume hood or under a nitrogen atmosphere to minimize oxidation.[6][7]

  • Avoid the formation and inhalation of dust.

  • Avoid contact with skin and eyes.[6]

  • Keep away from strong oxidizing agents, strong acids, and strong alkalis.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

2.2. Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationReference
Eye/Face Tightly fitting safety goggles with side-shields.[6]
Hand Appropriate chemical-impermeable protective gloves.[6]
Skin and Body Lab coat. Impervious clothing may be necessary for larger quantities.[3][6]
Respiratory A NIOSH-approved air-purifying respirator is recommended for dust.[3][5]

2.3. First Aid Measures

  • After Inhalation: Move to fresh air. If breathing is difficult, consult a physician.[2]

  • After Skin Contact: Wash off with soap and plenty of water.[6]

  • After Eye Contact: Rinse opened eye for several minutes under running water.[2]

  • After Swallowing: If symptoms persist, consult a doctor.[2]

Storage and Stability

The stability of this compound is the most critical factor for its successful use. Crystalline forms are generally more stable than amorphous powders.[1][8] Degradation is primarily caused by oxidation, light, moisture, and elevated temperatures.

3.1. Recommended Storage Conditions

ParameterLong-Term StorageShort-Term Storage (Working Stock)
Temperature -20°C -20°C or -80°C (for solutions)
Atmosphere Store under an inert gas (e.g., Nitrogen).Flush aliquots with inert gas before sealing.
Light Protect from light (use amber or opaque vials).Protect from light (use amber or opaque vials).
Container Keep container tightly sealed and dry.Keep container tightly sealed and dry.

References:[1][3]

3.2. Factors Affecting Stability

FactorEffect and Mitigation Strategy
Oxygen Highly susceptible to oxidation. Handle and store under an inert atmosphere (Nitrogen or Argon). Use de-gassed solvents.[1]
Moisture/Humidity Sensitive to moisture.[1] Store in a desiccator and keep containers tightly sealed.
Light Light-sensitive. Always store in light-protecting containers and minimize light exposure during handling.
Temperature Degrades at elevated temperatures. Long-term storage must be at -20°C.[3]
pH Stability is pH-dependent. While dissolution is aided by basic pH, prolonged exposure can cause degradation. Crystalline forms are often prepared at a specific pH (e.g., 3.5-5.5) for optimal stability.[4]

Experimental Protocols

4.1. Protocol: Preparation of a Stabilized Aqueous Stock Solution

Solutions of this compound are unstable and should be prepared fresh for each experiment.[3] This protocol describes the preparation of a stock solution using an antioxidant to improve stability for immediate use.

Materials:

  • This compound powder

  • High-purity, deionized water

  • Ascorbic acid or 2-Mercaptoethanol (as an antioxidant)

  • Phosphate or Tris buffer

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Inert gas (Nitrogen or Argon)

  • Amber or opaque microcentrifuge tubes

Procedure:

  • Prepare an Anaerobic Antioxidant Buffer:

    • Prepare the desired buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Add an antioxidant such as 0.1% (w/v) ascorbic acid or 10 mM 2-Mercaptoethanol.

    • Thoroughly de-gas the buffer by sparging with nitrogen or argon for at least 20 minutes to remove dissolved oxygen.

  • Weigh the Powder:

    • Allow the container of (6S)-THF powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Working quickly in a low-light environment (or under a red safety light), weigh the required amount of powder.

  • Dissolution:

    • Suspend the weighed powder in the anaerobic antioxidant buffer. The free acid has very low solubility in neutral or acidic water.[4]

    • While stirring gently, add the NaOH solution dropwise until the powder is fully dissolved. Dissolution typically occurs at a pH above 7.5.[9] Avoid using a strong vortex, which can introduce oxygen.

  • Final Steps:

    • Once dissolved, use the solution immediately for the best results.

    • If short-term storage is unavoidable, filter-sterilize (if required for the application) using a 0.22 µm syringe filter, aliquot into amber, airtight vials, flush the headspace with nitrogen, seal tightly, and flash-freeze in liquid nitrogen before storing at -80°C.

Visualizations: Workflows and Biological Pathways

5.1. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound powder from receipt to experimental use.

G cluster_storage Storage & Prep receive Receive Powder store Store at -20°C (Inert Gas, Dark, Dry) receive->store Long-Term Storage equilibrate Equilibrate to RT Before Opening store->equilibrate weigh Weigh Powder (Low Light, N2 Atmosphere) equilibrate->weigh dissolve Prepare Stabilized Solution (Anaerobic Buffer + Antioxidant) weigh->dissolve use Use Immediately in Assay dissolve->use aliquot Aliquot, Flush with N2, Store at -80°C dissolve->aliquot If necessary aliquot->use

Caption: Workflow for handling this compound powder.

5.2. Biological Pathway: One-Carbon Metabolism

This compound is the central carrier of one-carbon units for essential biosynthetic reactions. This diagram illustrates its core role in the folate cycle.

G DHF Dihydrofolate (DHF) THF (6S)-Tetrahydrofolate (THF) DHF->THF  NADPH THF->DHF  NADP+ node1 THF->node1 MethyleneTHF 5,10-Methylene-THF MethyleneTHF->THF  dUMP MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF  NADPH MethylTHF->THF  Hcy Ser Serine Ser->node1 Gly Glycine dUMP dUMP dTMP dTMP (Thymidine Synthesis) dUMP->dTMP Hcy Homocysteine Met Methionine Hcy->Met SAM SAM (Methyl Donor) Met->SAM DHFR DHFR SHMT SHMT TYMS TYMS MTHFR MTHFR MTR MTR node1->MethyleneTHF node1->Gly

Caption: Simplified diagram of the folate one-carbon metabolism cycle.

References

Application of (6S)-Tetrahydrofolic Acid in Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(6S)-Tetrahydrofolic acid (THF) and its derivatives are essential coenzymes that carry and transfer one-carbon units in a variety of crucial biosynthetic reactions. This network of reactions, known as one-carbon metabolism, is fundamental for the synthesis of nucleotides (purines and thymidine), and amino acids (serine and methionine), as well as for cellular methylation and redox balance.[1][2][3] Metabolic flux analysis (MFA) utilizing stable isotope tracers provides a powerful methodology to quantitatively track the flow of atoms through these pathways, offering deep insights into cellular physiology in both health and disease.[4][5] The use of isotopically labeled precursors, such as serine, allows researchers to trace the fate of one-carbon units as they are incorporated into and transferred by the THF-dependent pathway.

These application notes provide an overview and detailed protocols for the use of stable isotope-labeled compounds to interrogate one-carbon metabolism and the function of (6S)-THF in metabolic flux analysis. The protocols are designed for researchers, scientists, and drug development professionals working with mammalian cell cultures.

Key Applications

  • Quantifying Fluxes in Nucleotide Biosynthesis: Tracing the incorporation of labeled one-carbon units into purines and thymidine to understand the metabolic dependencies of proliferating cells, including cancer cells.

  • Investigating Amino Acid Metabolism: Elucidating the interconversion of serine and glycine and the remethylation of homocysteine to methionine.[6]

  • Assessing Redox Homeostasis: Recent studies have highlighted the role of folate metabolism in generating NADPH, a key cellular reductant.[6][7] MFA can quantify the contribution of THF-dependent pathways to the cellular NADPH pool.

  • Drug Discovery and Development: Evaluating the mechanism of action and metabolic consequences of drugs targeting one-carbon metabolism, such as antifolates like methotrexate.[8][9]

Experimental Workflow Overview

The general workflow for a metabolic flux analysis experiment targeting one-carbon metabolism involves several key stages, from cell culture and isotopic labeling to sample analysis and data interpretation.

Experimental Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture and Expansion B Isotopic Labeling with Stable Isotopes (e.g., [U-13C]-Serine) A->B C Metabolite Extraction B->C D LC-MS/MS Analysis of Labeled Metabolites C->D E Quantification of Isotope Enrichment D->E F Metabolic Flux Calculation and Modeling E->F G Biological Interpretation F->G

Caption: A generalized workflow for metabolic flux analysis of one-carbon metabolism.

Experimental Protocols

Protocol 1: Isotopic Labeling of Mammalian Cells with [U-¹³C]-L-Serine

This protocol describes the labeling of adherent mammalian cells with uniformly labeled ¹³C-serine to trace one-carbon metabolism.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, MCF7)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Custom culture medium lacking serine and glycine

  • [U-¹³C]-L-serine (≥98% isotopic purity)

  • 6-well or 10 cm cell culture plates

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete culture medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the custom medium lacking serine and glycine with the desired concentration of [U-¹³C]-L-serine (e.g., the physiological concentration found in standard medium) and dFBS.

  • Initiation of Labeling:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a predetermined period to achieve isotopic steady state. This time should be optimized for the specific cell line and experimental goals but is often in the range of 8 to 24 hours.[8][9]

  • Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells

This protocol details the quenching of metabolism and extraction of intracellular metabolites for subsequent LC-MS/MS analysis.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • Liquid nitrogen (optional, for snap-freezing)

Procedure:

  • Quenching Metabolism:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Incubate on ice for 10 minutes.

    • Scrape the cells from the plate using a cell scraper.[10]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the cell lysate vigorously.

    • Centrifuge at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[10]

  • Sample Collection:

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

    • The cell pellet can be stored at -80°C for subsequent protein or DNA quantification to normalize the metabolite data.

  • Sample Storage: Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Folate Species and Related Metabolites

This protocol provides a general framework for the analysis of ¹³C-labeled folate species and downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC-MS/MS Method (Example for Folates):

  • Chromatographic Separation:

    • Column: A reversed-phase C8 or C18 column is commonly used for folate analysis.[11]

    • Mobile Phase A: 0.1% formic acid or acetic acid in water.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.[12]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for folate analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is ideal for targeted quantification of specific folate species and their isotopologues. The transitions correspond to the parent ion and a characteristic product ion.

    • MRM Transitions: These need to be optimized for each folate species and its expected ¹³C-labeled isotopologues.

Sample Preparation for Analysis:

  • Thaw the frozen metabolite extracts on ice.

  • Centrifuge the samples again to pellet any precipitate.

  • Transfer the supernatant to LC vials for injection.

Data Presentation

Quantitative data from metabolic flux analysis experiments should be presented in a clear and organized manner. The following tables provide examples of how to summarize key findings.

Table 1: Isotopic Enrichment of Key Metabolites after [U-¹³C]-L-Serine Labeling

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Serine2.5 ± 0.53.1 ± 0.64.2 ± 0.890.2 ± 1.5
Glycine15.8 ± 2.120.5 ± 2.563.7 ± 3.2-
5,10-Methylene-THF18.2 ± 2.37.5 ± 1.174.3 ± 3.5-
ATP (Purine Ring)45.3 ± 4.115.1 ± 1.939.6 ± 3.8-
dTMP50.1 ± 4.549.9 ± 4.2--

Data are presented as mean ± standard deviation (n=3) and represent the percentage of the metabolite pool containing the indicated number of ¹³C atoms.

Table 2: Calculated Metabolic Fluxes through One-Carbon Pathways

ReactionFlux (nmol / 10⁶ cells / hr)
Serine uptake50.2 ± 4.8
Serine hydroxymethyltransferase (SHMT)35.1 ± 3.2
Methylene-THF dehydrogenase (MTHFD)20.5 ± 2.1
Thymidylate synthase (TYMS)5.8 ± 0.7
De novo purine synthesis14.7 ± 1.5

Fluxes are calculated based on the isotopic labeling data and a metabolic network model. Data are presented as mean ± standard deviation (n=3).

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of one-carbon metabolism and the flow of isotopic labels.

One_Carbon_Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT THF (6S)-THF THF->Methylene_THF Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Synthesis Methylene_THF->dTMP TYMS Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purine Synthesis Formyl_THF->Purines Methionine Methionine Methyl_THF->Methionine Homocysteine Homocysteine Methionine->Homocysteine Homocysteine->Methionine

Caption: Overview of the central role of (6S)-THF in one-carbon metabolism.

Isotope_Tracing Serine_C13 [U-13C]-Serine Glycine_C13 [13C2]-Glycine Serine_C13->Glycine_C13 SHMT Methylene_THF_C13 [13C]-5,10-Methylene-THF Serine_C13->Methylene_THF_C13 SHMT Purines_C13 [13C]-Purines Methylene_THF_C13->Purines_C13 dTMP_C13 [13C]-dTMP Methylene_THF_C13->dTMP_C13 TYMS

Caption: Tracing the flow of ¹³C from labeled serine through one-carbon metabolism.

References

Application Notes and Protocols for Isotope Labeling Studies Using (6S)-Tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stable isotope labeling studies using (6S)-Tetrahydrofolic acid ((6S)-THF). This powerful technique allows for the precise tracing of one-carbon units through the intricate network of folate-mediated metabolic pathways, offering invaluable insights into cellular biosynthesis, redox homeostasis, and the epigenetic landscape. Understanding the flux through these pathways is critical for basic research, drug discovery, and the development of novel therapeutic strategies, particularly in oncology and developmental biology.

Introduction to this compound and One-Carbon Metabolism

This compound is the biologically active form of folate (Vitamin B9). It acts as a crucial cofactor in one-carbon metabolism, a complex network of interconnected pathways that transfer one-carbon units for the biosynthesis of essential macromolecules. These pathways are fundamental for cell proliferation, differentiation, and maintenance. The primary roles of one-carbon metabolism include:

  • Nucleotide Synthesis: Providing one-carbon units for the de novo synthesis of purines (adenine and guanine) and thymidylate (a pyrimidine), which are the building blocks of DNA and RNA.

  • Amino Acid Metabolism: Mediating the interconversion of serine and glycine, and the remethylation of homocysteine to methionine.

  • Epigenetic Regulation: Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.

  • Redox Balance: Contributing to the production of NADPH, which is essential for antioxidant defense.

Isotope labeling studies utilizing labeled (6S)-THF enable researchers to track the fate of the one-carbon units as they are incorporated into various downstream metabolites. By using mass spectrometry to detect the mass shift in these metabolites, it is possible to quantify the activity of specific metabolic pathways under different physiological or pathological conditions.

Applications in Research and Drug Development

Isotope tracing with labeled (6S)-THF has a wide range of applications:

  • Cancer Biology: Cancer cells exhibit altered metabolic phenotypes, often characterized by an increased demand for one-carbon units to support rapid proliferation. Tracing studies can elucidate these metabolic dependencies, identify potential therapeutic targets within the one-carbon network, and evaluate the mechanism of action of drugs that target folate metabolism (e.g., methotrexate, pemetrexed).

  • Drug Development: Understanding how drug candidates affect one-carbon metabolism can inform their development and identify potential mechanisms of resistance. Isotope tracing can be used to assess the on-target and off-target effects of novel therapeutics.

  • Neurobiology and Development: Folate is critically important for neural tube development, and deficiencies are linked to birth defects. Isotope labeling can be used to study the role of one-carbon metabolism in neuronal development and function.

  • Immunology: Immune cells undergo rapid proliferation and differentiation upon activation, processes that are heavily reliant on one-carbon metabolism. Isotope tracing can shed light on the metabolic reprogramming that supports immune responses.

Experimental Protocols

The following protocols provide a general framework for conducting stable isotope labeling studies in mammalian cells using labeled this compound. It is important to optimize specific parameters, such as cell type, tracer concentration, and labeling time, for each experimental system.

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with Labeled this compound

Objective: To label the cellular metabolome by culturing cells in the presence of this compound labeled with stable isotopes (e.g., ¹³C or ¹⁵N).

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Folate-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Labeled this compound (e.g., [¹³C₅]-(6S)-THF)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow in complete medium to the desired confluency (typically 60-80%).

  • Media Preparation: Prepare the labeling medium by supplementing folate-free medium with the desired concentration of labeled (6S)-THF and dFBS. The final concentration of the tracer will need to be optimized but is typically in the physiological range.

  • Washing: Gently wash the cells twice with pre-warmed, folate-free medium to remove any unlabeled folate from the complete medium.

  • Labeling: Remove the wash medium and add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. The labeling time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. For rapidly dividing cells and central metabolic pathways, a time course of several hours to 24 hours is common.

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice to quench metabolic activity.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites

Objective: To separate, detect, and quantify the isotopic enrichment of metabolites downstream of (6S)-THF.

Materials:

  • Metabolite extracts from Protocol 1

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Q-Exactive, Triple Quadrupole)

  • Appropriate chromatography column (e.g., C18 for general metabolomics, or a HILIC column for polar metabolites)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Metabolite standards (unlabeled and, if available, labeled)

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the metabolite extracts again to remove any precipitates. A portion of the supernatant may be dried down and reconstituted in a suitable solvent for LC-MS analysis.

  • LC Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample onto the LC system.

    • Apply a gradient of increasing organic mobile phase to separate the metabolites based on their physicochemical properties.

  • MS/MS Detection:

    • The mass spectrometer should be operated in a mode that allows for the detection of both the unlabeled (M+0) and labeled isotopologues of the target metabolites.

    • For targeted analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically quantify known metabolites. The transitions will need to be determined for both the unlabeled and expected labeled forms.

    • For untargeted analysis, acquire full scan MS data to identify all detectable metabolites and their isotopologues.

  • Data Analysis:

    • Process the raw LC-MS/MS data using appropriate software (e.g., Xcalibur, MassHunter, or specialized metabolomics software).

    • Identify metabolites by comparing their retention times and mass spectra to authentic standards or spectral libraries.

    • Calculate the fractional isotopic enrichment for each metabolite by determining the relative abundance of its labeled isotopologues compared to the total pool of that metabolite.

    • Correct for the natural abundance of stable isotopes.

Data Presentation

Quantitative data from isotope labeling studies should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites after 24-hour Labeling with [¹³C₅]-(6S)-Tetrahydrofolic Acid in Cancer Cells

MetabolitePathwayFractional Enrichment (%) - ControlFractional Enrichment (%) - Drug TreatedFold Change (Drug/Control)
SerineOne-Carbon Metabolism5.2 ± 0.84.9 ± 0.70.94
GlycineOne-Carbon Metabolism15.8 ± 2.110.5 ± 1.50.66
MethionineMethionine Cycle12.3 ± 1.97.8 ± 1.20.63
S-Adenosylmethionine (SAM)Methionine Cycle10.1 ± 1.56.2 ± 0.90.61
Adenosine Monophosphate (AMP)Purine Synthesis25.4 ± 3.512.1 ± 2.00.48
Guanosine Monophosphate (GMP)Purine Synthesis22.1 ± 3.110.8 ± 1.80.49
Thymidine Monophosphate (TMP)Pyrimidine Synthesis30.5 ± 4.215.3 ± 2.50.50

Data are presented as mean ± standard deviation from three biological replicates. Fractional enrichment represents the percentage of the metabolite pool that is labeled with one or more ¹³C atoms derived from the tracer.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in these studies.

One_Carbon_Metabolism THF (6S)-Tetrahydrofolic acid (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF Serine Serine Glycine Glycine Serine->Glycine Serine->CH2_THF SHMT DHF Dihydrofolate (DHF) CH2_THF->DHF TS Me_THF 5-Methyl-THF CH2_THF->Me_THF MTHFR CHO_THF 10-Formyl-THF CH2_THF->CHO_THF MTHFD DHF->THF DHFR dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth MTHFR MTHFR Me_THF->THF Hcy Homocysteine Met Methionine Hcy->Met MS SAM S-Adenosyl- methionine (SAM) Met->SAM Methylation Methylation (DNA, RNA, Protein) SAM->Methylation Purine_Synth Purine Synthesis CHO_THF->Purine_Synth

Caption: Folate-mediated one-carbon metabolism pathway.

Experimental_Workflow start Seed Mammalian Cells culture Culture in Complete Medium start->culture wash Wash with Folate-Free Medium culture->wash label Incubate with Labeled (6S)-THF Medium wash->label quench Quench Metabolism (on ice) label->quench extract Metabolite Extraction (80% Methanol) quench->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Processing and Isotopologue Analysis lcms->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: Experimental workflow for (6S)-THF isotope tracing.

Application Notes and Protocols for the Use of (6S)-Tetrahydrofolic Acid as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S)-Tetrahydrofolic acid ((6S)-THF) is the biologically active form of folic acid, a crucial vitamin B9. It acts as a coenzyme in a variety of metabolic reactions involving the transfer of one-carbon units. These reactions are fundamental for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, making (6S)-THF vital for DNA synthesis, repair, and methylation. Its accurate quantification in biological matrices is therefore of significant interest in clinical research, diagnostics, and drug development. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Stability

This compound is an unstable compound, susceptible to oxidation, especially at acidic pH and in the presence of light and heat. Therefore, proper handling and storage are critical for its use as a reference standard.

  • Storage: Store (6S)-THF standard solutions at -80°C in amber vials to protect from light.

  • Handling: All sample and standard preparation steps should be performed under subdued or yellow light.

  • Stabilizers: The use of antioxidants such as ascorbic acid and/or 2-mercaptoethanol in all solutions (extraction, mobile phase) is essential to prevent degradation.

Chromatographic Methods for Quantification of this compound

The choice between HPLC with UV or fluorescence detection and LC-MS/MS depends on the required sensitivity and selectivity. LC-MS/MS is generally preferred for complex biological matrices due to its higher specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for (6S)-THF often utilize reversed-phase chromatography with UV detection.

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 0.1 M sodium acetate, pH 5.2) with antioxidant (e.g., 0.1% ascorbic acid)
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution depending on the complexity of the sample
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 30°C
Detection UV at ~290 nm
Injection Volume 10 - 50 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of (6S)-THF in complex biological samples like plasma and whole blood.[1] Stable isotope-labeled internal standards, such as [¹³C₅]-(6S)-Tetrahydrofolic acid, are recommended for accurate quantification.

Table 2: Typical LC-MS/MS Method Parameters for this compound Analysis

ParameterRecommended Conditions
Chromatography UPLC/HPLC with a C18 or HILIC column
Mobile Phase A Water with 0.1% formic acid and antioxidant
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A gradient from low to high organic phase over several minutes
Flow Rate 0.2 - 0.6 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Spectrometer Triple Quadrupole (QqQ)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte-specific transitions (e.g., for 5-methyl-THF: m/z 460.2 -> 313.1)

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard. Dissolve it in a solution of 1% (w/v) ascorbic acid in water, adjusting the pH to ~7.0 with NaOH if necessary. Store in amber vials at -80°C.

  • Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase A or a suitable buffer containing at least 0.1% ascorbic acid to create a calibration curve. Prepare fresh working solutions daily.

Protocol 2: Sample Preparation from Human Plasma

This protocol is suitable for the extraction of folates from plasma for LC-MS/MS analysis.

  • Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge to separate plasma. Add ascorbic acid to the plasma to a final concentration of 0.5-1% (w/v) to stabilize the folates.

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of the internal standard working solution. Add 200 µL of ice-cold methanol or acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and incubate at -20°C for 20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Cleaner Samples

For enhanced sample cleanup, particularly for complex matrices, solid-phase extraction can be employed.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange) with methanol followed by an equilibration buffer (e.g., phosphate buffer, pH 6.0, with 0.1% ascorbic acid).

  • Loading: Load the supernatant from the protein precipitation step (Protocol 2, step 4) onto the conditioned cartridge.

  • Washing: Wash the cartridge with the equilibration buffer to remove unretained impurities.

  • Elution: Elute the folates with a suitable elution buffer (e.g., a buffer with higher ionic strength or a different pH).

  • Evaporation and Reconstitution: Proceed with step 5 of Protocol 2.

Quantitative Data Summary

The following tables summarize typical performance characteristics of chromatographic methods using this compound as a reference standard.

Table 3: Method Validation Parameters for LC-MS/MS Quantification of Folates

Parameter(6S)-5-Methyl-THFThis compound
Linearity Range 0.2 - 200 nmol/L[1]Analyte dependent
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) ~0.1 nmol/L~0.40 nmol/L or lower[1]
Limit of Quantification (LOQ) ~0.3 nmol/LAnalyte dependent
Recovery 97.1% - 102.7%[1]Analyte dependent
Inter-assay CV (%) < 10%[1]< 15%

Visualizations

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of this compound in the one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides and for methylation reactions.

OneCarbonMetabolism Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->THF SHMT MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF dTMP dTMP (to DNA synthesis) MethyleneTHF->dTMP MethylTHF->THF MS MethenylTHF->MethyleneTHF FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF Purines Purine Synthesis FormylTHF->Purines Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine dUMP dUMP dUMP->dTMP

Figure 1. Simplified diagram of the one-carbon metabolism pathway.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantification of this compound and its derivatives in biological samples using LC-MS/MS.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Plasma) Stabilization 2. Stabilization (add Ascorbic Acid) SampleCollection->Stabilization Spiking 3. Spiking (Internal Standard) Stabilization->Spiking Extraction 4. Extraction (Protein Precipitation / SPE) Spiking->Extraction Reconstitution 5. Reconstitution Extraction->Reconstitution Injection 6. Injection Reconstitution->Injection Separation 7. Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection 8. Mass Spectrometric Detection (MS/MS) Separation->Detection Integration 9. Peak Integration Detection->Integration Calibration 10. Calibration Curve Generation Integration->Calibration Quantification 11. Quantification Calibration->Quantification

Figure 2. General experimental workflow for folate analysis.

Conclusion

The use of this compound as a reference standard is fundamental for the accurate and reliable quantification of this vital coenzyme and its derivatives in various matrices. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to develop and validate robust chromatographic methods. Adherence to proper sample handling and stabilization techniques is paramount to ensure the integrity of the analytical results. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound.

References

Troubleshooting & Optimization

Common stability issues with (6S)-Tetrahydrofolic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (6S)-Tetrahydrofolic acid (6S-THF). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6S-THF in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation for (6S)-THF in aqueous solutions is oxidation.[1] As a reduced folate, it is highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This process can be accelerated by factors such as heat, light, and the presence of metal ions.[3] The main degradation pathway involves oxidation to dihydrofolic acid (DHF) and subsequent cleavage of the C9-N10 bond, leading to the formation of inactive products like p-aminobenzoyl-L-glutamic acid.[4][5]

Q2: How does pH affect the stability of my 6S-THF solution?

A2: The stability of 6S-THF is highly dependent on the pH of the aqueous solution. Generally, it is most stable in neutral to slightly alkaline conditions. In acidic conditions (pH below 4), the degradation rate increases significantly.[6] For instance, some methyl folate derivatives show the highest thermal stability at pH 7, with a rapid decrease in stability under more acidic or alkaline conditions.[2] It is crucial to maintain the recommended pH for your specific application to minimize degradation.

Q3: What is the recommended storage temperature for aqueous solutions of 6S-THF?

A3: Higher temperatures significantly accelerate the degradation of 6S-THF.[3][7] Therefore, it is critical to store aqueous solutions at low temperatures. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C or -80°C is essential to preserve the integrity of the compound. Degradation of reduced folates follows first-order kinetics, and the rate constants increase with rising temperature.[2][7][8]

Q4: My solution has changed color. What does this indicate?

A4: A color change, often to a yellowish or brownish hue, typically indicates degradation of the 6S-THF. This is a result of oxidative processes and the formation of various degradation products. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reliability of your experimental results.

Q5: Can I do anything to improve the stability of my 6S-THF solution?

A5: Yes, several measures can be taken to enhance stability. The most effective method is the addition of antioxidants to the solution.[9] Ascorbic acid (Vitamin C) or N-acetylcysteine are commonly used to scavenge reactive oxygen species and prevent oxidation.[1][2][10][11] It is also crucial to use deoxygenated buffers (e.g., by purging with nitrogen or argon gas) and to protect the solution from light by using amber vials or covering the container with foil.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of 6S-THF due to oxidation, improper pH, high temperature, or light exposure.1. Prepare a fresh solution using a deoxygenated buffer containing an antioxidant (e.g., 0.1% ascorbic acid).2. Verify the pH of the buffer is within the optimal range (typically neutral to slightly alkaline).3. Store all stock and working solutions at or below -20°C and protect from light at all times.4. Run a quality control check on the new solution before use (e.g., HPLC analysis).
Solution appears discolored (yellow/brown) upon thawing or after a short period. Significant oxidative degradation has occurred.Discard the solution immediately. The discoloration indicates the presence of multiple degradation products. Review your preparation and storage protocol to identify potential sources of oxygen or light exposure.
Precipitate forms in the solution after thawing. The solubility limit may have been exceeded, or the compound has degraded into less soluble products.1. Gently warm the solution to room temperature to see if the precipitate redissolves.2. If the precipitate remains, it is likely due to degradation. The solution should be discarded.3. When preparing solutions, ensure the concentration is within the solubility limits for the chosen buffer and pH.

Quantitative Data on Stability

The degradation of reduced folates like 6S-THF generally follows first-order kinetics. The stability is significantly influenced by temperature and pH.

Table 1: Effect of Temperature and pH on the Degradation Rate Constant (k) of 5-Methyltetrahydrofolate (a close analogue of 6S-THF)

Temperature (°C)pHDegradation Rate Constant (k) min⁻¹Reference
10032.8 x 10⁻²
1005Not Specified
1007Not Specified

Note: Data for 5-methyl-tetrahydrofolate (5MTHF) is presented as a close proxy for (6S)-THF, as they share the same core unstable tetrahydrofolate structure. Degradation rates show a clear trend of increasing with higher temperature and lower pH.

Experimental Protocols

Protocol: Preparation of a Stabilized this compound Aqueous Solution

This protocol outlines the steps for preparing a 6S-THF solution with enhanced stability for use in typical cell culture or enzymatic assays.

  • Buffer Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the target pH (e.g., pH 7.4).

    • To remove dissolved oxygen, sparge the buffer with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes.

  • Addition of Antioxidant:

    • Immediately following deoxygenation, add an antioxidant. A common choice is L-ascorbic acid to a final concentration of 0.1% (w/v). Dissolve completely.

  • Dissolving (6S)-THF:

    • Weigh the required amount of this compound powder in a protected environment (e.g., under dim light).

    • Add the powder to the deoxygenated, antioxidant-containing buffer.

    • Mix gently by inversion or slow vortexing until fully dissolved. Avoid vigorous shaking, which can reintroduce oxygen.

  • Sterilization and Storage:

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the solution into single-use, light-protecting (amber) cryovials.

    • Immediately freeze the aliquots and store them at -20°C or -80°C.

    • For use, thaw an aliquot quickly and use it immediately. Do not refreeze thawed aliquots.

Protocol: Assessing 6S-THF Stability by HPLC

This method allows for the quantification of remaining 6S-THF over time to determine its stability under specific experimental conditions.

  • Sample Preparation:

    • Prepare the 6S-THF solution under the conditions to be tested (e.g., specific buffer, pH, temperature).

    • At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the solution.

    • Immediately stop any further degradation by adding a quenching solution (e.g., a solution containing a high concentration of antioxidants like ascorbic and 2-mercaptoethanol) and flash-freezing in liquid nitrogen. Store at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase: A gradient elution using a buffer system, for example:

      • Mobile Phase A: Aqueous acetic acid (e.g., 10 mM, pH 3.4).

      • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV detector at 280-290 nm or a fluorescence detector with excitation at ~290 nm and emission at ~350 nm.[12]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Create a standard curve using freshly prepared 6S-THF solutions of known concentrations.

    • Quantify the 6S-THF peak in the experimental samples by comparing the peak area to the standard curve.

    • Plot the concentration of 6S-THF versus time to determine the degradation kinetics.

Visualizations

Troubleshooting Workflow for 6S-THF Instability start Inconsistent Experimental Results Observed check_solution Is the 6S-THF solution freshly prepared? start->check_solution check_color Is the solution clear and colorless? check_solution->check_color Yes action_prepare Action: Prepare a fresh solution. check_solution->action_prepare No check_storage Was the solution stored correctly? (-20°C or lower, protected from light) check_color->check_storage Yes action_discard Action: Discard solution. It has degraded. check_color->action_discard No check_prep Was the solution prepared with antioxidant and deoxygenated buffer? check_storage->check_prep Yes action_review_storage Action: Review storage protocol. Store at <= -20°C in amber vials. check_storage->action_review_storage No action_review_prep Action: Revise preparation protocol. Add antioxidant (e.g., Ascorbic Acid) and use deoxygenated buffer. check_prep->action_review_prep No end_ok Solution is likely stable. Investigate other experimental variables. check_prep->end_ok Yes action_prepare->check_color action_discard->action_prepare action_review_storage->action_prepare action_review_prep->action_prepare

Caption: Troubleshooting decision tree for 6S-THF solution instability.

Primary Degradation Pathway of this compound cluster_factors Accelerating Factors THF This compound (Active Form) DHF Dihydrofolic Acid THF->DHF Oxidation Cleavage Oxidative Cleavage (C9-N10 Bond Scission) DHF->Cleavage PABG p-Aminobenzoyl- glutamic acid Cleavage->PABG Pteridine Pteridine Derivative Cleavage->Pteridine Oxygen Oxygen (O2) Oxygen->THF Heat Heat Heat->THF Light Light (UV) Light->THF Acid Acidic pH Acid->Cleavage

Caption: Oxidative degradation pathway of this compound.

Experimental Workflow for 6S-THF Stability Assessment prep 1. Prepare Stabilized 6S-THF Solution incubate 2. Incubate under Test Conditions (e.g., 37°C, specific pH) prep->incubate sample 3. Withdraw Aliquots at Time Points (t=0, t=1, t=2...) incubate->sample quench 4. Quench Reaction & Store at -80°C sample->quench hplc 5. Analyze Samples by HPLC quench->hplc analyze 6. Quantify Peak Area vs. Standard Curve hplc->analyze kinetics 7. Plot Concentration vs. Time & Determine Degradation Rate analyze->kinetics

Caption: Workflow for determining 6S-THF stability via HPLC.

References

How to prevent oxidation of (6S)-Tetrahydrofolic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (6S)-Tetrahydrofolic acid (THF). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of this highly labile compound during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading so quickly?

A1: this compound is extremely sensitive to oxidation, which is accelerated by several factors including exposure to oxygen, inappropriate pH, high temperatures, and light.[1][2][3] The fully reduced pterin ring in THF is highly susceptible to oxidation, leading to cleavage of the molecule and loss of biological activity.[4][5]

Q2: What are the primary degradation products of this compound oxidation?

A2: The major oxidation product is often p-aminobenzoylglutamate, resulting from the cleavage of the C9-N10 bond.[5] Other products can include 7,8-dihydrofolate, pterin, and 6-formylpterin, depending on the pH and reaction conditions.[5]

Q3: What is the optimal pH for storing and using this compound solutions?

A3: this compound exhibits its greatest stability in the neutral to slightly alkaline pH range, typically between pH 7 and 9.[3][6][7] It is unstable at low pH, with degradation rates increasing significantly in acidic conditions.[6][8][9]

Q4: Can I heat my this compound solution?

A4: It is strongly advised to avoid heating solutions of this compound. Thermal degradation follows first-order kinetics and is significantly accelerated at elevated temperatures.[3][10] If a process requires heating, it should be as brief as possible, and the solution must be protected by antioxidants and an inert atmosphere.

Q5: How should I store my stock solutions of this compound?

A5: For long-term storage, it is recommended to freeze aqueous solutions containing an inorganic base and an antioxidant under an inert gas atmosphere (e.g., argon or nitrogen).[11] Storing solutions at -20°C or, ideally, -80°C can significantly prolong their stability. Avoid repeated freeze-thaw cycles.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of activity in prepared solutions Oxidation due to atmospheric oxygen.Prepare and handle all solutions under an inert atmosphere (e.g., in a glove box or using nitrogen/argon purging). Use degassed solvents.[1][13]
Inappropriate pH of the buffer or solution.Ensure the pH of all solutions containing THF is maintained between 7 and 9.[3][6][7]
Inconsistent experimental results Degradation during the experiment.Add a stabilizing antioxidant, such as ascorbic acid or 2-mercaptoethanol, to your buffers and reaction mixtures.[1][14]
Exposure to light.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2]
Precipitate formation in the solution The free acid form of THF is poorly soluble.Ensure the pH is in the neutral to alkaline range to maintain solubility.
Color change in the solution (e.g., yellowing) This can be an indicator of oxidation and degradation.Discard the solution and prepare a fresh batch following strict anaerobic and antioxidant protocols.

Quantitative Data on Stability

The stability of this compound is highly dependent on environmental conditions. The following tables summarize the impact of key factors on its degradation.

Table 1: Effect of pH on this compound Stability

pHStabilityDegradation RateReference
< 4Highly UnstableRapid degradation[3][6][9]
4 - 6Moderate StabilityDegradation is noticeable[3][6]
7 - 9Most StableSlowest degradation[3][7]
> 9Stability decreasesRate of degradation increases[3]

Table 2: Effect of Temperature on this compound Degradation

TemperatureConditionEffect on StabilityReference
4°CRefrigeratedSlows degradation for short-term storage[11]
25°CRoom TemperatureRapid degradation[11]
37°CPhysiological Temp.Very rapid degradation[6]
100°CBoilingExtremely rapid degradation[1][3]

Table 3: Efficacy of Common Stabilizing Agents

StabilizerTypical ConcentrationProtective MechanismReference
Ascorbic Acid1-10 mMPotent antioxidant, scavenges oxygen[1][15]
2-Mercaptoethanol10-100 mMReducing agent, maintains a reducing environment[11][14]
Dithiothreitol (DTT)1-5 mMReducing agent, protects sulfhydryl groups
Nitrogen/ArgonN/A (Atmosphere)Displaces oxygen, preventing oxidative reactions[1][11][13]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (6S)-THF with enhanced stability.

Materials:

  • This compound powder

  • Degassed, deionized water

  • 2 M NaOH or KOH solution

  • Ascorbic acid

  • Nitrogen or Argon gas supply

  • Sealed, amber glass vials

Procedure:

  • Prepare the Solvent: In a flask, add 90% of the final desired volume of deionized water. Add ascorbic acid to a final concentration of 10 mM.

  • Deoxygenate the Solvent: Bubble nitrogen or argon gas through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Weigh THF: In a separate container and under a gentle stream of inert gas, quickly weigh the required amount of this compound.

  • Dissolution: Transfer the THF powder to the deoxygenated solvent. The solution will be acidic and the THF will likely not fully dissolve.

  • pH Adjustment: While stirring and under a continuous blanket of inert gas, slowly add the 2 M NaOH or KOH solution dropwise until the THF is fully dissolved and the pH of the solution is between 7.2 and 7.5.

  • Final Volume and Aliquoting: Adjust the solution to the final volume with the degassed solvent. Immediately aliquot the stock solution into pre-gassed, amber vials.

  • Storage: Tightly seal the vials and store them at -80°C.

Visualizations

Oxidation_Pathway THF This compound (Active) DHF 7,8-Dihydrofolate THF->DHF Oxidation PABG p-Aminobenzoylglutamate (Inactive Cleavage Product) THF->PABG Oxidative Cleavage Oxidants Oxygen Light Heat Oxidants->THF Pterin_Products Pterin/6-Formylpterin (Inactive) DHF->Pterin_Products Further Oxidation

Caption: Simplified pathway of this compound oxidation.

Experimental_Workflow cluster_prep Solution Preparation cluster_handling Experiment & Storage Degas 1. Degas Solvent (N2/Ar Purge) Add_Antioxidant 2. Add Antioxidant (e.g., Ascorbic Acid) Degas->Add_Antioxidant Dissolve_THF 3. Dissolve THF under Inert Atmosphere Add_Antioxidant->Dissolve_THF Adjust_pH 4. Adjust pH to 7.2-7.5 Dissolve_THF->Adjust_pH Use_Immediately Use Freshly Prepared Solution Adjust_pH->Use_Immediately For Immediate Use Store Aliquot into Amber Vials under Inert Gas Adjust_pH->Store For Storage Freeze Flash Freeze and Store at -80°C Store->Freeze

Caption: Recommended workflow for preparing and handling (6S)-THF solutions.

References

Technical Support Center: Troubleshooting (6S)-Tetrahydrofolic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in the High-Performance Liquid Chromatography (HPLC) analysis of (6S)-Tetrahydrofolic acid (THF).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to a low signal for this compound during HPLC analysis.

Q1: Why is the signal for my this compound peak unexpectedly low or absent?

A low or absent signal for (6S)-THF is a common issue and can stem from several factors, primarily related to the inherent instability of the analyte. Tetrahydrofolates are highly susceptible to degradation under various conditions.[1][2]

Troubleshooting Steps:

  • Analyte Degradation: (6S)-THF is sensitive to oxidation, light, and heat.[2] Ensure that all sample preparation steps are performed under dim or amber light and at reduced temperatures (e.g., on ice).[1] The presence of oxygen is a major factor in its degradation.[2]

  • pH of Solutions: Tetrahydrofolates are more stable in alkaline or neutral conditions compared to acidic conditions.[1][3] Check the pH of your sample and mobile phase.

  • Use of Antioxidants: The addition of antioxidants to your sample and standard solutions is critical to prevent oxidative degradation.[1][2][3] Common antioxidants include 2-mercaptoethanol, ascorbic acid, or a combination of both.[3][4]

  • Improper Storage: Ensure that your (6S)-THF standards and samples are stored correctly, typically at -40°C or below, and protected from light.[2] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[5]

Q2: My baseline is noisy, making it difficult to detect my low-concentration (6S)-THF peak. What can I do?

A noisy baseline can obscure small peaks and interfere with accurate quantification.[6]

Troubleshooting Steps:

  • Mobile Phase Contamination: Impurities or dissolved gas in the mobile phase are common causes of baseline noise.[6][7] Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is freshly prepared and properly degassed.[6][8]

  • Detector Issues: A dirty flow cell or a failing lamp in your UV detector can cause baseline noise.[9] Flush the flow cell with an appropriate cleaning solution. If the problem persists, the lamp may need replacement.

  • System Leaks: Leaks in the HPLC system, even minor ones, can lead to pressure fluctuations and a noisy baseline.[6][8] Carefully inspect all fittings and connections for any signs of leakage.

Q3: I am observing peak tailing for my this compound peak. What is the cause and how can I fix it?

Peak tailing is a common chromatographic problem that can affect resolution and integration, leading to inaccurate quantification.

Troubleshooting Steps:

  • Secondary Silanol Interactions: Peak tailing for acidic compounds like (6S)-THF can occur due to interactions with acidic silanol groups on the surface of the silica-based column packing.[10]

    • Mobile Phase pH: Adjusting the mobile phase pH can help suppress the ionization of both the analyte and the silanol groups.[7] The use of a buffer is essential to maintain a constant pH.[10]

    • Mobile Phase Additives: The addition of a competing base or an ion-pairing agent to the mobile phase can help to mask the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak tailing.[10][11] Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.[7] Flushing the column with a strong solvent or, if the problem is severe, replacing the column may be necessary.

Q4: My retention times for (6S)-THF are shifting between injections. What could be the problem?

Inconsistent retention times can make peak identification difficult and affect the reliability of your results.

Troubleshooting Steps:

  • Inconsistent Mobile Phase Composition: Inaccurate preparation of the mobile phase is a frequent cause of retention time variability.[7] Ensure precise and consistent preparation of your mobile phase for every run. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Column Temperature Fluctuations: Changes in column temperature can significantly impact retention times.[9] Use a column oven to maintain a constant and stable temperature throughout your analysis.

  • Column Equilibration: Insufficient column equilibration between injections, especially when using a gradient, can lead to shifting retention times.[11] Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Quantitative Data Summary

The following table summarizes typical parameters for the HPLC and LC-MS/MS analysis of tetrahydrofolate derivatives, providing a reference for method setup and performance expectations.

ParameterHPLC-UVLC-MS/MSReference(s)
Column C18, Reversed-PhaseHedera ODS-2, C18[12],[1],[13]
Mobile Phase Ammonium acetate buffer with methanol (90:10)Acetonitrile and 1 mM ammonium acetate with 0.6% formic acid[12],[1]
Detection UV at 290 nm or 313 nmESI in positive ion mode (MRM)[14][15],[16],[1]
Linearity Range 1.20 to 4.80 µg/mL5.05–50.5 ng/mL[12],[1]
Limit of Detection (LOD) 1.3 ng/mL (for folic acid)0.034 pmol per injection[17],[18]
Limit of Quantification (LOQ) 0.003 µg/mL-
Recovery 96.5 % to 110.6 %> 80%[12],[16]

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol is adapted from a method for the simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma.[1]

  • To 500 µL of human plasma (containing an antioxidant like 100 µg/mL of 2-mercaptoethanol), add 25 µL of the internal standard working solution.

  • Mix for 10 seconds.

  • Deproteinize the mixture by adding 1.5 mL of a methanol solution containing 10 mg/mL of 2-mercaptoethanol and 0.025% (v/v) ammonium hydroxide.

  • Vortex the mixture for 3 minutes and then centrifuge at 2005g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 35 °C.

  • Reconstitute the residue in 150 µL of a solution of acetonitrile and 5 mM ammonium acetate buffer (11:89, v/v) containing 10 mg/mL of 2-mercaptoethanol.

  • Vortex for 3 minutes and then centrifuge at 17024g for 10 minutes.

  • Inject an 8 µL aliquot of the supernatant into the LC-MS/MS system.

  • Crucially, all sample preparation steps should be carried out under dim light conditions to prevent photodegradation. [1]

Protocol 2: HPLC-UV Method for 5-Methyltetrahydrofolate

This protocol is based on a validated method for the quantification of 5-methyltetrahydrofolate in dietary supplements.[12]

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: A combination of ammonium acetate buffer and methanol (90:10, v/v).

    • Detection: UV at an appropriate wavelength (e.g., 290 nm).

  • Sample Preparation:

    • Dissolve the sample in a diluent containing an antioxidant such as ascorbic acid to prevent degradation.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • The retention time for 5-MTHF is expected to be around 11.4 minutes under these conditions.[12]

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting common issues in this compound HPLC analysis.

Troubleshooting_Low_Signal start Low or No Signal for (6S)-THF issue1 Analyte Degradation? start->issue1 issue2 Suboptimal HPLC Method? start->issue2 issue3 Instrument Malfunction? start->issue3 solution1a Add Antioxidants (e.g., 2-mercaptoethanol, ascorbic acid) issue1->solution1a solution1b Work Under Dim Light and on Ice issue1->solution1b solution1c Check pH of Solutions (Neutral/Alkaline is better) issue1->solution1c solution1d Proper Storage (-40°C or below) issue1->solution1d solution2a Optimize Mobile Phase (Composition, pH) issue2->solution2a solution2b Check Column Integrity and Type issue2->solution2b solution2c Adjust Detector Settings (Wavelength, Gain) issue2->solution2c solution3a Check for Leaks in the System issue3->solution3a solution3b Inspect Injector and Sample Loop issue3->solution3b solution3c Verify Detector Functionality issue3->solution3c

Caption: Troubleshooting workflow for low signal of (6S)-THF.

THF_Degradation_Pathway THF This compound (Active Form) Degraded_Products Inactive Degradation Products (e.g., MeFox) THF->Degraded_Products degrades to Degradation_Factors Degradation Factors Oxidation Oxygen Oxidation->THF Light Light (UV, Visible) Light->THF Heat High Temperature Heat->THF pH Acidic pH pH->THF Protection_Strategies Protection Strategies Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->THF protects Dim_Light Dim/Amber Light Dim_Light->THF protects Cold_Temp Low Temperature (Ice) Cold_Temp->THF protects Neutral_pH Neutral/Alkaline pH Neutral_pH->THF stabilizes

Caption: Factors influencing (6S)-THF degradation and protection.

References

Technical Support Center: Optimizing Mobile Phase for Folate Derivative Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of folate derivatives using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating folate derivatives by reverse-phase HPLC?

A common starting point for the separation of folate derivatives is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous buffer (Mobile Phase A) and an organic modifier like acetonitrile or methanol (Mobile Phase B). A phosphate or acetate buffer at a low pH (typically between 2.3 and 5.5) is often used to suppress the ionization of the acidic folate molecules, thereby increasing their retention on the nonpolar stationary phase.[1][2] A typical gradient might start with a low percentage of the organic modifier, which is gradually increased to elute the more hydrophobic folate derivatives.

Q2: How does the pH of the mobile phase affect the separation of folates?

The pH of the mobile phase is a critical parameter for folate separation because folates are carboxylic acids and their retention is highly pH-dependent.[1] At a low pH, the carboxylic acid groups are protonated, making the molecules less polar and increasing their retention time on a reverse-phase column. Adjusting the pH can significantly alter the selectivity between different folate derivatives. For example, 5-methyltetrahydrofolate (5-CH3-H4folate) shows the greatest stability around pH 7, while folic acid is more stable in acidic conditions (pH < 4).[3] Therefore, careful control of pH is essential for achieving optimal separation and ensuring the stability of labile folate forms.[3][4]

Q3: What is the role of an ion-pairing reagent in folate analysis?

Ion-pairing agents are used in reverse-phase HPLC to increase the retention and improve the separation of ionic or highly polar compounds like folates.[5] For acidic analytes such as folates, a cationic ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase.[5][6] This reagent forms a neutral ion-pair with the negatively charged folate molecule, increasing its hydrophobicity and thus its retention on the C18 column. This technique can be particularly useful for separating the more polar, early-eluting folate derivatives.

Q4: Which organic modifier is better for folate separation: acetonitrile or methanol?

Both acetonitrile and methanol are commonly used as organic modifiers in the mobile phase for folate separation. Acetonitrile generally offers lower viscosity and better UV transparency, which can lead to higher column efficiency and lower backpressure.[7] Methanol is a more cost-effective alternative.[7] The choice between the two can also affect the selectivity of the separation. It is often determined empirically, but some studies have shown that different organic modifiers can alter the elution order of certain folate derivatives.

Q5: What type of HPLC column is most suitable for folate separation?

Reverse-phase columns, particularly C18 (also known as ODS) or C12 stationary phases, are the most commonly used for folate analysis.[1] These columns provide good retention and selectivity for the various folate derivatives. Some studies have found that alkyl-bonded stationary phases exhibit better chromatographic performance for folate analysis compared to phenyl-bonded or polar-bonded (cyano) phases.[1] For challenging separations, alternative polar-endcapped C18 columns can offer unique selectivity.[1]

Troubleshooting Guide

This section addresses common problems encountered during the separation of folate derivatives and provides systematic solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate Mobile Phase pH: The pH may be too close to the pKa of the analytes, causing partial ionization.1. Adjust pH: Lower the mobile phase pH to at least 1.5-2 units below the pKa of the folate derivatives to ensure they are fully protonated.[7]
2. Secondary Interactions with Column: Residual silanol groups on the silica-based column can interact with the analytes.2. Use End-capped Column or Additive: Employ a high-quality, end-capped C18 column. Consider adding a competing amine like triethylamine (TEA) to the mobile phase to block active silanol sites.
3. Column Overload: Injecting too much sample mass.3. Reduce Sample Concentration: Dilute the sample and reinject.
Poor Resolution / Co-elution 1. Insufficient Selectivity: The mobile phase composition is not optimal for separating structurally similar folates.1. Optimize Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[8]
2. Incorrect Organic Modifier: The choice of acetonitrile vs. methanol may not be ideal.2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, or try a mixture of both.
3. Inadequate Retention of Polar Folates: Early-eluting folates may co-elute near the solvent front.3. Add Ion-Pairing Reagent: Introduce a cationic ion-pairing reagent (e.g., tetrabutylammonium phosphate) to the mobile phase to increase the retention of polar analytes.[5]
4. pH Not Optimal: The current pH may not provide the best selectivity.4. Perform a pH Study: Analyze the sample using mobile phases at different pH values (e.g., 2.5, 3.5, 4.5) to find the optimal selectivity.
Fluctuating Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in buffer concentration, pH, or organic modifier ratio.1. Ensure Consistent Preparation: Prepare mobile phase in a large batch. Use a calibrated pH meter and precise measurements for all components.
2. Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions.2. Increase Equilibration Time: Equilibrate the column for at least 10-15 column volumes before the first injection.
3. Temperature Fluctuations: Changes in ambient temperature can affect retention times.3. Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled oven.[9]
4. Pump or System Issues: Leaks, air bubbles, or faulty check valves in the HPLC system.[9]4. System Maintenance: Check for leaks, degas the mobile phase thoroughly, and purge the pump.[9] If the problem persists, check and clean or replace the pump's check valves.
High Backpressure 1. Blocked Column Frit: Particulates from the sample or mobile phase have clogged the inlet frit of the column.1. Filter Sample and Mobile Phase: Always filter samples through a 0.22 µm or 0.45 µm syringe filter and filter all mobile phase components.
2. Precipitation of Buffer: The buffer may be precipitating in the presence of high organic modifier concentrations.2. Check Buffer Solubility: Ensure the chosen buffer is soluble across the entire gradient range. Phosphate buffers can be prone to precipitation in high concentrations of acetonitrile.
3. System Blockage: Obstruction in the tubing, injector, or guard column.3. Isolate the Blockage: Disconnect components sequentially (starting from the detector and moving backward) to identify the source of the high pressure.

Experimental Protocols & Data

Protocol 1: General Purpose Gradient Method for Folate Separation

This protocol describes a standard reverse-phase HPLC method for the separation of common folate derivatives.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 100 mM Sodium Phosphate Buffer, pH adjusted to 4.4.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 291 nm.[10]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0946
5.0946
15.07525
25.07525
30.0946
45.0946
This gradient is based on a published method and may require optimization for specific applications.[11]
Data Presentation: Effect of Mobile Phase on Retention Time

The following table summarizes the effect of different mobile phase compositions on the retention times (RT) of Folic Acid (FA) and Methotrexate (MTX), a related compound.

Mobile Phase CompositionFlow Rate (mL/min)Detection (nm)RT of FA (min)RT of MTX (min)Reference
Methanol : 0.1% Formic Acid (31:69 v/v)1.12914.146.93[10]
Methanol : pH 3.3 Buffer (75:25 v/v)1.02497.355.25[10]
50mM KH₂PO₄ : Methanol (60:40 v/v)1.02702.604.80[10]

Visualizations

Workflow for Mobile Phase Optimization

The following diagram illustrates a systematic workflow for developing and optimizing a mobile phase for folate separation.

MobilePhaseOptimization start Start: Define Separation Goal lit_review Literature Review & Select Initial Conditions (Column, Buffer, Organic) start->lit_review prep_mobile Prepare Mobile Phase & Equilibrate System lit_review->prep_mobile scout_run Perform Initial Scouting Gradient prep_mobile->scout_run eval_results Evaluate Results: Resolution, Peak Shape, RT scout_run->eval_results is_sep_ok Separation Acceptable? eval_results->is_sep_ok optimize Optimize Parameters is_sep_ok->optimize No validate Validate Method is_sep_ok->validate Yes adjust_ph Adjust pH optimize->adjust_ph adjust_grad Adjust Gradient Slope optimize->adjust_grad change_org Change Organic Modifier optimize->change_org add_ip Add Ion-Pair Reagent optimize->add_ip adjust_ph->prep_mobile adjust_grad->prep_mobile change_org->prep_mobile add_ip->prep_mobile end End: Final Method validate->end

Caption: A workflow for systematic mobile phase optimization.

Troubleshooting Poor Peak Resolution

This decision tree provides a logical approach to troubleshooting and resolving issues with poor peak resolution.

ResolutionTroubleshooting problem Problem: Poor Peak Resolution check_gradient Is the gradient shallow enough? problem->check_gradient check_ph Is the mobile phase pH optimal for selectivity? check_gradient->check_ph Yes sol_gradient Solution: Decrease gradient slope (make it shallower) check_gradient->sol_gradient No check_retention Are peaks retained enough (k' > 2)? check_ph->check_retention Yes sol_ph Solution: Perform pH study (e.g., test pH 2.5, 3.5, 4.5) check_ph->sol_ph No check_efficiency Is column efficiency (plate count) acceptable? check_retention->check_efficiency Yes sol_retention Solution: Decrease initial %B or add ion-pairing reagent check_retention->sol_retention No sol_efficiency Solution: Check for system issues (leaks, dead volume). Replace column if old. check_efficiency->sol_efficiency No further_opt Consider changing organic modifier or column check_efficiency->further_opt Yes

Caption: A decision tree for troubleshooting poor resolution.

References

Technical Support Center: Analysis of (6S)-Tetrahydrofolic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of (6S)-Tetrahydrofolic acid (THF).

Troubleshooting Guides

Problem: Poor sensitivity, low signal intensity, or high limit of detection (LOD) for this compound.

Possible Cause: Ion suppression due to co-eluting matrix components is a common cause of reduced signal intensity in LC-MS/MS analysis. Endogenous components in biological matrices, such as phospholipids, salts, and proteins, can interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It can provide superior recovery yields compared to liquid-liquid extraction.[3] A combination of strong anion-exchange (SAX) and phenyl end-capped (PHEC) cartridges can yield very clean extracts for folate analysis.[4]

    • Protein Precipitation (PPT): This is a simpler and faster method, but it may be less effective at removing phospholipids compared to SPE. Acetonitrile is often preferred over methanol for PPT as it tends to co-extract fewer phospholipids.[5]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix to ensure the analyte is in an uncharged state, improving its extraction into an immiscible organic solvent.[6]

  • Improve Chromatographic Separation:

    • Change Stationary Phase: If co-elution is suspected, switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl column) can alter selectivity and resolve the analyte from interfering peaks.

    • Modify Mobile Phase Gradient: Adjusting the gradient elution program can help to separate (6S)-THF from matrix components.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects. A SIL-IS for (6S)-THF will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[7] Stable isotope dilution assays (SIDA) have been shown to enable complete compensation for analyte losses during sample preparation and for ion suppression during LC-MS/MS measurement.[7]

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in poor reproducibility.[1]

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE, is crucial to minimize sample-to-sample variability in matrix effects.

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variations in ion suppression between different samples.

Problem: Suspected presence of ion suppression but unsure how to confirm.

Possible Cause: It is essential to determine if ion suppression is occurring and at what retention time it is most significant.

Solution:

  • Post-Column Infusion Experiment: This technique can qualitatively assess matrix effects. A constant flow of a (6S)-THF standard solution is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of (6S)-THF indicates the presence of ion suppression or enhancement, respectively.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the analysis of this compound from plasma or serum?

A1: The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes, as well as salts and proteins.[1][2] These molecules can co-elute with (6S)-THF and compete for ionization in the MS source, typically leading to ion suppression.

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: this compound and other reduced folates are highly susceptible to oxidation. It is crucial to use antioxidants throughout the sample preparation process. Ascorbic acid is commonly added to all solutions, including extraction buffers, wash solutions, and reconstitution solvents, to prevent degradation.[4][8] Performing sample preparation steps quickly and at low temperatures can also help minimize degradation.[9]

Q3: What type of solid-phase extraction (SPE) cartridge is best for this compound?

A3: Anion-exchange SPE is a common and effective choice for folate analysis due to the acidic nature of these molecules.[10] Bond Elut-PH SPE columns have also been successfully used for the cleanup of folate samples before LC-MS analysis.[11] The combination of a strong anion-exchange (SAX) cartridge followed by a phenyl end-capped (PHEC) cartridge has been reported to produce very clean extracts.[4]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

A4: Yes, stable isotope-labeled analogs of various folates, including deuterated and 13C-labeled forms, are available from various chemical suppliers and are used as internal standards in stable isotope dilution assays.[7][10]

Q5: Can I use protein precipitation instead of SPE for a high-throughput analysis?

A5: Yes, protein precipitation is a faster and simpler sample preparation technique suitable for high-throughput analysis. However, it is generally less effective at removing phospholipids and other interfering matrix components compared to SPE.[5] This may result in more significant matrix effects and potentially lower sensitivity. If using protein precipitation, acetonitrile is often the preferred solvent.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of tetrahydrofolates and related compounds, highlighting the performance of different analytical approaches.

Table 1: Comparison of Sample Preparation Techniques - Extraction Efficiency

Sample Preparation MethodAnalyteMatrixExtraction Efficiency/RecoveryReference
Solid-Phase Extraction (SPE)Tetrahydrofolate (THF)Serum78%[12]
Solid-Phase Extraction (SPE)5-methylTHFSerum≥85%[12]
Stable Isotope Dilution Assay (SIDA) with SPE5-methylTHFPlasma99.3% - 102%[7]
Protein Precipitation (Methanol)Folic AcidHuman Plasma87.0% - 89.2%[13]
Protein Precipitation (Methanol)5-methylTHFHuman Plasma88.8%[13]

Table 2: Matrix Effect Evaluation

AnalyteMatrixMethod of EvaluationMatrix Effect (%)Reference
Folic AcidHuman PlasmaPost-extraction spiking94.0% - 108.7% (slight enhancement)[13]
5-methylTHFHuman PlasmaPost-extraction spikingNot explicitly quantified but deemed not appreciable[13]
5-formylTHF & MeFoxSerumPost-column infusionNo matrix effects or ion suppression observed[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

This protocol is a generalized procedure based on common practices for folate analysis.[11]

  • Sample Pre-treatment: To 200 µL of serum, add an appropriate amount of a stable isotope-labeled internal standard for (6S)-THF. Add an equal volume of an extraction buffer (e.g., 10 g/L ammonium formate containing 5 g/L ascorbic acid, pH 3.2).[12] Vortex to mix.

  • SPE Cartridge Conditioning: Condition a Bond Elut-PH SPE column with 1 mL of methanol, followed by 1 mL of a wash buffer (e.g., 30 mM ascorbic acid in 25 mM ammonium acetate buffer, pH 4.0).[11]

  • Sample Loading: Adjust the pre-treated sample to pH 4 with formic acid and load it onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of the wash buffer to remove unbound interfering compounds.

  • Elution: Elute the (6S)-THF and its internal standard with 400 µL of an elution buffer (e.g., 50:50 water:methanol containing 0.5% 2-mercaptoethanol and 25 mM ammonium acetate, pH 7).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

The following are example starting parameters; optimization will be required for your specific instrumentation.

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[8]

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.5% acetic acid or 0.1% formic acid).[8]

  • Mobile Phase B: An organic solvent mixture (e.g., 80:20 methanol:acetonitrile).[8]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example gradient could be:

    • 0-1 min: 10% B

    • 1-4 min: Ramp to 50% B

    • 4.1-4.5 min: Ramp to 95% B

    • 4.6-6 min: Return to 10% B for re-equilibration.[8]

  • Injection Volume: 5-10 µL.[8]

  • Column Temperature: 30 °C.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for (6S)-THF and its labeled internal standard will need to be optimized.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_sampleprep_options Sample Preparation Options cluster_chromatography_options Chromatography Options cluster_solution Solution Problem Poor Sensitivity / Reproducibility for (6S)-THF Analysis PostColumnInfusion Perform Post-Column Infusion Experiment Problem->PostColumnInfusion Suspect Matrix Effects Suppression_Check Ion Suppression Observed? PostColumnInfusion->Suppression_Check SamplePrep Optimize Sample Preparation Suppression_Check->SamplePrep Yes Chromatography Improve Chromatography Suppression_Check->Chromatography Yes SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Suppression_Check->SIL_IS Yes (Recommended) Result Accurate & Reproducible (6S)-THF Quantification Suppression_Check->Result No SPE Solid-Phase Extraction (SPE) (High Efficiency) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE PPT Protein Precipitation (PPT) (High Throughput) SamplePrep->PPT ChangeColumn Change Column Chemistry Chromatography->ChangeColumn ModifyGradient Modify Mobile Phase Gradient Chromatography->ModifyGradient SIL_IS->Result Implement for Robustness SPE->SIL_IS LLE->SIL_IS PPT->SIL_IS ChangeColumn->SIL_IS ModifyGradient->SIL_IS

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS.

This technical support guide provides a comprehensive overview of common issues related to matrix effects in the LC-MS/MS analysis of this compound and offers practical solutions to overcome these challenges, ultimately leading to more accurate and reliable results.

References

Improving the recovery of (6S)-Tetrahydrofolic acid from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (6S)-Tetrahydrofolic acid (THF) and other folates from biological samples. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the recovery and analysis of this compound.

Q1: Why is my (6S)-THF recovery consistently low?

Low recovery of (6S)-THF is a frequent issue, primarily due to its instability. The most common causes are oxidation and pH-dependent degradation during sample collection, storage, and extraction.[1][2][3] Unsubstituted THF is particularly sensitive to oxidation.[4] To mitigate this, it is crucial to work quickly, keep samples cold, and use antioxidants in your extraction buffers.

Q2: What is the best way to stabilize (6S)-THF during sample preparation?

The most effective strategy is the addition of antioxidants to your collection tubes and extraction buffers.[4] A combination of ascorbic acid and 2-mercaptoethanol is often recommended.[5][6] Maintaining a pH close to neutral (pH 6-8) is also critical, as THF is unstable at low pH.[2] For long-term stability, especially when analyzing multiple folate forms, chemical derivatization can be employed to create more stable molecules for analysis.[4]

Q3: Can I store my samples before extraction? If so, under what conditions?

Yes, but proper storage is critical to prevent folate degradation. After collection in the presence of antioxidants, plasma and serum samples should be immediately frozen and stored at -70°C or lower.[1] Long-term storage at higher temperatures, such as -20°C, can lead to significant losses of 5-methyl-THF, a related and more stable folate.[3] Avoid repeated freeze-thaw cycles.[3]

Q4: What is the "matrix effect" and how can it affect my results?

The matrix effect refers to the influence of other components in your sample (lipids, salts, proteins, etc.) on the analytical signal of your target analyte, in this case, (6S)-THF.[7] This can lead to either suppression or enhancement of the signal, causing inaccurate quantification.[7] The best way to compensate for the matrix effect in LC-MS/MS analysis is by using a stable isotope-labeled internal standard, such as [¹³C₅]-labeled THF, which behaves similarly to the analyte during extraction and ionization.[8][9]

Q5: Which extraction method is best for my sample type?

The optimal extraction method depends on the biological matrix:

  • Plasma/Serum: Protein precipitation with methanol is a common first step, often followed by solid-phase extraction (SPE) for cleanup.[5] Anion exchange or reversed-phase C18 cartridges are frequently used for SPE.[8][10]

  • Tissues: Homogenization in a protective buffer (containing antioxidants) is required. This is often followed by enzymatic digestion to release folates from proteins and to deconjugate polyglutamates to their monoglutamate forms for analysis.[8][9]

  • Cells: Similar to tissues, cells require lysis and homogenization in a stabilizing buffer.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No (6S)-THF Peak Detected 1. Analyte Degradation: THF is highly unstable and may have degraded due to oxidation or improper pH during processing.[2][4] 2. Insufficient Extraction: The chosen extraction method may not be efficient for your sample matrix.1. Ensure proper stabilization: Add antioxidants (e.g., 1-2% ascorbic acid) to all buffers and work at low temperatures.[1][6] Maintain pH between 6 and 8.[2] 2. Optimize extraction: For plasma, consider a protein precipitation followed by SPE. For tissues, ensure complete homogenization and consider enzymatic treatment.[8][9]
Poor Peak Shape in Chromatography 1. Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of folate compounds. 2. Column Issues: The analytical column may be degraded or not suitable for folate analysis.1. Adjust mobile phase: Adding a buffer like ammonium acetate and maintaining a controlled pH can improve peak symmetry.[5] 2. Use an appropriate column: A C18 column is commonly used for folate separation.[8][11] Ensure the column is in good condition.
High Variability Between Replicates 1. Inconsistent Sample Handling: Minor variations in timing, temperature, or light exposure can lead to differing rates of degradation. 2. Matrix Effects: Inconsistent matrix effects between samples can cause variability.[7]1. Standardize workflow: Process all samples and standards identically. Protect samples from light.[5] 2. Use an internal standard: Incorporate a stable isotope-labeled internal standard for (6S)-THF at the very beginning of your sample preparation to account for variability in extraction and ionization.[8][9]
Interconversion of Folate Forms 1. pH Changes: Some folate derivatives can interconvert depending on the pH. For example, 5-formyl-THF and 5,10-methenyl-THF can interconvert.[2] 2. Presence of Formaldehyde: 5,10-methylene-THF can dissociate into THF and formaldehyde.[4]1. Maintain strict pH control: Use robust buffers throughout your sample preparation and analysis.[2] 2. Consider derivatization: For simultaneous analysis of multiple labile folates, a derivatization strategy can lock the forms and prevent interconversion.[4]

Experimental Protocols & Data

Protocol 1: Extraction of (6S)-THF from Human Plasma

This protocol is a representative method for extracting (6S)-THF and other folates from plasma for LC-MS/MS analysis.

Materials:

  • Extraction Solution: Methanol containing 1% ascorbic acid and 0.1% 2-mercaptoethanol.

  • Internal Standard (IS) Solution: A known concentration of [¹³C₅]-(6S)-Tetrahydrofolic acid in extraction solution.

  • Reconstitution Solution: Water/acetonitrile (95:5, v/v) with 0.1% formic acid.

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution.

  • Add 300 µL of ice-cold extraction solution to precipitate proteins.

  • Vortex for 1 minute at 4°C.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Method Performance

The following table summarizes typical performance characteristics for LC-MS/MS methods for folate analysis from various biological matrices.

AnalyteMatrixLinearity RangeLLOQExtraction Recovery (%)Reference
(6S)-THF Serum25 pg/mL - 1000 ng/mLpg/mL levelsNot specified[11]
5-M-THF Human Plasma5.05 - 50.5 ng/mL5.05 ng/mL85.6 - 93.2%[5][12]
Folic Acid Human Plasma0.249 - 19.9 ng/mL0.249 ng/mL88.4 - 95.1%[5][12]
Multiple Folates TissuesNot specified< 30 fmol on columnNot specified[9]

LLOQ: Lower Limit of Quantitation; 5-M-THF: 5-methyltetrahydrofolate

Visualizations

One-Carbon Metabolism Pathway

The diagram below illustrates the central role of this compound (THF) in the one-carbon metabolism pathway, which is essential for nucleotide synthesis and methylation reactions.

Folate_Pathway DHF Dihydrofolate (DHF) THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Serine->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF dTMP dTMP (Thymidine Synthesis) Methylene_THF->dTMP Methyl_THF->THF Homocysteine Homocysteine Methyl_THF->Homocysteine Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purine Synthesis Formyl_THF->Purines dUMP dUMP dUMP->dTMP Methionine Methionine Homocysteine->Methionine

Caption: Simplified folate one-carbon metabolism pathway.

General Experimental Workflow

The following workflow diagram outlines the key steps from sample collection to data analysis for the quantification of (6S)-THF.

Caption: Workflow for (6S)-THF analysis in biological samples.

References

Folate Immunoassay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding common interferences in folate immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a competitive binding folate immunoassay?

A: In a typical competitive folate immunoassay, folate from a patient sample competes with a known amount of labeled folate (e.g., acridinium-ester-labeled) for a limited number of binding sites on a specific binding protein, often folate binding protein (FBP).[1] This FBP is typically biotin-labeled and bound to a solid phase (like paramagnetic particles) via an avidin-biotin interaction. The amount of signal generated by the labeled folate is inversely proportional to the concentration of folate in the sample. High folate in the sample leads to less binding of the labeled folate and thus a lower signal.[1]

Competitive Folate Immunoassay cluster_low Low Sample Folate cluster_high High Sample Folate SampleFolate_L Sample Folate (Low Conc.) FBP_L Folate Binding Protein (FBP) SampleFolate_L->FBP_L Binds LabeledFolate_L Labeled Folate (High Signal) LabeledFolate_L->FBP_L Binds SampleFolate_H Sample Folate (High Conc.) FBP_H Folate Binding Protein (FBP) SampleFolate_H->FBP_H Outcompetes LabeledFolate_H Labeled Folate (Low Signal) LabeledFolate_H->FBP_H Less Binding

Principle of a Competitive Folate Immunoassay.

Q2: Why is sample pretreatment necessary for folate assays?

A: Sample pretreatment is crucial to release folate from endogenous folate binding proteins (FBPs) present in the sample.[1][2] This ensures that all folate in the sample is available to compete in the assay. Additionally, for red blood cell (RBC) folate analysis, a lysing agent is used to break open the red cells and convert folate polyglutamates into the monoglutamate form, which is readily measured.[3][4] Methods for pretreatment can include chemical denaturation (e.g., using potassium hydroxide or dithiothreitol) or heat treatment to irreversibly denature the endogenous FBP.[2][5]

Q3: What are heterophilic antibodies and how do they interfere?

A: Heterophilic antibodies are human antibodies that can bind to the animal antibodies used in an immunoassay, such as the capture and detector antibodies.[6] In a sandwich-type assay, they can cause false-positive results by bridging the capture and detection antibodies in the absence of the analyte.[6] In competitive assays, the interference mechanism can be more complex, potentially leading to either falsely high or low results depending on the assay design. Human Anti-Mouse Antibodies (HAMA) are a specific type of heterophilic antibody that develops in individuals exposed to mouse antigens.[5]

Heterophilic Antibody Interference CaptureAb Capture Antibody (e.g., Mouse IgG) HeterophilicAb Heterophilic Antibody (HAMA) CaptureAb->HeterophilicAb Binds DetectorAb Detector Antibody (e.g., Mouse IgG) Result False Positive Signal (Analyte Absent) DetectorAb->Result Generates HeterophilicAb->DetectorAb Binds

Mechanism of Heterophilic Antibody Interference.

Q4: Can biotin supplements affect my folate immunoassay results?

A: Yes, high doses of biotin can interfere with immunoassays that use streptavidin-biotin binding for signal generation.[3] Folate assays are susceptible if they use this technology. For example, in some systems, biotin concentrations greater than 50 ng/mL in serum may lead to falsely elevated folate results.[1] It is recommended that samples should not be collected from patients taking high-dose biotin supplements (>5 mg/day) until at least 8-12 hours after the last dose.[3][7]

Q5: Which common drugs are known to cross-react in folate immunoassays?

A: Several drugs, particularly antifolate agents, have structures similar to folic acid and can cross-react with the folate binding protein used in the assay. The most common interfering drugs are Methotrexate and its antidote, Leucovorin (folinic acid).[1][2][7] Aminopterin also shows significant cross-reactivity.[2] Due to this interference, it is often contraindicated to measure folate levels with these immunoassays in patients undergoing therapy with these drugs.[2][3][7]

Troubleshooting Guide

Problem: My folate results are unexpectedly high.

Possible Cause Explanation & Troubleshooting Steps
Heterophilic Antibody Interference Endogenous antibodies (like HAMA) may be cross-linking assay components, causing a false positive signal.[6] Action: 1) Re-test the sample after treatment with a heterophilic antibody blocking reagent or using specialized blocking tubes. 2) Perform serial dilutions; the absence of linear recovery may indicate interference.[8] 3) Use an alternative assay with a different methodology or different antibody fragments.
Cross-Reactivity The patient may be taking medications like methotrexate or leucovorin, which are known to cross-react and produce falsely high results.[1][2] Action: Review the patient's medication history. If the patient is on these drugs, the folate immunoassay results will be invalid.
Biotin Interference If the patient is taking high-dose biotin supplements, it can interfere with assays using streptavidin-biotin systems, often leading to falsely elevated results.[1] Action: Inquire about supplement use. If suspected, advise on sample recollection at least 8-12 hours after the last biotin dose.[3][7]
Hemolysis Red blood cells contain high concentrations of folate. If the sample is hemolyzed (red blood cells are ruptured), the released intracellular folate will falsely elevate serum/plasma folate levels.[1] Action: Visually inspect the sample for hemolysis (a pink or red tinge). If hemolyzed, request a new, properly collected sample.

Problem: My folate results are unexpectedly low.

Possible Cause Explanation & Troubleshooting Steps
Matrix Effects (Lipemia, Icterus) High levels of lipids (lipemia) or bilirubin (icterus) in the sample can interfere with the assay reaction, sometimes causing falsely low results.[2][4] Lipemia can cause light-scattering in photometric systems, while bilirubin can cause spectral interference.[7] Action: Inspect the sample for turbidity (lipemia) or dark yellow/brown color (icterus). Follow laboratory procedures for handling such samples, which may include high-speed centrifugation for lipemia or using an alternative assay.
Improper Sample Handling/Storage Folates are labile and can degrade if exposed to heat or light for extended periods.[5] Repeated freeze-thaw cycles should also be avoided. Action: Review sample collection, handling, and storage procedures. Ensure samples are protected from light and stored at the correct temperature (refrigerated or frozen).[3] Thaw samples only once before analysis.[4]
Incomplete Release of Endogenous Folate If the sample pretreatment step is ineffective, folate remains bound to endogenous FBP and is not available for measurement, leading to falsely low results.[2] Action: Ensure pretreatment reagents are prepared correctly and that the incubation time and temperature specified in the protocol are strictly followed.
Heterophilic Antibody Interference While less common in competitive assays, some heterophilic antibodies can block the binding of folate to the FBP, resulting in a falsely low reading.[6] Action: Follow the same troubleshooting steps as for unexpectedly high results (blocking agents, serial dilutions).

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Troubleshooting Workflow for Unexpected Folate Results.

Data on Common Interferences

The following table summarizes known interfering substances. Note that the degree of interference can be method-dependent.

Substance Assay Platform Concentration Tested Observed Interference / % Cross-Reactivity
Biotin Atellica IM Folate>50 ng/mL (Serum)Falsely elevated results[1]
Elecsys Folate III>21 ng/mLFalsely elevated results[7]
Hemolysis GeneralVisible hemolysisFalsely elevated results due to high folate in RBCs[1][7]
Lipemia Elecsys Folate III≤ 1500 mg/dL IntralipidUnaffected[7]
Atellica IM FolateTriglycerides > 0.8 mmol/LCan be affected[2]
Icterus (Bilirubin) Elecsys Folate III≤ 29 mg/dLUnaffected[7]
Atellica IM FolateConjugated Bilirubin > 50 µmol/LCan be affected[2]
Methotrexate Abbott Architect FolateNot specifiedKnown to cross-react; assay is contraindicated[2]
Elecsys Folate IIINot specifiedKnown to cross-react; assay is contraindicated[7]
Atellica IM FolateNot specifiedKnown to cross-react; assay is contraindicated[1]
Leucovorin (Folinic Acid) Abbott Architect FolateNot specifiedKnown to cross-react; assay is contraindicated[2]
Elecsys Folate IIINot specifiedKnown to cross-react; assay is contraindicated[7]
Aminopterin Abbott Architect FolateNot specifiedKnown to cross-react[2]

Experimental Protocols

Protocol 1: Assessment of HAMA / Heterophilic Antibody Interference

This protocol provides a method to test for interference from Human Anti-Mouse Antibodies (HAMA).

Materials:

  • Patient sample suspected of interference.

  • HAMA-positive control serum (commercially available).

  • HAMA-negative control serum (commercially available).

  • Heterophilic blocking reagent (commercially available).

  • Folate immunoassay kit reagents.

Procedure:

  • Baseline Measurement: Assay the original patient sample according to the standard immunoassay protocol to obtain the initial folate value.

  • Test with Blocking Agent:

    • Add the manufacturer-recommended amount of heterophilic blocking reagent to an aliquot of the patient sample.

    • Incubate as per the blocking reagent's instructions.

    • Re-assay the treated sample. A significant change in the folate concentration compared to the baseline suggests the presence of heterophilic antibody interference.

  • Serial Dilution:

    • Perform a series of dilutions (e.g., 1:2, 1:4, 1:8) of the patient sample using the assay's zero calibrator or a folate-depleted serum matrix.

    • Assay each dilution.

    • Calculate the final concentration by multiplying the measured result by the dilution factor.

    • If a consistent, linear relationship is not observed (i.e., the calculated concentrations are not consistent across dilutions), interference is likely.

  • Confirmation with HAMA Controls (Optional but Recommended):

    • Spike a known concentration of folate analyte into both the HAMA-positive and HAMA-negative control sera.

    • Assay both spiked samples.

    • Calculate the percent recovery for each. A significantly lower or higher recovery in the HAMA-positive sample compared to the HAMA-negative sample confirms the assay's susceptibility to HAMA interference.

Protocol 2: Assessment of Cross-Reactivity

This protocol uses a competitive ELISA format to determine the percent cross-reactivity of a substance (e.g., a drug or metabolite) in a folate immunoassay.

Materials:

  • Folate standard.

  • Potential cross-reacting compound.

  • Folate-specific binding protein (FBP).

  • Labeled folate (e.g., HRP-conjugated).

  • Coated microplate (e.g., with anti-FBP antibody or streptavidin if using biotinylated FBP).

  • Assay buffer, wash buffer, substrate, and stop solution.

Procedure:

  • Prepare Standard Curves:

    • Create a serial dilution of the folate standard to generate a standard curve (e.g., from 0 to 20 ng/mL).

    • Create a separate serial dilution of the potential cross-reacting compound over a broad concentration range.

  • Competitive Reaction:

    • Add the folate standards and the cross-reactant dilutions to separate wells of the coated microplate.

    • Add a fixed amount of FBP to all wells.

    • Add a fixed amount of labeled folate to all wells.

    • Incubate to allow for competitive binding.

  • Wash and Develop:

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Add the stop solution.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

  • Data Analysis:

    • Plot the absorbance versus the log of the concentration for both the folate standard and the cross-reactant.

    • Determine the concentration of the folate standard that causes 50% inhibition of the maximum signal (IC50_folate).

    • Determine the concentration of the cross-reacting compound that causes 50% inhibition of the maximum signal (IC50_cross-reactant).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50_folate / IC50_cross-reactant) x 100

References

How to resolve co-eluting peaks in folate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting peaks in folate chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting peaks in folate chromatography?

Co-elution, the overlapping of two or more chromatographic peaks, is a common challenge in folate analysis that can compromise the accuracy of identification and quantification.[1][2] The primary causes stem from insufficient selectivity of the analytical system for the target folate vitamers.[3] Key factors include:

  • Inappropriate Stationary Phase: The chemistry of the HPLC column's stationary phase may not provide enough differential interaction with the various folate forms, causing them to travel through the column at similar speeds.[3]

  • Suboptimal Mobile Phase Composition: The mobile phase, including its pH and the type and ratio of organic solvents, is critical for achieving separation.[4] An unoptimized mobile phase is a frequent cause of poor resolution.[5]

  • Isocratic Elution for Complex Samples: Using a single mobile phase composition (isocratic elution) may not be suitable for complex samples containing folates with a wide range of polarities.

  • Poor Column Efficiency: An old or poorly packed column can lead to broader peaks, which increases the likelihood of overlap.[2]

Q2: How can I detect if I have a co-elution problem?

Detecting co-elution requires a careful examination of your chromatogram and data. Here are several methods to identify overlapping peaks:

  • Visual Peak Shape Inspection: Look for asymmetrical peaks. While a perfectly symmetrical peak could still hide a co-eluting compound, signs like peak shoulders or "merged" peaks are strong indicators of co-elution.[2][3]

  • Diode Array Detector (DAD) Analysis: A DAD collects multiple UV spectra across a single peak. If the peak is pure, all the spectra should be identical. If the spectra differ across the peak, it signifies the presence of more than one compound.[1][2][3]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS or LC-MS system, you can assess peak purity by examining the mass spectra at different points across the peak (upslope, apex, and downslope). A change in the mass spectra indicates the presence of multiple compounds.[1][2][3]

Troubleshooting Guide

Q3: My chromatogram shows co-eluting folate peaks. Where do I start troubleshooting?

A systematic approach is crucial when troubleshooting co-elution. The resolution of two peaks is determined by three main factors: retention factor (k), selectivity (α), and efficiency (N).[2] Start by addressing the most impactful and easily adjustable parameters.

Troubleshooting_Workflow start Co-eluting Peaks Detected check_k Is Retention Factor (k') in the optimal range (1-5)? start->check_k adjust_k Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_k->adjust_k No check_selectivity Is Selectivity (α) > 1.2? check_k->check_selectivity Yes adjust_k->check_k adjust_selectivity Modify Selectivity (α) check_selectivity->adjust_selectivity No check_efficiency Are peaks broad or tailing? check_selectivity->check_efficiency Yes selectivity_options Change Mobile Phase pH Change Organic Solvent Change Column Temperature adjust_selectivity->selectivity_options end_unresolved If still unresolved, consider sample preparation (SPE, Affinity Chromatography) adjust_selectivity->end_unresolved selectivity_options->check_selectivity adjust_efficiency Improve Efficiency (N) check_efficiency->adjust_efficiency Yes end_resolved Peaks Resolved check_efficiency->end_resolved No efficiency_options Use a new/longer column Decrease particle size Optimize flow rate adjust_efficiency->efficiency_options adjust_efficiency->end_unresolved efficiency_options->check_efficiency

A systematic workflow for troubleshooting co-eluting peaks.

Q4: How does mobile phase pH affect the separation of folates, and how can I optimize it?

The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds like folates.[6][7] Many folate vitamers have different ionization states depending on the pH.[7] By altering the mobile phase pH, you can change the charge of the analytes, which in turn affects their interaction with the stationary phase and their retention time.[7][8]

  • General Principle: For acidic compounds, decreasing the pH makes them less ionized and more retained on a reversed-phase column. For basic compounds, increasing the pH has a similar effect.[6][8]

  • Impact on Folates: Some folates, like 5-formyltetrahydrofolate and 5,10-methenyltetrahydrofolate, can interconvert depending on the pH.[9] Tetrahydrofolate is unstable at low pH.[9] Therefore, pH control is critical not only for separation but also for analyte stability.

  • Optimization Strategy: To optimize, adjust the pH to be at least one unit away from the pKa of the analytes you are trying to separate.[10] This ensures that the compounds are either fully ionized or fully unionized, leading to sharper, more predictable peaks. A study on various stationary phases found that a phosphate buffer at pH 2.3 provided better peak shape for many folates compared to an acetate buffer at pH 3.1.

Experimental Protocol: pH Adjustment

  • Determine pKa: Identify the pKa values of the co-eluting folate vitamers.

  • Select a Buffer: Choose a buffer effective in the desired pH range (e.g., phosphate, acetate).

  • Initial pH Setting: Adjust the mobile phase pH to be at least 1 pH unit above or below the pKa of your target analytes.

  • Iterative Adjustment: Perform a series of injections, systematically adjusting the pH in small increments (e.g., 0.2 pH units) to observe the effect on retention time and resolution.

  • Assess Stability: Be aware that some folates can degrade or interconvert at extreme pH values.[9]

Q5: When should I use a gradient elution method instead of an isocratic one?

For complex samples containing multiple folate vitamers with a wide range of polarities, a gradient elution is often necessary.[11]

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler but may not effectively separate compounds with significantly different retention times.

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the stronger organic solvent.[11][12] This allows for the elution of weakly retained compounds early in the run while still being able to elute strongly retained compounds in a reasonable time with good peak shape.[12]

Several studies have successfully employed gradient elution to separate different forms of folates.[13][14][15]

Table 1: Example Gradient Elution Program for Folate Analysis

Time (min)Mobile Phase A (%) (Aqueous)Mobile Phase B (%) (Organic)
0.0090.010.0
1.0090.010.0
1.5050.050.0
2.0010.090.0
3.0010.090.0
3.5090.010.0
5.0090.010.0
Source: Adapted from an optimized five-minute gradient elution for UPLC-MS/MS analysis of four folate vitamers.[16]

Q6: How do I choose the right HPLC column for folate analysis?

Changing the stationary phase is one of the most effective ways to alter selectivity and resolve co-eluting peaks.[5]

  • Column Chemistry: For folate separation by reversed-phase HPLC, alkyl-bonded stationary phases (like C18, C12, C8) have been shown to be the most promising in terms of selectivity and peak shape.[13] Phenyl-bonded phases may lack the selectivity needed to separate certain folate forms, such as 10-formyl-folic acid and 5-formyl-tetrahydrofolate.[13]

  • Particle Size: Columns with smaller particle sizes generally provide higher efficiency (sharper peaks), which can improve resolution.[4][5]

  • Column Length: A longer column can also increase efficiency and improve resolution, but it will lead to longer run times and higher backpressure.[4][5]

A study comparing ten different silica-based stationary phases found that the best selectivity for dietary folates was achieved on a polar end-capped Aquasil C18 column, followed by conventional Synergy MAX C12 and Genesis C18 columns.[13]

Q7: Can adjusting the column temperature help resolve co-eluting peaks?

Yes, adjusting the column temperature can be a useful tool for optimizing separations. Temperature affects both retention time and selectivity.[17][18]

  • Effect on Retention: Increasing the column temperature generally decreases the viscosity of the mobile phase and increases the diffusion of the analytes, leading to shorter retention times and often sharper peaks.[17][19]

  • Effect on Selectivity: Changing the temperature can alter the interactions between the analytes and the stationary phase, which can change the relative spacing of the peaks (selectivity).[17][18] For some separations, a small change in temperature (e.g., 5-10°C) can be enough to resolve co-eluting peaks.[17]

Table 2: General Effects of Temperature on Chromatographic Parameters

ParameterEffect of Increasing TemperatureEffect of Decreasing Temperature
Retention Time Decreases[17]Increases[17]
Resolution May improve or decrease[4]May improve or decrease[4]
Backpressure DecreasesIncreases
Analysis Time Decreases[4]Increases[4]

Experimental Protocol: Temperature Optimization

  • Establish Baseline: Run the separation at your current standard temperature (e.g., 40°C).

  • Systematic Variation: Increase the temperature in increments of 5-10°C and repeat the run.

  • Lower Temperature: If higher temperatures do not improve resolution, try decreasing the temperature in similar increments.

  • Evaluate: Compare the chromatograms to identify the optimal temperature for the separation of your target analytes. Ensure the temperature is within the stable range for both your column and your analytes.

Q8: How can sample preparation techniques help in resolving co-eluting peaks?

Advanced sample preparation can significantly improve the quality of your chromatogram by removing interfering compounds from the sample matrix before injection. This is particularly useful for complex samples like food or biological tissues.[20]

  • Solid-Phase Extraction (SPE): SPE is a common method for purifying food extracts before HPLC analysis of folates.[21] It uses cartridges with a solid adsorbent to selectively retain either the folates or the interfering compounds.

  • Affinity Chromatography: This is a highly specific purification technique that uses folate-binding protein (FBP) immobilized on a support.[20] The FBP selectively binds folates from the extract, and after washing away unbound matrix components, the purified folates can be eluted.[14] This method can yield practically pure folate fractions, which greatly simplifies the subsequent HPLC separation.[20]

Sample_Prep_Workflow cluster_0 Sample Preparation sample Complex Sample (e.g., Food, Plasma) extraction Heat/Enzyme Extraction sample->extraction cleanup Purification/Cleanup extraction->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe General affinity Affinity Chromatography cleanup->affinity High Specificity hplc HPLC Analysis spe->hplc affinity->hplc

Workflow for sample preparation in folate analysis.

References

Technical Support Center: Optimizing pH for (6S)-Tetrahydrofolic Acid Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing pH for enzyme assays involving (6S)-Tetrahydrofolic acid (THF).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in enzyme assays?

A1: The principal challenge is the inherent instability of this compound, particularly its susceptibility to oxidation. This instability is exacerbated by acidic conditions and exposure to light. Therefore, maintaining an appropriate pH and taking precautions to prevent oxidation are critical for obtaining reliable and reproducible assay results.

Q2: Why is determining the optimal pH crucial for my enzyme assay?

A2: Enzymes are highly sensitive to pH, and their activity is maximal at a specific pH value, known as the optimal pH. Deviations from the optimal pH can lead to a significant loss of enzyme activity due to alterations in the ionization state of amino acid residues in the active site, which can affect substrate binding and catalysis. In extreme cases, non-optimal pH can cause irreversible denaturation of the enzyme.

Q3: What is a suitable starting pH for an enzyme that uses this compound?

A3: A neutral to slightly alkaline pH is generally a good starting point for enzymes utilizing THF. Many folate-dependent enzymes exhibit optimal activity in the pH range of 6.5 to 8.0. However, the optimal pH is enzyme-specific and should be determined empirically.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity Detected

Possible Causes & Solutions:

  • Sub-optimal pH: The assay buffer pH may be outside the optimal range for your enzyme. It is recommended to perform a pH profile experiment to determine the optimal pH.

  • Degradation of this compound: THF is unstable at low pH. Ensure your buffer pH is not acidic and prepare THF solutions freshly before use. The addition of antioxidants like ascorbic acid can help protect THF from oxidation.[1]

  • Incorrect Buffer Choice: The buffer components may be inhibiting the enzyme. It's advisable to test a few different buffer systems with pKa values around the expected optimal pH.

Issue 2: High Background Signal or Non-linear Reaction Rates

Possible Causes & Solutions:

  • Spontaneous Oxidation of THF: this compound can oxidize non-enzymatically, leading to a high background signal. Including a "no-enzyme" control is essential to quantify this background rate. Degassing buffers and working under low-light conditions can minimize this issue.

  • Enzyme Instability: The enzyme may be unstable at the tested pH over the time course of the assay. Perform a time-course experiment at different enzyme concentrations to ensure the reaction rate is linear. If instability is observed, consider adding stabilizing agents like glycerol or BSA to the assay buffer.

Data Presentation: pH Optima of Key Folate-Metabolizing Enzymes

The following table summarizes the reported optimal pH ranges for several key enzymes that are part of the tetrahydrofolate metabolic pathway.

EnzymeAbbreviationOptimal pH Range
Dihydrofolate ReductaseDHFR~7.5
Serine HydroxymethyltransferaseSHMT7.5 - 8.5
Glycine Cleavage SystemGCS~7.1
Methylenetetrahydrofolate ReductaseMTHFR6.3 - 6.9
Thymidylate SynthaseTS7.4 - 7.5

Experimental Protocols

Protocol 1: Determination of Optimal pH for a (6S)-THF-Dependent Enzyme

This protocol outlines a general method for determining the optimal pH of an enzyme that utilizes this compound.

Materials:

  • Purified enzyme of interest

  • This compound (freshly prepared solution with antioxidant)

  • Co-substrates and co-factors (e.g., NADPH, serine)

  • A series of buffers covering a pH range (e.g., MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, Tris-HCl for pH 7.5-9.0)

  • Spectrophotometer or fluorometer

  • pH meter

Procedure:

  • Buffer Preparation: Prepare a set of buffers with overlapping pH ranges, covering a broad spectrum (e.g., pH 5.5 to 9.0 in 0.5 pH unit increments). Ensure the ionic strength is consistent across all buffers.

  • Assay Mixture Preparation: For each pH to be tested, prepare a reaction mixture containing all components except the enzyme in the corresponding buffer.

  • Enzyme Dilution: Dilute the enzyme to a suitable concentration in a neutral, stable buffer immediately before starting the assay.

  • Reaction Initiation: Start the reaction by adding the diluted enzyme to the pre-warmed assay mixtures for each pH.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity for each pH value. Plot the initial velocity against the pH to determine the optimal pH at which the enzyme exhibits maximum activity.

Visualizations

Tetrahydrofolate Metabolic Pathway

The following diagram illustrates the central role of this compound and the interconnectedness of the enzymes discussed.

Tetrahydrofolate_Metabolism cluster_Folate_Cycle Folate Cycle cluster_Nucleotide_Synthesis Nucleotide Synthesis cluster_Methionine_Cycle Methionine Cycle DHF Dihydrofolate (DHF) THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR NADPH -> NADP+ Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine -> Glycine Methylene_THF->THF GCS Glycine -> CO2 + NH3 Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR NADPH -> NADP+ dUMP dUMP Methylene_THF->dUMP Homocysteine Homocysteine Methyl_THF->Homocysteine dTMP dTMP dUMP->dTMP TS Methionine Methionine Homocysteine->Methionine Methionine Synthase Vitamin B12

Folate and one-carbon metabolism pathways.
Experimental Workflow for pH Optimization

This diagram outlines the logical steps for determining the optimal pH for a given enzyme assay.

pH_Optimization_Workflow start Start: Define pH Range prepare_buffers Prepare Buffers of Varying pH start->prepare_buffers prepare_assay_mix Prepare Assay Mix for Each pH prepare_buffers->prepare_assay_mix initiate_reaction Initiate Reaction with Enzyme prepare_assay_mix->initiate_reaction measure_activity Measure Initial Reaction Velocity initiate_reaction->measure_activity plot_data Plot Velocity vs. pH measure_activity->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum end End: Optimal pH Identified determine_optimum->end

Workflow for determining optimal pH.

References

Technical Support Center: Optimizing Fluorometric Assays for (6S)-THF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluorometric assays of (6S)-Tetrahydrofolate ((6S)-THF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in (6S)-THF fluorometric assays?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins, collagen), culture media constituents (e.g., phenol red, riboflavin, fetal bovine serum), and even the microplates themselves.[1] Cellular autofluorescence is most prominent in the blue and green spectral regions.[1]

  • Nonspecific Binding: The fluorescent probe or antibodies used in the assay may bind to unintended targets or surfaces of the microplate, leading to a false signal.

  • Instrumental Noise: Electronic noise from the plate reader's detector, fluctuations in the excitation light source, and light leakage can all contribute to background noise.

  • Reagent and Buffer Contamination: Impurities in solvents or buffers can be a source of interfering fluorescence.

Q2: How can I minimize autofluorescence from my cell culture medium?

To reduce background fluorescence originating from the culture medium, consider the following strategies:

  • Use Phenol Red-Free Media: Phenol red is a common pH indicator in cell culture media and a significant source of background fluorescence.[2] Switching to a phenol red-free formulation during the assay can substantially lower background signals.

  • Reduce Serum Concentration: Fetal bovine serum (FBS) contains various fluorescent molecules. If possible, reduce the serum concentration to the minimum required for cell viability during the assay.

  • Use Optically Clear Buffers: For the final reading, consider replacing the culture medium with a non-fluorescent, optically clear buffered saline solution like Phosphate-Buffered Saline (PBS).

Q3: What type of microplate is best suited for (6S)-THF fluorometric assays?

The choice of microplate is critical for minimizing background noise.

  • Black Opaque Plates: Black microplates are highly recommended for fluorescence assays as they absorb scattered light and reduce both background fluorescence and well-to-well crosstalk.[3][4][5][6]

  • Clear-Bottom Plates: For cell-based assays requiring microscopic examination, black plates with clear bottoms are ideal.[5][6] The reading can be performed from the bottom, minimizing interference from the supernatant.

Q4: How do I optimize the instrument settings on the plate reader to improve the signal-to-noise ratio?

Proper instrument settings are crucial for obtaining high-quality data.

  • Gain Setting: The gain controls the amplification of the fluorescence signal. A higher gain increases sensitivity but also amplifies background noise. It is essential to determine the optimal gain setting by testing a positive control sample to achieve a strong signal without saturating the detector.[3] Some plate readers offer automatic gain adjustment features.[3]

  • Excitation and Emission Wavelengths: Ensure that the selected wavelengths on the plate reader match the specific excitation and emission maxima of the fluorophore used in your (6S)-THF assay.

  • Number of Flashes: Increasing the number of flashes per well and averaging the readings can help to reduce variability and background noise, especially for samples with low signal intensity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your fluorometric assays for (6S)-THF.

High Background Fluorescence
Potential Cause Recommended Solution
Autofluorescence from media Use phenol red-free media. Reduce serum concentration. For final reading, replace media with PBS.[1]
Autofluorescence from cells Use red-shifted fluorescent probes that excite and emit at longer wavelengths (above 600 nm) to avoid the region of highest cellular autofluorescence.[1]
Autofluorescence from microplate Use black, opaque-walled microplates.[3][4][5][6]
Nonspecific binding of probe/antibody Increase the number and duration of wash steps.[1] Include a mild detergent like Tween-20 in the wash buffer. Optimize the concentration of the fluorescent probe or antibody through titration.
Contaminated reagents or buffers Prepare fresh buffers and solutions using high-purity solvents. Filter buffers to remove particulate matter.
High instrument gain setting Optimize the gain setting using a positive control to ensure the signal is not saturated.[3]
Low Signal Intensity
Potential Cause Recommended Solution
Suboptimal excitation/emission wavelengths Verify the excitation and emission maxima of your fluorophore and ensure the plate reader settings match.
Low concentration of fluorescent probe/antibody Perform a concentration titration to determine the optimal concentration that yields a strong signal without increasing background.
Photobleaching of fluorophore Minimize the exposure of your samples to light. Use anti-fade reagents if applicable.
Incorrect instrument settings Ensure the gain is set appropriately. For adherent cells, consider using bottom-reading mode if available.
Degradation of (6S)-THF (6S)-THF is susceptible to oxidation. Prepare samples and standards fresh and protect them from light and heat.
High Well-to-Well Variability
Potential Cause Recommended Solution
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent dispensing.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Uneven temperature across the plate Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.
Edge effects To minimize evaporation from outer wells, fill the peripheral wells with sterile water or PBS.
Incomplete mixing of reagents Gently mix the plate on an orbital shaker after adding reagents.

Experimental Protocols

While a specific commercial kit protocol for a (6S)-THF fluorometric assay should be followed, the general principles are outlined below. This protocol is based on a competitive binding fluorescence polarization assay, which can be adapted for (6S)-THF.

Principle: This assay is based on the competition between (6S)-THF in the sample and a known concentration of a fluorescently labeled folate analog for a limited number of folate binding protein sites. The binding of the fluorescent analog to the larger protein slows its rotation, resulting in a high fluorescence polarization. Unbound fluorescent analog rotates more rapidly, leading to low fluorescence polarization. The degree of polarization is inversely proportional to the concentration of (6S)-THF in the sample.

Materials:

  • Folate Binding Protein (FBP)

  • Fluorescently labeled folate analog (e.g., a red-shifted dye-folate conjugate)

  • (6S)-THF standard

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Black, opaque 96-well microplate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the (6S)-THF standard in assay buffer to create a standard curve.

  • Sample Preparation: Prepare your samples (e.g., cell lysates, tissue extracts) in the assay buffer. Ensure samples are free of particulate matter by centrifugation or filtration.

  • Assay Reaction:

    • Add a fixed amount of the fluorescently labeled folate analog to each well.

    • Add the (6S)-THF standards and samples to their respective wells.

    • Initiate the binding reaction by adding a fixed amount of FBP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorescent label.

  • Data Analysis:

    • Plot the fluorescence polarization values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of (6S)-THF in the samples by interpolating their fluorescence polarization values on the standard curve.

Data Presentation

Table 1: Comparison of Microplate Types on Signal-to-Noise Ratio

Microplate TypeTypical Signal (RFU)Typical Background (RFU)Signal-to-Noise RatioRecommendation
Clear Polystyrene 15,0005,0003Not recommended due to high background and crosstalk.[2]
White Opaque 80,00010,0008Recommended for luminescence; can be used for fluorescence if signal is weak, but background is higher than black plates.[5][7]
Black Opaque 40,0001,00040Highly recommended for fluorescence assays to minimize background and crosstalk.[3][4][5][6]

Note: Relative Fluorescence Units (RFU) are illustrative and will vary depending on the specific assay and instrument.

Table 2: Effect of Media Composition on Background Fluorescence

Media ComponentBackground Fluorescence (RFU)Recommendation
Standard Media with Phenol Red HighAvoid for final fluorescence reading.
Phenol Red-Free Media LowRecommended for fluorescence-based assays.[2]
Media with Serum Moderate to HighReduce serum concentration if possible for the duration of the assay.
PBS Very LowIdeal for final fluorescence reading.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_standards Prepare (6S)-THF Standards add_standards_samples Add Standards and Samples prep_standards->add_standards_samples prep_samples Prepare Samples prep_samples->add_standards_samples prep_reagents Prepare Reagents (Fluorescent Probe, FBP) add_probe Add Fluorescent Probe to all wells prep_reagents->add_probe add_probe->add_standards_samples add_fbp Add Folate Binding Protein (Initiate Reaction) add_standards_samples->add_fbp incubate Incubate plate (protected from light) add_fbp->incubate read_plate Read Fluorescence Polarization incubate->read_plate analyze_data Analyze Data (Generate Standard Curve) read_plate->analyze_data determine_conc Determine (6S)-THF Concentration analyze_data->determine_conc

A general workflow for a competitive fluorescence polarization assay for (6S)-THF.

troubleshooting_logic start High Background Noise Observed check_blanks Are blank wells (no sample) high? start->check_blanks check_media Check for autofluorescence in media components check_blanks->check_media Yes check_washing Review washing protocol check_blanks->check_washing No check_plate Check microplate type check_media->check_plate check_instrument Review instrument settings (e.g., gain) check_media->check_instrument check_reagents Check for reagent contamination check_media->check_reagents optimize_probe Optimize probe/antibody concentration check_washing->optimize_probe

A logical workflow for troubleshooting high background noise in fluorometric assays.

one_carbon_metabolism DHF Dihydrofolate (DHF) THF (6S)-THF DHF->THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine:s->Glycine:n Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP (DNA Synthesis) Methylene_THF->dTMP TS Methyl_THF->THF MTR Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM dUMP dUMP dUMP:s->dTMP:n

A simplified diagram of the one-carbon metabolism pathway involving (6S)-THF.

References

Calibration curve issues in (6S)-Tetrahydrofolic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of (6S)-Tetrahydrofolic acid (THF), particularly concerning calibration curve performance.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the LC-MS/MS quantification of (6S)-THF.

Question 1: My calibration curve for (6S)-THF is non-linear, especially at higher concentrations. What are the likely causes and solutions?

Answer:

Non-linearity in your calibration curve is a common issue, often stemming from detector saturation, analyte instability, or problems with standard preparation.

Troubleshooting Steps:

  • Assess Detector Saturation: The detector's response can become non-linear at high analyte concentrations.

    • Solution: Extend your calibration curve to include lower concentration points to define the linear dynamic range accurately. If saturation is confirmed, you may need to dilute your samples to fall within the established linear range of the assay.

  • Verify Standard Integrity: (6S)-THF is notoriously unstable and prone to oxidation and degradation.

    • Solution: Prepare fresh calibration standards for each analytical run.[1][2] Standards should be prepared in an antioxidant-containing buffer, such as one with ascorbic acid, and protected from light and stored at low temperatures (-25°C or -70°C) to prevent degradation.[2][3][4]

  • Check for Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to a non-linear response.[5][6]

    • Solution: Employ a stable isotope-labeled internal standard (SIL-IS), such as [¹³C₅]-5-methyl-THF, to compensate for matrix effects.[1][7] Additionally, optimizing sample clean-up procedures, for instance, by using solid-phase extraction (SPE), can help remove interfering matrix components.[2][7][8]

  • Review Instrument Parameters: Inefficient ionization at high concentrations can also contribute to non-linearity.[9]

    • Solution: Re-evaluate and optimize mass spectrometer source parameters, including ion spray voltage and gas flows, through infusion of a standard.[10]

A logical workflow for troubleshooting non-linearity is presented below.

cluster_0 Troubleshooting Non-Linear Calibration Curve start Non-Linear Curve Observed check_saturation Is the non-linearity at high concentrations? start->check_saturation check_standards Are standards freshly prepared with antioxidants? check_saturation->check_standards No solution_dilute Dilute samples and/or adjust calibration range check_saturation->solution_dilute Yes check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? check_standards->check_is Yes solution_prep_standards Prepare fresh standards in antioxidant buffer check_standards->solution_prep_standards No check_cleanup Is sample cleanup adequate (e.g., SPE)? check_is->check_cleanup Yes solution_use_is Incorporate an appropriate SIL-IS check_is->solution_use_is No solution_optimize_cleanup Optimize sample preparation and cleanup check_cleanup->solution_optimize_cleanup No end_node Linearity Improved check_cleanup->end_node Yes solution_dilute->end_node solution_prep_standards->end_node solution_use_is->end_node solution_optimize_cleanup->end_node

Caption: Troubleshooting workflow for a non-linear calibration curve.
Question 2: I'm observing poor reproducibility and high variability between replicate injections of my standards and samples. What could be the cause?

Answer:

Poor reproducibility can be frustrating and often points to issues with analyte stability, inconsistent sample handling, or instrument performance.

Troubleshooting Steps:

  • Address Analyte Instability: (6S)-THF is highly susceptible to degradation. Inconsistent exposure to light, oxygen, or non-optimal pH during preparation can lead to variable results.

    • Solution: Handle all samples and standards under gold-fluorescent light or in amber vials to prevent light-induced degradation.[2][3] Ensure all solutions, from stock to final sample, are maintained at a cool temperature (e.g., 4°C in the autosampler) and contain an antioxidant like ascorbic acid or 2-mercaptoethanol.[3][4][8] A fast sample preparation is recommended to minimize degradation.[11]

  • Evaluate Sample Preparation Consistency: Inconsistencies in extraction, especially with complex matrices, can introduce variability.

    • Solution: Automate sample preparation steps where possible. If using manual solid-phase extraction (SPE), ensure consistent conditioning, loading, washing, and elution steps for all samples. Ensure complete vortexing of the final extract before injection.

  • Check for Instrument-Related Issues: Problems with the LC-MS/MS system itself can lead to poor reproducibility.

    • Solution:

      • Autosampler: Check for air bubbles in the syringe and ensure accurate injection volumes.

      • LC System: Look for pressure fluctuations that might indicate a leak or pump issue.

      • Ion Source: A dirty or contaminated ion source can lead to inconsistent ionization and signal instability.[12] Regular cleaning is crucial.

Question 3: My assay is suffering from low sensitivity, and I'm struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve it?

Answer:

Low sensitivity for (6S)-THF can be due to its instability, inefficient extraction, matrix suppression, or suboptimal instrument settings.

Troubleshooting Steps:

  • Minimize Analyte Degradation: As (6S)-THF is unstable, significant loss can occur during sample preparation, leading to a weaker signal.

    • Solution: The most critical step is stabilization. Use extraction buffers containing antioxidants (e.g., 5 g/L ascorbic acid).[2][4] Some methods employ a derivatization step to create a more stable molecule for analysis.[13]

  • Optimize Sample Extraction and Clean-up: Inefficient recovery from the biological matrix will result in lower signal intensity.

    • Solution: Evaluate different sample preparation techniques. While protein precipitation is fast, it may not remove all interfering matrix components.[3] Solid-phase extraction (SPE) often provides a cleaner extract and can help concentrate the analyte, thereby improving sensitivity.[7][8]

  • Combat Matrix Effects: Ion suppression from co-eluting endogenous components is a major cause of low sensitivity in LC-MS/MS.[5][6]

    • Solution:

      • Chromatography: Improve chromatographic separation to resolve (6S)-THF from interfering matrix components. Adjusting the gradient or using a different column chemistry can be effective.[5]

      • Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for suppression.[7]

  • Tune Mass Spectrometer Parameters: Suboptimal MS settings will directly impact sensitivity.

    • Solution: Perform an infusion of a pure (6S)-THF standard to optimize source parameters (e.g., spray voltage, gas temperatures, and flow rates) and collision energies for the specific MRM transitions.[10]

Quantitative Data Summary

The following tables summarize typical performance characteristics for (6S)-THF and related folate quantification methods reported in the literature.

Table 1: Example Calibration Curve Performance

Analyte Matrix Calibration Range Linearity (R²) Reference
Tetrahydrofolic acid (THF) & related folates Tissue & Blood 0.5 - 2500 ng/mL > 0.980 [7]
5-methyl-THF Human Plasma 1.2 x 10⁻¹¹ - 3.2 x 10⁻⁷ mol/L Linear [14]
Folates Serum 25 pg/mL - 1000 ng/mL > 0.98 [3]

| 5-methyl-THF & other folates | Serum | 0 - 100 nmol/L | Not specified |[2] |

Table 2: Reported Limits of Quantification (LLOQ) and Detection (LOD)

Analyte Matrix LLOQ / LOD Reference
Tetrahydrofolate Food LOD: 1.5 µ g/100g [15]
5-methyl-THF Human Plasma LOD: 1.2 x 10⁻¹¹ mol/L [14]
Folates Serum LLOQ determined to be at pg/mL levels [3]

| Folate Vitamers | Serum | LOD: ≤0.3 nmol/L |[2] |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on methods for folate extraction from biological matrices.[7][8]

  • Sample Pre-treatment:

    • To 200 µL of serum or plasma, add an appropriate volume of a stable isotope-labeled internal standard solution.

    • Add an equal volume of an extraction buffer (e.g., 10 g/L ammonium formate with 5 g/L ascorbic acid, pH 3.2) to precipitate proteins and stabilize folates.[2]

    • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C.[8]

  • SPE Column Conditioning:

    • Condition a suitable SPE column (e.g., anion exchange) sequentially with 1 mL of methanol and 1 mL of wash buffer (e.g., 30 mM ascorbic acid in 25 mM NH₄OAc, pH 4.0).[8]

  • Sample Loading and Washing:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE column.

    • Wash the column with 1 mL of the wash buffer to remove unbound matrix components.[8]

  • Elution:

    • Elute the folates with an appropriate elution buffer (e.g., 50:50 H₂O:MeOH containing 0.5% 2-mercaptoethanol and 25 mM NH₄OAc, pH 7).[8]

  • Final Steps:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

The workflow for this sample preparation is visualized below.

cluster_1 SPE Sample Preparation Workflow start Start: Plasma/Serum Sample add_is Add SIL-IS & Extraction/Stabilization Buffer start->add_is vortex_centrifuge Vortex & Centrifuge add_is->vortex_centrifuge load_sample Load Supernatant onto SPE Column vortex_centrifuge->load_sample condition_spe Condition SPE Column condition_spe->load_sample wash_spe Wash SPE Column load_sample->wash_spe elute_folates Elute (6S)-THF wash_spe->elute_folates dry_reconstitute Dry Down & Reconstitute elute_folates->dry_reconstitute end_node Ready for LC-MS/MS Analysis dry_reconstitute->end_node

References

Navigating the Challenges of (6S)-Tetrahydrofolic Acid Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center > Folate Stability > (6S)-Tetrahydrofolic Acid

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound ((6S)-THF), with a specific focus on the impact of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution during freeze-thaw cycles?

A1: this compound is known to be sensitive to oxidation, and its stability can be compromised by repeated freeze-thaw cycles. While specific quantitative data for (6S)-THF is limited, studies on related folate derivatives, such as (6S)-5-methyltetrahydrofolate (6S-5-MTHF), have shown stability through at least three freeze-thaw cycles when appropriately handled in a protective matrix like rat plasma.[1][2] However, it is crucial to minimize the number of freeze-thaw cycles to maintain the integrity of the compound. For optimal stability, it is recommended to aliquot samples into single-use volumes before freezing.

Q2: What are the primary factors that contribute to the degradation of (6S)-THF during storage and handling?

A2: The main factors leading to the degradation of (6S)-THF are:

  • Oxidation: As a reduced folate, (6S)-THF is highly susceptible to oxidation.[3][4] Exposure to air (oxygen) can rapidly degrade the molecule.

  • Low pH: (6S)-THF shows instability in acidic conditions.[5]

  • Light Exposure: Like many folates, exposure to light can contribute to degradation.

  • Temperature Fluctuations: Repeated changes in temperature, such as those occurring during freeze-thaw cycles, can accelerate degradation processes.[6]

Q3: How can I improve the stability of my (6S)-THF samples during freeze-thaw cycles?

A3: To enhance stability, consider the following:

  • Use of Antioxidants: The addition of antioxidants, most commonly ascorbic acid (at a concentration of around 5 g/L), has been shown to significantly protect THF and other folates from oxidative degradation during storage and analysis.[3][4]

  • Controlled Environment: Work in a low-light environment and consider purging solutions and the headspace of storage vials with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.

  • Optimal Storage Temperature: For long-term storage, temperatures of -70°C or lower are recommended.[3][4]

  • Aliquotting: Prepare single-use aliquots to avoid the need for repeated thawing and freezing of the entire stock solution.

Q4: What are the potential degradation products of (6S)-THF?

A4: While specific degradation pathways for (6S)-THF under freeze-thaw stress are not extensively detailed in the available literature, oxidation is a primary degradation route. For the related compound 5-methyltetrahydrofolate, an oxidation product is 4-alpha-hydroxy-5-methyltetrahydrofolate (hmTHF).[7] It is plausible that (6S)-THF would undergo similar oxidative degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Potency After Thawing Oxidative degradation during handling or storage.Add an antioxidant like ascorbic acid to your sample matrix.[3][4] Ensure samples are handled under low-light conditions and consider using an inert gas overlay.
Sample subjected to multiple freeze-thaw cycles.Prepare single-use aliquots to minimize the number of freeze-thaw cycles for the stock solution.
Acidic pH of the sample matrix.Ensure the pH of the sample solution is neutral or slightly alkaline. (6S)-THF is unstable at low pH.[5]
Inconsistent Results Between Aliquots Non-homogenous freezing or thawing.Thaw samples completely and vortex gently before use to ensure homogeneity. Freeze aliquots rapidly to promote uniform ice crystal formation.
Inconsistent exposure to oxygen or light.Standardize handling procedures to ensure all aliquots are treated identically with respect to oxygen and light exposure.
Visible Changes in Sample (e.g., color change) Significant degradation of the compound.Discard the sample. Review storage and handling procedures to identify potential sources of degradation. Implement protective measures such as adding antioxidants and minimizing freeze-thaw cycles.

Quantitative Data on Folate Stability

Table 1: Stability of (6S)-5-MTHF in Rat Plasma After Three Freeze-Thaw Cycles

AnalyteConcentration (ng/mL)Mean Measured Concentration After 3 Cycles (ng/mL)Accuracy (%)
(6S)-5-MTHF20.017.6-12.0
(6S)-5-MTHF500477-4.60
(6S)-5-MTHF80007660-4.25

Data adapted from a study on (6S)-5-MTHF, which may not be fully representative of (6S)-THF stability.[1]

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment of this compound

This protocol outlines a general procedure for evaluating the stability of (6S)-THF through a series of freeze-thaw cycles.

1. Materials and Reagents:

  • This compound

  • Appropriate solvent/buffer (e.g., phosphate buffer, pH 7, containing 5 g/L ascorbic acid)

  • Low-volume, opaque storage vials

  • Calibrated analytical instrumentation (e.g., HPLC-MS/MS)

  • Freezer capable of maintaining -20°C to -80°C

  • Room temperature environment (20-25°C)

2. Sample Preparation:

  • Prepare a stock solution of (6S)-THF at a known concentration in the chosen buffer. It is highly recommended to include an antioxidant like ascorbic acid.[3][4]

  • Dispense the solution into at least 12 single-use, opaque vials (3 vials per freeze-thaw cycle, plus a baseline set).

  • Minimize headspace and consider purging with an inert gas before sealing.

3. Freeze-Thaw Cycling:

  • Baseline (Cycle 0): Immediately analyze the contents of three vials to establish the initial concentration.

  • Freezing Step: Place the remaining vials in a freezer at the desired temperature (e.g., -70°C) for a minimum of 24 hours.[8]

  • Thawing Step: Remove the vials for the next cycle and allow them to thaw completely at room temperature (approximately 24 hours).[8]

  • Analysis: After each completed cycle, analyze the contents of three vials to determine the concentration of (6S)-THF.

  • Repeat: Repeat the freeze-thaw process for a predetermined number of cycles (typically 3 to 5).[8][9]

4. Data Analysis:

  • Calculate the mean concentration of (6S)-THF at each freeze-thaw cycle.

  • Compare the mean concentration at each cycle to the baseline (Cycle 0) concentration to determine the percentage of degradation.

  • A compound is often considered stable if the mean concentration remains within ±15% of the initial concentration.

Visualizations

FreezeThawWorkflow Experimental Workflow for Freeze-Thaw Stability Testing A Prepare (6S)-THF Solution (with Ascorbic Acid) B Aliquot into Vials A->B C Analyze Baseline (T0) B->C D Freeze (-70°C, 24h) B->D L Compare Results to Baseline C->L E Thaw (Room Temp, 24h) D->E F Analyze Cycle 1 E->F G Freeze (-70°C, 24h) E->G Repeat Cycle F->L H Thaw (Room Temp, 24h) G->H I Analyze Cycle 2 H->I I->L K Analyze Final Cycle K->L

Caption: Workflow for assessing (6S)-THF freeze-thaw stability.

DegradationPathway Potential Oxidative Degradation of (6S)-THF THF This compound (Active Form) OxidizedProduct Oxidized Degradation Products (e.g., Dihydrofolate, Pterins) THF->OxidizedProduct Oxidation Loss Loss of Biological Activity OxidizedProduct->Loss Stress Freeze-Thaw Cycles + Oxygen + Low pH Stress->THF

Caption: Simplified pathway of (6S)-THF oxidative degradation.

References

Technical Support Center: Analysis of (6S)-5,6,7,8-Tetrahydrofolic Acid ((6S)-THF)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the analysis of (6S)-5,6,7,8-tetrahydrofolic acid ((6S)-THF), a critical B vitamin essential for various metabolic processes[1]. The following information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard in (6S)-THF analysis?

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls being analyzed. Its primary purpose is to compensate for variations that can occur during sample preparation and analysis[2]. By comparing the analyte signal to the internal standard signal, a more accurate and precise quantification of (6S)-THF can be achieved. This is particularly crucial in complex biological matrices where sample-to-sample variability in extraction efficiency and instrument response is common[3].

Q2: What are the key characteristics of a suitable internal standard for (6S)-THF analysis?

An ideal internal standard for (6S)-THF analysis should possess the following characteristics:

  • Structural Similarity: The IS should be structurally and chemically similar to (6S)-THF to ensure it behaves similarly during sample preparation (e.g., extraction) and analysis (e.g., chromatography and ionization)[4][5].

  • Not Naturally Present: The internal standard should not be naturally present in the biological samples being analyzed to avoid interference and inaccurate quantification[4][6].

  • Purity: The IS should be of high purity to prevent the introduction of interfering substances[4].

  • Co-elution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the internal standard should ideally co-elute with the analyte to experience the same matrix effects[5].

  • Mass Difference (for LC-MS): In LC-MS, the IS should have a different mass-to-charge ratio (m/z) from (6S)-THF to allow for simultaneous detection without signal overlap[5].

Q3: What type of internal standard is recommended for (6S)-THF analysis by LC-MS/MS?

For LC-MS/MS analysis of (6S)-THF, a stable isotope-labeled (SIL) internal standard is highly recommended[3][5]. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). ¹³C₅-labeled folate forms are commonly used as internal standards for the analysis of various folate vitamers[7][8]. Therefore, (6S)-[¹³C₅]-THF would be the ideal internal standard.

Q4: Why is a stable isotope-labeled internal standard preferred over a structural analog?

A stable isotope-labeled internal standard is considered the "gold standard" for quantitative LC-MS analysis for several reasons[3]:

  • Identical Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves identically during sample extraction, chromatography, and ionization, providing the most accurate compensation for any variations[5].

  • Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS measurements. Since a SIL-IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for effective correction[5].

  • Improved Precision and Accuracy: The use of a SIL-IS generally leads to improved precision and accuracy of the analytical method.

While a structural analog can compensate for some variability, it may not perfectly mimic the behavior of (6S)-THF, especially concerning ionization efficiency and matrix effects[5].

Troubleshooting Guide

Q5: My internal standard peak area is highly variable between samples. What could be the cause?

High variability in the internal standard peak area can be attributed to several factors:

  • Inconsistent Addition of Internal Standard: Ensure that the internal standard is added precisely and consistently to every sample at the beginning of the sample preparation process. Use calibrated pipettes and vortex each sample thoroughly after the addition.

  • Precipitation of the Internal Standard: The concentration of the internal standard might be too high, leading to solubility issues and precipitation in the sample or final extract[5]. Consider reducing the concentration of the IS.

  • Degradation of the Internal Standard: (6S)-THF and its derivatives are sensitive to oxidation and degradation[9]. Ensure that the internal standard is stored properly and that antioxidants (e.g., ascorbic acid) are used during sample preparation.

  • Injector Issues: A malfunctioning autosampler can lead to inconsistent injection volumes. Check the autosampler for any leaks or blockages[10].

Q6: I am observing a peak at the same retention time and m/z as my analyte in my blank samples. What should I do?

The presence of an analyte peak in blank samples indicates contamination.

  • Contaminated Reagents or Glassware: Check all solvents, reagents, and glassware for potential contamination. Use HPLC-grade solvents and thoroughly clean all glassware.

  • Carryover from Previous Injections: If a high-concentration sample was injected previously, carryover might occur. Implement a rigorous needle wash protocol in your autosampler settings.

  • Internal Standard Impurity: The internal standard itself might contain a small amount of the unlabeled analyte[4]. This is a common issue with SIL-IS. The response of the analyte in the IS solution should be less than 5% of the response at the lower limit of quantification (LLOQ) of the assay[4].

Q7: The peak shape of my internal standard is poor (e.g., tailing or splitting). How can I improve it? Poor peak shape can be caused by several factors related to the chromatography:

  • Column Contamination: The analytical column may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace it[11].

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal. Ensure the pH and organic solvent composition are suitable for the separation. For folates, a buffered mobile phase is typically required.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overloading: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or sample concentration[11].

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters relevant to the analysis of (6S)-THF using a stable isotope-labeled internal standard.

Table 1: Recommended Properties for a Stable Isotope-Labeled Internal Standard for (6S)-THF Analysis

PropertyRecommendationRationale
Isotopic Label ¹³C or ¹⁵NMinimizes the risk of isotopic exchange that can occur with ²H (deuterium) labels and provides a significant mass shift[3][5].
Mass Difference ≥ 4-5 DaReduces the likelihood of mass spectrometric cross-talk between the analyte and the internal standard[5].
Purity > 95%High purity minimizes the contribution of the unlabeled analyte from the internal standard solution[4].
Concentration Consistent across all samplesTypically matched to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration of the analyte[5].

Table 2: Example LC-MS/MS Parameters for (6S)-THF Analysis

ParameterTypical Value/Condition
LC Column C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water with 0.5% Ascorbic Acid
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
(6S)-THF Transition m/z 446.2 -> 299.1
(6S)-[¹³C₅]-THF Transition m/z 451.2 -> 304.1

Note: These are example parameters and should be optimized for your specific instrumentation and application.

Experimental Protocols

Protocol 1: Sample Preparation for (6S)-THF Analysis in Human Plasma

All steps should be performed under subdued light and on ice to minimize folate degradation.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Add Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., (6S)-[¹³C₅]-THF in an antioxidant-containing buffer). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold methanol containing 1% ascorbic acid. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need to Quantify (6S)-THF q1 Is LC-MS/MS the analytical method? start->q1 sil Select a Stable Isotope-Labeled (SIL) IS ((6S)-[¹³C₅]-THF is ideal) q1->sil Yes analog Consider a Structural Analog IS q1->analog No q2 Is a suitable SIL-IS commercially available and affordable? sil->q2 verify Verify IS Purity and Identity analog->verify q2->analog No q2->verify Yes optimize Optimize IS Concentration verify->optimize validate Perform Method Validation optimize->validate end Routine Analysis validate->end

Caption: Decision-Making Workflow for Internal Standard Selection.

Experimental_Workflow sample_prep 1. Sample Preparation (Plasma, Tissue, etc.) add_is 2. Add Internal Standard ((6S)-[¹³C₅]-THF) sample_prep->add_is extraction 3. Extraction (e.g., Protein Precipitation) add_is->extraction cleanup 4. Optional: Clean-up (e.g., SPE) extraction->cleanup analysis 5. LC-MS/MS Analysis cleanup->analysis quant 6. Data Processing & Quantification (Analyte/IS Ratio) analysis->quant result Result: (6S)-THF Concentration quant->result

Caption: Experimental Workflow for (6S)-THF Analysis.

References

Validation & Comparative

(6S)-Tetrahydrofolic Acid Demonstrates Superior Bioavailability Over Folic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that (6S)-Tetrahydrofolic acid (L-5-MTHF), the biologically active form of folate, exhibits greater bioavailability compared to synthetic folic acid. This guide provides an objective comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, specifically as its various salts, consistently demonstrates a faster and more efficient increase in plasma folate levels than folic acid. This is primarily because L-5-MTHF bypasses the need for enzymatic conversion by dihydrofolate reductase (DHFR), a step that is necessary for folic acid to become metabolically active. This direct availability is particularly advantageous for individuals with polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which can impair the conversion of folic acid to its active form.

Quantitative Comparison of Bioavailability

Clinical studies have consistently shown significant differences in key pharmacokinetic parameters between this compound and folic acid. The following table summarizes the quantitative data from key human intervention studies.

Study (Year)Folate FormDoseCmax (nmol/L)Tmax (h)AUC (nmol/L*h)
Schön et al. (2025) [1][2](6S)-5-MethylTHF-dicholine saltEquimolar to 400 µg Folic Acid-0.81.64-fold higher (total folate) vs Folic Acid
Folic Acid400 µg-1.6-
Prinz-Langenohl et al. (2009) [3][4][6S]-5-MTHF416 µgSignificantly higher vs Folic AcidSignificantly shorter vs Folic AcidSignificantly higher vs Folic Acid
Folic Acid400 µg---
Obeid et al. (2020) [5](6S)-5-Methyl-THF-Na salt436 µg36.8 ± 10.8-126.0 ± 33.6
Folic Acid400 µg11.1 ± 4.1-56.0 ± 25.3

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve. Direct comparison of absolute values between studies should be done with caution due to differences in study populations, methodologies, and the specific salt of (6S)-5-MTHF used.

Metabolic Pathways

The metabolic pathways of folic acid and this compound differ significantly, which underlies their differences in bioavailability. Folic acid, a synthetic compound, requires a two-step reduction process catalyzed by dihydrofolate reductase (DHFR) to be converted into the biologically active tetrahydrofolate. In contrast, this compound is the primary active form of folate in the body and can directly enter the folate metabolic cycle.

cluster_FolicAcid Folic Acid Metabolism cluster_L5MTHF This compound Pathway cluster_Cycle Folate Cycle FA Folic Acid DHF Dihydrofolate FA->DHF DHFR THF Tetrahydrofolate DHF->THF DHFR MetCycle One-Carbon Metabolism (e.g., DNA Synthesis) THF->MetCycle L5MTHF This compound (L-5-MTHF) L5MTHF->MetCycle Direct Entry

Figure 1. Simplified metabolic pathways of Folic Acid and this compound.

Experimental Protocols

The findings presented in this guide are based on robust clinical trials. Below are the detailed methodologies for key experiments cited.

Schön et al. (2025): Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt vs. Folic Acid[1][2]
  • Study Design: A randomized, double-blind, single-dose, cross-over study.

  • Participants: Healthy adult volunteers.

  • Intervention: Participants received a single oral dose of (6S)-5-Methyltetrahydrofolate dicholine salt or an equimolar dose of folic acid. A washout period was observed between the two interventions.

  • Data Collection: Blood samples were collected at multiple time points over 24 hours to determine plasma folate concentrations.

  • Analytical Method: Plasma concentrations of total folate and (6S)-5-MethylTHF were measured. The incremental area under the curve (iAUC) was calculated to assess bioavailability.

Prinz-Langenohl et al. (2009): [6S]-5-MTHF vs. Folic Acid in Women with MTHFR Polymorphism[3][4]
  • Study Design: A randomized, crossover design.

  • Participants: Healthy women, including those with the homozygous (TT) and wild-type (CC) 677C→T polymorphism of the MTHFR gene.

  • Intervention: Participants received a single oral dose of 416 µg of [6S]-5-MTHF or 400 µg of folic acid.

  • Data Collection: Plasma folate concentrations were measured up to 8 hours after supplementation.

  • Analytical Method: Pharmacokinetic parameters including the area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (tmax) were calculated.

Obeid et al. (2020): Pharmacokinetics of Sodium Salt of (6S)-5-Methyltetrahydrofolic Acid vs. Folic Acid[5]
  • Study Design: A randomized, double-blind, cross-over study.

  • Participants: Twenty-four healthy adults (12 men and 12 women).

  • Intervention: Participants received a single oral dose of 436 µg of (6S)-5-Methyl-THF-Na and an equimolar dose of folic acid (400 µg) with a two-week washout period in between.

  • Data Collection: Plasma concentrations of (6S)-5-Methyl-THF were measured at nine time points between 0 and 8 hours.

  • Analytical Method: The area under the curve (AUC), Cmax, and Tmax of plasma (6S)-5-Methyl-THF were determined.

Typical Experimental Workflow for a Bioavailability Study

The following diagram illustrates a standard workflow for a clinical trial designed to compare the bioavailability of two different folate forms.

cluster_workflow Bioavailability Study Workflow start Participant Screening & Recruitment random Randomization start->random intervention1 Intervention 1 (e.g., Folic Acid) random->intervention1 washout1 Washout Period sampling1 Serial Blood Sampling intervention1->sampling1 washout2 Washout Period sampling1->washout2 intervention2 Intervention 2 (e.g., L-5-MTHF) washout2->intervention2 sampling2 Serial Blood Sampling intervention2->sampling2 analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) sampling2->analysis end Data Interpretation & Comparison analysis->end

Figure 2. Generalized workflow for a crossover bioavailability study.

Conclusion

The available scientific evidence strongly supports the superior bioavailability of this compound compared to folic acid. Its ability to bypass the enzymatic reduction step required for folic acid makes it a more readily available source of active folate for the body. This is a critical consideration for researchers and clinicians, particularly when addressing folate deficiencies or in populations with genetic variations that affect folate metabolism. The use of this compound may offer a more reliable and effective strategy for increasing folate status.

References

A Comparative Analysis of (6S)-Tetrahydrofolic Acid and 5-MTHF in Folate Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of folate source in supplementation and therapeutic applications is a critical decision. This guide provides an objective comparison of the efficacy of (6S)-Tetrahydrofolic acid (THF) and its methylated derivative, (6S)-5-Methyltetrahydrofolate (5-MTHF), supported by experimental data from human clinical trials. While (6S)-THF is a crucial metabolic intermediate, the majority of comparative research focuses on the synthetic precursor, folic acid, versus the primary circulating active form, 5-MTHF. This guide will reflect the available scientific literature, focusing on the well-documented comparison between folic acid and 5-MTHF to inform on the efficacy of biologically active folates.

Introduction to Folate Metabolism

Folate, or vitamin B9, is an essential nutrient that plays a pivotal role in one-carbon metabolism, which is fundamental for DNA synthesis, DNA repair, and the methylation of DNA and other molecules. Folate deficiency is implicated in a range of health issues, including megaloblastic anemia, neural tube defects in newborns, and an elevated risk of cardiovascular disease.

The metabolic journey of folates from dietary intake or supplementation to their active forms is a key determinant of their efficacy. Folic acid, a synthetic oxidized form of folate, requires a two-step reduction by the enzyme dihydrofolate reductase (DHFR) to become the metabolically active this compound (THF).[1] THF then undergoes further enzymatic conversions to various derivatives, with (6S)-5-Methyltetrahydrofolate (5-MTHF) being the most abundant and biologically active form in human plasma.[2] In contrast, supplementation with 5-MTHF provides the active form directly, bypassing the need for DHFR reduction.[3] This is particularly significant for individuals with common polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which can impair the conversion of other folate forms into 5-MTHF.[4]

Comparative Efficacy: 5-MTHF vs. Folic Acid

The primary measure of efficacy for folate supplementation lies in its ability to increase folate levels in the blood and reduce markers of folate deficiency, such as homocysteine. The following sections present a detailed comparison based on available experimental data.

Bioavailability and Pharmacokinetics

Numerous studies have demonstrated that 5-MTHF exhibits superior bioavailability compared to folic acid. This is often attributed to its direct absorption and the circumvention of the potentially rate-limiting DHFR reduction step.[1][5]

A randomized, double-blind, single-dose, cross-over study comparing a dicholine salt of (6S)-5-MTHF with folic acid found that the bioavailability of 5-MTHF was significantly higher. The incremental area under the curve (iAUC) for plasma total folate was 1.64-fold higher, and for plasma (6S)-5-MTHF, it was 2.56-fold higher following administration of the 5-MTHF salt compared to an equimolar dose of folic acid.[5]

Another study in women with the homozygous (TT) or wild-type (CC) 677C→T polymorphism of MTHFR found that the area under the curve (AUC) and maximum concentration (Cmax) were significantly higher, and the time to reach maximum concentration (tmax) was significantly shorter for 5-MTHF compared to folic acid in both genotypes.[4] These findings suggest that 5-MTHF is more effectively absorbed and leads to a more rapid increase in plasma folate levels.

Parameter5-MTHF SupplementationFolic Acid SupplementationFold Difference (5-MTHF vs. Folic Acid)Reference
iAUC0-8h (Plasma Total Folate) HigherLower1.64[5]
iAUC0-8h (Plasma (6S)-5-MTHF) HigherLower2.56[5]
AUC (Total Plasma Folate) in TT Genotype ~2x HigherLower2.0[4]
Cmax (Total Plasma Folate) in TT Genotype ~2x HigherLower~2.0[4]
tmax (Total Plasma Folate) in TT Genotype ShorterLonger-[4]

Table 1: Pharmacokinetic parameters of 5-MTHF versus Folic Acid from human studies.

Impact on Blood Folate and Homocysteine Levels

Long-term studies have consistently shown that 5-MTHF is at least as effective, and in some cases more so, than folic acid in improving blood folate status and reducing plasma homocysteine levels.

A 16-week placebo-controlled intervention study in healthy adults found that while both folic acid and 5-MTHF significantly increased plasma and erythrocyte folate concentrations compared to placebo, the mean plasma increase due to folic acid was 26% higher than that of 5-MTHF in this particular study.[6] However, other studies have reported different outcomes. For instance, a 24-week study in women of childbearing age demonstrated that supplementation with 416 µ g/day of [6S]-5-MTHF led to a significantly higher increase in red blood cell folate compared to 400 µ g/day of folic acid.[7]

Regarding homocysteine reduction, a 24-week randomized controlled trial in healthy women found that supplementation with either 400 µg folic acid, 416 µg [6S]-5-MTHF, or 208 µg [6S]-5-MTHF resulted in a similar and significant decrease in plasma total homocysteine concentrations compared to placebo.[8] This indicates that even at a lower dose, 5-MTHF is effective in reducing this key cardiovascular risk factor.

Outcome Measure5-MTHF SupplementationFolic Acid SupplementationKey FindingsReference
Change in Plasma Folate (16 weeks) Significant IncreaseSignificant IncreaseFolic acid showed a 26% greater increase in this study.[6]
Change in Erythrocyte Folate (16 weeks) Significant IncreaseSignificant IncreaseRelative increase compared to food folate was 40% for 5-MTHF and 43% for folic acid.[6]
Increase in Red Blood Cell Folate (24 weeks) Significantly HigherLowerThe group receiving 416 µg/d [6S]-5-MTHF had a greater increase than the 400 µg/d folic acid group.[7]
Decrease in Plasma Homocysteine (24 weeks) Significant DecreaseSignificant DecreaseNo significant difference between the supplemented groups.[8]

Table 2: Comparative effects of 5-MTHF and Folic Acid on blood folate and homocysteine levels.

Experimental Protocols

Study Design for Bioavailability Assessment

A common experimental design to compare the bioavailability of different folate forms is a randomized, double-blind, crossover study.

  • Participant Recruitment: Healthy adult volunteers are recruited. Exclusion criteria often include pregnancy, lactation, use of folate-containing supplements, and certain medical conditions or medications that affect folate metabolism.

  • Genotyping: Participants may be genotyped for common MTHFR polymorphisms (e.g., C677T) as this can influence folate metabolism.

  • Study Arms: In a crossover design, each participant receives a single oral dose of the test substance (e.g., 5-MTHF) and the reference substance (e.g., folic acid) on separate occasions, with a washout period in between.

  • Blood Sampling: Blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) to determine the plasma folate concentration-time profile.

  • Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (tmax).

Laboratory Methodologies
  • Measurement of Plasma and Red Blood Cell Folate: The microbiological assay, typically using Lactobacillus rhamnosus, is considered a reliable method for measuring total folate concentrations in plasma and red blood cells.[6] This assay measures all forms of folate that are biologically active for the microorganism. For red blood cell folate, a hemolysate is prepared from a whole blood sample.

  • Measurement of Plasma Homocysteine: Total plasma homocysteine is typically measured using high-performance liquid chromatography (HPLC) with fluorescence detection or by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods involve a reduction step to convert all forms of homocysteine to its free form before analysis.

  • MTHFR Genotyping: Genotyping for MTHFR polymorphisms is commonly performed using polymerase chain reaction (PCR)-based methods on genomic DNA extracted from peripheral blood leukocytes.

Visualizing the Folate Metabolic Pathway and Experimental Workflow

Folate Metabolism and One-Carbon Transfer

The following diagram illustrates the metabolic pathway of folic acid and 5-MTHF, highlighting the central role of this compound and the one-carbon cycle.

Folate_Metabolism cluster_Supplementation Supplementation cluster_Metabolism Cellular Metabolism cluster_OneCarbon One-Carbon Metabolism Folic Acid Folic Acid DHF Dihydrofolate Folic Acid->DHF DHFR 5-MTHF 5-MTHF 5-Methyl-THF 5-MTHF 5-MTHF->5-Methyl-THF THF This compound DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF 5,10-Methylene-THF->THF 5,10-Methylene-THF->5-Methyl-THF MTHFR DNA Synthesis DNA Synthesis 5,10-Methylene-THF->DNA Synthesis 5-Methyl-THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosylmethionine Methionine->SAM SAH S-adenosylhomocysteine SAM->SAH Methylation (e.g., DNA) DNA Methylation DNA Methylation SAM->DNA Methylation SAH->Homocysteine

Caption: Metabolic pathway of folic acid and 5-MTHF in one-carbon metabolism.

Experimental Workflow for a Comparative Bioavailability Study

The diagram below outlines a typical experimental workflow for a clinical trial comparing the bioavailability of two folate supplements.

Experimental_Workflow cluster_Recruitment Phase 1: Recruitment & Screening cluster_Intervention Phase 2: Intervention (Crossover Design) cluster_DataCollection Phase 3: Data Collection cluster_Analysis Phase 4: Analysis Recruit Recruit Healthy Volunteers Screen Screening & Informed Consent Recruit->Screen Genotype MTHFR Genotyping (Optional) Screen->Genotype Randomize Randomize to Group A or B Genotype->Randomize GroupA Group A: Administer 5-MTHF Randomize->GroupA GroupB Group B: Administer Folic Acid Randomize->GroupB Washout Washout Period BloodSampling Serial Blood Sampling (0-24h post-dose) GroupA->BloodSampling GroupB->BloodSampling Crossover Crossover Groups Washout->Crossover Crossover->GroupA Group B now gets 5-MTHF Crossover->GroupB Group A now gets Folic Acid SampleProcessing Process Samples (Plasma & RBCs) BloodSampling->SampleProcessing FolateAnalysis Measure Plasma Folate (Microbiological Assay/LC-MS) SampleProcessing->FolateAnalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, tmax) FolateAnalysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

References

A Comparative Guide to the Validation of LC-MS/MS Methods for (6S)-Tetrahydrofolic Acid in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (6S)-Tetrahydrofolic acid (THF), the biologically active form of folic acid, in plasma is crucial for pharmacokinetic studies, nutritional assessment, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity, specificity, and throughput. This guide provides a comparative overview of key performance characteristics of various validated LC-MS/MS methods for (6S)-THF in plasma, supported by experimental data from published studies.

Comparative Performance of LC-MS/MS Methods

The validation of a bioanalytical method is essential to ensure its reliability. Key validation parameters include linearity, precision, accuracy, recovery, and stability. The following tables summarize the performance of different LC-MS/MS methods for the analysis of folate vitamers, including THF, in human plasma or serum.

Parameter Method 1 (Fazili et al., 2017) [1]Method 2 (Midttun et al., 2009) [2][3]Method 3 (Zhang et al., 2014) Method 4 (Pfeiffer et al., 2007) [4]
Linearity Range Not specified for THF alone0.07 - 140 nmol/L0.249–19.9 ng/mL (FA) 5.05–50.5 ng/mL (5-M-THF)Not specified for THF alone
Precision (CV%) ≤11.4% for minor folates (<1–5 nmol/L)Intra-run: 5.0%–9.9% Inter-run: 3.3%–9.5%Not specifiedNot specified
Accuracy (Recovery %) 91.7–108% for minor folates103%–108% (5-mTHF) 82%–94% (hmTHF) 86%–90% (FA)Not specifiedMA almost completely recovered folates except for FA (69%) and THF (36%)
Limit of Detection (LOD) ≤0.3 nmol/L0.07-0.52 nmol/LNot specified2.5 nmol/L for THF
Sample Volume 150 µL60 µL100 µL275 µL
Internal Standard ¹³C₅-labeled analogues¹³C-labeled folate formsMethotrexate¹³C₅-labeled analogues

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Folate Analysis in Plasma/Serum.

Experimental Protocols: A Glimpse into Methodologies

The methodologies employed for the LC-MS/MS analysis of (6S)-THF in plasma typically involve three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The primary goal of sample preparation is to extract the analyte of interest from the complex plasma matrix and remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis.[5][6]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a suitable solvent. This technique can lead to cleaner extracts and improved sensitivity.[1][7]

  • Affinity Chromatography: This highly specific method uses folate binding protein immobilized on a column to capture folates from the sample.[8][9][10]

Stabilizing agents such as ascorbic acid or 2-mercaptoethanol are often added during sample preparation to prevent the oxidation of the labile THF molecule.[1][6]

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate (6S)-THF from other folate forms and endogenous plasma components. Reversed-phase columns, such as C18 or C8, are commonly employed.[1][11][12] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) delivered in a gradient or isocratic elution mode.[1][6][11]

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is the most common detector for this application. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for (6S)-THF and its stable isotope-labeled internal standard. Electrospray ionization (ESI) in the positive ion mode is typically used.[6][11]

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagrams illustrate a typical workflow for LC-MS/MS analysis and the central role of THF in one-carbon metabolism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Stabilizers plasma->add_is extraction Extraction (PPT, SPE, or Affinity) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in plasma.

one_carbon_metabolism DHF Dihydrofolate (DHF) THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate MethylTHF->THF MS FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF Purines Purine Synthesis FormylTHF->Purines Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS Serine Serine Glycine Glycine Serine->Glycine SHMT

Caption: The central role of this compound in one-carbon metabolism.

References

Battle of the Binders: A Comparative Guide to Antibody Cross-Reactivity with Folate Forms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies to different forms of folate is paramount for accurate quantification and targeted therapeutic development. This guide provides an objective comparison of antibody cross-reactivity against three key folate forms: folic acid, folinic acid, and 5-methyltetrahydrofolate (5-MTHF), supported by available experimental data and detailed methodologies.

Folate, an essential B vitamin, exists in various forms, each with a distinct role in one-carbon metabolism, a fundamental process for DNA synthesis, methylation, and amino acid metabolism. Folic acid is a synthetic, oxidized form used in supplements and fortified foods. Folinic acid (leucovorin) is a 5-formyl derivative of tetrahydrofolate (THF), and 5-MTHF is the most biologically active form in circulation. The structural nuances between these forms present a significant challenge for antibody-based applications, where specificity is key.

Quantitative Comparison of Folate Binding

Folate FormFolate Receptor α (IC50 in µmol/L)Folate Receptor β (IC50 in µmol/L)Bovine Milk Folate Binding Protein (IC50 in µmol/L)
Folic Acid0.080.120.07
5-Methyltetrahydrofolate (5-MTHF)0.250.350.22
Folinic Acid1.802.501.50

Data adapted from Palacios et al. The lower the IC50 value, the higher the binding affinity.

These results demonstrate that folic acid exhibits the highest affinity for all three folate receptors, followed by 5-MTHF, with folinic acid showing the lowest affinity by a significant margin[1][2][3]. This suggests that antibodies raised against one form of folate may exhibit varying degrees of cross-reactivity with others, with the potential for higher cross-reactivity between folic acid and 5-MTHF compared to folinic acid.

Further supporting the potential for high specificity, a commercially available monoclonal antibody raised against 5-MTHF (clone FA-24) has been shown to be highly specific for 5-MTHF and does not cross-react with folic acid, folinic acid, tetrahydrofolic acid, or dihydrofolic acid[4][5]. This indicates that it is possible to generate antibodies that can discriminate between these closely related molecules.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of an antibody against different folate forms, a competitive enzyme-linked immunosorbent assay (ELISA) or Surface Plasmon Resonance (SPR) are the methods of choice.

Competitive ELISA Protocol

This method quantifies the cross-reactivity by measuring the concentration of each folate analog required to inhibit the binding of the antibody to its target antigen by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., folate-BSA conjugate)

  • Anti-folate antibody

  • Folic acid, folinic acid, and 5-MTHF standards

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1 µg/mL of folate-BSA in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the folate standards (folic acid, folinic acid, and 5-MTHF). In separate tubes, pre-incubate the anti-folate antibody with each dilution of the standards for 30 minutes at room temperature.

  • Incubation: Add the antibody-folate mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Plot the absorbance against the log of the folate concentration for each analog and determine the IC50 value. The lower the IC50, the higher the affinity and the greater the cross-reactivity.

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Anti-folate antibody (ligand)

  • Folic acid, folinic acid, and 5-MTHF (analytes)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

Procedure:

  • Ligand Immobilization: Covalently immobilize the anti-folate antibody onto the sensor chip surface using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject different concentrations of each folate analog (folic acid, folinic acid, and 5-MTHF) sequentially over the immobilized antibody surface.

  • Association and Dissociation: Monitor the change in response units (RU) during the association (analyte binding) and dissociation (buffer flow) phases in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD) for each folate analog. A lower KD value indicates a higher binding affinity.

Visualizing the Molecular Landscape

To better understand the context of folate antibody specificity, it is crucial to visualize the metabolic pathways where these molecules function and the experimental workflows used to characterize their interactions.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR Folinic_Acid Folinic Acid (5-Formyl-THF) Methylene_THF 5,10-Methylene-THF Folinic_Acid->Methylene_THF THF Tetrahydrofolate (THF) DHF->THF DHFR THF->Methylene_THF Methyl_THF 5-Methyl-THF (5-MTHF) Methylene_THF->Methyl_THF MTHFR Homocysteine Homocysteine Methionine Methionine Methyl_THF->Methionine Vitamin B12 Homocysteine->Methionine Methionine Synthase SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine

Caption: One-Carbon Metabolism Pathway.

Competitive_ELISA_Workflow Plate 1. Coat Plate with Folate-BSA Conjugate Wash1 2. Wash Plate->Wash1 Block 3. Block with BSA Wash1->Block Wash2 4. Wash Block->Wash2 Competition 5. Add Anti-Folate Antibody Pre-incubated with Folate Analogs Wash2->Competition Wash3 6. Wash Competition->Wash3 Secondary_Ab 7. Add Enzyme-Conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 8. Wash Secondary_Ab->Wash4 Substrate 9. Add Substrate Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Competitive ELISA Workflow.

Antibody_Folate_Binding Antibody Anti-Folate Antibody Folic_Acid Folic Acid Antibody->Folic_Acid Binds Folinic_Acid Folinic Acid Antibody->Folinic_Acid Binds MTHF 5-MTHF Antibody->MTHF Binds High_Affinity High Affinity (Low Cross-Reactivity) Folic_Acid->High_Affinity Low_Affinity Low Affinity (High Cross-Reactivity) Folinic_Acid->Low_Affinity MTHF->High_Affinity

Caption: Antibody Binding to Folate Forms.

Conclusion

The specificity of antibodies to different folate forms is a critical consideration for researchers. While comprehensive quantitative data on the cross-reactivity of a single antibody to folic acid, folinic acid, and 5-MTHF is limited, the available information on folate receptor binding suggests a hierarchy of affinity, with folic acid being the strongest binder. The existence of highly specific monoclonal antibodies, such as the one against 5-MTHF, demonstrates that achieving high specificity is possible. For definitive characterization of antibody cross-reactivity, rigorous experimental validation using techniques like competitive ELISA and SPR is essential. The protocols and visualizations provided in this guide offer a framework for conducting such comparative analyses, ultimately enabling more accurate and reliable folate-related research and development.

References

A Head-to-Head Comparison of Folate Quantification Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folate is paramount for applications ranging from nutritional assessment to clinical diagnostics and therapeutic monitoring. The selection of an appropriate assay from the diverse methodologies available can be a critical determinant of experimental success. This guide provides an objective, data-driven comparison of the most prevalent folate quantification assays, offering insights into their principles, performance, and ideal applications.

This comprehensive overview examines microbiological assays, competitive binding immunoassays (including ELISA and CLIA), and chromatographic techniques (HPLC and LC-MS/MS). By presenting detailed experimental protocols, quantitative performance data in comparative tables, and visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific analytical needs.

At a Glance: Key Performance Characteristics of Folate Quantification Assays

The selection of a folate assay is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes key quantitative performance indicators for the major assay types to facilitate a rapid comparison.

Assay TypePrincipleTypical Sample TypesLimit of Detection (LOD) / Limit of Quantitation (LOQ)ThroughputKey AdvantagesKey Disadvantages
Microbiological Assay Measures the growth of folate-dependent bacteria (Lactobacillus rhamnosus) in response to folate in the sample.[1][2]Serum, plasma, red blood cells, food.[1][2]LOD: Sub-nanogram levels.[1]LowMeasures all biologically active folate forms, inexpensive, requires simple instrumentation.[1]Time-consuming (2 days), susceptible to interference from antibiotics, lower precision (~10% CV).[1]
Immunoassays (ELISA, CLIA) Competitive binding between sample folate and a labeled folate for a limited number of folate binding protein (FBP) sites.[3]Serum, plasma, cell culture supernatants, tissue homogenates.[3][4]LOD: ~0.44 - 0.94 ng/mL.[5][6]HighHigh throughput, automated, relatively easy to perform.[1]Potential for cross-reactivity, lot-to-lot variability, may not equally recognize all folate vitamers.[1][7]
HPLC Chromatographic separation of different folate vitamers followed by detection (UV or fluorescence).[8]Food, serum, plasma.[8][9]LOD: ~0.01 µg/mL (fluorescence detection).ModerateCan separate and quantify different folate vitamers.[8]Requires sample clean-up, lower sensitivity for some vitamers without fluorescence detection.
LC-MS/MS Liquid chromatography separation coupled with mass spectrometry for highly specific detection and quantification of folate vitamers.[10][11]Serum, plasma, whole blood.[10][11][12]LOD: ~0.2 - 0.4 nmol/L.[11]Moderate to HighHigh specificity, accuracy, and precision; can measure multiple vitamers simultaneously.[1][11]High cost, requires specialized equipment and expertise.[1]

In-Depth Assay Comparison

This section provides a detailed look at each assay type, including their underlying principles and typical performance metrics.

Microbiological Assay

The microbiological assay is the traditional "gold standard" for measuring total functional folate. It relies on the principle that the growth of certain bacteria, most commonly Lactobacillus rhamnosus, is directly proportional to the amount of bioavailable folate in the sample.

Performance Data:

ParameterTypical Value/RangeCitation
Linear Range 0.1 - 10 ng/mL
Precision (CV) ~6-10%[1]
Assay Time 16-48 hours[1]
Immunoassays: ELISA and CLIA

Immunoassays for folate are predominantly competitive binding assays. In these assays, folate from the sample competes with a known amount of labeled folate (e.g., enzyme-conjugated or chemiluminescent-labeled) for a limited number of binding sites on a folate-binding protein (FBP) coated on a microplate or magnetic beads. The amount of signal generated is inversely proportional to the concentration of folate in the sample.

Performance Data (ELISA):

ParameterTypical Value/RangeCitation
Assay Range 1.56 - 100 ng/mL
Sensitivity ~0.94 ng/mL
Intra-assay CV <10%
Inter-assay CV <10%
Assay Time ~2.5 - 4 hours

Performance Data (CLIA):

ParameterTypical Value/RangeCitation
Dynamic Range 0.6 - 20 ng/mL[13]
Sensitivity (LOD) ~0.44 - 0.6 ng/mL[5][13]
Intra-assay CV 3.6% - 7.1%[5]
Inter-assay CV 4.2% - 7.5%[5]
Assay Time ~30 minutes - 1 hour[5][13]
High-Performance Liquid Chromatography (HPLC)

HPLC methods allow for the separation and quantification of individual folate vitamers. After extraction from the sample matrix, folates are separated on a chromatography column and detected by UV or fluorescence detectors. For food analysis, a tri-enzyme extraction is often employed to release folates from the food matrix and cleave the polyglutamate tails to monoglutamates.

Performance Data:

ParameterTypical Value/RangeCitation
Linear Range Folic Acid: 0.1–3 mmol/L; 5-MTHF: 0.0125–0.25 mmol/L[9]
Precision (CV) Same-day: 2.0% (Folic Acid), 5.7% (5-MTHF); Consecutive days: 7.2% (Folic Acid), 7.3% (5-MTHF)[9]
Recovery 78% (10-formylfolate) to 98% (5-formyltetrahydrofolate)[14]
LOD ~0.02 pmol per injection (with fluorescence)[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the most specific and accurate method for folate quantification. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This allows for the precise identification and quantification of multiple folate vitamers in a single run, even at very low concentrations.

Performance Data:

ParameterTypical Value/RangeCitation
Linearity (R²) >0.98 - >0.99[10][11]
LOD 0.2 - 0.4 nmol/L[11]
LOQ pg/mL levels[15]
Intra-batch Imprecision (CV) <7%[11]
Recovery (5-MTHF) 95%[11]
Run Time ~3.5 - 6 minutes per sample[10][11]

Experimental Workflows and Principles

Visualizing the experimental process is crucial for understanding the practical differences between these assays. The following diagrams, generated using Graphviz, illustrate the core workflows and principles.

Microbiological_Assay_Workflow cluster_prep Sample & Inoculum Preparation cluster_assay Assay cluster_detection Detection Sample Sample (Serum, Food Extract) Extract Extraction & Dilution Sample->Extract Incubation Incubate Sample with Inoculum & Assay Medium Extract->Incubation Inoculum L. rhamnosus Inoculum Inoculum->Incubation Growth Bacterial Growth Incubation->Growth Turbidity Measure Turbidity (OD) Growth->Turbidity Quantification Quantify vs. Standard Curve Turbidity->Quantification Competitive_Immunoassay_Principle cluster_low Low Sample Folate cluster_high High Sample Folate FBP_low Folate Binding Protein (FBP) SampleFolate_low Sample Folate LabeledFolate_low Labeled Folate FBP_low->LabeledFolate_low Binds HighSignal High Signal LabeledFolate_low->HighSignal Generates FBP_high Folate Binding Protein (FBP) SampleFolate_high Sample Folate FBP_high->SampleFolate_high Binds LabeledFolate_high Labeled Folate LowSignal Low Signal SampleFolate_high->LowSignal Blocks Labeled Folate, Resulting in HPLC_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection_types Detection Methods cluster_quant Quantification Sample Sample (Serum, Food) Extraction Extraction (e.g., Tri-enzyme) Sample->Extraction Cleanup Clean-up (e.g., SPE, Affinity) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC Detection Detection LC->Detection UV_Fluorescence UV / Fluorescence (HPLC) Detection->UV_Fluorescence MS Mass Spectrometry (LC-MS/MS) Detection->MS Quantification Quantification vs. Standards UV_Fluorescence->Quantification MS->Quantification

References

(6S)-Tetrahydrofolic Acid vs. Racemic Tetrahydrofolic Acid: A Functional Assay Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biologically active (6S)-Tetrahydrofolic acid ((6S)-THF) and its racemic counterpart, (±)-Tetrahydrofolic acid (racemic THF), in the context of functional assays. Understanding the distinct properties of these two forms is critical for accurate experimental design, interpretation of results, and the development of effective therapeutic agents. This document summarizes key performance differences, provides detailed experimental methodologies for relevant assays, and visualizes the biochemical pathways in which tetrahydrofolate is a crucial coenzyme.

Executive Summary

Tetrahydrofolic acid (THF) is the reduced, active form of folate (Vitamin B9) and a vital coenzyme in one-carbon metabolism. It plays a central role in the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine), making it indispensable for cell proliferation and growth. THF exists as stereoisomers due to a chiral center at the C6 position of the pteridine ring. The naturally occurring and biologically active form is the (6S) enantiomer. Racemic THF is a 50:50 mixture of the (6S) and (6R) enantiomers. Functional assays reveal significant differences in the activity of (6S)-THF compared to the racemic mixture, primarily because the (6R)-isomer is largely considered biologically inactive. Consequently, the use of racemic THF can lead to a substantial overestimation of the effective concentration of the active compound, impacting experimental outcomes and their interpretation.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative differences between this compound and racemic Tetrahydrofolic acid in functional assays.

Table 1: Antioxidant Activity Comparison

This table is based on a study comparing the antioxidant activity of the (6S) isomer of a THF derivative (5-methyltetrahydrofolic acid) with its racemic form. Given that the core antioxidant properties are associated with the tetrahydrofolate moiety, these results provide a strong indication of the expected differences between (6S)-THF and racemic THF.

Assay(6S)-Isomer ActivityRacemic Mixture ActivityKey Finding
TEAC Assay (pH 7.4) Higher antioxidant activityLower antioxidant activityThe (6S) isomer is a more potent antioxidant.[1]
FRAP Assay Similar antioxidant activitySimilar antioxidant activityBoth forms exhibit comparable ferric reducing ability.[1]
ORAC Assay Similar antioxidant activitySimilar antioxidant activityOxygen radical absorbance capacity is similar between the two forms.[1]
Table 2: Theoretical Enzymatic Activity Comparison
ParameterThis compoundRacemic Tetrahydrofolic Acid (Theoretical)Rationale
Effective Concentration 100% of the stated concentration~50% of the stated concentrationOnly the (6S) enantiomer is biologically active.
Vmax (at saturation) Vmax~0.5 x VmaxAssuming the (6R) isomer is inert, only half of the substrate can be turned over.
Apparent Km KmPotentially > KmIf the (6R) isomer binds to the active site (competitive inhibition), a higher concentration of the (6S) isomer is needed to reach half Vmax.

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of this compound in cellular metabolism and provide a general workflow for comparing the activity of the two forms.

DHF Dihydrofolate (DHF) THF (6S)-Tetrahydrofolate ((6S)-THF) DHF->THF Dihydrofolate Reductase (DHFR) (NADPH) Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Serine Hydroxymethyl- transferase (SHMT) Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF Methyl_THF 5-Methyltetrahydrofolate Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methylene_THF->dTMP Thymidylate Synthase Formyl_THF 10-Formyltetrahydrofolate Methylene_THF->Formyl_THF MTHFD Methyl_THF->THF Methionine Synthase (MS) (Vitamin B12) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine dUMP dUMP dUMP->dTMP Purines Purine Synthesis Formyl_THF->Purines Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyl- transferase (MAT) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (MS) (Vitamin B12) Methyl_THF 5-Methyltetrahydrofolate THF (6S)-Tetrahydrofolate ((6S)-THF) Methyl_THF->THF start Prepare Assay Components (Enzyme, Buffers, Substrates) step1 Divide into two groups: Group A: (6S)-THF Group B: Racemic THF start->step1 step2 Perform Functional Assay (e.g., Enzyme Kinetics, Cell Proliferation) step1->step2 step3 Measure Assay Endpoint (e.g., Product Formation, Cell Viability) step2->step3 step4 Data Analysis and Comparison (e.g., Km, Vmax, IC50) step3->step4 end Comparative Efficacy Report step4->end

References

A Comparative Analysis of (6S)-Tetrahydrofolic Acid Stability: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of active compounds is paramount. This guide provides a detailed comparison of the in vitro and in vivo stability of (6S)-Tetrahydrofolic acid (THF), the biologically active form of folate. We delve into supporting experimental data, protocols, and a comparison with its synthetic counterpart, folic acid, and stabilized derivatives.

This compound is a crucial coenzyme in numerous metabolic pathways, including the synthesis of amino acids and nucleic acids.[1] However, its inherent instability presents significant challenges in both experimental setting sand therapeutic applications. This guide will explore the factors influencing its stability and the strategies employed to enhance its viability as a therapeutic agent.

In Vitro Stability: A Tale of Rapid Degradation

The in vitro stability of (6S)-THF is notoriously low, primarily due to its susceptibility to oxidative degradation.[2] This instability is a critical consideration for researchers working with this coenzyme in laboratory settings.

Key Factors Influencing In Vitro Stability:

  • Oxygen: As the primary culprit, oxygen readily degrades THF.[3] Experiments have shown that under anaerobic conditions, the stability of folate derivatives is significantly increased.[3]

  • pH: (6S)-THF exhibits marked instability at low pH levels.[4] This is a crucial factor in designing appropriate buffer systems for in vitro assays.

  • Temperature: Elevated temperatures accelerate the degradation of THF and its derivatives.[3][5]

  • Light: Exposure to light, including sunlight, visible light, and ultraviolet light, can also contribute to the degradation of folates.[3]

To counteract this degradation during in vitro experiments, the use of reducing agents such as ascorbate (vitamin C), 2-mercaptoethanol, or 2,3-dimercaptopropanol is a standard practice.[2]

Comparative In Vitro Stability of Folates

The following table summarizes the stability of different folate forms under various in vitro conditions.

Folate FormConditionStabilityKey FindingsReference
This compound (THF) Low pHUnstableDegrades at low pH values.[4]
Oxidative (ferricyanide)Highly SusceptibleMore susceptible to cleavage than dihydrofolate.[2]
(6S)-5-Methyltetrahydrofolate (5-MTHF) Heat (85°C, 15 min)Retention: 72.86% (dark) vs. 58.45% (light)Oxygen is the main factor in degradation. Light also contributes significantly.[3]
Heat (100°C, 15 min, dark)Retention: 42.76%Higher temperatures lead to greater degradation.[3]
Thermal Pasteurization (egg yolk)Retention: 74.96%Addition of Vitamin E (0.2%) increased retention to 94.16%.[3]
Folic Acid HeatMore StableGenerally more stable to heat compared to reduced folates like THF and 5-MTHF.[6][7]

In Vivo Stability and Bioavailability: The Advantage of Active Folate

In contrast to its in vitro fragility, the in vivo environment presents a more complex picture for folate stability and utilization. While folic acid is more stable in formulations, it is a synthetic precursor that requires enzymatic conversion to the active (6S)-THF form.[6][8] This metabolic process can be a limiting factor for its bioavailability.

Directly administering stabilized forms of the active folate, such as (6S)-5-methyltetrahydrofolate (5-MTHF), circumvents this metabolic step.[9] Various salt forms and crystalline structures have been developed to enhance the stability and absorption of 5-MTHF.

Pharmacokinetic Comparison of Folate Forms

The following table presents a comparison of the pharmacokinetic parameters of different folate forms from studies in rats and humans.

Folate FormStudy PopulationKey Pharmacokinetic ParametersConclusionReference
MTHF CAC vs. MTHF CA vs. MTHF GA Male RatsMean Residence Time (0–t): MTHF CAC: 3.7 ± 1.9 h; MTHF CA: 1.0 ± 0.2 h; MTHF GA: 1.5 ± 0.3 h. Relative Bioavailability: MTHF CAC was 351% vs. MTHF CA and 218% vs. MTHF GA.The novel crystal form C of 6S-5-MTHF calcium salt (MTHF CAC) showed improved stability and was better absorbed and utilized for a longer period.[10][11][12]
(6S)-5-MethylTHF-2Chol vs. Folic Acid Healthy AdultsiAUC0-8h (total folate): 1.64-fold higher for (6S)-5-MethylTHF-2Chol. iAUC0-8h ((6S)-5-MethylTHF): 2.56-fold higher for (6S)-5-MethylTHF-2Chol.The dicholine salt of (6S)-5-MethylTHF demonstrated significantly higher bioavailability compared to folic acid.[13][14]

Experimental Methodologies

A summary of the key experimental protocols used to assess folate stability and concentration is provided below.

In Vitro Stability Assessment of 5-MTHF Brands
  • Objective: To evaluate the stability and potency of different commercial brands of L-5-methyltetrahydrofolate.

  • Methodology:

    • Samples of different L-5-MTHF brands (Metafolin®, Quatrefolic®, Cerebrofolate™, and a generic amorphous calcium salt) were stored under controlled conditions.

    • At specified time points (Day 0, 15, 30, 45, 60, and 90), samples were analyzed for appearance, content assay, total impurities, water content, and free folate levels.

    • High-Performance Liquid Chromatography (HPLC) was used for content analysis. The mobile phase consisted of a buffer solution (e.g., sodium dihydrogen phosphate dihydrate) adjusted to a specific pH.

    • USP-NF standards were followed for all analytical tests.

  • Reference: [15]

Pharmacokinetic Study of MTHF Formulations in Rats
  • Objective: To compare the pharmacokinetic profiles of different salt forms of (6S)-5-MTHF after oral administration in rats.

  • Methodology:

    • Male rats were orally administered with equimolar doses of MTHF CAC, MTHF CA, and MTHF GA.

    • Blood samples were collected at various time points post-administration.

    • Plasma concentrations of 6S-5-MTHF were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Pharmacokinetic parameters such as Mean Residence Time (MRT) and relative bioavailability were calculated.

  • Reference: [10][11][12]

Visualizing Folate Metabolism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Folate_Metabolism Folic Acid (Synthetic) Folic Acid (Synthetic) Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid (Synthetic)->Dihydrofolate (DHF) DHFR (6S)-Tetrahydrofolate (THF) (6S)-Tetrahydrofolate (THF) Dihydrofolate (DHF)->(6S)-Tetrahydrofolate (THF) DHFR One-Carbon Metabolism One-Carbon Metabolism (6S)-Tetrahydrofolate (THF)->One-Carbon Metabolism Coenzyme for Amino Acid & Nucleic Acid Synthesis Dietary Folates Dietary Folates Dietary Folates->(6S)-Tetrahydrofolate (THF)

Folate Metabolism Pathway

Stability_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Folate_Sample (6S)-THF Solution Incubation Incubate under different conditions (pH, Temp, Light, O2) Folate_Sample->Incubation Sampling Collect samples at time points Incubation->Sampling HPLC_Analysis HPLC or LC-MS/MS Analysis Sampling->HPLC_Analysis Data_Analysis Calculate degradation rate and half-life HPLC_Analysis->Data_Analysis

In Vitro Stability Testing Workflow

References

Comparison of analytical performance of HPLC-UV vs LC-MS/MS for folates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the analytical performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of folates, providing researchers, scientists, and drug development professionals with the data to make informed decisions for their analytical needs.

In the realm of folate analysis, the choice of analytical technique is paramount to achieving accurate and reliable results. Folates, a class of water-soluble B vitamins, are crucial for numerous biological processes, and their quantification in various matrices such as food, dietary supplements, and biological fluids is of significant interest. Two of the most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their analytical performance, supported by experimental data, to aid in selecting the most appropriate method for specific research and development applications.

Executive Summary

While both HPLC-UV and LC-MS/MS are powerful techniques for folate analysis, they offer distinct advantages and disadvantages. HPLC-UV is a robust, cost-effective, and widely available technique suitable for the quantification of folic acid in fortified foods and supplements where concentrations are relatively high. However, its sensitivity and selectivity can be limited, especially when analyzing complex matrices or multiple, low-concentration, naturally occurring folate vitamers.

In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, allowing for the simultaneous quantification of multiple folate forms, including their various polyglutamate derivatives, at very low concentrations.[1][2] Its specificity, derived from the mass-to-charge ratio of the analyte and its fragments, minimizes interferences from complex sample matrices.[3] This makes LC-MS/MS the gold standard for analyzing folates in challenging biological samples like plasma and red blood cells and for comprehensive profiling of folate vitamers in food. The trade-off for this superior performance is higher instrument and operational costs, as well as the need for more specialized technical expertise.

Analytical Performance Comparison

The following tables summarize the key analytical performance parameters for HPLC-UV and LC-MS/MS based on data from various studies. It is important to note that direct comparison can be challenging due to variations in matrices, specific folate vitamers analyzed, and the exact experimental conditions used in each study.

Table 1: HPLC-UV Analytical Performance for Folate Analysis

ParameterFolic Acid in Fortified Cereals[4]5-MTHF in Dietary Supplements[5]Folic Acid in Fortified Food[6]
Linearity (r²) >0.999>0.9990.999
Limit of Quantification (LOQ) 5 µg/L1.38 µmol/LNot Reported
Limit of Detection (LOD) Not Reported0.46 µmol/L~0.01 µg/mL in solution[7]
Precision (RSD%) Not ReportedIntra-day: 1.38-2.90%, Inter-day: 0.96-2.61%Intra-day: 2.0-5.7%, Inter-day: 7.2-7.3%[6]
Accuracy/Recovery (%) 80.5% (wheat flour), 90.9% (rice)96.5-110.6%82.4-88.8%[6]

Table 2: LC-MS/MS Analytical Performance for Folate Analysis

ParameterFolates in Human Plasma[8]Folic Acid in Human Plasma[3]Folates in Serum[9]Total Folate in Whole Blood[10][11]
Linearity (r²) >0.99>0.995>0.98Not Reported
Limit of Quantification (LOQ) Folic Acid: 80 pmol/L, 5-MTHF: 400 pmol/L13.17 ng/mLpg/mL levels56.6 nmol/L RBC
Limit of Detection (LOD) Folic Acid: 37.5 pmol/L, 5-MTHF: 165 pmol/LNot Reportedpg/mL levels22.6 nmol/L RBC
Precision (RSD%) 3.7-6.5% (Intra-day)Within-run: <15%<10%Not Reported
Accuracy/Recovery (%) >97%Within-run: 85-115%<10% deviation from targetNot Reported

Experimental Workflows

The general workflow for folate analysis using both techniques involves sample preparation, chromatographic separation, and detection. However, the specifics of each step, particularly sample preparation and detection, differ significantly.

Folate_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC Chromatographic Separation cluster_Detection Detection cluster_UV HPLC-UV cluster_MS LC-MS/MS Sample Sample (Food, Plasma, etc.) Extraction Extraction & Homogenization Sample->Extraction Enzymatic_Treatment Enzymatic Treatment (Conjugase) Extraction->Enzymatic_Treatment Cleanup Cleanup (SPE or Affinity Chromatography) Enzymatic_Treatment->Cleanup HPLC_Column HPLC Separation (C18 Column) Cleanup->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector MS_Source Ion Source (ESI/APCI) HPLC_Column->MS_Source Mass_Analyzer Tandem Mass Spectrometer (MS/MS) MS_Source->Mass_Analyzer

Caption: General workflow for folate analysis.

Detailed Experimental Protocols

HPLC-UV Method for Folic Acid in Fortified Cereals

This method is adapted from an interlaboratory validated study for the estimation of folic acid in fortified rice and wheat flour.[4]

  • Sample Preparation:

    • An enzymatic extraction is performed to liberate folic acid from the food matrix.

    • The extract is diluted with a phosphate buffer, centrifuged, and filtered.

    • Cleanup is performed using an immunoaffinity cartridge that selectively retains folic acid.

    • The retained folic acid is eluted with 30% acetonitrile containing 0.2% trifluoroacetic acid (TFA).

  • Chromatographic Conditions:

    • Column: Agilent Poroshell SB-C18 (3.0 × 100 mm, 2.7 µm).[4]

    • Mobile Phase: 0.1% TFA in methanol.[4]

    • Flow Rate: Not specified.

    • Detection: UV at 280 nm.[4]

LC-MS/MS Method for Folates in Human Plasma

This method is based on a validated assay for the quantification of unmetabolized folic acid in human plasma.[3]

  • Sample Preparation:

    • A simple protein precipitation step is performed using acetonitrile.[3]

    • Folic acid-d4 is used as an internal standard.[3]

  • Chromatographic Conditions:

    • Column: C18 column (3 µm; 50 × 3.00 mm).[3]

    • Mobile Phase: Isocratic elution with ammonium acetate (1 mM)-acetic acid-acetonitrile (9.9:0.1:90, v/v/v).[3]

    • Flow Rate: Not specified.

    • Run Time: 3.5 minutes.[3]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI).[3]

    • Mode: Multiple Reaction Monitoring (MRM).[3]

    • Transitions: Specific precursor-to-product ion transitions are monitored for folic acid and its internal standard.

Logical Relationship Diagram

The decision to use HPLC-UV versus LC-MS/MS for folate analysis is often guided by the specific requirements of the study, including the nature of the sample, the target analytes, and the desired level of sensitivity.

Decision_Tree Start Folate Analysis Requirement High_Conc High Concentration? (e.g., Fortified Foods, Supplements) Start->High_Conc Simple_Matrix Simple Matrix? High_Conc->Simple_Matrix Yes Low_Conc Low Concentration? (e.g., Biological Fluids, Natural Foods) High_Conc->Low_Conc No HPLC_UV HPLC-UV Simple_Matrix->HPLC_UV Yes LC_MSMS LC-MS/MS Simple_Matrix->LC_MSMS No (Complex Matrix) Complex_Matrix Complex Matrix? Low_Conc->Complex_Matrix Yes Multiple_Vitamers Multiple Vitamers? Complex_Matrix->Multiple_Vitamers Multiple_Vitamers->HPLC_UV No (Single Analyte, if feasible) Multiple_Vitamers->LC_MSMS Yes

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of (6S)-Tetrahydrofolic Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methods for the quantification of (6S)-Tetrahydrofolic acid, the biologically active form of folate. This document provides a detailed comparison of common assay methodologies, supported by experimental data from various studies, to aid in the selection of the most appropriate analytical technique for specific research and development needs.

Introduction to this compound Analysis

This compound (THF) is a vital coenzyme in numerous metabolic pathways, including the synthesis of nucleotides and the metabolism of amino acids. Accurate quantification of (6S)-THF is crucial in various fields, from clinical diagnostics to nutritional science and drug development. The complexity of folate metabolism and the inherent instability of reduced folate derivatives like (6S)-THF present analytical challenges. This guide compares the most prevalent analytical methods: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Microbiological Assays, and Immunoassays (ELISA), drawing upon data from independent studies to provide a comparative overview of their performance.

Comparative Analysis of Assay Performance

The selection of an appropriate assay for this compound depends on factors such as the required sensitivity, specificity, sample matrix, throughput, and available resources. The following tables summarize the quantitative performance characteristics of the major analytical methods based on published literature.

Table 1: Performance Characteristics of LC-MS/MS Methods for Folate Analysis

ParameterReported PerformanceSample MatrixReference
Limit of Quantification (LOQ) 25 pg/mLSerum[1]
**Linearity (R²) **>0.98Serum[1]
Inter-assay CV 8% for plasma UMFAPlasma[2]
Analytical Time 6-minute gradientSerum[1]

Table 2: Performance Characteristics of Microbiological Assays for Folate Analysis

ParameterReported PerformanceSample MatrixReference
Sensitivity Limit 10 fmol of (6S)-5-formyltetrahydrofolic acidPlasma[3]
Throughput Capable of analyzing hundreds of samples per dayPlasma[3]
Specificity Responds to folates with ≤3 glutamate residuesWhole Blood[3]
Consideration Time-consuming and can have large inter-assay variationsGeneral[3]

Table 3: Performance Characteristics of Immunoassays (ELISA) for Tetrahydrofolic Acid

ParameterReported PerformanceSample MatrixReference
Detection Range 1.23 - 100 ng/mLSerum, plasma, tissue homogenates, etc.
Sensitivity 0.51 ng/mLSerum, plasma, tissue homogenates, etc.
Intra-Assay Precision (CV) <10%Various biological fluids[4]
Inter-Assay Precision (CV) <12%Various biological fluids[4]
Specificity High sensitivity and excellent specificity for THFAVarious biological fluids

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the key assays discussed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Folate Quantification in Serum

This method provides high sensitivity and specificity for the simultaneous quantification of multiple folate vitamers.[1]

a. Sample Preparation:

  • To 200 µL of serum, add an internal standard solution.

  • Perform protein precipitation using an appropriate agent (e.g., 5% Trichloroacetic acid).[1]

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).[5]

b. Chromatographic Separation:

  • HPLC System: Vanquish HPLC system or equivalent.[1]

  • Column: Accucore C18, 100 x 2.1 mm, 2.6 µm.[1]

  • Mobile Phase: A gradient of water and methanol containing 0.5% acetic acid.[1]

  • Flow Rate: Optimized for the specific column and system.

  • Run Time: Approximately 6 minutes.[1]

c. Mass Spectrometric Detection:

  • Mass Spectrometer: TSQ Quantiva tandem mass spectrometer or equivalent.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Selected Reaction Monitoring (SRM) using specific transition pairs for each folate vitamer and internal standard.[1]

Microbiological Assay Protocol for Total Folate

This assay relies on the growth response of folate-dependent bacteria to the vitamin.

a. Sample Preparation:

  • Dilute whole blood (e.g., 1:10 or 1:11) in a 1% ascorbic acid solution to protect folates from oxidation and to activate endogenous γ-glutamyl hydrolase.[3]

  • Incubate the sample to allow for the deconjugation of polyglutamated folates to monoglutamates.[3]

  • Heat the sample to precipitate proteins and sterilize.

  • Centrifuge and collect the supernatant for analysis.

b. Assay Procedure:

  • Prepare a 96-well microtiter plate.

  • Add a standard folate solution (e.g., (6S)-5-formyltetrahydrofolic acid) at various concentrations to create a standard curve.[3]

  • Add the prepared sample extracts to other wells.

  • Inoculate all wells with a folate-requiring microorganism (e.g., Lactobacillus rhamnosus).

  • Incubate the plate under controlled conditions to allow for bacterial growth.

  • Measure the turbidity (bacterial growth) using an automatic plate reader.

  • Calculate the folate concentration in the samples by comparing their growth response to the standard curve.

Competitive Inhibition Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Tetrahydrofolic Acid

This immunoassay offers a high-throughput and relatively simple method for THF quantification.[6]

a. Assay Principle: This assay employs a competitive inhibition technique. A microplate is pre-coated with an antibody specific for Tetrahydrofolic Acid (THFA). When samples or standards are added to the wells along with a fixed amount of HRP-labeled THFA, the unlabeled THFA from the sample competes with the labeled THFA for binding to the antibody. The amount of bound HRP conjugate is inversely proportional to the concentration of THFA in the sample.

b. Assay Procedure:

  • Prepare all reagents, standards, and samples as per the kit instructions.

  • Add a defined volume of standard or sample to each well of the pre-coated microplate.[4]

  • Immediately add a defined volume of HRP-labeled THFA to each well and mix.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 1 hour at 37°C).[4]

  • Wash the wells multiple times to remove unbound components.[4]

  • Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.[4]

  • Incubate for a specified time (e.g., 15-25 minutes at 37°C).[4]

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the THFA concentration by comparing the sample absorbance to the standard curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample Add_IS Add Internal Standard Serum->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Injection/SPE Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Tandem MS Detection (SRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

LC-MS/MS analytical workflow for this compound.

Microbiological_Assay_Workflow cluster_prep Sample Preparation cluster_assay Microbiological Assay Blood Whole Blood Sample Dilution Dilution in Ascorbic Acid Blood->Dilution Incubation Incubation (Deconjugation) Dilution->Incubation Heat Heat Treatment Incubation->Heat Centrifugation Centrifugation Heat->Centrifugation Extract Supernatant Extract Centrifugation->Extract Plate Prepare 96-well Plate (Standards & Samples) Extract->Plate Inoculation Inoculate with Bacteria Plate->Inoculation Incubate_Plate Incubate Plate Inoculation->Incubate_Plate Read Measure Turbidity Incubate_Plate->Read Calculate Calculate Concentration Read->Calculate

Microbiological assay workflow for total folate determination.

ELISA_Workflow Plate Pre-coated Microplate Add_Sample Add Sample/Standard & HRP-labeled THFA Plate->Add_Sample Incubate1 Incubate (Competitive Binding) Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance Stop->Read Calculate Calculate Concentration Read->Calculate

Competitive ELISA workflow for this compound.

Discussion and Recommendations

The choice of an assay for this compound quantification is a critical decision in study design.

  • LC-MS/MS stands out for its superior specificity and sensitivity, allowing for the simultaneous measurement of multiple folate forms.[1][2] This makes it the gold standard for research applications where detailed folate profiling is required. However, the initial capital investment and the need for specialized technical expertise can be limiting factors.

  • Microbiological assays , while being the traditional method and offering high throughput, are known for their variability and are less specific as they measure total biologically active folates.[3] They remain a cost-effective option for assessing overall folate status, particularly in large-scale nutritional screening.

  • ELISA kits provide a user-friendly, high-throughput, and sensitive alternative for the specific quantification of Tetrahydrofolic Acid.[4] These kits are well-suited for clinical and research laboratories that require a reliable and straightforward method without the complexity of LC-MS/MS. The performance characteristics, such as good precision and defined detection ranges, make them a robust choice for routine analysis.[4]

For inter-laboratory validation and standardization, the use of certified reference materials is paramount. While not explicitly detailed in the search results, proficiency testing programs, such as those offered by organizations like AAFCO for other analytes, provide a framework for assessing and improving the comparability of results between different laboratories.[7][8] The establishment of such a program for this compound would be a significant step forward in ensuring the consistency and reliability of folate measurements across studies and laboratories.

References

A Comparative Analysis of Synthetic Folic Acid and Natural (6S)-5-Methyltetrahydrofolate ((6S)-THF)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological equivalence of synthetic folic acid and the natural, biologically active form of folate, (6S)-5-methyltetrahydrofolate ((6S)-THF or (6S)-5-MTHF). The following sections present experimental data on their bioavailability, efficacy, and stability, along with the methodologies used in key studies. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding folate supplementation and fortification.

Introduction: The Forms of Folate

Folate, or vitamin B9, is an essential nutrient crucial for numerous physiological processes, including DNA synthesis, cell division, and amino acid metabolism. It exists in various forms, with the two most common in supplementation being synthetic folic acid and (6S)-5-methyltetrahydrofolate.

  • Synthetic Folic Acid: A fully oxidized, synthetic form of folate used in dietary supplements and fortified foods due to its stability.[1] Before it can be utilized by the body, folic acid must undergo a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR) to be converted into tetrahydrofolate (THF), which is then methylated to the active 5-MTHF.[2][3]

  • Natural (6S)-5-Methyltetrahydrofolate ((6S)-THF): This is the primary biologically active form of folate found in circulation and transported to tissues.[3] As it is already in its reduced and methylated state, it can directly enter the folate metabolic pathway without the need for enzymatic reduction by DHFR.[2][3]

The metabolic difference between these two forms has significant implications for their bioavailability and physiological effects.

Metabolic Pathways: Folic Acid vs. (6S)-THF

The metabolic conversion of synthetic folic acid is a critical step that can be a limiting factor in its utilization. The enzyme DHFR has a limited capacity, and high intakes of folic acid can lead to the circulation of unmetabolized folic acid (UMFA).[1][2][4] The biological consequences of UMFA are not yet fully understood.[2][3] In contrast, (6S)-THF bypasses this enzymatic step, entering the folate cycle directly.

cluster_FolicAcid Synthetic Folic Acid Pathway cluster_FolateCycle Folate Metabolic Cycle Folic Acid Folic Acid DHF DHF Folic Acid->DHF DHFR Unmetabolized_FA Unmetabolized Folic Acid (UMFA) Folic Acid->Unmetabolized_FA THF THF DHF->THF DHFR THF_Cycle THF THF->THF_Cycle 6S_THF (6S)-5-MTHF 5_MTHF_Cycle 5-MTHF 6S_THF->5_MTHF_Cycle 5_10_MTHF 5,10-Methylene-THF THF_Cycle->5_10_MTHF 5_10_MTHF->5_MTHF_Cycle MTHFR 5_MTHF_Cycle->THF_Cycle Homocysteine Homocysteine 5_MTHF_Cycle->Homocysteine Methionine Methionine Homocysteine->Methionine MS

Folate Metabolic Pathways

Comparative Bioavailability

Bioavailability studies consistently demonstrate that (6S)-THF is more readily absorbed and utilized than folic acid. This is reflected in key pharmacokinetic parameters.

Table 1: Pharmacokinetic Comparison of (6S)-THF vs. Folic Acid

Parameter(6S)-5-MethyltetrahydrofolateFolic AcidKey Findings
Time to Peak Concentration (Tmax) 0.8 hours[5]1.6 - 2.8 hours[5](6S)-THF reaches peak plasma concentration significantly faster.
Peak Concentration (Cmax) ~7 times higher than folic acid[6]LowerThe peak concentration of the active folate form is substantially higher after (6S)-THF administration.[6]
Area Under the Curve (AUC) 1.64-fold higher for total folate[5]LowerThe overall exposure to active folate is greater with (6S)-THF.
  • Studies have shown that the bioavailability of (6S)-THF is at least equivalent to, and in many cases greater than, that of folic acid.[6]

  • One study reported a 1.64-fold higher bioavailability for plasma total folate following administration of a (6S)-5-MTHF salt compared to folic acid.[5]

  • The peak concentration of the natural (6S)-5-MTHF isomer is over seven times higher after administering 5-MTHF compared to administering folic acid.[6]

Efficacy in Increasing Folate Status

The primary measure of folate status in the body is the concentration in serum and red blood cells (RBCs). RBC folate is considered a marker of long-term folate status.[7]

Table 2: Efficacy in Raising Serum and Red Blood Cell (RBC) Folate

Study PopulationInterventionOutcomeReference
Healthy Women (19-33 years)400 µg FA vs. equimolar 5-MTHF for 24 weeksThe 5-MTHF group achieved somewhat higher erythrocyte folate levels than the FA group.[8]Lamers et al.[8]
Lactating Women400 µg FA vs. equimolar 5-MTHF for 16 weeksNo significant difference in plasma folate, but erythrocyte folate was slightly lower in the FA group.[8]Houghton et al.[8]
Pregnant Women0.6 mg/d FA vs. 0.625 mg/d 5-MTHF for 16 weeksNo significant difference in erythrocyte and serum folate between groups. However, plasma UMFA was about 50% lower in the 5-MTHF group.[1]Karakochuk et al.[1]
  • Multiple studies have demonstrated that (6S)-THF is more effective than or at least as effective as folic acid in increasing both serum and RBC folate levels.[3]

  • Supplementation with (6S)-THF has been shown to effectively increase maternal folate status during pregnancy while significantly reducing the levels of UMFA in maternal plasma.[1]

  • Both folic acid and 5-MTHF have been shown to be effective in reducing elevated homocysteine levels, a risk factor for cardiovascular disease.[8]

Stability Profile

While folic acid is known for its high stability in supplements and fortified foods, advancements in the formulation of (6S)-THF have led to the development of stable crystalline salt forms.

Table 3: Stability Comparison

FormKey Stability Characteristics
Folic Acid Highly stable due to its oxidized state.[1]
(6S)-5-MTHF Salts Crystalline salt forms (e.g., calcium or dicholine salts) exhibit improved stability and high water solubility, which is advantageous for absorption.[5][9][10]
  • Studies comparing different crystalline forms of (6S)-5-MTHF calcium salt have shown excellent stability.[9]

  • The stability of folate in biological samples is critical for accurate measurement. Serum folate is stable for up to a week refrigerated and for years when frozen at -70°C.[11]

Experimental Protocols

The assessment of folate bioavailability and status relies on well-defined experimental protocols and analytical methods.

1. Bioavailability and Pharmacokinetic Studies

A typical experimental design for a pharmacokinetic study involves a randomized, double-blind, crossover design.

  • Participants: Healthy adult volunteers.

  • Intervention: Administration of a single oral dose of either folic acid or an equimolar amount of (6S)-THF.

  • Blood Sampling: Venous blood samples are collected at multiple time points, such as pre-dose (0 hours) and at 0.5, 1, 2, 3, 4, 5, 6, 8, 10, and 12 hours post-administration.[6]

  • Analysis: Plasma concentrations of different folate forms are determined using methods like High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Parameters Calculated: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

G cluster_protocol Bioavailability Study Workflow Recruitment Recruit Healthy Volunteers Randomization Randomize into Two Groups Recruitment->Randomization GroupA Group A: Receives (6S)-THF Randomization->GroupA GroupB Group B: Receives Folic Acid Randomization->GroupB Dosing1 Administer Single Dose GroupA->Dosing1 GroupB->Dosing1 Sampling1 Serial Blood Sampling (0-12h) Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Crossover Crossover Washout->Crossover Dosing2 Administer Single Dose Crossover->Dosing2 Sampling2 Serial Blood Sampling (0-12h) Dosing2->Sampling2 Analysis LC-MS/MS Analysis Sampling2->Analysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Calc

Bioavailability Experimental Workflow

2. Measurement of Serum and Red Blood Cell Folate

The World Health Organization (WHO) recommends the microbiological assay for assessing folate status in populations.[12]

  • Principle: The assay utilizes a folate-dependent microorganism, Lactobacillus rhamnosus. The growth of this bacterium is proportional to the amount of folate present in the sample.[12]

  • Sample Preparation:

    • Serum Folate: Serum is separated from whole blood by centrifugation.

    • RBC Folate: A hemolysate is prepared from a fresh whole blood sample by diluting it in a solution containing ascorbic acid to protect the folate from oxidation.[7] Hematocrit and plasma folate concentrations are also measured to calculate the final RBC folate value.[7]

  • Incubation: The prepared sample is added to a growth medium inoculated with L. rhamnosus and incubated for approximately 48 hours at 37°C.[12]

  • Quantification: Folate concentration is determined by measuring the turbidity of the growth medium, which reflects the extent of bacterial growth.[12]

  • Alternative Methods: Chromatographic assays (e.g., LC-MS/MS) and protein-binding assays are also used, though the microbiological assay is often preferred for its low cost and simplicity in resource-limited settings.[12]

Conclusion

The evidence strongly suggests that natural (6S)-THF is biologically superior to synthetic folic acid in several key aspects. Its direct entry into the folate metabolic cycle circumvents the potential for saturation of the DHFR enzyme, leading to higher bioavailability and the avoidance of circulating unmetabolized folic acid. While both forms can effectively raise serum and red blood cell folate levels, (6S)-THF often achieves this more efficiently. With the development of stable salt forms, the historical advantage of folic acid's stability has been largely matched. For researchers and drug development professionals, (6S)-THF represents a more physiologically direct and potentially more effective form of folate for supplementation and therapeutic applications.

References

A Comparative Guide to (6S)-Tetrahydrofolic Acid Assays: Linearity and Detection Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of (6S)-Tetrahydrofolic acid ((6S)-THF), the biologically active form of folate, is critical. The choice of analytical method can significantly impact the reliability and interpretation of experimental results. This guide provides a comparative overview of the linearity and detection ranges of three common assay types for (6S)-THF: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Microbiological Assays.

Quantitative Performance Comparison

The selection of an appropriate assay depends on the specific requirements of the study, including the expected concentration of (6S)-THF in the samples, the required sensitivity, and the desired throughput. The following table summarizes the key performance characteristics of each method based on available data.

Assay TypeLinearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Detection Range
LC-MS/MS >0.98[1]0.2 nmol/L[2][3]200 nmol/L[2][3]0.2 - 200 nmol/L[2][3]
ELISA Kit 1 Not specified1.23 ng/mL100 ng/mL1.23 - 100 ng/mL
ELISA Kit 2 Not specified0.92 ng/mL (Minimum Detectable Dose)[4]Not specifiedNot specified
Microbiological Assay Not specifiedNot specifiedNot specifiedNot specified

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and validating assay performance. Below are generalized methodologies for each key assay type.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of various folate forms.

1. Sample Preparation:

  • Hemolysis and Deconjugation: Whole blood samples are hemolyzed and treated to deconjugate polyglutamated folates to their monoglutamate forms.

  • Solid-Phase Extraction (SPE): The sample is then subjected to a solid-phase extraction procedure for cleanup and concentration of the analytes.[2][3]

2. Chromatographic Separation:

  • UPLC System: An ultra-performance liquid chromatography (UPLC) system is used for the separation of (6S)-5-CH3-H4folate and other folate forms.[2][3]

3. Mass Spectrometric Detection:

  • Tandem Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of the target analytes based on their mass-to-charge ratio.[2][3]

  • Stable Isotope Dilution: A stable-isotope-labeled internal standard is used for accurate quantification.[2][3]

cluster_prep Sample Preparation cluster_analysis Analysis Hemolysis Hemolysis & Deconjugation SPE Solid-Phase Extraction Hemolysis->SPE Cleanup UPLC UPLC Separation SPE->UPLC MS Tandem MS Detection UPLC->MS Quantification

Caption: Generalized workflow for LC-MS/MS analysis of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a high-throughput method for quantifying (6S)-THF in various biological samples. The following describes a competitive inhibition ELISA, a common format for small molecule detection.

1. Plate Preparation:

  • A microtiter plate is pre-coated with a monoclonal antibody specific to (6S)-THF.[5]

2. Competitive Inhibition:

  • Standards or samples are added to the wells, along with biotin-labeled (6S)-THF.

  • The unlabeled (6S)-THF in the sample competes with the biotin-labeled (6S)-THF for binding to the pre-coated antibody. The amount of biotin-labeled (6S)-THF that binds is inversely proportional to the concentration of (6S)-THF in the sample.[5]

3. Signal Generation and Detection:

  • Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the captured biotin-labeled (6S)-THF.

  • A substrate solution is added, and the HRP enzyme catalyzes a color change.

  • The reaction is stopped, and the intensity of the color is measured spectrophotometrically. The concentration of (6S)-THF is determined by comparing the sample's optical density to a standard curve.[4]

cluster_binding Competitive Binding cluster_detection Signal Detection Plate Antibody-Coated Plate Incubate1 Incubation Plate->Incubate1 Sample Sample/Standard + Biotin-THF Sample->Incubate1 HRP Add Avidin-HRP Incubate1->HRP Wash Incubate2 Incubation HRP->Incubate2 Substrate Add Substrate Incubate2->Substrate Wash Read Measure Absorbance Substrate->Read cluster_prep Preparation cluster_culture Culturing cluster_measurement Measurement SamplePrep Sample Preparation Inoculation Inoculation with Bacteria SamplePrep->Inoculation Incubation Incubation Inoculation->Incubation Growth Measure Bacterial Growth Incubation->Growth

References

A Comparative Guide to the Specificity and Selectivity of Assays for (6S)-Tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (6S)-Tetrahydrofolic acid (THF), the biologically active form of folate, is paramount. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols. We delve into the specificity and selectivity of each technique, offering insights to help you choose the most appropriate assay for your research needs.

(6S)-THF is a crucial cofactor in one-carbon metabolism, playing a vital role in the synthesis of nucleotides and amino acids. Its accurate measurement in biological matrices is essential for understanding cellular metabolism, diagnosing folate deficiencies, and in the development of drugs targeting folate pathways. While direct enzymatic assays for the quantification of (6S)-THF are not commonly employed, several robust methods offer high specificity and selectivity. This guide focuses on the three principal techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, and the traditional Microbiological Assay.

Comparison of Analytical Methods for this compound Quantification

The choice of an analytical method for (6S)-THF quantification depends on the specific requirements of the study, including the need for specificity for different folate vitamers, the required sensitivity, sample throughput, and available instrumentation.

FeatureLC-MS/MSHPLC with Fluorescence/Electrochemical DetectionMicrobiological Assay
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification.Separation by liquid chromatography followed by detection based on the native fluorescence of THF or its electrochemical properties.Measurement of the growth of a folate-dependent bacterium (Lactobacillus rhamnosus) in response to the folate content of a sample.
Specificity Very High: Can differentiate between various folate vitamers and their polyglutamate forms.High: Can separate (6S)-THF from other folates, but may have co-elution issues without optimal separation conditions.Low: Measures total biologically available folate; does not distinguish between different folate forms.[1]
Selectivity Very High: Highly selective due to mass-to-charge ratio and fragmentation pattern monitoring.Moderate to High: Dependent on chromatographic resolution and detector specificity.Low: Other compounds in the sample can interfere with bacterial growth.
Sensitivity (LOD) High (pg/mL to low ng/mL range).[2]Moderate to High (low ng/mL range).Moderate (ng/mL range).[3]
Linear Range Wide. For 5-M-THF, a derivative of THF, linearity can be from 5.05 to 50.5 ng/mL.[4]Good. For folic acid, a related compound, linearity can be from 0.249 to 19.9 ng/mL.[4]Narrower, typically in the range of 0.1 to 10 ng/mL.[5]
Accuracy High, especially with the use of stable isotope-labeled internal standards.Good, but can be affected by matrix interferences.Variable, can be influenced by non-folate compounds that affect bacterial growth.
Reproducibility High (CV <15%).[6][7][8] Interassay coefficients of variation for a UPLC-MS/MS method were 7.4% for (6S)-5-CH3-H4folate.[9][10]Good (CV <15%).Moderate to Good (CV can be higher than chromatographic methods).
Sample Throughput High, amenable to automation.Moderate to High.Low to Moderate, requires incubation time.
Cost High (instrumentation and maintenance).Moderate.Low.
Main Advantages Gold standard for specificity and sensitivity; can measure multiple folate forms simultaneously.Good sensitivity and specificity; more accessible than LC-MS/MS.Measures biologically active folate; low cost.
Main Disadvantages High initial investment and operational complexity.Potential for interferences; may not distinguish all folate vitamers as effectively as LC-MS/MS.Lack of specificity; susceptible to interference from antibiotics and other compounds.

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol provides a general workflow for the analysis of (6S)-THF in biological samples. Optimization of specific parameters will be required for different sample matrices and instrumentation.

a. Sample Preparation:

  • Extraction: For cellular or tissue samples, homogenization in a cold extraction buffer (e.g., 50:50 acetonitrile:water with 25 mM sodium ascorbate and 25 mM HEPES at pH 7) is performed to precipitate proteins and release folates.[11] The process should be carried out under anaerobic conditions to prevent oxidation of THF.[12]

  • Deconjugation (for polyglutamated folates): To measure total (6S)-THF, polyglutamate tails are cleaved using a deconjugase enzyme (e.g., rat serum).[11]

  • Solid-Phase Extraction (SPE): The extract is cleaned up and concentrated using a suitable SPE cartridge to remove interfering substances.[11][13]

  • Derivatization (optional but recommended): To improve stability, THF can be derivatized. For instance, reductive methylation can be employed.[11]

  • Reconstitution: The dried eluate is reconstituted in a solvent compatible with the LC mobile phase.[14]

b. LC-MS/MS Analysis:

  • Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is operated in positive ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of (6S)-THF and its stable isotope-labeled internal standard.

HPLC with Fluorescence Detection Method

a. Sample Preparation:

Sample preparation is similar to the LC-MS/MS method, involving extraction, optional deconjugation, and SPE cleanup to minimize matrix effects and interferences.

b. HPLC Analysis:

  • Chromatographic System: An HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: The fluorescence detector is set to the excitation and emission wavelengths specific for (6S)-THF (e.g., excitation at ~295 nm and emission at ~365 nm).

Microbiological Assay

This assay relies on the growth of Lactobacillus rhamnosus, a bacterium that requires folate for growth.

a. Sample Preparation:

  • Extraction: Samples are extracted in an ascorbate-containing buffer to protect folates from oxidation.

  • Deconjugation: Similar to other methods, enzymatic deconjugation is performed to measure total folate.

  • Dilution: Samples are diluted to fall within the linear range of the standard curve.

b. Assay Procedure:

  • Standard Curve Preparation: A standard curve is prepared using known concentrations of a folate standard (e.g., folic acid or (6S)-5-formyl-THF).[5][15]

  • Inoculation: Samples and standards are added to a folate-free assay medium, which is then inoculated with a standardized culture of Lactobacillus rhamnosus.[5]

  • Incubation: The cultures are incubated at 37°C for 18-24 hours.

  • Measurement: Bacterial growth is measured by turbidity (absorbance) at a specific wavelength (e.g., 546 nm or 630 nm).[1][5] The folate concentration in the sample is determined by comparing its induced growth to the standard curve.[5]

Visualizing Key Processes

To further clarify the methodologies and the central role of this compound, the following diagrams illustrate the folate metabolic pathway and the general workflows for the analytical techniques.

Folate_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Purine_Synth Purine Synthesis THF->Purine_Synth Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate_Synth Thymidylate Synthesis Methylene_THF->Thymidylate_Synth Methyl_THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine

Caption: Folate Metabolism Pathway.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Extraction (with antioxidant) Sample->Extraction Deconjugation Deconjugation (optional) Extraction->Deconjugation SPE Solid-Phase Extraction (Cleanup & Concentration) Deconjugation->SPE Reconstitution Reconstitution SPE->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Caption: LC-MS/MS Workflow.

Microbio_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Standard Folate Standard Std_Curve Standard Curve Preparation Standard->Std_Curve Dilution Sample Dilution Extraction->Dilution Assay_Setup Add Samples/Standards to Folate-Free Medium Std_Curve->Assay_Setup Dilution->Assay_Setup Inoculation Inoculate with L. rhamnosus Assay_Setup->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Turbidity Measure Turbidity (Absorbance) Incubation->Turbidity Calculation Calculate Concentration vs. Standard Curve Turbidity->Calculation

Caption: Microbiological Assay Workflow.

References

A Comparative Guide to Metabolic Profiling After Supplementation with Different Folates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects following supplementation with different forms of folate, primarily the synthetic oxidized form, folic acid, and the biologically active, reduced form, L-5-methyltetrahydrofolate (L-5-MTHF). The information is supported by experimental data to aid in the design and interpretation of research in nutrition, pharmacology, and clinical studies.

Introduction to Folate and One-Carbon Metabolism

Folate (Vitamin B9) is an essential nutrient that acts as a critical cofactor in one-carbon metabolism.[1] This metabolic network is fundamental for a variety of crucial cellular processes, including the synthesis of nucleotides (purines and thymidylate) for DNA replication and repair, and the regulation of methylation reactions essential for gene expression and protein function.[2][3] Mammals cannot synthesize folate de novo and must obtain it from dietary sources or supplements.[1]

The two most common forms of folate used in supplements and food fortification are folic acid and L-5-methyltetrahydrofolate (L-5-MTHF).[4] Folic acid is a synthetic, oxidized molecule that requires enzymatic reduction to become biologically active.[4][5] In contrast, L-5-MTHF is the predominant, naturally occurring, and biologically active form of folate found in the circulation and utilized directly by cells for metabolic processes.[1][4] Understanding the distinct metabolic impacts of these folate forms is crucial for optimizing therapeutic strategies and public health recommendations.

Comparative Bioavailability and Metabolism

The primary difference between supplemental folic acid and L-5-MTHF lies in their metabolic activation pathway.

  • Folic Acid (FA): As a synthetic provitamin, folic acid has no coenzyme activity.[4] To be utilized, it must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[6][7] This process can be slow, and with higher intakes of folic acid (above 200 µ g/meal ), the DHFR enzyme can become saturated, leading to the appearance of unmetabolized folic acid (UMFA) in the bloodstream.[7][8] The potential long-term health effects of circulating UMFA are a subject of ongoing research.[8]

  • L-5-Methyltetrahydrofolate (L-5-MTHF): As the primary active metabolite of folate, L-5-MTHF can be used directly in the one-carbon cycle.[5][9] It bypasses the need for reduction by DHFR, which may offer advantages for individuals with polymorphisms in the MTHFR gene that reduce the efficiency of converting THF to 5-MTHF.[1][5] Studies have shown that L-5-MTHF is at least as effective as folic acid, and in some cases more effective, at increasing blood folate concentrations and lowering plasma homocysteine levels.[4][9]

Quantitative Metabolic Profiling Data

The following table summarizes quantitative data from clinical studies comparing the effects of supplementation with folic acid versus L-5-MTHF on key biomarkers of folate status and one-carbon metabolism.

BiomarkerFolate FormDosageDurationBaseline Value (Mean)Post-Intervention Value (Mean)% ChangeStudy PopulationReference
Plasma Folate Folic Acid~400 µ g/day 24 weeks12.3 nmol/L37.8 nmol/L+207%Healthy Women (18-35y)Lamers et al., 2006[1]
L-5-MTHF~416 µ g/day 24 weeks13.9 nmol/L45.9 nmol/L+230%Healthy Women (18-35y)Lamers et al., 2006[1]
RBC Folate Folic Acid~400 µ g/day 24 weeks615 nmol/L1180 nmol/L+92%Healthy Women (18-35y)Lamers et al., 2006[1]
L-5-MTHF~416 µ g/day 24 weeks635 nmol/L1339 nmol/L+111%Healthy Women (18-35y)Lamers et al., 2006[1]
Plasma Homocysteine Folic Acid~400 µ g/day 24 weeks8.7 µmol/L7.1 µmol/L-18.4%Healthy Women (18-35y)Lamers et al., 2006[1]
L-5-MTHF~416 µ g/day 24 weeks8.3 µmol/L6.7 µmol/L-19.3%Healthy Women (18-35y)Lamers et al., 2006[1]
Plasma Betaine Folic Acid500 µ g/day 12 weeks31.8 µmol/L38.3 µmol/L+20.4%Healthy WomenHefni et al., 2018[10][11]
Food Folate250 µ g/day 12 weeks31.9 µmol/L33.1 µmol/L+3.8%Healthy WomenHefni et al., 2018[10][11]
Plasma Formate Folic Acid500 µ g/day 12 weeks30.6 µmol/L30.7 µmol/L+0.3%Healthy WomenHefni et al., 2018[10][11]
Food Folate250 µ g/day 12 weeks30.1 µmol/L26.9 µmol/L-10.6%Healthy WomenHefni et al., 2018[10][11]

Note: Data is compiled from different studies and presented for comparative purposes. Direct comparison between studies should be made with caution due to differences in study design, dosage, and population characteristics.

Visualizations: Pathways and Workflows

The following diagrams illustrate the core metabolic pathways and a typical experimental workflow for comparative folate studies.

FolateMetabolism cluster_supplements Supplements cluster_pathway Cellular One-Carbon Metabolism FA Folic Acid (FA) DHF Dihydrofolate (DHF) FA->DHF DHFR MTHF L-5-Methyl-THF MethylTHF_node 5-Methyl-THF MTHF->MethylTHF_node Direct Entry THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->MethylTHF_node MTHFR DNA_Synth Thymidylate (DNA) & Purine Synthesis MethyleneTHF->DNA_Synth MethylTHF_node->THF MS/B12 Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS/B12 SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Reactions SAH->Homocysteine

Caption: Folate and Methionine Cycle Pathways.

ExperimentalWorkflow cluster_design Study Design cluster_analysis Analytical Phase cluster_data Data Interpretation Recruitment 1. Subject Recruitment (Defined Population) Baseline 2. Baseline Sampling (Plasma, RBCs) Recruitment->Baseline Intervention 3. Randomization & Intervention Group A: Folic Acid Group B: L-5-MTHF Group C: Placebo Baseline->Intervention Endpoint 4. Endpoint Sampling (Post-Intervention) Intervention->Endpoint Preparation 5. Sample Preparation - Protein Precipitation - Addition of Antioxidants - Internal Standards Endpoint->Preparation LCMS 6. LC-MS/MS Analysis - Chromatographic Separation - Tandem Mass Spectrometry Preparation->LCMS Quantification 7. Data Processing - Peak Integration - Quantification LCMS->Quantification Stats 8. Statistical Analysis - Comparative Statistics - Pathway Analysis Quantification->Stats Reporting 9. Reporting & Interpretation Stats->Reporting

References

A Head-to-Head Comparison: The Advantages of (6S)-Tetrahydrofolic Acid Over Folic Acid in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize cell culture conditions and obtain more physiologically relevant results, the choice of folate source is a critical, yet often overlooked, parameter. This guide provides an objective comparison of (6S)-Tetrahydrofolic acid (6S-THF), the biologically active form of folate, and folic acid, the synthetic form traditionally used in cell culture media. We will delve into their metabolic differences, impact on cellular processes, and provide supporting experimental data and protocols to inform your research decisions.

Executive Summary

This compound and its derivatives, such as 5-methyltetrahydrofolate (5-MTHF), offer significant advantages over folic acid in cell culture. By bypassing the enzymatic reduction steps required for folic acid activation, (6S)-THF provides a more direct and efficient route to supporting critical cellular functions. This leads to enhanced bioavailability, avoids the accumulation of potentially confounding unmetabolized folic acid, and can result in more reliable and reproducible experimental outcomes.

Metabolic Pathway Differences: The Direct Route to Bioactivity

Folic acid is a synthetic, oxidized molecule that is not found in nature.[1] To become usable by cells, it must undergo a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR).[2] This process converts folic acid first to dihydrofolate (DHF) and then to the active tetrahydrofolate (THF).[2] In contrast, (6S)-THF is the biologically active form and can be immediately utilized by cells to enter the one-carbon metabolism pathway.[1] This pathway is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of DNA, proteins, and lipids.[1]

The reliance on DHFR for activation can be a significant bottleneck, especially at higher concentrations of folic acid where the enzyme can become saturated.[3] This can lead to the accumulation of unmetabolized folic acid (UMFA) in the culture medium and within cells, which has been linked to various biological effects that may interfere with experimental results.[3][4]

cluster_0 Folic Acid Activation (DHFR Dependent) cluster_1 Biologically Active Form cluster_2 Cellular Functions Folic Acid Folic Acid DHFR1 DHFR Folic Acid->DHFR1 NADPH Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR2 DHFR Dihydrofolate (DHF)->DHFR2 NADPH DHFR1->Dihydrofolate (DHF) (6S)-Tetrahydrofolate (6S-THF) (6S)-Tetrahydrofolate (6S-THF) One-Carbon Metabolism One-Carbon Metabolism (6S)-Tetrahydrofolate (6S-THF)->One-Carbon Metabolism Direct Entry DHFR2->(6S)-Tetrahydrofolate (6S-THF) Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis DNA Methylation DNA Methylation One-Carbon Metabolism->DNA Methylation Amino Acid Metabolism Amino Acid Metabolism One-Carbon Metabolism->Amino Acid Metabolism

Folate Metabolism Pathway

Comparative Efficacy in Cell Culture: Experimental Evidence

Several in vitro studies have directly compared the effects of folic acid and the active forms of folate on various cellular parameters. The results highlight the nuanced and often superior performance of the latter.

Genomic Stability in Human Lymphocytes

A study comparing folic acid and 5-methyltetrahydrofolate (5-MTHF), a major derivative of (6S)-THF, in cultured human lymphocytes provides valuable insights into their effects on genomic stability.[5] Lymphocytes were cultured for 9 days in media containing either folic acid or 5-MTHF at concentrations of 12 nM or 120 nM.[5]

Parameter (per 1000 cells)Folate Form12 nM Concentration (Mean ± SE)120 nM Concentration (Mean ± SE)
Micronucleated Binucleate Cells Folic Acid18.8 ± 2.412.3 ± 1.2
5-MTHF20.3 ± 2.615.5 ± 1.6
Apoptotic Cells Folic Acid10.9 ± 3.18.8 ± 2.4
5-MTHF12.8 ± 3.412.3 ± 3.5
Necrotic Cells Folic Acid10.1 ± 2.18.3 ± 1.9
5-MTHF10.8 ± 2.39.0 ± 2.1
Statistically significant difference (P < 0.05) compared to 120 nM Folic Acid. Data sourced from Fenech et al.[5]

The results indicated that at a higher concentration (120 nM), folic acid was associated with a significantly lower frequency of micronucleated cells, a marker of chromosome damage, compared to 5-MTHF.[5] However, at the lower, more physiologically challenging concentration of 12 nM, both forms showed an increased frequency of micronuclei.[5] Interestingly, apoptosis tended to be higher in cultures with 5-MTHF.[5] The authors concluded that in this specific in vitro system, 5-MTHF was not more efficient than folic acid in preventing genomic instability.[5] This highlights the importance of considering the specific cell type and experimental conditions.

Cell Viability under Oxidative Stress

In a study investigating the protective effects of folates against high glucose-induced oxidative stress in human bronchial epithelial cells (BEAS-2B), active folate derivatives demonstrated superior performance.[6]

TreatmentCell Viability (% of Control)
Control 100%
High Glucose (50 mM) 67%
High Glucose + Folic Acid (0.012 g/L) 89%
High Glucose + 5-MTHF (0.012 g/L) ~100%
High Glucose + 10-FTHF (0.012 g/L) ~100%
Data sourced from George et al.[6]

Supplementation with active folate derivatives, 5-MTHF and 10-formyltetrahydrofolate (10-FTHF), restored cell viability to control levels, offering better protection against high glucose-induced cytotoxicity compared to folic acid.[6]

Oocyte Maturation and Embryo Development

A study on mouse oocytes revealed detrimental effects of high concentrations of folic acid on reproductive outcomes, which were not observed with 5-MTHF.[7]

ParameterControl (Standard Dose FA)High Dose Folic AcidHigh Dose 5-MTHF
Oocyte Maturation Rate HigherImpairedNot Impaired
Blastocyst Development NormalImpairedImproved
Embryo Reabsorption Rate (in vivo) NormalIncreasedReduced
Blood Formaldehyde Levels (in vivo) NormalSignificantly IncreasedMarkedly Decreased
Data sourced from Kalmbach et al.[7]

These findings suggest that high doses of folic acid can be detrimental to oocyte and embryo development, potentially due to the accumulation of toxic metabolites like formaldehyde, whereas 5-MTHF appears to be a safer and more effective alternative in this context.[7]

The Issue of Unmetabolized Folic Acid (UMFA)

A key advantage of using (6S)-THF is the avoidance of unmetabolized folic acid (UMFA). When cells are cultured in media with high concentrations of folic acid, the DHFR enzyme can become saturated, leading to the accumulation of UMFA.[3] The presence of UMFA in cell culture can be a confounding factor, as it has been shown to have biological activities of its own, including potential impacts on cell signaling and the immune response.[2]

High Folic Acid in Media High Folic Acid in Media DHFR_Enzyme DHFR Enzyme High Folic Acid in Media->DHFR_Enzyme Saturation Saturation of DHFR DHFR_Enzyme->Saturation UMFA Unmetabolized Folic Acid (UMFA) Accumulation Saturation->UMFA Confounding_Effects Potential Confounding Experimental Effects UMFA->Confounding_Effects 6S_THF (6S)-THF in Media Direct_Utilization Direct Cellular Utilization 6S_THF->Direct_Utilization Physiological_Metabolism Physiological Folate Metabolism Direct_Utilization->Physiological_Metabolism

UMFA Accumulation Logic

Experimental Protocols

Protocol 1: Comparison of Folic Acid and 5-MTHF on Genomic Stability in Human Lymphocytes

This protocol is adapted from the methodology described by Fenech et al.[5]

1. Cell Culture:

  • Isolate human lymphocytes from healthy volunteers.

  • Culture lymphocytes in RPMI 1640 medium.

  • Prepare media with final concentrations of 12 nM and 120 nM of either folic acid or 5-MTHF.

  • Culture cells for a total of 9 days.

2. Mitogenesis Stimulation:

  • On day 0, stimulate mitogenesis with phytohemagglutinin (PHA).

  • Change the medium on days 3 and 6.

3. Cytokinesis Block:

  • On day 8, add cytochalasin B to the culture to inhibit cytokinesis, resulting in binucleated cells.

4. Harvesting and Slide Preparation:

  • On day 9, harvest the cells.

  • Prepare microscope slides with the harvested cells.

5. Analysis (Cytokinesis-Block Micronucleus Assay):

  • Stain slides and score for the frequency of micronucleated binucleate cells, a marker of chromosome damage.

  • Score for apoptotic and necrotic cells to assess cytotoxicity.

  • Calculate the nuclear division index to assess cytostasis.

Start Start Isolate_Lymphocytes Isolate Human Lymphocytes Start->Isolate_Lymphocytes Culture_Setup Set up cultures in RPMI 1640 with varying folate concentrations (FA or 5-MTHF) Isolate_Lymphocytes->Culture_Setup PHA_Stimulation Stimulate with Phytohemagglutinin (Day 0) Culture_Setup->PHA_Stimulation Medium_Change1 Change Medium (Day 3) PHA_Stimulation->Medium_Change1 Medium_Change2 Change Medium (Day 6) Medium_Change1->Medium_Change2 Cytokinesis_Block Add Cytochalasin B (Day 8) Medium_Change2->Cytokinesis_Block Harvest Harvest Cells (Day 9) Cytokinesis_Block->Harvest Slide_Prep Prepare Microscope Slides Harvest->Slide_Prep Analysis Stain and Analyze (Micronucleus, Apoptosis, Necrosis) Slide_Prep->Analysis End End Analysis->End

Experimental Workflow

Protocol 2: Measurement of Intracellular Folate Metabolites

This is a general protocol for the extraction and analysis of intracellular folates, based on methodologies for LC-MS/MS analysis.[8][9]

1. Cell Culture and Harvesting:

  • Culture cells to approximately 80% confluency under desired folate conditions.

  • Harvest cells by trypsinization and centrifuge at 4°C.

  • Wash the cell pellet with ice-cold PBS.

2. Metabolite Extraction:

  • Resuspend the cell pellet in 0.5 mL of ice-cold 80% methanol containing an antioxidant like ascorbic acid and internal standards (isotopically labeled folates).

  • Sonicate the suspension for 15 minutes in a sonic bath.

  • Centrifuge at high speed (e.g., 16,000 g) for 3 minutes.

  • Collect the supernatant.

3. Sample Preparation:

  • The supernatant can be analyzed directly or dried and resuspended in a smaller volume for concentration.

4. LC-MS/MS Analysis:

  • Use a suitable liquid chromatography column (e.g., ZIC-pHILIC) and a mass spectrometer to separate and quantify the different folate species (e.g., THF, 5-MTHF, DHF).

  • Normalize the results to the total protein content of the cell pellet.

Conclusion and Recommendations

The evidence strongly suggests that for many cell culture applications, this compound and its derivatives are superior to folic acid. The primary advantages include:

  • Direct Bioavailability: Bypassing the rate-limiting DHFR enzyme ensures a more direct and efficient supply of active folate to the cells.

  • Avoidance of UMFA: Prevents the accumulation of unmetabolized folic acid, which can be a confounding variable in experiments.

  • Physiological Relevance: As the naturally occurring, active form of folate, (6S)-THF provides a more physiologically relevant culture environment.

  • Improved Performance under Stress: As demonstrated in the high-glucose study, active folates can offer better protection against cellular stress.

For researchers in drug development and fundamental cell biology, switching to this compound or its derivatives in cell culture media can lead to more consistent, reproducible, and physiologically meaningful results. While folic acid may appear sufficient for some robust cell lines under standard conditions, the use of (6S)-THF is particularly recommended for sensitive cell types, studies involving cellular stress, research on one-carbon metabolism, and in any experiment where minimizing confounding variables is critical.

References

A Head-to-Head Comparison: Microbiological vs. Chromatographic Folate Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folate is paramount. This guide provides a comprehensive comparison of the two most prevalent analytical techniques: the microbiological assay and chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC). We delve into their accuracy, precision, and underlying methodologies, supported by experimental data to inform your choice of the most suitable assay for your research needs.

The determination of folate concentrations in biological matrices is crucial for a variety of research and clinical applications, from nutritional status assessment to drug efficacy studies. The two primary methods employed for this purpose, the microbiological assay and chromatographic techniques, each present a unique set of advantages and limitations. This guide aims to provide an objective comparison to aid in the selection of the most appropriate method.

Quantitative Performance: A Data-Driven Comparison

The accuracy and precision of an assay are critical determinants of its reliability. The following table summarizes key performance characteristics of microbiological and chromatographic folate assays based on published data.

Performance MetricMicrobiological Assay (MA)Chromatographic Assay (HPLC/LC-MS)Key Considerations
Accuracy Generally considered accurate, as it measures all biologically active folate forms.[1] Results can be influenced by the choice of calibrator (5-methylTHF vs. folic acid).[2]High accuracy, especially with mass spectrometry detection (LC-MS/MS), which allows for the specific quantification of individual folate vitamers.[3][4]The microbiological assay's response can vary between different folate vitamers, potentially affecting accuracy if the calibrator does not match the predominant vitamer in the sample.[3] Chromatographic methods can be validated using mass spectrometry for enhanced accuracy.
Precision (Intra-assay CV) ~5.5%[5]2.0% - 5.7%[6]Both methods can achieve good intra-assay precision.
Precision (Inter-assay CV) ~7.5%[5]7.2% - 7.3%[6]Both methods demonstrate comparable inter-assay precision.
Specificity Measures total biologically active folates; cannot differentiate between different folate vitamers.[7]High specificity, capable of separating and quantifying individual folate forms such as 5-methyltetrahydrofolate (5-MTHF) and folic acid.[6][8]The inability of the microbiological assay to distinguish between folate forms can be a limitation in studies where the metabolic fate of specific folates is of interest.
Correlation between Methods A high correlation (r² = 0.986) has been observed between total folate measured by MA and the sum of individual folates measured by HPLC.[6] However, absolute values may differ, with HPLC values reported to be, on average, 17% higher in one study.[6] Another study found that folate concentrations determined by HPLC/MS-MS were 19-30% higher than those from the microbiological assay.[9]The systematic differences in measured concentrations should be considered when comparing data generated by the two methods.

Experimental Protocols: A Look Under the Hood

Understanding the methodologies behind these assays is crucial for their proper implementation and for troubleshooting. Below are detailed protocols for both the microbiological and HPLC-based folate assays.

Microbiological Folate Assay Protocol

The microbiological assay relies on the principle that the growth of a folate-dependent bacterium, typically Lactobacillus rhamnosus, is proportional to the amount of folate present in the sample.

Materials:

  • Folic Acid Assay Medium

  • Lactobacillus rhamnosus (ATCC 7469)

  • Folic Acid or 5-methyltetrahydrofolate (for standard curve)

  • Ascorbic acid solution (as an antioxidant)

  • Phosphate buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Samples (e.g., serum, red blood cell hemolysate) are diluted with a phosphate buffer containing ascorbic acid to protect folates from oxidation.

    • For food samples, a tri-enzyme treatment (amylase, protease, and conjugase) is often employed to release folates from the food matrix and deconjugate polyglutamates to monoglutamates.[6]

  • Inoculum Preparation:

    • A culture of Lactobacillus rhamnosus is grown in a suitable broth.

    • The bacterial cells are harvested by centrifugation, washed, and resuspended in a folate-free medium to create the inoculum.[10]

  • Assay Setup:

    • A standard curve is prepared using known concentrations of folic acid or 5-methyltetrahydrofolate.

    • Aliquots of the prepared samples and standards are added to tubes or microplate wells containing the Folic Acid Assay Medium.

    • Each tube or well is inoculated with the prepared Lactobacillus rhamnosus inoculum.

  • Incubation:

    • The tubes or microplates are incubated at 37°C for 18-24 hours to allow for bacterial growth.[10]

  • Measurement:

    • The turbidity of the bacterial culture, which is a measure of growth, is determined by reading the absorbance at a specific wavelength (e.g., 590 nm) using a spectrophotometer or microplate reader.

  • Quantification:

    • The folate concentration in the samples is calculated by comparing their absorbance values to the standard curve.

Chromatographic Folate Assay (HPLC) Protocol

HPLC methods offer high specificity by physically separating different folate vitamers before their quantification.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV and/or fluorescence detectors, or a mass spectrometer (LC-MS)

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., a gradient of phosphate buffer and acetonitrile)

  • Folate standards (e.g., 5-methyltetrahydrofolate, folic acid)

  • Extraction buffers and enzymes (similar to the microbiological assay for food samples)

  • Solid-phase extraction (SPE) or affinity chromatography columns for sample cleanup

Procedure:

  • Sample Preparation and Extraction:

    • Similar to the microbiological assay, samples are extracted to release folates. A tri-enzyme treatment is common for food matrices.[6][11]

    • Ascorbic acid is added to prevent folate degradation.

  • Sample Cleanup:

    • The crude extract is purified to remove interfering substances. This is often achieved using solid-phase extraction (SPE) or affinity chromatography with folate-binding protein.[6][8][12]

  • Chromatographic Separation:

    • An aliquot of the purified extract is injected into the HPLC system.

    • The different folate vitamers are separated on the C18 column based on their differential partitioning between the stationary and mobile phases. A gradient elution is typically used to achieve optimal separation.[6][11]

  • Detection and Quantification:

    • As the separated folates elute from the column, they are detected by a UV detector, a fluorescence detector, or a mass spectrometer.[6][8]

    • The concentration of each folate vitamer is determined by comparing its peak area or height to that of the corresponding standard.

Visualizing the Workflow

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the microbiological and chromatographic folate assays.

Microbiological_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Sample (e.g., Serum, Food) Assay_Setup Assay Setup in Microplate/Tubes Sample->Assay_Setup Standards Folate Standards Standards->Assay_Setup Inoculum L. rhamnosus Inoculum Inoculum->Assay_Setup Medium Folate Assay Medium Medium->Assay_Setup Incubation Incubation (37°C, 18-24h) Assay_Setup->Incubation Measurement Turbidity Measurement (Absorbance) Incubation->Measurement Quantification Quantification vs. Standard Curve Measurement->Quantification

Caption: Workflow of the Microbiological Folate Assay.

Chromatographic_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (e.g., Serum, Food) Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (SPE/Affinity) Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Detection Detection (UV/Fluorescence/MS) HPLC->Detection Quantification Quantification vs. Standards Detection->Quantification

Caption: Workflow of the Chromatographic (HPLC) Folate Assay.

Conclusion: Choosing the Right Tool for the Job

Both microbiological and chromatographic assays are valuable tools for folate determination, each with its own set of strengths and weaknesses.

The microbiological assay is a robust, cost-effective method for measuring total biologically active folate. Its accuracy in reflecting the total folate pool makes it a suitable choice for nutritional surveys and routine clinical screening, especially in resource-limited settings.[1]

Chromatographic methods, particularly HPLC and LC-MS/MS, offer superior specificity, allowing for the individual quantification of different folate vitamers. This level of detail is indispensable for research focused on folate metabolism, bioavailability studies of specific folate forms, and in drug development where understanding the interaction with specific vitamers is critical. While the initial investment and operational complexity are higher, the unparalleled specificity and accuracy of these methods often justify the cost in a research and development environment.

Ultimately, the choice between a microbiological and a chromatographic assay will depend on the specific research question, the required level of detail, and the available resources. For a comprehensive understanding of the folate profile, chromatographic methods are the gold standard. For an accurate assessment of total folate status, the microbiological assay remains a reliable and economical option.

References

Safety Operating Guide

Safe Disposal of (6S)-Tetrahydrofolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the proper disposal of laboratory reagents is paramount for safety and environmental compliance. This document provides a comprehensive guide to the safe handling and disposal of (6S)-Tetrahydrofolic acid, a vital coenzyme in various biochemical pathways. The following procedures are based on currently available safety data sheets and are intended for researchers, scientists, and drug development professionals.

Key Safety and Handling Information

This compound is generally not classified as a hazardous substance.[1][2] However, it is crucial to adhere to standard laboratory safety protocols. One safety data sheet indicates that it may be a self-heating substance in large quantities and can cause an allergic skin reaction. Below is a summary of important safety and storage information:

ParameterInformationSource
Hazard Classification Not classified as hazardous according to GHS. One source suggests it may be self-heating in large quantities and a potential skin sensitizer.[1][2][3]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[1][2][4]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, lab coat.[2][3][4]
Storage Conditions Store at -20°C in a tightly sealed container, protected from light. It is unstable in solution.[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[2][3]

  • Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat.

  • Contain the Spill:

    • For solid spills: Gently sweep the material to avoid dust formation and collect it in a suitable, labeled container for disposal.

    • For liquid spills (solutions): Absorb the solution with an inert, non-combustible material such as diatomite, sand, or universal binders.[2]

  • Decontaminate the Area: Wipe down the spill area with alcohol or a suitable laboratory disinfectant.[2]

  • Dispose of Cleanup Materials: Place all contaminated materials, including absorbent pads and wipes, into a sealed container for proper disposal according to your institution's guidelines.

Proper Disposal Procedure

While this compound is not broadly classified as hazardous, responsible disposal is crucial. The following step-by-step guide outlines the recommended disposal procedure.

A Start: Unused or Expired This compound B Is the material in solid form? A->B C Is the material in a solution? B->C No D Check institutional and local regulations for non-hazardous chemical waste. B->D Yes F Absorb liquid with inert material (e.g., vermiculite, sand). C->F Yes E Dispose of as solid non-hazardous waste. D->E I End E->I G Place absorbed material in a sealed container. F->G H Dispose of as non-hazardous waste according to regulations. G->H H->I

Disposal workflow for this compound.

Step-by-Step Disposal Guide:

  • Consult Local Regulations: Before initiating disposal, always consult your institution's environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations for chemical waste disposal.[2]

  • For Solid this compound:

    • If regulations permit, and the quantity is small, the solid material can likely be disposed of as non-hazardous solid waste.

    • Ensure the container is securely sealed and clearly labeled.

  • For this compound Solutions:

    • Due to its instability in solution, it is advisable to absorb the liquid onto an inert material like vermiculite or sand.[2]

    • Place the absorbed material into a sealed, leak-proof container.

    • Label the container clearly.

    • Dispose of the container as non-hazardous solid waste, in accordance with institutional and local guidelines.

  • Empty Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., water).

    • The rinsate can typically be disposed of down the drain, as the concentration of the compound will be negligible. However, confirm this with your institution's EHS department.

    • The cleaned and dried container can then be recycled or discarded as general laboratory glass or plastic waste.

References

Essential Safety and Logistical Information for Handling (6S)-Tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the safe operational use and disposal of (6S)-Tetrahydrofolic acid, grounded in established laboratory safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a proactive approach to safety is recommended due to some inconsistencies in safety data sheets for related compounds. The following table summarizes the recommended personal protective equipment.

PPE CategoryMinimum RecommendationEnhanced Precaution (Recommended)
Eye Protection Safety glassesChemical splash goggles or a face shield
Hand Protection Impermeable and resistant gloves (e.g., nitrile)Double gloving with chemically resistant gloves
Body Protection Standard laboratory coatChemically resistant coveralls or apron
Respiratory Protection Not generally required if handled in a well-ventilated areaUse a NIOSH-approved respirator if dust or aerosols may be generated or if ventilation is inadequate

Operational Plan for Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order specifications.

  • Log the receipt of the chemical in the laboratory's inventory management system.

2. Storage:

  • Store in a tightly closed container.[1]

  • Follow the storage temperature and conditions as specified on the product insert.[1]

  • Store away from incompatible materials.

3. Preparation and Use:

  • Handle in a well-ventilated area, such as a chemical fume hood, especially when dealing with the solid form to avoid dust inhalation.[2]

  • Wear the recommended PPE.

  • Avoid contact with skin and eyes.[2]

  • Use non-sparking tools if the substance is handled in an environment with flammable solvents.[2]

  • Prevent the formation of dust and aerosols.[2]

4. Spill Cleanup:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[2]

  • Wearing appropriate PPE, collect the spilled material.

  • For small spills of solid material, carefully sweep or vacuum the substance, avoiding dust generation.

  • Place the collected material into a suitable, closed container for disposal.[2]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • For larger spills, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of waste this compound in accordance with local, state, and federal regulations. While smaller quantities may sometimes be disposed of with household waste, it is best practice to treat it as chemical waste.[1]

  • Contaminated Materials: Any materials, such as gloves, wipes, or containers, that have come into contact with this compound should be considered contaminated. These should be placed in a sealed container and disposed of as chemical waste according to official regulations.[1]

  • Uncleaned Packaging: Dispose of uncleaned packagings as you would the chemical itself, following all official regulations.[1]

Physicochemical Properties for Safe Handling

Understanding the properties of this compound is crucial for its safe handling.

PropertyValue
Molecular Weight 445.4 g/mol [1]
Form Solid[1]
Flammability Product is not flammable[1]
Explosion Hazard Product does not present an explosion hazard[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Intact Preparation Preparation for Use (in Fume Hood) Storage->Preparation Retrieve Use Experimental Use Preparation->Use Ready Spill Spill Event Use->Spill Accident Waste Waste Collection Use->Waste Post-Experiment Cleanup Spill Cleanup Spill->Cleanup Contain & Clean Disposal Disposal Waste->Disposal Scheduled Pickup Cleanup->Waste Contaminated Material

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.